molecular formula C10H13N3O2 B181537 1-(2-Nitrophenyl)piperazine CAS No. 59084-06-9

1-(2-Nitrophenyl)piperazine

カタログ番号: B181537
CAS番号: 59084-06-9
分子量: 207.23 g/mol
InChIキー: YJRCDSXLKPERNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Nitrophenyl)piperazine is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRCDSXLKPERNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207826
Record name 1-(2-Nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59084-06-9
Record name 1-(2-Nitrophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59084-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Nitrophenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-nitrophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-Nitrophenyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SLJ43EKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(2-Nitrophenyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Nitrophenyl)piperazine

Introduction

This compound, often abbreviated as 2-NPP, is a key chemical intermediate whose utility permeates various facets of synthetic organic chemistry, most notably in the realm of drug discovery and development. The molecule's architecture, featuring a piperazine ring attached to an ortho-substituted nitrophenyl group, provides a unique combination of reactive sites that chemists can strategically manipulate. The electron-withdrawing nature of the nitro group activates the aromatic ring, while the secondary amine of the piperazine moiety serves as a versatile nucleophilic handle for extensive derivatization.

This guide offers a comprehensive exploration of the core chemical properties of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, structural characteristics, reactivity, and applications, providing field-proven insights and detailed experimental protocols to empower its effective use as a foundational building block in complex molecular design.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

1.1 Identifiers

  • IUPAC Name : this compound[1]

  • CAS Number : 59084-06-9[1][2][3]

  • Molecular Formula : C₁₀H₁₃N₃O₂[1][2]

  • Synonyms : (2-nitrophenyl)piperazine, N-(2-Nitrophenyl)piperazine[1]

1.2 Physicochemical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. These key parameters are summarized below.

PropertyValueSource
Molecular Weight 207.23 g/mol [1][4]
Appearance Solid[4]
Boiling Point 142-144°C at 1 mm Hg[5]
Density ~1.222 g/cm³ (Predicted)[5]
pKa 8.73 ± 0.10 (Predicted)[5]
Storage Temperature 2-8°C, protect from light[5]

Section 2: Synthesis and Mechanistic Rationale

The most prevalent and industrially scalable synthesis of this compound involves a classic Nucleophilic Aromatic Substitution (SNAr) reaction.

2.1 Causality of the Synthetic Approach

The SNAr mechanism is highly effective in this context due to the electronic properties of the starting materials. The reaction typically employs an ortho-dihalo- or ortho-halonitrobenzene, such as 2-nitrochlorobenzene or 2-nitrofluorobenzene, and piperazine. The strong electron-withdrawing nitro group (-NO₂) positioned ortho to the halogen atom significantly acidifies the aromatic ring protons and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack by piperazine. This stabilization lowers the activation energy, facilitating the displacement of the halide leaving group. Fluorine is often the preferred leaving group as the C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to attack.

2.2 General Synthesis Workflow

The diagram below outlines the typical workflow for the synthesis of this compound.

synthesis_workflow reagents Reactants: - Piperazine - 2-Nitrohalobenzene - Base (e.g., K₂CO₃) - Solvent (e.g., DMF, DMSO) reaction Reaction Vessel (Heated, Stirred) reagents->reaction 1. Combine & Heat workup Aqueous Work-up (Quenching, Extraction) reaction->workup 2. Cool & Quench purification Purification (Recrystallization or Chromatography) workup->purification 3. Isolate Crude Product product Final Product: This compound purification->product 4. Isolate Pure Product

Caption: General workflow for the synthesis of this compound.

2.3 Detailed Experimental Protocol: Synthesis from 2-Nitrochlorobenzene

This protocol provides a self-validating system for the reliable synthesis of the title compound.

  • Reactor Setup : To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add piperazine (2.5 equivalents) and a suitable solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Reactants : While stirring under a nitrogen atmosphere, add 2-nitrochlorobenzene (1.0 equivalent) and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution : Heat the reaction mixture to a temperature between 100-140°C.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-nitrochlorobenzene is consumed (typically 12-24 hours).

  • Work-up and Isolation : Cool the mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product. Filter the resulting solid, wash thoroughly with water to remove excess piperazine and inorganic salts, and dry under vacuum.

  • Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol or isopropanol, to yield pure this compound. The purity should be confirmed by NMR and melting point analysis.

Section 3: Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The structure has been characterized using various techniques, including NMR, FTIR, and Raman spectroscopy.[7][8][9]

3.1 Spectroscopic Data Summary

TechniqueKey Observations and Assignments
¹H NMR Aromatic protons (phenyl ring): Complex multiplet signals in the δ 7.0-8.0 ppm range. Piperazine protons (-CH₂-): Signals typically appear as two distinct multiplets or broad singlets around δ 3.0-3.5 ppm. The N-H proton of the piperazine ring appears as a broad singlet that can be exchanged with D₂O.
¹³C NMR Aromatic carbons: Signals in the δ 120-150 ppm region. The carbon attached to the nitro group (C-NO₂) is typically found downfield. Piperazine carbons: Signals for the four equivalent -CH₂- carbons appear in the δ 45-55 ppm range.
FTIR (cm⁻¹) N-H Stretch : A characteristic band around 3173 cm⁻¹ corresponding to the secondary amine of the piperazine ring.[7] Aromatic C-H Stretch : Weak bands observed above 3000 cm⁻¹ (e.g., 3080 cm⁻¹).[7] Aliphatic C-H Stretch : Bands for the piperazine methylene groups are seen between 2834-2954 cm⁻¹.[7] N-O Stretch (Nitro Group) : Strong, characteristic asymmetric and symmetric stretching bands typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spec. (EI) Molecular Ion (M⁺) : A peak at m/z = 207, corresponding to the molecular weight of the compound.[1]

Note: Exact chemical shifts (ppm) and vibrational frequencies (cm⁻¹) can vary slightly based on the solvent and instrument used.

3.2 Crystal Structure and Conformation

While crystal structure data for the parent compound is not as common, studies on its derivatives and related salts consistently show that the piperazine ring adopts a stable chair conformation .[10][11] In this conformation, the bulky 2-nitrophenyl substituent typically occupies an equatorial position to minimize steric hindrance.[8][9] This conformational preference is a critical factor in molecular modeling and rational drug design, as it dictates the three-dimensional orientation of substituents attached to the piperazine nitrogen.

Section 4: Chemical Reactivity and Key Transformations

The synthetic value of this compound lies in its capacity to undergo selective transformations at two key sites: the nitro group and the secondary amine of the piperazine ring.

4.1 Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most important reaction of 2-NPP, yielding 1-(2-Aminophenyl)piperazine, a highly valuable precursor for many pharmacologically active compounds.

Causality of Reagent Choice : The selection of a reducing agent is critical and depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation (H₂/Pd-C) : This is a clean and efficient method, often considered the "gold standard".[12] It is highly effective for both aromatic and aliphatic nitro groups. However, it is not selective and will also reduce other functionalities like alkenes or alkynes.

  • Metal/Acid Systems (SnCl₂/HCl, Fe/HCl, Zn/AcOH) : These reagents are excellent for selective reduction of aromatic nitro groups in the presence of other reducible moieties.[12][13][14] Tin(II) chloride (SnCl₂) is particularly mild and widely used.[12][13]

  • Transfer Hydrogenation (Ammonium formate/Pd-C) : This method avoids the need for a pressurized hydrogen gas setup and is a safer alternative for laboratory-scale synthesis.[13]

reduction_reaction cluster_0 This compound cluster_1 1-(2-Aminophenyl)piperazine NPP APP NPP->APP [Reducing Agent] e.g., H₂, Pd/C or SnCl₂, HCl

Caption: Key transformation: Reduction of the nitro group.

4.1.1 Detailed Experimental Protocol: Reduction using Tin(II) Chloride

  • Setup : In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or ethyl acetate.

  • Reagent Addition : Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equivalents) to the solution.

  • Reaction : Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up : After cooling, carefully neutralize the acidic mixture by slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This will precipitate tin salts.

  • Extraction : Extract the aqueous slurry multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 1-(2-Aminophenyl)piperazine.

4.2 Reactions at the Piperazine N-H Site

The secondary amine (N-H) on the piperazine ring is nucleophilic and serves as a primary site for building molecular complexity through reactions such as:

  • N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation : Reaction with alkyl halides to introduce alkyl substituents.

  • Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form tertiary amines.

Section 5: Applications in Medicinal Chemistry

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its frequent appearance in molecules that target the central nervous system (CNS).[15][16] Derivatives of this compound, especially after reduction to the aniline, are crucial intermediates in the synthesis of compounds for various therapeutic areas.[16][17][18] The piperazine moiety often improves pharmacokinetic properties like solubility and oral bioavailability.[19]

Section 6: Safety and Handling

Proper handling of this compound is crucial for laboratory safety.

  • Hazard Identification : Classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It can also be harmful if swallowed (H302).[1][4]

  • Personal Protective Equipment (PPE) : Always wear chemical safety goggles, protective gloves, and a lab coat.[2][20][21]

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or mists.[2][20][21]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from strong oxidizing agents.[2][20]

  • First Aid : In case of skin contact, wash with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move the person to fresh air.[2]

Conclusion

This compound is a foundational building block in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and versatile reactivity make it an indispensable tool for researchers and drug development professionals. The ability to selectively functionalize both the aromatic ring (via reduction of the nitro group) and the piperazine nitrogen allows for the systematic construction of complex molecular libraries, accelerating the discovery of novel therapeutics. A thorough understanding of the principles outlined in this guide is key to unlocking the full synthetic potential of this valuable intermediate.

References

  • SynQuest Laboratories, Inc. 1-(2-Nitrophenyl)
  • PubChem. This compound | C10H13N3O2 | CID 100949.
  • ChemicalBook. 59084-06-9(this compound) Product Description.
  • Xiong, Y., et al. Crystal structures and supramolecular assembly of 1 : 2 piperazine with o- and p-nitrophenol. Division of Chemical Engineering.
  • SciSpace. This compound: nmr, raman, ftir and dft studies. (2016).
  • ChemicalBook. 1-(2-Nitrophenyl)
  • Fisher Scientific.
  • Cole-Parmer. Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%.
  • IUCr. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
  • Request PDF. This compound: NMR, RAMAN, FTIR AND DFT STUDIES.
  • ChemicalBook. This compound | 59084-06-9. (2025).
  • TR Dizin. This compound: NMR, RAMAN, FTIR AND DFT STUDIES.
  • IUCr Journals. Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine.
  • Bouling Chemical Co., Limited. 1-(2-Fluoro-4-Nitrophenyl)piperazine.
  • ResearchGate. (PDF) Crystal structures and supramolecular assembly of 1:2 piperazine with o - and p -nitrophenol. (2025).
  • ResearchGate. How do you selectively reduce the nitro group? (2014).
  • Wikipedia. Reduction of nitro compounds.
  • Google Patents.
  • ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Google Patents.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018).
  • Organic Chemistry Portal. Piperazine synthesis.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Sigma-Aldrich. 1-(4-Nitrophenyl)piperazine 97 6269-89-2.
  • Chemsrc. The Role of 1-(4-Nitrophenyl)piperazine in Organic Synthesis. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • ResearchGate.
  • IUCr. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • PubMed. Some pharmacological properties of piperazine.
  • PubMed. The medicinal chemistry of piperazines: A review. (2024).
  • Google Patents. WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020).
  • Sigma-Aldrich. 1-(2-Nitro-phenyl)-piperazine AldrichCPR 59084-06-9.
  • PubChem. 1-(2-Fluoro-4-nitrophenyl)piperazine | C10H12FN3O2 | CID 2783066.
  • National Institutes of Health. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • BenchChem.
  • NIST. 1-(4-Nitrophenyl)piperazine - WebBook.
  • Chemsrc. 1-(4-Nitrophenyl)piperazine | CAS#:6269-89-2. (2025).
  • MDPI.

Sources

An In-depth Technical Guide to 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(2-Nitrophenyl)piperazine is a versatile chemical intermediate of significant interest to researchers and professionals in drug development and material science.[1][2] Its unique molecular architecture, featuring a piperazine ring attached to a nitrophenyl group, makes it a valuable precursor in the synthesis of a wide range of biologically active molecules and advanced materials.[1][3][4] This guide provides a comprehensive technical overview of its core physicochemical properties, validated synthesis and analysis protocols, key applications, and essential safety and handling procedures, designed to support its effective and safe utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is an organic compound that serves as a critical building block in organic synthesis.[3] The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences its reactivity, making it a key intermediate for various chemical transformations.[1]

Table 1: Core Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃N₃O₂[1][5]
Molecular Weight 207.23 g/mol [1][5]
IUPAC Name This compound[5]
CAS Number 59084-06-9[1][5]
Appearance Orange to red clear liquid or solid[1]
Boiling Point 126 °C at 0.1 mmHg[1]
Density 1.23 g/cm³[1]
Purity Typically ≥ 98% (by GC)[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is favored for its efficiency and reliability.

Principle: The reaction involves the displacement of a halide (typically fluoride or chloride) from an activated aromatic ring by the secondary amine of piperazine. The nitro group at the ortho position activates the ring towards nucleophilic attack, facilitating the substitution reaction.

Step-by-Step Experimental Protocol:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1-fluoro-2-nitrobenzene (1 equivalent) and anhydrous piperazine (2.5 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Causality Insight: An excess of piperazine is used to act as both the nucleophile and the base, neutralizing the hydrofluoric acid (HF) byproduct generated during the reaction, thus driving the equilibrium towards the product.

  • Reaction Conditions: Heat the mixture to 80-100 °C with continuous stirring under an inert nitrogen atmosphere.

    • Causality Insight: The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate. The inert atmosphere prevents potential side reactions.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (1-fluoro-2-nitrobenzene) is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Synthesis Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Reactants 1-Fluoro-2-nitrobenzene + Anhydrous Piperazine + Solvent (DMF) Setup Combine in Flask (Stirrer, Condenser, N2) Reactants->Setup Heat Heat to 80-100°C Setup->Heat Inert Atmosphere Monitor Monitor by TLC Heat->Monitor Quench Cool & Quench with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in subsequent applications.[1] A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Protocol: Purity Determination by HPLC

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates the compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is determined by the relative area of the main peak.

  • System Preparation: Use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

  • Injection and Analysis: Inject 10 µL of the sample solution into the HPLC system.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.

  • Data Analysis: Calculate the purity by dividing the peak area of the main component by the total area of all peaks. A purity of >98% is generally considered acceptable.[1]

Analytical Workflow Diagram:

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation Sample Synthesized Product Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Inject Inject 10 µL Dissolve->Inject Separate Separate on C18 Column (Acetonitrile/Water Gradient) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calculate Calculate Peak Area % Chromatogram->Calculate Result Purity Verification (>98%) Calculate->Result

Caption: Quality control workflow for purity analysis by HPLC.

Applications in Research and Development

This compound is a key starting material in medicinal chemistry and drug discovery.[2] Its structure is a common scaffold found in many biologically active compounds.[6]

  • Pharmaceutical Synthesis: It serves as a crucial precursor for the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2] The piperazine moiety is a well-known pharmacophore that can improve the pharmacokinetic properties of drug candidates.[7]

  • Neurological Disorder Research: Its derivatives are widely investigated for their potential therapeutic effects in treating neurological and psychiatric disorders.[2]

  • Material Science: The compound is also explored in material science for creating polymers and organic molecules with specific electronic or optical properties.[4]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as an irritant and may cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

  • Handling: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8][10]

    • Skin Contact: Wash off with soap and plenty of water.[8]

    • Inhalation: Move the person to fresh air.[8][10]

Conclusion

This compound is a cornerstone intermediate with significant utility in pharmaceutical and chemical research. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe application. This guide provides the necessary technical foundation for researchers and scientists to leverage this versatile compound in their discovery and development endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of this compound.
  • Wikipedia. (n.d.). 1-(2-Diphenyl)piperazine.
  • PubMed Central. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • NTU Journal of Pure Sciences. (2022).
  • International Union of Crystallography. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • ResearchGate. (2024).
  • Chemistry Stack Exchange. (2018). What are the IUPAC names for singly- and doubly-protonated piperazine?.
  • National Institutes of Health. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of this compound in Material Science Innovations.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Google Patents. (n.d.). Nitro-substituted phenyl-piperazine compounds, their preparation and use in medicaments.

Sources

1-(2-Nitrophenyl)piperazine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Mechanism of Action of 1-(2-Nitrophenyl)piperazine in Biological Systems

Abstract

This compound (2-NPP) is a substituted arylpiperazine primarily documented as a versatile chemical intermediate for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[1] While direct, comprehensive pharmacological data on 2-NPP is not extensively available in peer-reviewed literature, its structural similarity to a well-studied class of G-protein coupled receptor (GPCR) ligands—the phenylpiperazines—allows for the formulation of a robust, evidence-based hypothesis regarding its mechanism of action. This guide synthesizes the principles of structure-activity relationships (SAR) for arylpiperazines to predict the likely biological targets of 2-NPP. It details the probable signaling pathways it modulates and provides comprehensive, field-proven experimental protocols for researchers to validate these predictions. The primary hypothesis is that 2-NPP functions as a ligand for serotonin (5-HT) and adrenergic receptors, a hallmark of the phenylpiperazine class.

Introduction: The Phenylpiperazine Scaffold

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs and research chemicals that exhibit significant activity at aminergic GPCRs. Compounds such as trazodone (and its active metabolite m-chlorophenylpiperazine, mCPP), aripiprazole, and 1-(2-methoxyphenyl)piperazine (oMeOPP) have well-characterized interactions with a range of serotonin and adrenergic receptor subtypes.[2] The nature and position of the substituent on the phenyl ring are critical determinants of receptor binding affinity and functional activity.[3][4]

Given that this compound features an electron-withdrawing nitro group at the ortho- position of the phenyl ring, its pharmacological profile can be predicted by analyzing the established SAR of its structural analogs.

Predicted Pharmacodynamics of this compound

Based on the extensive data available for related phenylpiperazines, 2-NPP is predicted to be a promiscuous ligand, showing affinity for multiple receptor subtypes.

Primary Molecular Targets: Serotonin and Adrenergic Receptors

The most probable targets for 2-NPP are members of the serotonin (5-HT₁, 5-HT₂) and α-adrenergic receptor families.

  • 5-HT₁ₐ Receptors: The ortho- position on the phenyl ring is a critical interaction domain. The presence of a substituent at this position, such as the methoxy group in oMeOPP or the nitro group in 2-NPP, is well-tolerated and often confers high affinity for the 5-HT₁ₐ receptor.[5][6]

  • 5-HT₂ Receptors (5-HT₂ₐ & 5-HT₂₋): Many phenylpiperazines, notably the trazodone metabolite mCPP, are potent ligands and agonists at the 5-HT₂₋ receptor. This interaction is often associated with anxiogenic effects. Affinity at the 5-HT₂ₐ receptor is also common.[7]

  • α₁- and α₂-Adrenergic Receptors: Cross-reactivity with adrenergic receptors is a defining characteristic of this chemical class.[8][9] For instance, the prototypical 5-HT₁ₐ antagonist NAN-190 (a phenylpiperazine derivative) binds with nearly equal high affinity to α₁-adrenergic receptors.[5] Similarly, mCPP has a notable affinity for α₂-adrenergic receptors.[2]

Structure-Activity Relationship (SAR) and Predicted Affinity

Quantitative SAR studies reveal that electronic and steric parameters of the phenyl ring substituent dictate receptor affinity and selectivity between serotonergic and adrenergic sites.[3]

  • Electronic Effects: A high field effect (F), characteristic of an electron-withdrawing group like the nitro moiety in 2-NPP, is correlated with increased affinity for 5-HT₁ₐ receptors and decreased affinity for α₁-adrenergic sites.[3]

  • Steric and Hydrophobic Effects: The ortho- position is sensitive to bulky substituents. While the 5-HT₁ₐ receptor can accommodate various groups, the α₁-adrenergic receptor is more sterically restricted at this position.[3]

This suggests that 2-NPP likely possesses a higher affinity for 5-HT₁ₐ receptors relative to α₁-adrenergic receptors. A summary of binding affinities for structurally related compounds is presented below.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Phenylpiperazines

Compound 5-HT₁ₐ 5-HT₂ₐ 5-HT₂₋ α₁-Adrenergic α₂-Adrenergic Reference
1-(2-Methoxyphenyl)piperazine (oMeOPP) 0.6 Moderate - 0.8 - [5]
1-(3-Chlorophenyl)piperazine (mCPP) - - Agonist - 600 [2]

| Trazodone | - | - | - | - | 4500 |[2] |

Note: Data is compiled from multiple sources and experimental conditions may vary. This table serves to illustrate the multi-receptor binding profile of the chemical class.

Hypothesized Signaling Pathways

The predicted primary targets of 2-NPP are GPCRs that couple to Gᵢ/ₒ or Gₐ/₁₁ proteins. The functional outcome (agonist vs. antagonist activity) of 2-NPP binding would need to be determined experimentally.

  • Gᵢ/ₒ-Coupled Pathway (e.g., via 5-HT₁ₐ or α₂-Adrenergic Receptors): If 2-NPP acts as an agonist, it would inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the neuronal inhibition mediated by these receptors.

  • Gₐ/₁₁-Coupled Pathway (e.g., via 5-HT₂ₐ or α₁-Adrenergic Receptors): Agonist activity at these receptors would activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

The following diagram illustrates the potential Gᵢ/ₒ-coupled signaling cascade.

G_protein_signaling Receptor 5-HT1A / α2-Adrenergic Receptor G_protein Gαi/oβγ (Inactive) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi Inhibits ATP ATP NPP This compound (Predicted Agonist) NPP->Receptor cAMP cAMP (Decreased) ATP->cAMP Conversion Blocked PKA Protein Kinase A (Reduced Activity) cAMP->PKA Activates Response Downstream Cellular Response (e.g., Neuronal Inhibition) PKA->Response Phosphorylates Targets

Caption: Predicted Gᵢ/ₒ-coupled signaling pathway for 2-NPP agonism.

Experimental Methodologies for Characterization

To empirically determine the mechanism of action of this compound, a tiered approach involving binding and functional assays is required.

Workflow for Characterizing a Novel Phenylpiperazine

The logical flow of experiments is crucial for an efficient and definitive characterization of a novel ligand like 2-NPP.

workflow start Synthesize & Purify This compound binding Protocol 1: Radioligand Binding Assay (Primary Screen) start->binding binding_q Does it bind to target receptors (e.g., 5-HT, Adrenergic)? binding->binding_q functional Protocol 2 & 3: Functional Assays (GTPγS or cAMP) binding_q->functional Yes stop No significant binding. (Compound is inactive at tested targets) binding_q->stop No functional_q Is it an Agonist, Antagonist, or Inverse Agonist? functional->functional_q characterize Characterize Potency (EC50) & Efficacy (Emax) functional_q->characterize Agonist selectivity Determine Selectivity Profile (Test against wider panel) functional_q->selectivity Antagonist characterize->selectivity

Caption: Experimental workflow for characterizing 2-NPP's mechanism.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of 2-NPP for a specific receptor target (e.g., 5-HT₂ₐ).

Objective: To measure the ability of unlabeled 2-NPP to displace a specific, high-affinity radioligand from its receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.[10]

  • Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Non-specific Agent: Mianserin (10 µM) or another high-affinity unlabeled 5-HT₂ₐ ligand.

  • Test Compound: this compound, dissolved in DMSO and serially diluted in assay buffer.

  • Equipment: 96-well microplates, filter harvester, glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.[10][12]

Methodology:

  • Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + mianserin), and Competition (radioligand + varying concentrations of 2-NPP).

  • Reagent Addition: To each well, add reagents in the following order:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Mianserin (for Non-specific Binding) OR 50 µL of 2-NPP serial dilution.

    • 50 µL of [³H]Ketanserin (at a final concentration near its K₋, e.g., 1-2 nM).

    • 150 µL of the cell membrane preparation (e.g., 50-100 µg protein/well).[12]

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 2-NPP.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of 2-NPP that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of radioligand used and K₋ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

This protocol determines whether 2-NPP acts as an agonist, antagonist, or inverse agonist at a Gᵢ/ₒ-coupled receptor (e.g., 5-HT₁ₐ).[13][14]

Objective: To measure the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation.[15]

Materials:

  • Receptor Source: Cell membranes expressing the 5-HT₁ₐ receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • GDP: Guanosine 5'-diphosphate (10 µM final concentration) is added to reduce basal binding.[16]

  • Test Compound: 2-NPP, serially diluted.

  • Known Agonist: 8-OH-DPAT (for antagonist mode).

Methodology:

  • Membrane Pre-incubation: Pre-incubate membranes with adenosine deaminase (ADA) to remove endogenous adenosine.

  • Agonist Mode:

    • In a 96-well plate, combine Assay Buffer, GDP, cell membranes, and serial dilutions of 2-NPP.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate at 30°C for 60 minutes.

  • Antagonist Mode:

    • Follow the same procedure, but pre-incubate the membranes with serial dilutions of 2-NPP before adding a fixed concentration (e.g., EC₈₀) of a known agonist like 8-OH-DPAT.

  • Termination and Counting: Terminate the reaction by rapid filtration as described in Protocol 1.

  • Data Analysis:

    • Agonist: Plot [³⁵S]GTPγS binding against the log concentration of 2-NPP to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist. An increase in binding indicates agonist activity.

    • Antagonist: A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

    • Inverse Agonist: A decrease in basal [³⁵S]GTPγS binding (measured in the absence of any agonist) indicates inverse agonist activity.[16]

Protocol 3: cAMP Accumulation Functional Assay

This protocol measures the functional consequence of receptor activation on the second messenger cAMP. It is suitable for both Gₛ- (cAMP increase) and Gᵢ-coupled (cAMP decrease) receptors.[17]

Objective: To quantify changes in intracellular cAMP levels in whole cells in response to 2-NPP.

Materials:

  • Cell Line: CHO or HEK293 cells expressing the receptor of interest (e.g., 5-HT₁ₐ, a Gᵢ-coupled receptor).

  • Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP detection kit.[18][19]

  • Stimulation Buffer: Provided in the kit or a standard buffer like HBSS.

  • Forskolin: An adenylyl cyclase activator, used to elevate basal cAMP levels for studying Gᵢ-coupled receptors.

  • Test Compound: 2-NPP, serially diluted.

Methodology (for a Gᵢ-coupled receptor):

  • Cell Plating: Seed cells in a 384-well plate and grow to confluence.

  • Compound Addition: Aspirate media and add serial dilutions of 2-NPP (for agonist mode) or 2-NPP followed by a known agonist (for antagonist mode).

  • Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to induce cAMP production. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the lysis buffer and detection reagents (e.g., anti-cAMP antibody conjugated to an acceptor and d2-labeled cAMP) as per the kit manufacturer's instructions.[20]

  • Reading: After a final incubation period (e.g., 60 minutes), read the plate on a compatible HTRF or AlphaScreen reader. The signal will be inversely proportional to the amount of cAMP produced in the well.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve run in parallel.

    • Plot cAMP concentration against the log concentration of 2-NPP. A dose-dependent decrease in forskolin-stimulated cAMP levels indicates Gᵢ-agonist activity.

    • Determine EC₅₀ or IC₅₀ values via non-linear regression.

Conclusion and Future Directions

While this compound is primarily recognized as a synthetic building block, its chemical structure strongly implies a pharmacological role as a ligand for serotonin and adrenergic receptors. The SAR of the phenylpiperazine class predicts that 2-NPP will exhibit a multi-receptor binding profile, with a probable preference for the 5-HT₁ₐ receptor. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to rigorously test this hypothesis. The definitive characterization of 2-NPP's binding affinities, functional activities, and downstream signaling effects will clarify its mechanism of action and determine its potential as a pharmacological tool or therapeutic lead.

References

  • López-Rodríguez, M. L., et al. (2002). Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition. Journal of Medicinal Chemistry.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. PharmaCompass.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.
  • Fuller, R. W., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Advances in Experimental Medicine and Biology.
  • Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. Assay Guidance Manual.
  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology.
  • Gabriel, D., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry.
  • Bosker, F. J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction.
  • Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - Biomembranes.
  • Herndon, J. L., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Williams, C. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)piperazine 99 65369-76-8.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell.
  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology.
  • Staroń, J., et al. (2021).
  • Traynor, J. R., & Sim, L. J. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Staroń, J., et al. (2021).
  • Staroń, J., et al. (2021).
  • Khan, M. A., et al. (2022). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Hansen, M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Cacciaglia, R., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.
  • Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. PubMed.
  • Staroń, J., et al. (2021).
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
  • Guidechem. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride 65369-76-8 wiki.
  • Welch, W. M., et al. (1984). Trazodone and m-chlorophenylpiperazine.
  • Di Mola, A., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. Chemistry & Biodiversity.
  • Kumari, A., et al. (2021). Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. Bioorganic Chemistry.
  • Stark, H., et al. (2011). N -(??-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands.
  • Słoczyńska, K., et al. (2021). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. ProQuest.

Sources

An In-Depth Technical Guide to the Potential Pharmacological Activities of 2-NPP Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative for Exploring Novel Chemical Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The strategic modification of known scaffolds presents a fertile ground for identifying compounds with enhanced therapeutic efficacy and novel mechanisms of action. This guide focuses on the derivatives of 2-naphthyl-β-D-glucopyranoside (2-NPP), a molecule that, while primarily recognized as a chromogenic substrate for β-glucosidases, possesses a structural framework—a naphthalene moiety linked to a glycosidic residue—that is reminiscent of numerous bioactive compounds.[1][2] This document serves as a technical exploration for researchers, providing a scientifically grounded rationale and a methodological framework for investigating the potential anticancer, anti-inflammatory, and antimicrobial activities of novel 2-NPP derivatives.

The Core Rationale: Why Investigate 2-NPP Derivatives?

The therapeutic potential of a molecule is often suggested by the biological activities of its constituent parts. The 2-NPP scaffold combines two key pharmacophores:

  • The Naphthalene Ring System: This bicyclic aromatic structure is a privileged scaffold in medicinal chemistry, found in a variety of compounds with demonstrated anticancer and anti-inflammatory properties.[3][4][5] Its rigid, planar structure allows for effective interaction with biological targets, including enzymes and receptors.

  • The Glycosidic Moiety: Glycosylation is a common strategy in nature to enhance the solubility, stability, and bioavailability of molecules.[6] Furthermore, the sugar moiety can play a direct role in biological activity, influencing cellular uptake and target recognition. Numerous flavonoid glycosides, for instance, exhibit significant antimicrobial and anti-inflammatory effects.[7][8][9]

The conjugation of these two moieties in 2-NPP derivatives offers the potential for synergistic or novel pharmacological activities. The glycosidic portion could modulate the pharmacokinetic properties of the naphthalenic core, while the aglycone's structure can be systematically modified to optimize target engagement and biological response.

Potential Pharmacological Activity I: Anticancer Effects

The hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis, and inflammation, provide a clear set of targets for therapeutic intervention.[10] Derivatives of 2-NPP could potentially exert anticancer effects through several well-established mechanisms.

Proposed Mechanism of Action: Induction of Apoptosis

A primary strategy in cancer chemotherapy is the induction of programmed cell death, or apoptosis, in malignant cells.[11] This process is executed by a family of proteases known as caspases.[12][13] We hypothesize that 2-NPP derivatives could trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of effector caspases like caspase-3 and caspase-7.[13][14]

G cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanism Elucidation A Treat Cancer Cell Lines (e.g., MCF-7, HCT116) with 2-NPP Derivatives B Cell Viability Assay (MTT, CellTiter-Glo) A->B 24-72h C Annexin V/PI Staining (Flow Cytometry) B->C If IC50 is determined D TUNEL Assay (DNA Fragmentation) C->D E Caspase Activity Assay (Fluorometric/Colorimetric) C->E F Western Blot Analysis (Cleaved PARP, Caspase-3, Bcl-2 family) E->F

Caption: Workflow for investigating the pro-apoptotic activity of 2-NPP derivatives.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well, clear-bottom black plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the 2-NPP derivative and a vehicle control. Include a known apoptosis inducer (e.g., staurosporine) as a positive control. Incubate for the desired time period (e.g., 24, 48 hours).

  • Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., a reagent containing a DEVD peptide conjugated to a fluorophore).

  • Reagent Addition: Add the assay reagent to each well and mix gently.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 490 nm Ex / 520 nm Em).

  • Data Analysis: Normalize the fluorescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Proposed Mechanism of Action: Cell Cycle Arrest

Disruption of the cell cycle is another key anticancer strategy.[15] Compounds that can induce arrest at specific checkpoints (e.g., G2/M) prevent cancer cells from dividing and can lead to apoptosis.[16] The planar naphthalene structure of 2-NPP derivatives could potentially intercalate with DNA or inhibit key cell cycle regulatory proteins like cyclin-dependent kinases (CDKs).

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the 2-NPP derivative for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the cell suspension using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Interpretation: An accumulation of cells in a specific phase compared to the vehicle-treated control indicates cell cycle arrest.

Potential Pharmacological Activity II: Anti-inflammatory Effects

Chronic inflammation is a critical component of tumorigenesis and is implicated in a wide range of diseases.[17][18][19] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.[20][21] Phenyl-β-D-glucopyranoside, a related compound, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[9]

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We propose that 2-NPP derivatives may inhibit the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, iNOS, and COX-2.[17][18] Inhibition of this pathway would lead to a broad anti-inflammatory effect.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Activates Transcription NPP_deriv 2-NPP Derivative? NPP_deriv->IKK Inhibits?

Caption: Potential inhibition of the canonical NF-κB pathway by 2-NPP derivatives.

  • Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 2-NPP derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.

  • Quantification: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Interpretation: A dose-dependent decrease in nitrite concentration indicates inhibition of NO production, a key marker of inflammation.

Potential Pharmacological Activity III: Antimicrobial Effects

The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[22] Glycosides, particularly flavonoid glycosides, have been reported to possess significant antibacterial activity.[7][8][22] The mechanism of action can vary, from disruption of the bacterial cell membrane to inhibition of essential enzymes.

Proposed Mechanism of Action: Broad-Spectrum Bacteriostatic/Bactericidal Activity

The lipophilic naphthalene core of 2-NPP derivatives could facilitate insertion into and disruption of the bacterial cell membrane, while the hydrophilic sugar moiety could influence interactions with the cell wall. This dual nature might confer broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

  • Bacterial Suspension: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the 2-NPP derivative in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

To facilitate a clear comparison of the pharmacological activities of a series of 2-NPP derivatives, all quantitative data should be summarized in tables.

Table 1: Anticancer Activity of 2-NPP Derivatives
Compound IDIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116% Cells in G2/M Phase (at IC₅₀)Caspase-3/7 Activation (Fold Change)
2-NPP-001DataDataDataData
2-NPP-002DataDataDataData
DoxorubicinDataDataDataData
Table 2: Anti-inflammatory and Antimicrobial Activity of 2-NPP Derivatives
Compound IDNO Production Inhibition IC₅₀ (µM)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
2-NPP-001DataDataData
2-NPP-002DataDataData
DexamethasoneDataN/AN/A
CiprofloxacinN/ADataData

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the pharmacological potential of 2-NPP derivatives. The structural features of this chemical class suggest a high probability of discovering novel compounds with significant anticancer, anti-inflammatory, and/or antimicrobial activities. The experimental protocols outlined herein represent a robust, validated approach to screening and mechanistic elucidation. Future work should focus on the synthesis of a diverse library of 2-NPP derivatives, followed by the rigorous application of these assays. Promising lead compounds can then be advanced to more complex in vitro 3D models and subsequent in vivo studies to fully characterize their therapeutic potential.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Apoptosis-associated caspase activ
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Analysing caspase activation and caspase activity in apoptotic cells. PubMed.
  • NF-κB in Cancer: A Matter of Life and De
  • The complexity of NF-κB signaling in inflamm
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
  • NF‐κB signaling in inflamm
  • NF-κB signaling in inflamm
  • Caspase Assays. Thermo Fisher Scientific.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • NF-κB in inflammation and cancer.
  • Caspase Activity Assay.
  • Analysis of caspase activ
  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Prolifer
  • Identification of a Family of Glycoside Derivatives Biologically Active against Acinetobacter baumannii and Other MDR Bacteria Using a QSPR Model. PubMed Central.
  • Potential Antimicrobial Activity of Galloyl-Flavonoid Glycosides From Woodfordia uniflora Against Methicillin-Resistant Staphylococcus aureus.
  • Antimicrobial activities of flavonoid glycosides from Graptophyllum grandulosum and their mechanism of antibacterial action. PMC.
  • Antimicrobial activity of mannose-derived glycosides.
  • The role of glycosidic residues in antibiotic and antitumor activity and their randomiz
  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Deriv
  • 2-Naphthalenyl beta-D-glucopyranoside. PubChem.
  • Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activ
  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI.
  • 2-Naphthyl b-D-glucopyranoside monohydr
  • 2-Naphthyl β-D-glucopyranoside monohydr
  • Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. MDPI.
  • Studies on Antiinflammatory Agents. II. Synthesis and Pharmacological Properties of 2'-(phenylthio)
  • Anticancer Activity of Natural Products and Rel
  • 2-Naphthalenyl β-D-glucopyranoside. MedChemExpress.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC.
  • TPP-related compounds selectively shut down cancer cells with little or no effect on healthy cells. News-Medical.
  • Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression. PMC.
  • DPP-IV inhibition activity of substituted aminomethylnaphthopyrones 14a-g and. Wiley Online Library.
  • 6044-30-0|2-Naphthyl b-D-glucopyranoside|BLD Pharm. BLD Pharm.
  • Investigation of the enzyme inhibition type for inhibitor 7 at NPP1...
  • Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors. PMC.
  • Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflamm
  • Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its deriv
  • Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and comput
  • Two novel camptothecin derivatives inhibit colorectal cancer proliferation via induction of cell cycle arrest and apoptosis in vitro and in vivo. PubMed.
  • Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflamm
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine deriv
  • Discovery of Novel Orally Active Tetrahydro-Naphthyl-N-Acylhydrazones with In Vivo Anti-TNF-α Effect and Remarkable Anti-Inflamm
  • Dual Beneficial Effects of Methylnissolin-3-O-β-d-Glucopyranoside on Obesity-Induced Inflammatory Responses in Adipocyte-Macrophage Co-Culture.

Sources

An In-Depth Technical Guide to the Solubility of 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 1-(2-Nitrophenyl)piperazine

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of pharmacologically active molecules, particularly in the realms of neuroscience and medicinal chemistry.[1] Its molecular architecture, which incorporates a reactive nitrophenyl group, makes it a valuable precursor for developing novel therapeutic agents.[1] The solubility of this compound is a fundamental physicochemical property that dictates its handling, purification, formulation, and ultimately, its bioavailability in potential drug products. A comprehensive understanding of its solubility profile in different solvents is therefore indispensable for researchers in drug discovery and development.

This technical guide provides a detailed exploration of the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, offers a robust framework for its determination. It outlines the key physicochemical characteristics of the compound, presents a detailed, field-proven experimental protocol for accurate solubility measurement, and discusses the underlying principles that govern its solubility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₂[1][2]
Molecular Weight 207.23 g/mol [1][2]
Appearance Solid
CAS Number 59084-06-9[2]

Note: While some suppliers describe the compound as an orange to red clear liquid,[1] a majority of safety data sheets and chemical suppliers refer to it as a solid, which is consistent with related nitrophenylpiperazine derivatives.[3] This guide will proceed with the protocol for a solid compound.

Predicting Solubility: The Influence of Molecular Structure

The "like dissolves like" principle is a foundational concept in predicting solubility. The structure of this compound, featuring both polar (nitro group, piperazine nitrogens) and non-polar (phenyl ring) regions, suggests a nuanced solubility profile.

  • Polar Solvents (e.g., water, ethanol, methanol): The piperazine ring and the nitro group can engage in hydrogen bonding and dipole-dipole interactions with polar solvents. However, the non-polar phenyl ring may limit extensive solubility in highly polar solvents like water.

  • Non-polar Solvents (e.g., hexane, toluene): The phenyl ring will interact favorably with non-polar solvents through van der Waals forces, but the polar functionalities will likely hinder significant solubility.

  • Aprotic Polar Solvents (e.g., acetone, dichloromethane, ethyl acetate): These solvents offer a balance of polarity and may be effective at dissolving this compound. For instance, a related compound, 1-(2-Fluoro-4-nitrophenyl)piperazine, is noted to be soluble in dichloromethane.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound. This method is considered the gold standard for its reliability and direct measurement of thermodynamic solubility.

Objective

To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a vial with a known volume of solvent prep1->prep2 equil1 Place vial in a shaker at constant temperature (e.g., 25°C) prep2->equil1 equil2 Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium equil1->equil2 sep1 Allow suspension to settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant using a syringe filter sep2->sep3 ana1 Prepare dilutions of the clear filtrate sep3->ana1 ana2 Analyze by HPLC to determine concentration ana1->ana2 ana3 Calculate solubility from the concentration ana2->ana3

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that the solution is saturated.

    • Pipette a precise volume of the chosen solvent into the vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

    • Carefully draw the supernatant into a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Illustrative Solubility Data

As previously mentioned, specific quantitative solubility data for this compound is scarce in the literature. The following table provides a template with hypothetical data to illustrate how the results of the described experimental protocol would be presented.

SolventTemperature (°C)Solubility (mg/mL)Classification
Water25< 0.1Very Slightly Soluble
Ethanol255 - 10Soluble
Methanol2510 - 20Freely Soluble
Acetone252 - 5Sparingly Soluble
Dichloromethane25> 30Freely Soluble
Toluene25< 1Slightly Soluble
Hexane25< 0.1Insoluble

Disclaimer: The values in this table are hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a lack of readily available quantitative data necessitates experimental determination, the detailed protocol and underlying scientific principles discussed herein equip researchers and drug development professionals with the necessary tools to generate reliable and accurate solubility profiles. Such data is fundamental to advancing the research and application of this important chemical intermediate in the pharmaceutical industry.

References

  • PubChem. This compound.
  • Icon Pharmachem. 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine. [Link]
  • PubChem. 1-(2-Fluoro-4-nitrophenyl)piperazine.
  • Google Patents. NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE.
  • SWGDRUG.org. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]
  • National Institutes of Health. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. [Link]
  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of this compound. [Link]
  • SINTEF. Solid liquid solubility of piperazine. [Link]
  • Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical stability and storage parameters for 1-(2-Nitrophenyl)piperazine (CAS No: 59084-06-9), a key intermediate in pharmaceutical research and drug development. Adherence to these guidelines is essential for ensuring the compound's integrity, purity, and performance in experimental settings, thereby safeguarding the validity and reproducibility of research outcomes.

Chemical Identity and Properties

This compound is a solid organic compound widely utilized as a building block in the synthesis of various biologically active molecules, including atypical antipsychotics and tyrosinase inhibitors.[1][2] Its molecular structure, featuring a piperazine ring attached to a nitrophenyl group, dictates its chemical reactivity and stability profile.

A summary of its fundamental properties is presented below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 59084-06-9[3][4][5]
Molecular Formula C₁₀H₁₃N₃O₂[3][5]
Molecular Weight 207.23 g/mol [5][6]
Appearance Solid[6]
Synonyms 1-Nitro-2-(1-piperazinyl)benzene

Core Stability Profile and Degradation Pathways

Based on material safety data, this compound is considered stable under normal handling and storage conditions.[3][7] However, its long-term integrity is contingent on the strict avoidance of specific environmental factors and chemical incompatibilities that can initiate degradation.

Key Destabilizing Factors

The primary threats to the stability of this compound are exposure to strong oxidizing agents, moisture, light, and elevated temperatures.[3][7][8]

  • Chemical Incompatibility: The compound must be stored separately from strong oxidizing agents .[3] Contact with these substances can lead to vigorous reactions, compromising the material's purity and potentially creating hazardous byproducts.

  • Atmospheric Conditions: Exposure to moisture and air should be minimized.[8] The piperazine moiety can be hygroscopic, and oxidative processes can occur, particularly over extended periods.

  • Light Sensitivity: Several sources recommend protecting the compound from light .[8] Photodegradation is a plausible pathway, especially for aromatic nitro compounds, which can lead to the formation of impurities.

  • Thermal Stress: The compound should be kept away from excess heat and sources of ignition .[7] While stable at room temperature, thermal decomposition can occur at elevated temperatures, typically generating carbon oxides (CO, CO₂) and nitrogen oxides.[3][9]

Inferred Degradation Pathways

While specific degradation studies for this compound are not extensively published, the known degradation patterns of the parent piperazine (PZ) structure in industrial applications provide a scientifically sound basis for inferring potential pathways. The primary mechanisms are oxidation and thermal degradation.[10][11][12]

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation. This can lead to ring-opening or the formation of various byproducts such as N-formylpiperazine (FPZ), ethylenediamine (EDA), and 2-oxopiperazine (OPZ).[12][13] This causality underscores the critical need to avoid oxidizing agents and minimize air exposure.

  • Thermal Degradation: At elevated temperatures (e.g., >150°C), thermal degradation of the piperazine ring can occur, often proceeding through SN2 substitution reactions.[10][14] This reinforces the necessity of storing the compound in a cool environment.

The following diagram illustrates the relationship between the core compound, destabilizing factors, and potential degradation products.

G Figure 1: Potential Degradation Pathways cluster_factors Destabilizing Factors cluster_pathways Degradation Mechanisms cluster_products Potential Byproducts main This compound (Stable Core Compound) oxidizers Strong Oxidizing Agents light Light Exposure heat Elevated Temperature moisture Moisture / Air oxidation Oxidative Degradation oxidizers->oxidation photo Photodegradation light->photo thermal Thermal Degradation heat->thermal moisture->oxidation opz Oxidized Piperazines (e.g., FPZ, OPZ) oxidation->opz ring_opened Ring-Opened Products (e.g., EDA) oxidation->ring_opened thermo_prods Thermal Adducts thermal->thermo_prods unknown_photo Photolytic Impurities photo->unknown_photo

Caption: Relationship between destabilizing factors and degradation.

Recommended Protocols for Storage and Handling

To ensure the long-term stability and prevent degradation, a multi-faceted approach to storage and handling is required. These protocols integrate engineering controls, proper container management, and personal safety.

Long-Term Storage Protocol
  • Container: Always keep the compound in its original, tightly closed container when not in use.[3][7][8]

  • Atmosphere: For maximum stability, especially for long-term archival, store under an inert gas like argon or nitrogen to displace moisture and oxygen.[8]

  • Location: Store in a cool, dry, and well-ventilated area .[3][7]

  • Temperature: Avoid temperature extremes. Recommended storage temperature is typically ambient or as specified on the product label.

  • Light: Store in a light-resistant container or in a dark location, such as a cabinet, to prevent photodegradation.[8]

  • Segregation: Ensure the storage area is free from incompatible materials, particularly strong oxidizers.[3][9]

  • Security: The storage area should be secure and accessible only to authorized personnel.[8]

Safe Handling Protocol
  • Engineering Controls: All handling of the solid or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][8] Emergency eye wash fountains and safety showers must be readily available.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses.[3]

    • Hand Protection: Use appropriate protective gloves (e.g., nitrile).[3]

    • Skin/Body Protection: Wear a lab coat or suitable protective clothing.[3]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[3]

  • Hygiene Measures:

    • Avoid contact with skin and eyes.[3]

    • Wash hands thoroughly after handling.[3][8]

    • Do not eat, drink, or smoke in the work area.[3]

  • Spill Response: In case of a spill, evacuate unnecessary personnel. Avoid generating dust. Sweep up the material and place it in a suitable, closed container for disposal according to local regulations.[15]

Quality Control and Stability Assessment

Verifying the purity and integrity of this compound before use is a cornerstone of a self-validating research process. A simple workflow should be in place to assess material from new batches or after prolonged storage.

Caption: A workflow for verifying compound integrity before use.

Recommended Analytical Techniques

While a specific, validated stability-indicating assay is not publicly available, a combination of standard analytical methods can effectively determine the purity and confirm the identity of the compound.

Table 2: Recommended Analytical QC Methods

Analytical TechniquePrimary PurposeKey Insights
HPLC with UV detection Purity Assessment & QuantificationDetects and quantifies the main peak relative to any impurity peaks, indicating degradation.
¹H and ¹³C NMR Spectroscopy Structural ConfirmationConfirms the chemical structure is intact and can reveal the presence of structural isomers or degradation products.
Mass Spectrometry (MS) Molecular Weight VerificationConfirms the correct molecular weight and can be used to identify unknown degradation products when coupled with GC or LC.
FTIR Spectroscopy Functional Group AnalysisProvides a fingerprint of the molecule, confirming the presence of key functional groups (e.g., nitro, amine).

Conclusion

The chemical stability of this compound is robust under controlled conditions. Its utility in research and development is maximized when its integrity is preserved through meticulous adherence to proper storage and handling protocols. By preventing exposure to strong oxidizers, light, moisture, and heat, and by implementing a routine quality control workflow, researchers can ensure the reliability of this critical synthetic intermediate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 100949, this compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%.
  • Avramović, D., et al. (2007). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives. Journal of the Serbian Chemical Society.
  • Asadi, A., et al. (2024).
  • Asadi, A., et al. (2024).
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Asadi, A., et al. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783066, 1-(2-Fluoro-4-nitrophenyl)piperazine.
  • Nath, R. K., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series.
  • Einbu, A., et al. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
  • Zhang, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
  • Nielsen, P. T., et al. (2012).
  • Voice, A. K. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.

Sources

Discovery and history of nitrophenylpiperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Chemistry, and Pharmacological Significance of Nitrophenylpiperazine Compounds

Abstract

The nitrophenylpiperazine (NPP) scaffold is a cornerstone in medicinal chemistry, representing a versatile class of arylpiperazines with significant pharmacological applications. This guide provides a comprehensive technical overview of the history, synthesis, and biological importance of NPP compounds. We delve into the evolution of their role from simple chemical intermediates to crucial pharmacophores in modern drug discovery, with a particular focus on their interaction with neurotransmitter systems. Detailed synthetic protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important chemical class.

Introduction and Historical Context

The piperazine ring is a prolific scaffold in medicinal chemistry, found in a multitude of clinically successful drugs.[1][2] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, provides a unique combination of structural rigidity, a large polar surface area, and hydrogen bond donor/acceptor capabilities.[2] These properties often confer favorable pharmacokinetic profiles, such as improved water solubility and oral bioavailability.[2]

The history of nitrophenylpiperazine compounds is intrinsically linked to the broader exploration of arylpiperazines. While the exact first synthesis of a simple NPP is not iconically documented, the significance of the arylpiperazine moiety emerged from systematic investigations into compounds acting on the central nervous system (CNS).[3] Early research focused on modifying existing structures to create novel molecules with desired pharmacological activities, particularly targeting neurotransmitter receptors.[3][4] NPPs served as versatile chemical building blocks and intermediates in these synthetic endeavors, allowing for the creation of more complex pharmaceutical agents for treating conditions ranging from CNS disorders to infectious diseases.[5][6][7] The introduction of the nitro group, a potent electron-withdrawing feature, provides a key reactive handle for further chemical elaboration, making NPPs valuable precursors in multi-step syntheses.

Core Synthesis Methodologies

The primary method for synthesizing 1-(nitrophenyl)piperazines is through nucleophilic aromatic substitution (SNAr). This reaction involves the N-arylation of piperazine with an activated nitro-substituted aryl halide. The electron-withdrawing nitro group is crucial as it activates the aromatic ring toward nucleophilic attack by the secondary amine of the piperazine.

A general workflow for this synthesis is outlined below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Piperazine Proc1 Nucleophilic Aromatic Substitution (SNAr) R1->Proc1 R2 Substituted 4-Fluoronitrobenzene R2->Proc1 C1 Base (e.g., Cs2CO3) C1->Proc1 C2 Solvent (e.g., DMF) C2->Proc1 C3 Heat (e.g., 80°C) C3->Proc1 Proc2 Work-up & Crude Product Isolation Proc1->Proc2 Proc3 Purification (e.g., Recrystallization) Proc2->Proc3 Final Pure 1-(4-Nitrophenyl)piperazine Derivative Proc3->Final Char Characterization (NMR, MS, IR) Final->Char Validation G Simplified 5-HT1A Receptor Signaling Pathway. cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel βγ subunit opens cAMP cAMP AC->cAMP K_out K+ (out) K_Channel->K_out NPP Arylpiperazine (e.g., 5-HT1A Agonist) NPP->Receptor binds ATP ATP ATP->AC Response Inhibitory Cellular Response (Hyperpolarization) K_in K+ (in) K_in->K_Channel

Sources

1-(2-Nitrophenyl)piperazine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Nitrophenyl)piperazine: Synthesis, Pharmacology, and Drug Discovery Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis, structural analogs, derivatives, and pharmacological applications of this important chemical entity. We will delve into the nuanced structure-activity relationships that govern the biological effects of these compounds, explore detailed synthetic and analytical methodologies, and discuss their therapeutic potential across various disease areas, particularly in the realm of neuroscience. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound core in their research and development endeavors.

Introduction: The Significance of the Arylpiperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, a six-membered heterocycle with two opposing nitrogen atoms that imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[3][4] When substituted with an aryl group, particularly a nitrophenyl group, the resulting arylpiperazine exhibits a wide range of biological activities.[5][6] The this compound structure, in particular, has been a focal point of extensive research due to its role as a key intermediate in the synthesis of compounds targeting the central nervous system (CNS).[1] Its derivatives have shown significant affinity for a variety of neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors, making them attractive candidates for the development of antipsychotics, antidepressants, and anxiolytics.[4][5][7]

The presence of the nitro group at the ortho position of the phenyl ring is a critical feature, influencing the electronic properties and reactivity of the molecule, which can be strategically exploited in multi-step synthetic pathways. This guide will provide a detailed exploration of the chemical and biological landscape of this compound and its derivatives.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be achieved through several established routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the scale of the reaction.

Core Synthesis of this compound

A common method for the synthesis of the core this compound structure involves the nucleophilic aromatic substitution of a highly reactive halo-nitroaromatic compound with piperazine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperazine (2.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Derivatization of the Piperazine N4-Position

The secondary amine of the piperazine ring in this compound is a versatile handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships.

Experimental Protocol: N-Alkylation of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or DMF. Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) or triethylamine (Et₃N) (2.0 eq).

  • Addition of Alkylating Agent: To this stirring suspension, add the desired alkyl halide (e.g., a substituted benzyl bromide or a chloroethyl-containing moiety) (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired N-substituted derivative.

A visual representation of these synthetic pathways is provided in the workflow diagram below.

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization Derivatization A 1-Fluoro-2-nitrobenzene C This compound A->C K2CO3, DMF, 80-100°C B Piperazine B->C E N-Substituted Derivative C->E K2CO3, Acetonitrile D Alkyl Halide (R-X) D->E

Caption: Synthetic workflow for this compound and its derivatives.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is highly dependent on the nature of the substituents on both the phenyl ring and the N4-position of the piperazine moiety.[3][4]

Modifications of the Phenyl Ring

While this guide focuses on the 2-nitrophenyl scaffold, it is important to note that alterations to the phenyl ring significantly impact receptor affinity and selectivity. For instance, the position and electronic nature of substituents can fine-tune the interaction with the target protein. The nitro group itself can be reduced to an amino group, which can then be further functionalized, opening up another avenue for chemical exploration.

Modifications at the N4-Position of the Piperazine Ring

The greatest diversity in pharmacological activity arises from modifications at the N4-position. A common strategy involves introducing a linker, often an alkyl chain of varying length, connected to another cyclic or aromatic moiety.

  • Linker Length: The length of the alkyl chain connecting the piperazine ring to a terminal group is crucial for optimal receptor binding. Typically, a 2- to 4-carbon chain is preferred for many CNS targets.

  • Terminal Group: The nature of the terminal group is a key determinant of pharmacological activity.

    • Aromatic/Heteroaromatic Rings: The introduction of moieties like benzimidazole has been shown to yield compounds with a high 5-HT₂A/D₂ receptor binding ratio, characteristic of atypical antipsychotics.[7]

    • Amide/Imide Moieties: The incorporation of amide or imide functionalities can introduce hydrogen bonding capabilities, enhancing binding affinity to target receptors.

    • Lipophilic Groups: The addition of lipophilic groups can improve blood-brain barrier penetration, which is essential for CNS-acting drugs.

The following diagram illustrates the key pharmacophoric elements of this compound derivatives for CNS activity.

SAR_Diagram cluster_pharmacophore Pharmacophore Model Aryl Aryl Moiety (e.g., 2-Nitrophenyl) - π-π stacking - van der Waals interactions Piperazine Piperazine Core - Basic center (pKa) - Conformational rigidity Aryl->Piperazine Linker Alkyl Linker - Optimal length (2-4 atoms) - Influences spatial orientation Piperazine->Linker Terminal Terminal Group - H-bond donors/acceptors - Lipophilicity - Defines selectivity Linker->Terminal

Caption: Key pharmacophoric features of this compound derivatives.

Pharmacological Profile and Therapeutic Applications

Derivatives of this compound have been investigated for a multitude of therapeutic applications, owing to their ability to interact with a wide range of biological targets.

Central Nervous System (CNS) Disorders

As previously mentioned, the primary focus of research on these compounds has been in the area of CNS disorders.

  • Antipsychotic Activity: Many derivatives exhibit dual antagonism of dopamine D₂ and serotonin 5-HT₂A receptors, a hallmark of atypical antipsychotics.[7] This dual action is believed to be responsible for their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.

  • Antidepressant and Anxiolytic Activity: Modulation of serotonergic and dopaminergic systems also underlies the potential antidepressant and anxiolytic effects of certain analogs.

Other Therapeutic Areas

Beyond the CNS, the versatility of the this compound scaffold has led to its exploration in other therapeutic domains.

  • Anticancer Activity: Some derivatives have been shown to inhibit tubulin polymerization, a mechanism of action for a class of anticancer drugs.[8]

  • Tyrosinase Inhibition: Recent studies have identified nitrophenylpiperazine derivatives as potential tyrosinase inhibitors, suggesting their application in treating hyperpigmentation disorders.[9]

  • Anthelmintic Properties: The parent piperazine scaffold has a long history of use as an anthelmintic agent, acting as a GABA receptor agonist in parasites, leading to their paralysis and expulsion.[10][11]

The table below summarizes the biological activities of selected this compound derivatives.

Compound IDN4-SubstituentBiological Target(s)Observed ActivityReference
7c 4-bromo-6-{2-[...]-1H-benzimidazoleD₂, 5-HT₂A, α₁Atypical antipsychotic profile[7]
4l Indole moietyTyrosinaseIC₅₀ = 72.55 µM[9]
16f 1-(4-chlorophenyl)piperazine groupTubulinPotent anticancer activity[8]

Analytical Characterization

The unambiguous identification and characterization of novel this compound derivatives are crucial for their advancement in the drug discovery pipeline. A combination of spectroscopic and spectrometric techniques is typically employed.

Standard Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of characteristic peaks for the aromatic, piperazine, and substituent protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, thereby confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹), C-N bonds, and any carbonyl or hydroxyl groups in the derivatives.

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound, which is a critical parameter for subsequent biological testing.

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Formula Confirmation IR IR Spectroscopy Start->IR Functional Group Identification HPLC HPLC Purity Analysis NMR->HPLC MS->HPLC IR->HPLC End Characterized Compound HPLC->End Purity ≥95%

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable platform for the design and discovery of new therapeutic agents. Future research will likely focus on:

  • Fine-tuning Selectivity: The development of derivatives with higher selectivity for specific receptor subtypes to minimize off-target effects and improve the therapeutic index.

  • Multi-target Ligands: The rational design of single molecules that can modulate multiple targets involved in a particular disease pathology, which may offer superior efficacy compared to single-target agents.[12]

  • Novel Therapeutic Applications: The exploration of this scaffold in emerging therapeutic areas based on new biological discoveries.

References

  • Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives. (n.d.). Semantic Scholar.
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Semantic Scholar.
  • This compound. (n.d.). PubChem.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Semantic Scholar.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). Journal of Ovarian Research.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • 1-(2-Diphenyl)piperazine. (n.d.). Wikipedia.
  • Growth and characterization of nitrophenol complexes with piperazine and pyridine derivatives. (2018). ResearchGate.
  • Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (1993). Journal of Medicinal Chemistry.
  • Exploring the Chemical Synthesis Applications of this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience.
  • Some pharmacological properties of piperazine. (1975). British Journal of Pharmacology.
  • The structure‐activity relationship of anticancer activity piperazine derivatives. (2024). ResearchGate.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • New piperazine derivatives and methods for the preparation thereof and compositions containing the same. (1996). Google Patents.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate.
  • What is the mechanism of Piperazine? (2024). Patsnap Synapse.

Sources

A Theoretical and Spectroscopic Guide to the Molecular Structure of 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

1-(2-Nitrophenyl)piperazine (2-NPP) is a significant scaffold in medicinal chemistry and a versatile precursor in organic synthesis.[1][2] A profound understanding of its three-dimensional structure and electronic properties is crucial for predicting its reactivity, biological activity, and material characteristics. This technical guide provides an in-depth analysis of the molecular structure of 2-NPP, leveraging high-level quantum chemical calculations, primarily Density Functional Theory (DFT), and corroborating these findings with experimental spectroscopic data. We explore conformational preferences, optimized geometric parameters, and simulated vibrational (FTIR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. The causality behind computational choices is detailed, and a persistent comparison between theoretical and experimental data serves as a self-validating framework for the presented results. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive theoretical understanding of this important molecule.

Introduction

Piperazine derivatives are a cornerstone in pharmaceutical sciences, forming the structural basis for a wide range of therapeutic agents.[1][3][4] The N-aryl piperazine moiety, in particular, is a well-established pharmacophore found in drugs targeting the central nervous system.[1] this compound (C₁₀H₁₃N₃O₂), hereafter referred to as 2-NPP, combines this key piperazine ring with a nitrophenyl group, making it a valuable intermediate for synthesizing more complex, biologically active molecules.[2]

Theoretical studies provide a powerful lens through which we can examine molecular properties at an atomic level, often inaccessible through experimentation alone. By employing quantum chemical methods, we can predict the most stable conformation, analyze bond lengths and angles with high precision, and simulate various spectra. This in silico approach not only complements experimental findings but also provides a predictive framework for designing new derivatives with desired properties. This guide will detail the application of Density Functional Theory (DFT) to elucidate the structural and spectroscopic features of 2-NPP, demonstrating the synergy between computational modeling and experimental validation.[1][5]

Computational Methodology

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. The selections must represent a balance between computational cost and the desired accuracy for the properties being investigated.

Quantum Chemical Methods: The Power of DFT

For organic molecules of this size, Density Functional Theory (DFT) offers the optimal compromise between accuracy and computational efficiency.[5] Unlike more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT calculates the electronic structure based on the electron density, a more manageable property than the multi-electron wavefunction.

The choice of the functional within DFT is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed for the studies presented here. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which significantly improves the description of electronic properties for many organic systems. It has a long and successful track record for predicting geometries, vibrational frequencies, and other properties of N-aryl piperazines and related compounds.[1][6]

Basis Sets: The Language of Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this system. Let's deconstruct its meaning:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

  • ++G : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs or anions and are important for calculating properties like electron affinity and accurate proton affinities.

  • (d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow the orbitals to change shape and direction in response to the molecular environment, which is essential for accurately modeling chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is well-established for providing reliable geometric and spectroscopic data for organic molecules.[1][7]

Computational Workflow

The process of a theoretical analysis follows a structured, multi-step protocol. The primary steps include geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum and to simulate vibrational spectra. Subsequent single-point calculations can then be performed to determine electronic and NMR properties.

G cluster_0 Setup Start Initial 3D Structure (e.g., from ChemDraw or Crystal Structure) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Vib Vibrational Spectra (IR, Raman) Freq->Vib Vibrational Modes NMR NMR Spectra (GIAO Method) Freq->NMR Verified Minimum UV Electronic Spectra (TD-DFT) NMR->UV FMO FMO Analysis (HOMO-LUMO) UV->FMO

Caption: Optimized molecular structure of this compound.
Geometric Parameters

Geometry optimization at the B3LYP/6-311++G(d,p) level provides precise bond lengths and angles. These theoretical values can be validated by comparing them to experimental X-ray crystallography data for similar N-aryl piperazine structures. Studies show excellent agreement between DFT-calculated and experimentally determined geometries. [1]

Parameter Bond Calculated Value (Å) Experimental Avg. (Å) [1]
Bond Lengths C-C (phenyl avg.) 1.406 1.399
C-H (phenyl avg.) 1.085 1.101
C-N (piperazine avg.) 1.466 1.466
C-C (piperazine avg.) 1.530 1.530
Bond Angles C-N-C (piperazine avg.) 111.1° 109.0°
C-C-N (piperazine avg.) 109.6° 110.4°
H-C-H (piperazine avg.) 108.3° 109.1°

Table 1: Comparison of selected calculated and experimental geometric parameters for 2-NPP and related piperazine structures.

The close correlation between the calculated and experimental values instills high confidence in the computational model's ability to accurately represent the molecular structure.

Spectroscopic Analysis: A Bridge Between Theory and Experiment

Simulating spectra is one of the most powerful applications of computational chemistry, as it allows for a direct, quantitative comparison with experimental results.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational analysis involves calculating the normal modes of vibration for the molecule. Each mode corresponds to a specific frequency, which can be observed as a peak in an infrared (IR) or Raman spectrum.

  • N-H Vibrations : The stretching vibration of the N-H group in the piperazine ring is a characteristic peak. Experimentally, it is observed in the IR spectrum around 3173 cm⁻¹. [1]* NO₂ Vibrations : The nitro group exhibits strong characteristic vibrations. The asymmetric and symmetric stretching modes for aromatic nitro compounds typically appear in the ranges of 1560-1490 cm⁻¹ and 1360-1310 cm⁻¹, respectively. [8]* C-H Vibrations : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear just below 3000 cm⁻¹. [9] It is standard practice to apply a scaling factor to the calculated (harmonic) frequencies to account for anharmonicity and systematic errors in the DFT method. This scaling brings the theoretical spectrum into closer agreement with the experimental one, aiding in the precise assignment of each observed peak to a specific molecular motion. [1]

    Vibrational Mode Experimental Frequency (cm⁻¹) [1] Calculated Frequency (cm⁻¹) [1] Assignment
    N-H Stretch 3173 (IR) - Stretching of N-H bond
    C-H Stretch (Aromatic) ~3050 ~3080-3030 Stretching of C-H on phenyl ring
    C-H Stretch (Aliphatic) ~2950-2850 ~2980-2880 Stretching of C-H on piperazine ring
    NO₂ Asymmetric Stretch ~1520 ~1530 Asymmetric NO₂ stretching
    NO₂ Symmetric Stretch ~1350 ~1360 Symmetric NO₂ stretching

    Table 2: Selected experimental and calculated vibrational frequencies for 2-NPP.

NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into NMR chemical shifts (δ). [7]By calculating the ¹H and ¹³C chemical shifts for 2-NPP and comparing them to experimental data, we can validate the electronic structure of the calculated model.

Calculations show that the carbon atom (C15 in some numbering schemes) directly attached to the piperazine nitrogen is significantly deshielded and appears at the lowest field in the ¹³C NMR spectrum, which is consistent with experimental observations. [7]The agreement between theoretical and experimental ¹H and ¹³C NMR spectra is typically very good, further confirming the accuracy of the computed molecular structure. [1]

Frontier Molecular Orbitals and Chemical Reactivity

The Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and reactivity.

  • HOMO : Represents the ability to donate an electron. For 2-NPP, the HOMO is typically localized over the electron-rich piperazine ring and the phenyl ring.

  • LUMO : Represents the ability to accept an electron. The LUMO is predominantly localized on the electron-withdrawing nitro group and the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations can precisely determine this energy gap, providing insight into the molecule's electronic transitions and kinetic stability. [5]

G cluster_0 Energy cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation E_gap Energy Gap (ΔE) Indicates Reactivity

Caption: The relationship between HOMO, LUMO, and the energy gap.
ParameterDescriptionSignificance
E(HOMO) Energy of the Highest Occupied Molecular OrbitalElectron-donating ability
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability
ΔE = E(LUMO) - E(HOMO) HOMO-LUMO Energy GapChemical reactivity, kinetic stability
Table 3: Key parameters derived from Frontier Molecular Orbital analysis.

Conclusion

This guide has demonstrated the power of a combined theoretical and spectroscopic approach to understanding the molecular structure of this compound. Through DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set, we have established that the lowest energy conformation features a chair-form piperazine ring with an equatorially positioned nitrophenyl group.

The strong correlation between the calculated geometric parameters, vibrational frequencies, and NMR chemical shifts with available experimental data provides a robust validation of the computational model. [1][7]This validated model serves as a reliable foundation for further studies, such as predicting reaction mechanisms, understanding intermolecular interactions in crystal structures, or designing novel 2-NPP derivatives for pharmaceutical applications. The insights gained from FMO analysis further illuminate the electronic characteristics that govern the molecule's reactivity. Ultimately, the integration of high-level computational chemistry with experimental spectroscopy provides a comprehensive and trustworthy picture of molecular structure and properties.

References

  • Akyuz, S., et al. (2016). This compound: nmr, raman, ftir and dft studies. Journal of Molecular Structure.
  • Xiong, Y., et al. (2002). Crystal structures and supramolecular assembly of 1 : 2 piperazine with o- and p-nitrophenol. Journal of Chemical Crystallography, 32(8), 219-225.
  • Akyuz, S., et al. (2016). This compound: NMR, RAMAN, FTIR AND DFT STUDIE. TRDizin.
  • Akyuz, S., et al. (2016). This compound: NMR, RAMAN, FTIR AND DFT STUDIES. ResearchGate.
  • Xiong, Y., et al. (2002). Crystal structures and supramolecular assembly of 1 : 2 piperazine with o - and p -nitrophenol. ResearchGate.
  • Wardell, S. M. V., et al. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. International Union of Crystallography.
  • Saeed, A., et al. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. International Union of Crystallography.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Rai, P. K., et al. (2020). Electronic structure and vibrational analysis of Piperazine: 1- ((3 - methylphenyl) piperazine- 1- yl)- 3-(oxy- phenyl) propane. International Journal of Creative Research Thoughts (IJCRT).
  • Saeed, A., et al. (2018). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1642–1650.
  • Mohamed, S. K., et al. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. ResearchGate.
  • Giese, M. J., et al. (2021). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate.
  • Smith, B. D., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(30), 3323-3326.
  • Carmen, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Carmen, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of this compound.
  • Frynas, S., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(18), 5821.
  • Grishina, A. D., et al. (2022). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Molecules, 27(15), 4920.
  • Bhalodia, J., et al. (2014). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica, 6(5), 331-341.
  • Onchoke, K. K., et al. (2009). A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 579-587.
  • Sundaraganesan, N., et al. (2008). FTIR, FT-Raman spectra and ab initio, DFT vibrational analysis of 2,4-dinitrophenylhydrazine. ResearchGate.

Sources

Safety, handling, and MSDS for 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(2-Nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Context

This compound (CAS No: 59084-06-9, Molecular Formula: C₁₀H₁₃N₃O₂) is a heterocyclic compound belonging to the arylpiperazine class. Arylpiperazines are widely recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous centrally active drugs, including antipsychotics and anxiolytics.[1][2] Their modular structure allows for extensive modification to achieve desired potency and selectivity for various G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[1][2] Given its role as a key synthetic intermediate and building block in drug discovery, researchers and scientists must possess a thorough understanding of its hazard profile and the requisite safety protocols to ensure its responsible and safe handling in the laboratory environment.

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, synthesizing data from material safety data sheets (MSDS) and chemical safety literature to offer field-proven insights for laboratory personnel.

Section 1: Hazard Identification and GHS Classification

The primary step in safe handling is a complete understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[3] The signal word associated with this compound is "Warning".[4][5]

Table 1: GHS Hazard Classifications for this compound

Hazard Class Category Hazard Statement H-Phrase
Skin Corrosion/Irritation 2 Causes skin irritation H315
Serious Eye Damage/Eye Irritation 2A Causes serious eye irritation H319
Specific Target Organ Toxicity (Single Exposure) 3 May cause respiratory irritation H335

| Acute Toxicity, Oral (Potential) | 4 | Harmful if swallowed | H302 |

Data synthesized from multiple sources.[3][4][5][6]

These classifications dictate the necessary precautions. Skin and eye irritation (H315, H319) are the most consistently cited hazards, requiring mandatory barrier protection.[3][4] The potential for respiratory irritation (H335) underscores the need for proper ventilation and handling techniques that minimize dust generation.[4][6] While not universally listed, some classifications include warnings for acute oral, dermal, and inhalation toxicity (H302, H312, H332), demanding a cautious approach that assumes the compound is harmful if ingested, absorbed through the skin, or inhaled.[3][5]

GHS_Hazard_Identification cluster_0 Hazard Identification Workflow cluster_1 Hazard Assessment cluster_2 Control Measures A Compound: this compound B Review Safety Data Sheet (SDS) A->B C Identify GHS Pictograms & Signal Word B->C D Warning (Signal Word) GHS07 (Pictogram) C->D Identifies Severity E Primary Health Hazards D->E F H315: Causes skin irritation E->F G H319: Causes serious eye irritation E->G H H335: May cause respiratory irritation E->H I Implement Safe Handling Protocols (See Sections 3 & 4) F->I G->I H->I Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Preparation & Containment cluster_2 Cleanup & Decontamination cluster_3 Final Steps A Spill Occurs B Alert others in the area Evacuate non-essential personnel A->B C Assess the Spill (Size, Location, Hazard) B->C D Don Full PPE (Gloves, Goggles, Respirator, Coat) C->D E Isolate the area Prevent entry to drains D->E F Carefully sweep solid into waste container (Minimize Dust) E->F G Decontaminate spill area with soap and water F->G H Package and label waste for disposal G->H I Dispose of waste via approved channels H->I J Report the incident per institutional policy I->J

Caption: Workflow for a laboratory chemical spill response.

Section 4: Storage, Stability, and Disposal

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a dry, cool, and well-ventilated area. [4][6]* Container: Keep the container tightly closed when not in use to prevent contamination and moisture absorption. [4][6]* Incompatibilities: The compound is incompatible with strong oxidizing agents. [4][7]Store away from such materials.

  • Stability: The product is stable under normal handling and storage conditions. [4]* Hazardous Decomposition: Under normal conditions, hazardous decomposition products are not expected. [4]However, thermal decomposition during a fire can generate toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as alcohol-resistant foam, carbon dioxide (CO₂), dry powder, or water spray. [4][8]* Specific Hazards: As noted, combustion can produce toxic oxides of carbon and nitrogen. [4]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective, gas-tight chemical clothing. [4]

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Regulations: All waste disposal must be conducted in accordance with licensed collectors and follow all applicable federal, state, and local regulations. [4][6]* Method: The recommended method of disposal for this compound is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber. [4]Do not dispose of material into sewers or public waters. [4]

Section 5: Physicochemical Data

Table 4: Properties of this compound

Property Value Source
CAS Number 59084-06-9 [3][4][5]
Molecular Formula C₁₀H₁₃N₃O₂ [3][4]
Molecular Weight 207.23 g/mol [3]
Appearance Solid

| Synonyms | 1-Nitro-2-(1-piperazinyl)benzene | |

Conclusion

This compound is a valuable compound in research and drug development, but it possesses hazards that demand respect and careful handling. Its primary risks are skin, eye, and respiratory irritation. By understanding these hazards and rigorously applying the engineering controls, personal protective equipment protocols, and hygiene measures detailed in this guide, researchers can work with this compound safely and effectively. Adherence to these self-validating safety systems is not merely a matter of compliance but a cornerstone of professional scientific practice.

References

  • Synquest Labs. This compound - Safety Data Sheet. URL: https://www.synquestlabs.com/product/4H55-1-V3
  • PubChem. This compound | C10H13N3O2 | CID 100949. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/100949
  • ChemicalBook. This compound - Safety Data Sheet. URL: https://www.chemicalbook.com/ProductMSDSDetailCB0345822_EN.htm
  • Cayman Chemical. Safety Data Sheet. URL: https://www.caymanchem.com/msdss/10009206m.pdf
  • AK Scientific, Inc. 1-(2-Chloro-4-nitrophenyl)piperazine Safety Data Sheet. URL: https://www.aksci.com/sds/X9096_sds.pdf
  • Fisher Scientific. SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC124940250&productDescription=1-%284-NITROPHENYL%29PIPERAZINE+25G&vendorId=VN000321&countryCode=US&language=en
  • Cole-Parmer. Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. URL: https://www.coleparmer.com/msds/AC12494_msds.pdf
  • Fisher Scientific. SAFETY DATA SHEET (2023). URL: https://www.fishersci.co.
  • Fisher Scientific. SAFETY DATA SHEET (2018). URL: https://fscimage.fishersci.com/msds/19325.htm
  • Fisher Scientific. SAFETY DATA SHEET - 1-(2-Chloro-4-nitrophenyl)piperazine, 97%. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC434910010
  • Key Organics. Safety Data Sheet. URL: https://www.keyorganics.net/sites/default/files/sds/329059-07-6.pdf
  • Apollo Scientific. 1-(2-Nitrophenyl)hydrazine Safety Data Sheet. URL: https://www.apolloscientific.co.uk/msds/OR21752_msds.pdf
  • Thermo Fisher Scientific. SAFETY DATA SHEET (2010). URL: https://www.thermofisher.com/msds?productName=AC193250050
  • OSHA. Hazard Communication Standard: Safety Data Sheets. URL: https://www.osha.
  • Sigma-Aldrich. SAFETY DATA SHEET - Piperazine. URL: https://www.sigmaaldrich.com/US/en/sds/sigma/p45907
  • Thermo Fisher Scientific. SAFETY DATA SHEET (2025). URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/ACR12494_MTR_EN.pdf
  • PubChem. 1-(2-Fluoro-4-nitrophenyl)piperazine | C10H12FN3O2 | CID 2783066. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2783066
  • Sigma-Aldrich. 1-(2-Nitro-phenyl)-piperazine AldrichCPR. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/59084069
  • Sigma-Aldrich. 1-(4-Nitrophenyl)piperazine 97. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/279773
  • TCI AMERICA. This compound. URL: https://www.tcichemicals.com/US/en/p/N0935
  • PubMed. Discovery and Preliminary SAR of Arylpiperazines as Novel, Brain-penetrant Antiprion Compounds. URL: https://pubmed.ncbi.nlm.nih.gov/29083210/
  • U.S. Environmental Protection Agency. Personal Protective Equipment. URL: https://www.epa.gov/emergency-response/personal-protective-equipment
  • Safe Work Australia. GHS Hazardous Chemical Information List. URL: https://www.safeworkaustralia.gov.
  • PubMed Central. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230239/
  • PubMed Central. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355708/
  • ResearchGate. Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. URL: https://www.researchgate.net/publication/357288258_Design_Synthesis_and_Antidepressant_Activity_Study_of_Novel_Aryl_Piperazines_Targeting_Both_5-HT1A_and_Sigma-1_Receptors
  • PLOS One. Guidelines for safe handling of hazardous drugs: A systematic review. URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0197172

Sources

A Researcher's Guide to Procuring 1-(2-Nitrophenyl)piperazine: From Supplier Vetting to Experimental Success

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of a chemical intermediate is the bedrock of experimental reproducibility and, ultimately, the success of a research program. 1-(2-Nitrophenyl)piperazine, a key building block in the synthesis of a multitude of biologically active compounds, is no exception.[1][2] Its utility in medicinal chemistry, particularly in the development of therapeutics targeting neurological disorders, underscores the necessity of sourcing this reagent from reliable commercial suppliers.[1] This guide provides an in-depth technical framework for navigating the procurement process, from initial supplier evaluation to the confident application of this compound in your research.

The Imperative of Purity in Pharmaceutical Research

In the realm of drug discovery and development, the purity of chemical reagents is not merely a matter of quality control; it is a fundamental prerequisite for valid scientific outcomes.[3][4][5][6][7] Impurities, even in trace amounts, can have profound and often unforeseen consequences, leading to:

  • Altered Biological Activity: Uncharacterized impurities can interact with biological targets, leading to false positives or negatives in screening assays and confounding structure-activity relationship (SAR) studies.[3][4]

  • Toxicity: Impurities may possess inherent toxicity, jeopardizing the safety profile of a potential drug candidate from its earliest stages.[3][5]

  • Lack of Reproducibility: Batch-to-batch variability in the impurity profile of a starting material can lead to inconsistent experimental results, hindering the progress of a research project.[4]

  • Complications in Scale-up: Impurities that are manageable on a laboratory scale can become significant obstacles during process development and scale-up for preclinical and clinical studies.

Therefore, the selection of a commercial supplier for this compound must be a meticulous process, prioritizing suppliers who can provide comprehensive documentation and demonstrate a commitment to quality.

A Framework for Evaluating Commercial Suppliers

Choosing a chemical supplier should be a strategic decision based on a holistic assessment of their capabilities and commitment to quality.[8][9] The following workflow provides a systematic approach to supplier evaluation:

Supplier_Evaluation_Workflow Supplier Evaluation Workflow for this compound A Initial Supplier Identification (Online Databases, Literature, Conferences) B Request Technical Documentation (CoA, SDS, Specification Sheet) A->B C Assess Product Quality and Specifications (Purity, Impurity Profile, Analytical Methods) B->C D Evaluate Supplier Credentials (ISO Certification, GMP Compliance, Reputation) B->D E Review Logistics and Customer Support (Lead Times, Packaging, Technical Assistance) C->E D->E F Conduct a Small-Scale Trial (Verify in-house with analytical methods) E->F G Final Supplier Selection and Partnership F->G

Caption: A systematic workflow for the evaluation and selection of a commercial supplier for this compound.

Key Technical Specifications and Analytical Verification

When procuring this compound, researchers should demand a comprehensive Certificate of Analysis (CoA) that details the following specifications. The primary analytical techniques for verifying the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12]

SpecificationTypical RangeAnalytical MethodImportance in Research
Purity ≥98%GC-MS, HPLC, qNMREnsures that the desired reactivity is observed and minimizes the risk of side reactions from impurities.[13]
Identity Conforms to structure¹H NMR, ¹³C NMR, IR, MSConfirms that the correct molecule has been supplied, preventing the use of an incorrect starting material.[10][11]
Appearance Yellow to orange solidVisual InspectionA significant deviation from the expected appearance may indicate contamination or degradation.
Moisture Content Typically <0.5%Karl Fischer TitrationExcess moisture can interfere with certain chemical reactions, particularly those sensitive to water.
Residual Solvents Varies by synthesisHeadspace GC-MSResidual solvents from the synthesis process can be toxic or interfere with downstream reactions.[7]
Representative Commercial Suppliers of this compound

The following table provides a non-exhaustive list of commercial suppliers who offer this compound for research purposes. Researchers should independently verify the specifications and suitability for their specific applications.

SupplierPurityAvailable QuantitiesNotes
SynQuest Laboratories Not specified on websiteInquireProvides Safety Data Sheet.[3]
Chem-Impex Not specified on websiteInquireHighlights applications in pharmaceutical development and biochemical research.[8]
Oakwood Chemical 95%1g and largerProvides basic safety and property information.[14]
Sigma-Aldrich AldrichCPR gradeInquireProvides Certificate of Analysis and Certificate of Origin upon request.[15]
TCI America >98.0% (GC)1g, 5g, 25gProvides specifications and safety information.[12]

Experimental Protocol: In-House Verification of this compound

Upon receiving a new batch of this compound, it is best practice to perform in-house analytical verification to confirm its identity and purity.

¹H and ¹³C NMR Analysis: [11]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction). Compare the obtained chemical shifts and coupling constants with literature values or a previously validated in-house standard to confirm the structure.[10] Integrate the peaks in the ¹H NMR spectrum to verify the relative proton ratios.

GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. Select an appropriate GC column and temperature program to achieve good separation of the main component from any potential impurities.

  • Data Acquisition: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show the expected molecular ion peak and fragmentation pattern. The purity can be estimated from the peak area percentage in the TIC.

Best Practices for Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[16]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[16]

  • Spill and Waste Management: In case of a spill, follow the procedures outlined in the Safety Data Sheet (SDS). Dispose of waste in accordance with local, state, and federal regulations.[16]

Conclusion

The procurement of this compound for research and drug development is a critical process that extends beyond a simple commercial transaction. By implementing a rigorous supplier evaluation framework, demanding comprehensive technical documentation, and performing in-house analytical verification, researchers can ensure the quality and consistency of this vital chemical intermediate. This diligence not only safeguards the integrity of their research but also accelerates the path toward scientific innovation.

References

  • Techmate. The Importance of High-Purity Chemicals in Pharmaceutical Testing. 2025. [Link]
  • DEV Community. Best Practices for Efficient Chemical Procurement. 2025. [Link]
  • Open Access Pub. Purity | Journal of New Developments in Chemistry. [Link]
  • Global Pharma Tek. How to Find a Reliable Chemical Supplier for Pharmaceutical Development. 2024. [Link]
  • Moravek. The Importance of Purity in Chemistry. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]
  • MolPort. A Step-by-Step Guide- Chemical Procurement in Drug Discovery. 2022. [Link]
  • Oakwood Chemical. This compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of this compound. 2025. [Link]
  • SciSpace. This compound: nmr, raman, ftir and dft studies. 2016. [Link]
  • Semantic Scholar. Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives. [https://www.semanticscholar.org/paper/Synthesis-and-pharmacological-evaluation-of-N-(2-Aleksi%C4%87-Milosavljevi%C4%87/0e1e9c5f850d5a3f9e9d6b2c2b3e8e7a8a1c9d9e]([Link]
  • TR Dizin. This compound: NMR, RAMAN, FTIR AND DFT STUDIE. [Link]
  • PubChem. This compound. [Link]
  • PubMed. The medicinal chemistry of piperazines: A review. 2024. [Link]
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. 2024. [Link]
  • SpectraBase. 1-(4-Nitrophenyl)piperazine - Optional[13C NMR] - Chemical Shifts. [Link]
  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
  • ResearchGate.

Sources

Methodological & Application

Experimental protocol for synthesizing 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

< < Application Note and Experimental Protocol for the Synthesis of 1-(2-Nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents. The protocol details a robust and reproducible method based on the nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2-nitrobenzene and piperazine. This guide offers in-depth explanations of the underlying chemical principles, safety protocols, step-by-step experimental procedures, and analytical characterization techniques to ensure a high-yield and high-purity synthesis.

Introduction: The Significance of this compound

This compound is a versatile chemical building block widely utilized in medicinal chemistry and drug discovery.[1] Its structure, incorporating both a piperazine ring and a nitrophenyl moiety, makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds.[2] The piperazine scaffold is a common feature in many approved drugs, imparting favorable pharmacokinetic properties, while the nitrophenyl group offers a reactive handle for further chemical modifications. This intermediate is crucial for developing novel therapeutics targeting the central nervous system, infectious diseases, and other therapeutic areas.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-rich piperazine acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-chloro-2-nitrobenzene.[3] The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of a strong electron-withdrawing group, in this case, the nitro group (-NO2), positioned ortho to the leaving group (chlorine).[4][5]

The nitro group plays a critical role in activating the benzene ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[6] This stabilization lowers the activation energy of the reaction, allowing the substitution to occur under reasonable conditions.[7]

Safety and Handling

Extreme caution must be exercised when handling the reagents involved in this synthesis.

  • 1-Chloro-2-nitrobenzene: This compound is toxic if swallowed, toxic in contact with skin, and may cause irritation to the eyes, skin, and respiratory tract.[8][9][10] It is also a suspected carcinogen. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

  • Piperazine: Piperazine is corrosive and can cause skin and eye irritation. Handle with appropriate PPE.

  • Solvents: The solvents used in this protocol (e.g., ethanol, isopropanol) are flammable. Keep away from open flames and ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[10][11]

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )Purity
1-Chloro-2-nitrobenzeneC₆H₄ClNO₂157.56>99%
Piperazine (anhydrous)C₄H₁₀N₂86.14>99%
Triethylamine (Et₃N)C₆H₁₅N101.19>99%
Ethanol (EtOH) or Isopropanol (IPA)C₂H₅OH or C₃H₈O46.07 or 60.10Reagent Grade
Deionized WaterH₂O18.02High Purity
AcetoneC₃H₆O58.08Reagent Grade
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Analytical balance

  • pH paper or pH meter

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Fourier-Transform Infrared (FTIR) spectrometer

Experimental Protocol

Reaction Setup and Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reagents 1. Reagent Preparation - 1-Chloro-2-nitrobenzene - Piperazine - Triethylamine - Solvent (Ethanol/Isopropanol) Reaction 2. Reaction - Combine reagents in a round-bottom flask - Reflux for 4-6 hours Reagents->Reaction Heat Workup 3. Work-up - Cool reaction mixture - Add water - Extract with organic solvent Reaction->Workup Cool Purification 4. Purification - Wash organic layer - Dry over anhydrous sodium sulfate - Concentrate under reduced pressure Workup->Purification Separate Characterization 5. Characterization - NMR Spectroscopy - FTIR Spectroscopy Purification->Characterization Analyze

Figure 1: General workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2-nitrobenzene (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Piperazine and Base: To the stirred solution, add anhydrous piperazine (2.0-2.5 equivalents). The use of excess piperazine helps to drive the reaction to completion and can also act as a base to neutralize the hydrochloric acid byproduct. Alternatively, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added to scavenge the acid.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation and Filtration: Pour the reaction mixture into a beaker containing cold deionized water. The product, this compound, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any remaining salts and unreacted piperazine.

  • Drying: Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Purification

For many applications, the product obtained after filtration and drying is of sufficient purity. However, if further purification is required, recrystallization or column chromatography can be employed.

  • Recrystallization: A suitable solvent system for recrystallization is typically a mixture of ethanol and water or isopropanol and water. Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to induce crystallization of the pure compound.

  • Column Chromatography: For highly pure samples, silica gel column chromatography can be performed using an appropriate eluent system, such as a mixture of ethyl acetate and hexanes.

The purification of piperazine-containing compounds can sometimes be challenging due to their basicity and polarity.[12] It may be beneficial to convert the product to its salt form (e.g., hydrochloride or diacetate) to facilitate purification by crystallization.[13] The free base can then be regenerated by treatment with a base.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The expected chemical shifts for this compound are as follows (these are approximate values and may vary depending on the solvent and instrument):

Proton/CarbonExpected Chemical Shift (ppm)
¹H NMR
Aromatic Protons7.0 - 7.8 (m, 4H)
Piperazine Protons (-CH₂-N-Ar)3.1 - 3.3 (t, 4H)
Piperazine Protons (-CH₂-NH)2.9 - 3.1 (t, 4H)
Piperazine Proton (-NH)2.0 - 2.5 (s, 1H)
¹³C NMR
Aromatic Carbons115 - 150
Piperazine Carbons (-CH₂-N-Ar)~50
Piperazine Carbons (-CH₂-NH)~45

Note: The signals for the piperazine protons may appear as broad singlets or multiplets depending on the rate of nitrogen inversion and proton exchange.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule.[15][16]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (piperazine)3200 - 3400
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2800 - 3000
N-O stretch (nitro group)1500 - 1550 (asymmetric) and 1300 - 1350 (symmetric)
C-N stretch1200 - 1350

Reaction Mechanism

The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, as depicted below.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_product Product 1-Chloro-2-nitrobenzene Meisenheimer Resonance-stabilized carbanion 1-Chloro-2-nitrobenzene->Meisenheimer + Piperazine (Nucleophilic Attack) Piperazine Product Meisenheimer->Product - Cl⁻ (Elimination)

Figure 2: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this important pharmaceutical intermediate with high yield and purity. The provided analytical data serves as a reference for the successful characterization of the final product.

References

  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, May 19).
  • 1-chloro-2-nitrobenzene - Sdfine. (n.d.).
  • Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. (n.d.). Cole-Parmer.
  • material safety data sheet - ortho chloro nitro benzene (oncb) - oxfordlabchem.com. (n.d.).
  • Güneş, E., & Parlak, C. (2016). This compound: nmr, raman, ftir and dft studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 17(3), 634-645.
  • This compound: NMR, RAMAN, FTIR AND DFT STUDIE - TRDizin. (n.d.).
  • This compound: NMR, RAMAN, FTIR AND DFT STUDIES | Request PDF. (n.d.). ResearchGate.
  • Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous... - Filo. (2025, October 4).
  • Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » this compound: NMR, RAMAN, FTIR AND DFT STUDIES - DergiPark. (2016, October 3).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018, December 6).
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).
  • Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives - Semantic Scholar. (n.d.).
  • Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (2021, March 16).
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017, January 14).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine - PrepChem.com. (n.d.).
  • Piperazine synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. (n.d.).
  • This compound | C10H13N3O2 | CID 100949 - PubChem. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020, May 6).
  • The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. (n.d.).
  • Exploring the Chemical Synthesis Applications of this compound. (2025, October 9).
  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. (n.d.).
  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents. (n.d.).

Sources

The Versatile Scaffold: 1-(2-Nitrophenyl)piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Phenylpiperazine Moiety

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature allowing for salt formation, make it an invaluable component in drug design.[2] The introduction of a nitrophenyl group to the piperazine core, as in 1-(2-Nitrophenyl)piperazine, creates a versatile building block with a rich potential for derivatization and a diverse range of biological activities. This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry, from its role as a key synthetic intermediate to its applications in the development of novel therapeutics for central nervous system (CNS) disorders, infectious diseases, cancer, and inflammatory conditions.

This compound as a Synthetic Intermediate: A Gateway to Molecular Diversity

The chemical structure of this compound, featuring a nucleophilic secondary amine on the piperazine ring and an electrophilic aromatic ring due to the ortho-nitro group, makes it a highly valuable precursor for a wide array of chemical transformations.[3] The nitro group can be readily reduced to an amine, opening up another avenue for chemical modification. This dual reactivity allows for the systematic construction of complex molecular architectures.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with piperazine.

Materials:

  • 1-chloro-2-nitrobenzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-2-nitrobenzene (1 equivalent) in DMF.

  • Add anhydrous piperazine (2 equivalents) and potassium carbonate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery

The this compound scaffold has been extensively utilized in the design and synthesis of novel therapeutic agents across various disease areas.

Central Nervous System (CNS) Disorders: Targeting Neurotransmitter Receptors

Arylpiperazine derivatives are well-established pharmacophores for targeting CNS receptors, particularly dopamine and serotonin receptors, which are implicated in the pathophysiology of various psychiatric disorders.[4] The this compound moiety has been instrumental in the development of potential atypical antipsychotics.

Derivatives of this compound have been synthesized and evaluated for their binding affinity to dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4] A high 5-HT₂ₐ/D₂ receptor binding ratio is a characteristic feature of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.[4]

Table 1: Binding Affinities (pKi) of this compound Derivatives for Dopamine and Serotonin Receptors [4]

CompoundR5-HT₂ₐD₂α₁5-HT₂ₐ/D₂ Ratio
7a H7.856.797.6411.48
7b Cl8.127.308.246.61
7c Br8.347.328.3510.47
Clozapine -8.007.007.8010.00

pKi values are the negative logarithm of the inhibition constant (Ki).

The data demonstrates that these derivatives, particularly compound 7c , exhibit high affinity for both 5-HT₂ₐ and D₂ receptors, with a favorable ratio for atypical antipsychotic activity, even surpassing the established drug, clozapine.[4]

Protocol 2: Synthesis of a Benzimidazole Derivative of this compound (Analogue of Compound 7a)

This protocol outlines the synthesis of a benzimidazole derivative, showcasing the utility of this compound as a building block for CNS-active compounds.[4]

Materials:

  • This compound

  • 1-(2-Bromoethyl)-2-nitrobenzene

  • 4,5-Diamino-1,3-dihydro-benzimidazol-2-one

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Formic acid

Procedure:

Step 1: N-Alkylation

  • To a solution of this compound (1 equivalent) in acetonitrile, add 1-(2-bromoethyl)-2-nitrobenzene (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain 1-(2-(2-nitrophenyl)ethyl)-4-(2-nitrophenyl)piperazine.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield 1-(2-(2-aminophenyl)ethyl)-4-(2-nitrophenyl)piperazine.

Step 3: Benzimidazole Ring Formation

  • To a solution of the product from Step 2 in a suitable solvent like ethanol, add 4,5-diamino-1,3-dihydro-benzimidazol-2-one (1 equivalent).

  • Add a catalytic amount of a condensing agent, such as formic acid.

  • Reflux the mixture for 6-10 hours.

  • Cool the reaction and purify the product by recrystallization or column chromatography to obtain the final benzimidazole derivative.

Antimicrobial and Antifungal Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[5][6] While many studies focus on the 4-nitrophenyl isomer, the underlying principles of the pharmacophore apply to the 2-nitro derivatives as well, making this a promising area of investigation.

Derivatives of nitrophenylpiperazine have been synthesized and evaluated for their in vitro antimicrobial activity.[5][7] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of an antimicrobial agent.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Nitrophenylpiperazine Derivatives [6][7]

CompoundStaphylococcus aureusEscherichia coliCandida albicansAspergillus niger
Derivative A (4-nitro) 12.5>1006.2512.5
Derivative B (4-nitro) 6.25503.136.25
Ciprofloxacin (control) 0.50.25--
Fluconazole (control) --1.02.0

Note: Data for 2-nitrophenyl derivatives in this specific format is limited in the initial search; the table represents data for the closely related 4-nitrophenyl derivatives to illustrate the potential of the scaffold.

The data suggests that nitrophenylpiperazine derivatives possess significant antifungal activity and moderate antibacterial activity against Gram-positive bacteria.[7]

Anticancer Potential

The piperazine scaffold is a key component in numerous approved anticancer drugs, particularly kinase inhibitors.[1][8] The structural versatility of this compound allows for its incorporation into novel chemical entities designed to target various cancer-related pathways.

While specific IC₅₀ values for this compound derivatives were not prominently available in the initial search, the broader class of phenylpiperazine derivatives has shown significant cytotoxic activity against various cancer cell lines. For instance, certain quinoxalinyl–piperazine derivatives have demonstrated potent growth inhibition.[1]

Table 3: Cytotoxic Activity (IC₅₀ in µM) of a Representative Phenylpiperazine Derivative [1]

CompoundBreast (MCF-7)Skin (A431)Pancreas (MIA PaCa-2)Cervix (HeLa)
Quinoxalinyl–piperazine 30 1.52.11.81.2
Doxorubicin (control) 0.81.10.90.7

This highlights the potential of the phenylpiperazine core, and by extension, the this compound scaffold, in the development of new anticancer agents.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Piperazine derivatives have been investigated for their anti-inflammatory effects.[9][10] These compounds can modulate inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines like TNF-α.[9]

The anti-inflammatory activity of piperazine derivatives is often evaluated in cellular assays by measuring the inhibition of inflammatory mediators.

Table 4: Anti-inflammatory Activity of a Representative Piperazine Derivative [9]

CompoundConcentration (µM)Nitrite Production Inhibition (%)TNF-α Generation Inhibition (%)
PD-1 525.3138.12
PD-1 1039.4256.97
PD-2 521.8830.54
PD-2 1033.7044.73

These findings underscore the potential of the piperazine scaffold in developing novel anti-inflammatory agents.[9]

Visualizing the Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthetic Workflow A 1-Chloro-2-nitrobenzene + Piperazine B Nucleophilic Aromatic Substitution A->B C This compound (Core Scaffold) B->C D Derivatization Reactions (e.g., Alkylation, Acylation) C->D E Bioactive Molecules (e.g., CNS Agents, Antimicrobials) D->E

Caption: Synthetic workflow for generating bioactive molecules from this compound.

G cluster_drug_discovery Drug Discovery Funnel Scaffold This compound Scaffold Library Library of Derivatives Scaffold->Library HTS High-Throughput Screening Library->HTS Hits Hit Compounds HTS->Hits Lead_Opt Lead Optimization (SAR Studies) Hits->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug discovery process utilizing the this compound scaffold.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds for biological screening. The demonstrated activity of its derivatives in crucial therapeutic areas, particularly in the development of atypical antipsychotics, highlights its significance. While more research is needed to fully explore its potential in anticancer, antimicrobial, and anti-inflammatory applications, the existing data for the broader class of phenylpiperazines provides a strong rationale for further investigation. The strategic application of this building block will undoubtedly continue to fuel the discovery of novel and effective therapeutic agents.

References

  • Jampilek, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design, 25(30), 3248-3262. [Link]
  • Huang, J., et al. (2023). Anti‐virulence activity of novel (1‐heteroaryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives against both wild‐type and drug‐resistant Staphylococcus aureus. Archiv der Pharmazie, 356(5), 2200593. [Link]
  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]
  • Agatonovic-Kustrin, S., et al. (2007). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives. Journal of the Serbian Chemical Society, 72(5), 429-436. [Link]
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. (2023). Pharmaceuticals, 16(12), 1711. [Link]
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]
  • Design and Antimicrobial evaluation of 1-(2-(2,3,5-triphenylcyclopenta-2,4-dien-1-yl)ethyl)piperazine and their derivatives. (2020).
  • Synthesis and Anticancer Activity of Some New Fused Pyrazoles and Their Glycoside Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1436-1446. [Link]
  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-27. [Link]
  • Lee, J., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 35. [Link]
  • Rullo, M., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(15), 4995. [Link]
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2017). Journal of Chemical Sciences, 129(7), 1011-1021. [Link]
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2023). Biomedical and Pharmacology Journal, 16(3). [Link]
  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2022). Molecules, 27(19), 6667. [Link]
  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2016). Scientific Reports, 6, 27607. [Link]
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]
  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (2017). Inflammopharmacology, 25(6), 635-644. [Link]
  • Exploring the Chemical Synthesis Applications of this compound. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (2024).
  • Methods for the catalytic synthesis of piperazine. (2022). Catalysis in Industry, 14(2), 218-230. [Link]
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). International Journal of Molecular Sciences, 25(18), 10077. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4933. [Link]
  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). International Journal of Molecular Sciences, 25(22), 12513. [Link]

Sources

Application Notes & Protocols: 1-(2-Nitrophenyl)piperazine as a Cornerstone Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-nitrophenyl)piperazine (CAS: 59084-06-9), a versatile heterocyclic building block pivotal in contemporary organic synthesis and medicinal chemistry. We move beyond a simple recitation of facts to deliver a narrative grounded in mechanistic understanding and field-proven applications. This document elucidates the principal synthetic transformations of this compound, including the strategic reduction of its nitro group and the nucleophilic functionalization of the piperazine core. A significant focus is placed on its role as a key precursor in the synthesis of high-value active pharmaceutical ingredients (APIs), exemplified by a detailed examination of synthetic routes analogous to those for the antipsychotic drug Aripiprazole. Detailed, self-validating experimental protocols, data-rich tables, and explanatory diagrams are provided to empower researchers, scientists, and drug development professionals to effectively leverage this compound in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery and fine chemical synthesis, the piperazine moiety is a "privileged scaffold," a structural motif frequently found in biologically active compounds.[1][2][3] Its prevalence stems from the unique physicochemical properties conferred by its six-membered ring containing two opposing nitrogen atoms. This structure often improves aqueous solubility and oral bioavailability, crucial parameters in drug design.[2]

This compound emerges as a particularly strategic intermediate.[4][5] Its architecture presents two distinct and orthogonally reactive functional handles:

  • The Piperazine Moiety: The secondary amine (N-H) is a potent nucleophile, readily participating in N-arylation, N-alkylation, and acylation reactions. This allows for the direct coupling of the phenylpiperazine core to other molecular fragments.[6][7]

  • The 2-Nitrophenyl Group: The nitro group is a powerful electron-withdrawing group that can be chemoselectively reduced to a primary aniline. This transformation unmasks a new reactive site, enabling a second vector of synthetic diversification, such as amide bond formation or the construction of new heterocyclic rings.

This inherent bifunctionality allows for a modular and sequential approach to constructing complex molecules, making this compound an invaluable tool for building molecular libraries and synthesizing targeted therapeutic agents.[5][8]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 59084-06-9[9]
Molecular Formula C₁₀H₁₃N₃O₂[9]
Molecular Weight 207.23 g/mol [9]
Appearance Yellow to orange crystalline powder[10]
IUPAC Name This compound[9]

Core Synthetic Transformations & Mechanistic Insights

The utility of this compound is best understood through its two primary modes of reactivity. The choice of which functional group to modify first is a key strategic decision in any synthetic plan.

A. Strategic Unmasking: Reduction of the Nitro Group

The conversion of the aromatic nitro group to an amine is one of the most fundamental and reliable transformations in organic synthesis.[11][12] This step transforms the electron-deficient nitrophenyl ring into an electron-rich aminophenyl system, dramatically altering its reactivity and opening new avenues for functionalization.

Reaction Principle: Catalytic hydrogenation is the most common and efficient method for this reduction. It proceeds by transferring molecular hydrogen (H₂) to the substrate in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[13]

Mechanistic Rationale: The reaction is believed to occur on the surface of the metal catalyst. The nitroarene adsorbs onto the catalyst surface, where it reacts with activated hydrogen atoms. The reduction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final aniline.[11][14] The process is highly efficient and clean, with water being the only stoichiometric byproduct.[12]

G cluster_workflow Workflow: Catalytic Hydrogenation START This compound + Pd/C Catalyst + Solvent (e.g., EtOH, MeOH) FLUSH Flush Reactor with N₂ or Ar START->FLUSH Charge Reactor HYDROGENATE Introduce H₂ Atmosphere (Balloon or Parr Shaker) Stir at RT FLUSH->HYDROGENATE Inert Atmosphere MONITOR Monitor Reaction (TLC, LC-MS) HYDROGENATE->MONITOR Reaction in Progress FILTER Filter through Celite® to remove Pd/C MONITOR->FILTER Upon Completion CONCENTRATE Concentrate Filtrate (Rotary Evaporation) FILTER->CONCENTRATE PRODUCT 1-(2-Aminophenyl)piperazine (Crude Product) CONCENTRATE->PRODUCT PURIFY Purification (Crystallization or Chromatography) PRODUCT->PURIFY G cluster_legend Retrosynthesis of Aripiprazole Aripiprazole Aripiprazole Bond Key C-N Bond (N-Alkylation) Aripiprazole->Bond Piperazine 1-(2,3-Dichlorophenyl)piperazine Bond->Piperazine Quinolinone 7-(4-Bromobutoxy)-3,4-dihydroquinolinone Bond->Quinolinone

Caption: Retrosynthetic analysis of Aripiprazole via N-alkylation.

The forward synthesis involves the N-alkylation of the piperazine with the bromo-functionalized quinolinone. This reaction has been optimized under various conditions, as summarized below.

Table 2: Comparison of Reported Conditions for the Key N-Alkylation Step in Aripiprazole Synthesis
Piperazine ComponentAlkylating AgentBaseSolventAdditiveYieldReference
1-(2,3-dichlorophenyl)piperazine7-(4-bromobutoxy)-dihydroquinolinoneNa₂CO₃EthanolNone85%[15]
1-(2,3-dichlorophenyl)piperazine7-(4-bromobutoxy)-dihydroquinolinoneTriethylamineAcetonitrileNaIHigh[16]
1-(2,3-dichlorophenyl)piperazine7-(4-bromobutoxy)-dihydroquinolinoneK₂CO₃DMFNone~45%[17]

This table clearly demonstrates how the fundamental N-alkylation reaction can be successfully implemented using different base/solvent combinations to achieve the desired product.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes the reduction of the nitro group to yield 1-(2-aminophenyl)piperazine, a valuable intermediate for further synthesis.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas supply (balloon or Parr apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 24.1 mmol).

  • Solvent & Catalyst: Add ethanol (e.g., 100 mL) to dissolve the starting material. Carefully, under a flow of inert gas, add the 10% Pd/C catalyst (e.g., 0.5 g).

  • Inerting: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the flask via a balloon or connect to a hydrogenation apparatus.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with inert gas.

  • Filtration (Critical Step): Dilute the reaction mixture with additional solvent if necessary. Filter the suspension through a pad of Celite® to carefully remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in air. Quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(2-aminophenyl)piperazine.

  • Purification: The product is often of sufficient purity for subsequent steps. If required, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography.

Self-Validation:

  • Expected Outcome: A color change from the yellow of the starting material to a lighter, often off-white or pale brown solution.

  • Troubleshooting: If the reaction stalls, the catalyst may be inactive. The flask can be purged and charged with fresh catalyst. Ensure the stirring is vigorous enough to keep the catalyst suspended.

Protocol 2: Representative N-Alkylation for the Synthesis of an Aripiprazole Core Structure

This protocol is based on established literature procedures for Aripiprazole synthesis and demonstrates the general method for N-alkylation of an N-arylpiperazine. [15][16] Materials:

  • 1-(2,3-Dichlorophenyl)piperazine (1.0 eq)

  • 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one (1.0 eq)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or Ethanol

  • Sodium Iodide (NaI) (Optional, 0.1 eq)

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (e.g., 3.0 g, 10.1 mmol) and 1-(2,3-dichlorophenyl)piperazine (e.g., 2.3 g, 10.1 mmol).

  • Reagents: Add the solvent (e.g., 50 mL acetonitrile), followed by anhydrous sodium carbonate (e.g., 2.1 g, 20.2 mmol). If using, add sodium iodide (e.g., 0.15 g, 1.0 mmol).

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting materials using TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of fresh solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be taken up in a solvent like ethanol and heated to reflux, then allowed to cool for crystallization.

  • Purification: Filter the crystallized solid and wash with cold ethanol. Dry the product under vacuum to yield the final compound.

  • Characterization: The product's identity and purity should be confirmed by NMR, MS, and HPLC analysis, which should match reported data for Aripiprazole. [18] Self-Validation:

  • Expected Outcome: Formation of a white crystalline solid upon crystallization. HPLC analysis should show a major peak corresponding to the product with high purity (>99%). [15]* Troubleshooting: If the reaction is slow or incomplete, ensure all reagents are anhydrous, particularly the base and solvent. The addition of NaI can significantly improve reaction rates with less reactive alkyl halides.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its value lies in the strategic combination of a nucleophilic piperazine ring, ideal for N-alkylation and N-arylation reactions, and a latent amino functionality in the form of a nitro group. This dual reactivity allows for the construction of complex molecular architectures through sequential, controlled transformations. As demonstrated by its conceptual relationship to the synthesis of major pharmaceuticals like Aripiprazole, a thorough understanding of its reactivity provides researchers and drug development professionals with a reliable tool for innovation. The protocols and insights provided herein serve as a robust foundation for leveraging this key intermediate in the pursuit of novel chemical entities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Google Grounding API.
  • Gajda, T., et al. OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica.
  • Cieniecka-Rosłonkiewicz, A., et al. Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug.
  • LookChem. Synthetic Routes of Aripiprazole. Chempedia.
  • Li, J., et al. Creation and evaluation of total synthesis scheme for Aripiprazole. University of British Columbia.
  • ZHANGJIAGANG JIUMU TECH. New synthesis method of aripiprazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of this compound. Google Grounding API.
  • Khan, I., et al. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • National Center for Biotechnology Information. This compound.
  • Kurp, J., et al.
  • de Oliveira, R.S.B., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
  • MedChemExpress.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(4-Nitrophenyl)piperazine in Organic Synthesis. Google Grounding API.
  • Kant, R. & Maji, S.
  • Organic Chemistry Portal. Piperazine synthesis. www.organic-chemistry.org.
  • Gholamzadeh, P., et al.
  • Sharma, R., et al. The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
  • Huang, W-X., et al.
  • Henkel, K. Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Yadav, D., et al. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Hartwig, J.F., et al. Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
  • Kurp, J., et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Liu, Z., et al. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central.
  • Kumar, A., et al. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Kant, R. & Maji, S. Synthesis and characterization of a series of phenyl piperazine based ligands.
  • Organic Chemistry Portal.
  • Wang, Z., et al. An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Bulletin of the Korean Chemical Society.
  • Yang, C., et al. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. DSpace@MIT.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Quantification of 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(2-Nitrophenyl)piperazine (2-NPP), a key intermediate in synthetic chemistry and pharmaceutical development.[1][2] Recognizing the criticality of accurate quantification for process optimization, quality control, and pharmacokinetic studies, we present two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals, offering a comprehensive framework from theoretical principles to practical, step-by-step implementation. The protocols are designed as self-validating systems, adhering to established analytical method validation guidelines to ensure data integrity and reliability.[3][4]

Introduction: The Analytical Imperative for this compound

This compound is a versatile chemical building block, integral to the synthesis of a range of biologically active molecules and materials.[1][2] Its molecular structure, featuring a nitrophenyl group attached to a piperazine ring, makes it a precursor for various pharmaceutical compounds.[5] The precise quantification of 2-NPP is paramount in ensuring the purity of starting materials, monitoring reaction kinetics, and determining the concentration of the analyte in various matrices.

The choice between HPLC and GC-MS for quantification depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds, while GC-MS offers excellent separation efficiency and structural elucidation capabilities for volatile and thermally stable compounds. This guide will explore both methodologies, providing the rationale behind the selection of specific analytical parameters.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For 2-NPP, a reversed-phase HPLC method with UV detection is a suitable approach, leveraging the chromophore present in the nitrophenyl group for sensitive detection.

Principle of the HPLC-UV Method

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 2-NPP, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully selecting the mobile phase composition and other chromatographic parameters, a sharp, symmetrical peak corresponding to 2-NPP can be achieved, allowing for accurate quantification based on the peak area.

Experimental Workflow for HPLC-UV Analysis

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Sample Preparation (e.g., Dissolution, Filtration) injection Sample Injection prep_sample->injection prep_std Standard Preparation (Stock & Working Solutions) prep_std->injection instrument Instrument Setup (Column, Mobile Phase, Flow Rate, etc.) instrument->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 2-NPP calibration->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed HPLC-UV Protocol

2.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Purified water (18.2 MΩ·cm)

2.3.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: YMC-Triart C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[6]

2.3.3. Preparation of Solutions

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 9.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-NPP reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.3.4. Chromatographic Conditions

ParameterCondition
Column YMC-Triart C8 (150 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-18 min: 30% B
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

2.3.5. Data Analysis and Quantification

  • Inject the working standard solutions to establish a calibration curve by plotting peak area versus concentration.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.999 is desirable.

  • Inject the sample solutions.

  • Quantify the amount of 2-NPP in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (HPLC-UV)

The following table summarizes the typical validation parameters and acceptance criteria for this HPLC-UV method, in accordance with ICH guidelines.[3][4]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.[7]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1, with acceptable accuracy and precision.[3]
Specificity No interference from blank or placebo at the retention time of the 2-NPP peak. Peak purity should be demonstrated.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique for the analysis of volatile or semi-volatile compounds that are thermally stable. 2-NPP can be analyzed by GC-MS, and derivatization can be employed to improve its chromatographic properties.

Principle of the GC-MS Method

In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific detection and quantification. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the key steps in the GC-MS analysis of this compound, including a potential derivatization step.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_sample Sample Preparation (e.g., Extraction) derivatization Derivatization (Optional) (e.g., Acetylation) prep_sample->derivatization prep_std Standard Preparation (Stock & Working Solutions) prep_std->derivatization injection Sample Injection derivatization->injection instrument Instrument Setup (Column, Temp. Program, etc.) instrument->injection separation Gas Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration (SIM/Scan) detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 2-NPP calibration->quantification

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

3.3.1. Materials and Reagents

  • This compound reference standard

  • Ethyl acetate (GC grade)

  • Trifluoroacetic anhydride (TFAA) for derivatization

  • Methanol (GC grade)

  • Internal Standard (IS) (e.g., 1-Phenylpiperazine)

3.3.2. Instrumentation

  • GC-MS system equipped with a capillary column, an autosampler, and a mass selective detector.

  • Analytical column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[8]

3.3.3. Preparation of Solutions

  • Diluent: Ethyl acetate.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-NPP reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the 2-NPP stock solution with methanol to obtain concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Add a fixed amount of the internal standard to each.

3.3.4. Derivatization Procedure [9]

  • Transfer a known volume of the standard or sample solution to a vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dry residue.[9]

  • Cap the vial and heat at 70 °C for 30 minutes.[9]

  • Cool to room temperature and evaporate the solvent under nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[9]

3.3.5. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[8]
Carrier Gas Helium at a constant flow of 1 mL/min[8]
Oven Temperature Program Initial 120 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Injector Temperature 250 °C
Transfer Line Temperature 280 °C[8]
Injection Volume 1 µL (Splitless mode)
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Acquisition Mode Full Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantification.
SIM Ions for 2-NPP-TFA To be determined by analyzing a standard in full scan mode (select at least 3 characteristic ions).

3.3.6. Data Analysis and Quantification

  • Inject the derivatized working standard solutions to establish a calibration curve by plotting the peak area ratio (analyte/IS) versus concentration.

  • Perform a linear regression analysis on the calibration curve (r² ≥ 0.995).

  • Inject the derivatized sample solutions.

  • Quantify the amount of 2-NPP in the samples using the calibration curve.

Method Validation Parameters (GC-MS)

The following table outlines the validation parameters for the GC-MS method.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy (% Recovery) 90.0% - 110.0% for spiked samples at three concentration levels.[9]
Precision (% RSD) Repeatability (Intra-day): ≤ 15.0%; Intermediate Precision (Inter-day): ≤ 15.0%.[9]
Limit of Detection (LOD) Typically in the low ng/mL range, determined by serial dilution and signal-to-noise ratio.[10]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.[10]
Specificity No interfering peaks at the retention time of the analyte and its qualifier ions.

Conclusion

This application note provides comprehensive and scientifically grounded protocols for the quantification of this compound using HPLC-UV and GC-MS. The detailed methodologies, from sample preparation to data analysis, are designed to be readily implemented in a laboratory setting. The emphasis on the causality behind experimental choices and the inclusion of validation parameters ensures that these methods are not only accurate and precise but also robust and reliable for routine use in research and quality control environments. The provided protocols serve as a strong foundation for the development and validation of analytical methods for 2-NPP and related compounds.

References

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
  • Deconinck, E., et al. (2012). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Drug Testing and Analysis, 4(1), 35-42.
  • Gagiano, T., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4(6), 1639-1647.
  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
  • Wang, L., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 748-757.
  • Reddy, G. S., et al. (2012). A Validated Stability-Indicating GC Method for the Determination of Piperazine, 1-Methyl Piperazine and 1-Ethyl Piperazine in Vardenafil and Sildenafil Drug Substances. Analytical Chemistry: An Indian Journal, 11(10).
  • Patel, D. B., et al. (2022). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Research Journal of Pharmacy and Technology, 15(1), 241-246.
  • Avramović, D., et al. (2007). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives. Journal of the Serbian Chemical Society, 72(5), 429-436.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of this compound.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66.
  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical Method for Piperazine in an Active Pharmaceutical Ingredient Using Chemical Derivatization and HPLC-UV. ResearchGate.
  • McClintic, C. G., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 26(19), 3209-3221.
  • Lavanya, G., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance, 11(2), 235-240.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • SpectraBase. (n.d.). This compound.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • El-Gindy, A., et al. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 138-144.
  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • de Souza, S. V. C., & de Oliveira, M. A. L. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 44(2), 213-224.
  • Yathirajan, H., et al. (2012). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o164-o167.
  • Gagiano, T., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate.

Sources

Application Notes & Protocols: 1-(2-Nitrophenyl)piperazine as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed technical overview of 1-(2-nitrophenyl)piperazine (NPP) and its pivotal role as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its chemical properties, critical safety and handling procedures, and its synthetic utility. The core of this document features a validated, step-by-step protocol for the reduction of the nitro group—a key transformation—and a representative synthesis of a major antipsychotic drug, Aripiprazole, which utilizes a structurally related phenylpiperazine intermediate. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Strategic Importance of the Phenylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1][2][3][4] Its unique conformational flexibility and ability to present substituents in specific spatial orientations allow for fine-tuned interactions with biological targets. When coupled with a substituted phenyl ring, the resulting phenylpiperazine core becomes a cornerstone for numerous blockbuster drugs.

This compound (NPP) is a fundamental building block within this chemical class.[5][6] Its structure, featuring a reactive nitro group on the phenyl ring and a secondary amine in the piperazine moiety, offers multiple handles for synthetic elaboration. The nitro group can be readily reduced to an amine, which can then be transformed into a wide array of functional groups, enabling the construction of complex molecular architectures. This versatility makes NPP and its analogs indispensable starting materials in the synthesis of APIs for treating conditions ranging from psychosis to benign prostatic hyperplasia.[7][8]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 59084-06-9[9][10]
Molecular Formula C₁₀H₁₃N₃O₂[9][10][11]
Molecular Weight 207.23 g/mol [10][11]
Appearance Solid[10]
IUPAC Name This compound[11]
SMILES C1CN(CCN1)C2=CC=CC=C2[O-][11]

Critical Safety & Handling Protocols

Working with NPP requires strict adherence to safety protocols due to its classification as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[9][12]

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9][12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[9]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, wear suitable protective clothing.[9]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood.[9][12][13] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[12]

2.2 Handling and Storage

  • Handling: Avoid breathing dust, mist, or spray.[9][14] Wash hands and any exposed skin thoroughly after handling.[12] An emergency eye wash fountain and safety shower must be immediately accessible.[9]

  • Storage: Store in a dry, cool, and well-ventilated area.[9][12] Keep the container tightly closed when not in use.[12] Store locked up.[13][14]

2.3 First-Aid Measures

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[9][14]

  • If on Skin: Wash with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[15]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes.[9][14] Remove contact lenses if present and easy to do. Continue rinsing.[9][14]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[12][14]

Synthetic Pathways & Key Transformations

The primary utility of NPP in API synthesis stems from the transformation of its nitro group. The reduction of the nitro moiety to a primary amine is a gateway reaction, creating a nucleophilic center that can be further derivatized.

Caption: General synthetic pathway from NPP to APIs.

This reduction is typically achieved using methods like catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) or metal-acid systems (e.g., Iron powder in acetic acid).[16] The resulting 1-(2-aminophenyl)piperazine is a versatile intermediate for building more complex molecules.

While NPP is a foundational precursor, many modern APIs utilize analogs where the phenyl ring has different substituents. A prominent example is the synthesis of Aripiprazole , an atypical antipsychotic, which employs 1-(2,3-dichlorophenyl)piperazine.[7][17][18] The core synthetic logic, however, remains centered on the nucleophilic character of the piperazine nitrogen for coupling with other synthetic fragments.

Protocol 1: Reduction of this compound

This protocol details the reduction of the nitro group of NPP to form 1-(2-aminophenyl)piperazine. This is a foundational step for many subsequent derivatizations.

Causality: The choice of iron powder in acetic acid is a classic, cost-effective, and reliable method for nitro group reduction.[16] Acetic acid serves as both the solvent and the proton source required for the reaction mechanism. The reaction is exothermic and requires careful monitoring.

4.1 Materials and Reagents

ReagentGradeQuantityPurpose
This compound≥98%10.0 g (48.3 mmol)Starting Material
Iron Powder (<100 mesh)Reagent13.5 g (242 mmol)Reducing Agent
Glacial Acetic AcidACS100 mLSolvent/Proton Source
Deionized Water200 mLQuenching/Workup
Sodium Hydroxide (50% w/v)ACSAs neededNeutralization
Ethyl AcetateHPLC300 mLExtraction Solvent
Anhydrous Sodium SulfateACSAs neededDrying Agent

4.2 Experimental Workflow

Caption: Workflow for the reduction of NPP.

4.3 Step-by-Step Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add glacial acetic acid (100 mL).[16]

  • Reagent Addition: While stirring, add the this compound (10.0 g) followed by the portion-wise addition of iron powder (13.5 g).[16] The addition of iron may cause a slight exotherm.

  • Reaction: Stir the resulting mixture at room temperature for 16 hours.[16] The progress of the reaction should be monitored.

  • In-Process Control (Self-Validation): Monitor the reaction by Thin Layer Chromatography (TLC) using a 9:1 Ethyl Acetate:Methanol mobile phase. The disappearance of the starting material spot (NPP) indicates reaction completion.

  • Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly pour the mixture into 200 mL of cold deionized water.

  • Workup - Neutralization & Extraction: Carefully basify the aqueous mixture to a pH of ~9-10 by slowly adding a 50% (w/v) solution of sodium hydroxide. The mixture will generate heat. Once cool, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification & Characterization: The resulting orange oil, 1-(2-aminophenyl)piperazine, can be purified further by column chromatography if necessary. The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. Expected Yield: >90%.

Protocol 2: Representative API Synthesis of Aripiprazole

Aripiprazole is a widely used antipsychotic medication.[7][18] Its synthesis is a prime example of applying a phenylpiperazine precursor, in this case, 1-(2,3-dichlorophenyl)piperazine, in an N-alkylation reaction.[7][17][19]

Causality: This synthesis is a classic nucleophilic substitution (N-alkylation). The secondary amine of the piperazine ring acts as the nucleophile, displacing the bromide from 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one. Sodium carbonate is used as a mild base to neutralize the HBr formed during the reaction, driving it to completion.[18] Ethanol is an effective polar protic solvent for this type of reaction.[18]

Caption: N-alkylation step in the synthesis of Aripiprazole.

5.1 Materials and Reagents

ReagentGradeMolar Equiv.Purpose
7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one≥98%1.0Substrate
1-(2,3-dichlorophenyl)piperazine≥98%1.0Nucleophile
Anhydrous Sodium CarbonateACS2.0Base
EthanolTechnical-Solvent

5.2 Step-by-Step Procedure

  • Reaction Setup: Charge a suitable reactor with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (1.0 eq), 1-(2,3-dichlorophenyl)piperazine (1.0 eq), anhydrous sodium carbonate (2.0 eq), and technical ethanol (approx. 10 mL per gram of starting material).[18]

  • Reaction: Heat the suspension to reflux (approx. 78 °C) and maintain for 12 hours with vigorous stirring.[18]

  • In-Process Control (Self-Validation): Monitor the reaction for the consumption of starting materials using HPLC.

  • Workup - Isolation: After completion, cool the reaction mixture to room temperature. Filter off the insoluble inorganic salts (sodium carbonate and sodium bromide).[18]

  • Workup - Crystallization: Combine the filtrates, reflux briefly, and then allow to cool slowly to room temperature for crystallization to occur over 12 hours.[18]

  • Final Product: Collect the crystalline Aripiprazole by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[18]

  • Characterization: Confirm the identity and purity of the final product using HPLC, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The purity should meet pharmaceutical standards (e.g., >99.5%).[18]

Conclusion

This compound and its structural analogs are high-value precursors in the pharmaceutical industry. Their synthetic tractability, particularly the conversion of the nitro group into a versatile amine, provides a robust platform for the development of complex APIs. The protocols detailed herein for the reduction of NPP and the synthesis of Aripiprazole demonstrate the core chemical principles and practical considerations required for handling these important intermediates. Adherence to rigorous safety standards, coupled with precise execution and in-process validation, is paramount for the successful and safe application of these powerful synthetic building blocks.

References

  • SynQuest Laboratories, Inc. (n.d.). This compound - Safety Data Sheet.
  • Pharmaffiliates. (2025). Aripiprazole Synthesis Process: A Detailed Guide.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • ResearchGate. (2025). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Acta Poloniae Pharmaceutica. (n.d.). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Li, et al. (2014). Creation and evaluation of total synthesis scheme for Aripiprazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Synthesis Applications of this compound.
  • PubChem. (n.d.). This compound.
  • New Drug Approvals. (2021). Naftopidil, KT 611.
  • European Patent Office. (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE.
  • Wiley Online Library. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • PubMed Central. (n.d.). Classics in Chemical Neuroscience: Aripiprazole.
  • SpectraBase. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • PubMed Central. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • Sigma-Aldrich. (n.d.). 1-(2-Nitro-phenyl)-piperazine.
  • Google Patents. (n.d.). Simple preparation method for posaconazole and piperazine intermediate thereof.
  • PubMed. (n.d.). Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • PubMed Central. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • Frontiers. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia....
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • Chemchart. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
  • Sigma-Aldrich. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • Google Patents. (n.d.). Process for the preparation of apixaban.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Apicule. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one (CAS No: 38560-30-4) API Intermediate Manufacturers.
  • ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • PubMed. (2014). Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug.

Sources

In Vitro Assay Protocols for 1-(2-Nitrophenyl)piperazine: A Guide for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuropharmacological Potential of 1-(2-Nitrophenyl)piperazine

This compound is a member of the arylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Arylpiperazines are known to interact with a variety of neurotransmitter receptors, particularly G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and adrenergic receptors. This broad activity profile makes them a rich area of investigation for novel therapeutics targeting central nervous system (CNS) disorders.[2] Specifically, derivatives of (2-nitrophenyl)piperazine have demonstrated notable affinity for dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors, suggesting that this compound itself may serve as a valuable tool for probing the function of these important neuroreceptors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound. We present detailed protocols for assessing its binding affinity and functional activity at its putative primary targets, as well as a standardized method for evaluating its cytotoxicity in a neuronal cell line. The causality behind experimental choices is explained to ensure not just procedural accuracy, but a deep understanding of the underlying principles.

Core Principles of In Vitro Characterization

A thorough in vitro pharmacological evaluation of a compound like this compound rests on a tiered approach. This typically begins with determining the compound's affinity for its target receptors, followed by functional assays to elucidate whether it acts as an agonist, antagonist, or modulator of receptor activity. Finally, assessing cytotoxicity is crucial to understand the compound's therapeutic window.

Logical Workflow for In Vitro Analysis

The following diagram illustrates the logical progression of experiments for the comprehensive in vitro characterization of this compound.

In Vitro Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Safety Profile Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Affinity (Ki) Cytotoxicity Assays Cytotoxicity Assays Functional Assays->Cytotoxicity Assays Characterize Efficacy (EC50/IC50)

Caption: A logical workflow for the in vitro characterization of this compound.

Part 1: Receptor Binding Affinity Assays

Receptor binding assays are fundamental to determining the affinity of a ligand for its receptor. Radioligand binding assays, a gold-standard technique, are presented here for the dopamine D2 receptor. This method can be adapted for other receptors with the appropriate choice of radioligand and cell line.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay.[3][4][5]

Materials and Reagents:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates and Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.

    • Dilute the [³H]-Spiperone in the assay buffer to a final concentration approximately equal to its Kd for the D2 receptor.

    • Prepare the cell membrane suspension in ice-cold assay buffer to a concentration that ensures less than 10% of the added radioligand is bound.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension.

    • Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through the 96-well filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Typical Value/Range
Radioligand Concentration~Kd of the radioligand
Incubation Time60-90 minutes
Incubation TemperatureRoom Temperature
Non-specific Control10 µM Haloperidol

Part 2: Functional Receptor Assays

Functional assays are essential to determine the biological effect of a compound at its target receptor. Based on the likely G-protein coupling of the target receptors for arylpiperazines, we present protocols for measuring intracellular calcium (for Gq-coupled receptors like 5-HT2A and α1-adrenergic) and cyclic AMP (cAMP) (for Gs/Gi-coupled receptors).

Protocol: 5-HT2A Receptor-Mediated Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to act as an agonist or antagonist at the human 5-HT2A receptor by monitoring changes in intracellular calcium levels.[6][7][8]

Materials and Reagents:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • Test Compound: this compound.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the growth medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Agonist Mode:

      • Establish a baseline fluorescence reading.

      • Inject a range of concentrations of this compound and measure the change in fluorescence over time.

      • Include a positive control with a known agonist like serotonin.

    • Antagonist Mode:

      • Pre-incubate the cells with a range of concentrations of this compound for a defined period.

      • Inject a concentration of serotonin that elicits a submaximal response (e.g., EC80).

      • Measure the inhibition of the serotonin-induced fluorescence signal.

Data Analysis:

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Agonist Mode: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

  • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 (inhibitory concentration for 50% of the agonist response).

Signaling Pathway for Gq-Coupled Receptors

Gq_Pathway Ligand Ligand GPCR 5-HT2A / α1-AR Ligand->GPCR Binds Gq Gq GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ Release ER->Ca2

Caption: Simplified signaling pathway for Gq-coupled receptors like 5-HT2A and α1-adrenergic receptors.

Part 3: Cell Viability and Cytotoxicity Assessment

It is imperative to assess the potential cytotoxicity of any compound intended for further development. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.[9][10]

Protocol: MTT Cytotoxicity Assay in SH-SY5Y Neuroblastoma Cells

This protocol evaluates the cytotoxicity of this compound in the human neuroblastoma cell line SH-SY5Y, a relevant model for neuroactive compounds.[1]

Materials and Reagents:

  • Cells: SH-SY5Y human neuroblastoma cells.

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a solution of 20% SDS in 50% dimethylformamide.

  • Test Compound: this compound.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.

Parameter Typical Value/Range
Cell Seeding Density5,000-10,000 cells/well
Incubation Time24-48 hours
MTT Incubation3-4 hours
Absorbance Wavelength570 nm

Safety Precautions

Researchers should always consult the Safety Data Sheet (SDS) for this compound before handling.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its binding affinity, functional activity at key neuroreceptors, and its cytotoxic profile, researchers can gain valuable insights into its pharmacological properties. These foundational studies are critical for guiding further investigations, including more complex cellular assays, in vivo studies, and ultimately, for assessing its potential as a therapeutic agent or a research tool in neuropharmacology. The adaptability of these protocols also allows for their application to the study of other novel arylpiperazine derivatives, thereby accelerating the drug discovery process in this important class of compounds.

References

  • Arbo, M. D., et al. (2016). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 36(7), 885-895.
  • National Center for Biotechnology Information (2010). Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD)
  • Innoprot (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Arbo, M. D., et al. (2014). Piperazine designer drugs are cytotoxic to human neuroblastoma SH-SY5Y cells. Toxicology Letters, 229, S163.
  • Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol.
  • Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Receptors and Signal Transduction, 30(2), 99-109.
  • Cunha, P. O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(21), 6485.
  • University of Porto (n.d.). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Sigarra.
  • INDIGO Biosciences (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A).
  • Revvity (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • Revvity (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cells.
  • Eurofins Discovery (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
  • DiscoverX (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells.
  • Graham, R. M. (2001). α-Adrenoceptor assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.5.
  • Berg, K. A., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. BMC Pharmacology, 12, 5.
  • Roth, B. L. (2008). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology (pp. 143-160). CRC Press/Taylor & Francis.
  • National Center for Biotechnology Information (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • BenchChem (2025). Stability of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in cell culture media over time.
  • Evonik Health Care (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • TCI AMERICA (n.d.). This compound.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 100949, this compound.
  • Thermo Fisher Scientific (2025). SAFETY DATA SHEET: this compound.
  • Elalaoui, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(1), 23.

Sources

Application Notes and Protocols: Leveraging 1-(2-Nitrophenyl)piperazine for the Development of Novel CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Arylpiperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, facilitate interactions with biological targets and can improve pharmacokinetic profiles.[3] Within the diverse class of arylpiperazines, 1-(2-Nitrophenyl)piperazine (2-NPP) serves as a critical starting material and key intermediate for the synthesis of a new generation of CNS agents.[4] The presence of the nitro group offers a versatile chemical handle for further molecular elaboration, enabling the exploration of a wide chemical space to fine-tune pharmacological activity.

This guide provides a comprehensive overview of the synthetic utility of 2-NPP and detailed protocols for the biological evaluation of its derivatives. We will delve into the rationale behind specific experimental designs, from chemical synthesis to in vitro and in vivo pharmacological characterization, with a focus on developing agents with potential antipsychotic, antidepressant, and anxiolytic properties.

Synthetic Strategies: From this compound to CNS Drug Candidates

The derivatization of this compound is a cornerstone in the development of novel CNS agents, particularly those targeting dopaminergic and serotonergic systems. The secondary amine of the piperazine ring is a prime site for nucleophilic substitution, allowing for the introduction of various side chains that can modulate receptor affinity and functional activity.

A common and effective strategy is the N-alkylation of the piperazine nitrogen. This can be achieved by reacting this compound with a suitable alkyl halide.[5] Another fruitful approach involves the synthesis of benzimidazole derivatives, which have shown significant potential in CNS drug discovery.[6][7][8][9][10] The following protocols detail these key synthetic transformations.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., 1-bromo-4-chlorobutane)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).

  • Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Benzimidazole Derivatives

This protocol outlines the synthesis of a benzimidazole derivative from this compound, a class of compounds with known CNS activity.[6]

Materials:

  • This compound

  • 2-Chloromethyl-1H-benzimidazole

  • Potassium iodide (KI)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Prepare 2-chloromethyl-1H-benzimidazole by refluxing a solution of o-phenylenediamine and chloroacetic acid in 4N hydrochloric acid, followed by neutralization with ammonium hydroxide.[8]

  • In a round-bottom flask, combine 2-chloromethyl-1H-benzimidazole (1.0 eq), this compound (1.0 eq), and a catalytic amount of potassium iodide in ethanol.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and add a solution of potassium hydroxide (1.0 eq) in water dropwise while stirring at room temperature for 2-3 hours.[8]

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified benzimidazole derivative.

  • Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis).

In Vitro Pharmacological Evaluation

The initial characterization of newly synthesized compounds involves determining their affinity for specific CNS targets and their functional effects (agonist, antagonist, or partial agonist activity). For atypical antipsychotics, the dopamine D2 and serotonin 5-HT2A receptors are of primary importance.[11][12]

Protocol 3: Dopamine D2 Receptor Binding Assay

This radioligand binding assay determines the affinity of test compounds for the dopamine D2 receptor.[2][13][14][15]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

Procedure:

  • In a 96-well plate, combine 50 µL of test compound at various concentrations, 50 µL of [³H]Spiperone (final concentration ~0.2 nM), and 150 µL of the D2 receptor membrane preparation (protein concentration adjusted to yield adequate signal).

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of haloperidol (10 µM final concentration).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Serotonin 5-HT2A Receptor Functional Assay

This assay measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor by quantifying changes in intracellular calcium.[16][17][18][19]

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).[17]

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Reference agonist: Serotonin (5-HT)

  • Reference antagonist: Ketanserin

  • Test compounds

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Seed the 5-HT2A expressing cells into 96-well plates and grow to confluence.

  • Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.

  • For agonist mode: Add varying concentrations of the test compound to the cells and measure the fluorescence intensity over time to detect changes in intracellular calcium.

  • For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes) before adding a fixed concentration of serotonin (e.g., the EC₈₀ concentration). Measure the fluorescence intensity.

  • Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.

In Vivo Behavioral Pharmacology

To assess the potential therapeutic effects of the synthesized compounds, in vivo behavioral models are employed. The forced swim test and the elevated plus maze are widely used to screen for antidepressant and anxiolytic activity, respectively.[20][21][22][23][24][25][26]

Protocol 5: Forced Swim Test (FST) in Mice

The FST is a behavioral despair model used to evaluate the potential antidepressant effects of test compounds.[20][21][27][28][29]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound and vehicle

  • Positive control (e.g., imipramine or fluoxetine)

  • Transparent cylindrical tanks (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice at a specified time before the test (e.g., 30-60 minutes intraperitoneally).

  • Gently place each mouse individually into a cylinder of water for a 6-minute session.

  • Record the entire session with a video camera.

  • After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Score the video recordings for the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Protocol 6: Elevated Plus Maze (EPM) Test in Rodents

The EPM test is used to assess the anxiolytic or anxiogenic properties of a compound based on the rodent's natural aversion to open and elevated spaces.[22][23][24][25][26]

Materials:

  • Male rats or mice

  • Test compound and vehicle

  • Positive control (e.g., diazepam)

  • Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)

  • Video tracking software

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals at a predetermined time before the test.

  • Place the animal in the center of the maze, facing one of the enclosed arms.

  • Allow the animal to explore the maze for 5 minutes, while its behavior is recorded by an overhead camera connected to a video tracking system.

  • After the 5-minute session, return the animal to its home cage.

  • Clean the maze thoroughly between trials.

  • Analyze the recorded data for parameters such as the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.

  • An increase in the time spent in and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.

Data Presentation and Interpretation

Table 1: In Vitro Pharmacological Profile of Novel 2-NPP Derivatives
Compound IDD2 Ki (nM)5-HT2A Ki (nM)5-HT2A Functional Activity (IC₅₀/EC₅₀, nM)
2-NPP-001 ValueValueValue (Antagonist/Agonist)
2-NPP-002 ValueValueValue (Antagonist/Agonist)
Reference ValueValueValue (Antagonist/Agonist)
Table 2: In Vivo Behavioral Effects of Lead Candidates
Compound IDDose (mg/kg)Forced Swim Test (% Immobility vs. Vehicle)Elevated Plus Maze (% Time in Open Arms vs. Vehicle)
2-NPP-001 ValueValueValue
2-NPP-002 ValueValueValue
Reference ValueValueValue

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the logical flow of the drug discovery process and the underlying biological mechanisms.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation 2-NPP This compound Derivatization N-Alkylation or Benzimidazole Formation 2-NPP->Derivatization Library Library of Novel 2-NPP Derivatives Derivatization->Library Purification Purification & Structure Elucidation Library->Purification Binding Receptor Binding Assays (D2, 5-HT2A) Purification->Binding Functional Functional Assays (Agonist/Antagonist) Binding->Functional SAR Structure-Activity Relationship (SAR) Functional->SAR FST Forced Swim Test (Antidepressant) SAR->FST EPM Elevated Plus Maze (Anxiolytic) SAR->EPM Lead Lead Candidate Selection FST->Lead EPM->Lead

Caption: Drug discovery workflow using 2-NPP.

G cluster_mesolimbic Mesolimbic Pathway cluster_nigrostriatal Nigrostriatal Pathway Atypical_Antipsychotic Atypical Antipsychotic (2-NPP Derivative) D2R Dopamine D2 Receptor Atypical_Antipsychotic->D2R Antagonist 5HT2AR Serotonin 5-HT2A Receptor Atypical_Antipsychotic->5HT2AR Antagonist D2R_block_meso D2 Blockade D2R->D2R_block_meso 5HT2A_block_nigro 5-HT2A Blockade 5HT2AR->5HT2A_block_nigro Positive_Symptoms Reduction of Positive Symptoms D2R_block_meso->Positive_Symptoms DA_release Increased Dopamine Release 5HT2A_block_nigro->DA_release EPS_reduction Reduced Extrapyramidal Side Effects (EPS) DA_release->EPS_reduction

Caption: Mechanism of atypical antipsychotics.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel CNS agents. The protocols outlined in this guide provide a systematic approach to the design, synthesis, and pharmacological evaluation of 2-NPP derivatives. By integrating synthetic chemistry with robust in vitro and in vivo assays, researchers can efficiently identify and optimize lead compounds with the potential to become next-generation treatments for a range of psychiatric and neurological disorders.

References

  • Melior Discovery.
  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The mouse forced swim test. Journal of visualized experiments: JoVE, (58), e3638. [Link]
  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]
  • Pottie, E., & Kuypers, K. P. C. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of neurochemistry, 162(1), 39–59. [Link]
  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
  • Van der Veen, F. M., Tulp, M. T., de Groot, M. J., & Leurs, R. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 403(1-2), 65–72. [Link]
  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1.
  • University of Pennsylvania. Forced Swim Test v.3. [Link]
  • RJPT SimLab.
  • Komada, M., Takao, K., & Miyakawa, T. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Journal of visualized experiments: JoVE, (125), 55811. [Link]
  • NSW Department of Primary Industries. (2024).
  • Gmeiner, P. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
  • JoVE. (2022). Mouse Forced Swim Test l Protocol Preview. YouTube. [Link]
  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
  • van der Veen, F. M., Tulp, M. T., de Groot, M. J., & Leurs, R. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 403(1-2), 65–72. [Link]
  • Van Hese, L., Gressens, P., & Van der Linden, I. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 93(4), 2276–2284. [Link]
  • van de Witte, S. V., van der Veen, F. M., Tulp, M. T., Leurs, R., & de Esch, I. J. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical biochemistry, 281(2), 190–197. [Link]
  • Wikipedia. (2024). Aripiprazole. [Link]
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
  • Eltayb, A., & Urban, J. D. (2015). Serotonin 2A (5-HT2A)
  • Kumar, A., Chawla, G., & Akhtar, M. J. (2019). Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. CNS & neurological disorders drug targets, 18(7), 566–581. [Link]
  • Reitz, A. B., Bennett, D. J., Blum, P. S., Codd, E. E., Maryanoff, C. A., Ortegon, M. E., Renzi, M. J., Scott, M. K., Shank, R. P., & Vaught, J. L. (1994). A New Arylpiperazine Antipsychotic with High D2/D3/5-HT1A/.alpha.1A-Adrenergic Affinity and a Low Potential for Extrapyramidal Effects. Journal of medicinal chemistry, 37(8), 1060–1062. [Link]
  • Andree, B., Codd, E. E., Donaldson, K. H., Maryanoff, C. A., & Shank, R. P. (1996). The Effect of Chronic Treatment With a Novel Aryl-Piperazine Antipsychotic on Monoamine Receptors in Rat Brain. Synapse (New York, N.Y.), 23(3), 157–165. [Link]
  • Salehi, B., Sestili, P., Sharifi-Rad, J., Gholamnezhad, Z., & Hosseinabadi, T. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules (Basel, Switzerland), 25(11), 2639. [Link]
  • Bari, S. B., & Firke, S. D. (2020). "Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners".
  • Cichero, E., Fossa, P., & Padoan, M. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
  • Deranged Physiology. (2021). Pharmacology of antipsychotics. [Link]
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 1-10. [Link]
  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. [Link]
  • Bano, S., Nadeem, H., Zulfiqar, I., Shahzadi, T., Anwar, T., Bukhari, A., & Masaud, S. M. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 31(1), 101569. [Link]
  • Park, C. M., Kim, S. Y., Park, W. K., Choi, J. H., & Seong, C. M. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Bioorganic & medicinal chemistry letters, 20(17), 5221–5224. [Link]
  • Canale, V., Satała, G., Staroń, J., Kurczab, R., Słoczyńska, K., Pękala, E., Bojarski, A. J., & Popik, P. (2018). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents.
  • Kumar, S., & Singh, R. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 643-648. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
  • El-Sayed, N. F., & Al-Ghorbani, M. (2021). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules (Basel, Switzerland), 26(21), 6489. [Link]
  • Schneider, R., et al. (2014). Method for preparing n-alkyl-piperazines.
  • Pollard, C. B., & MacDowell, L. G. (1934). A Simple Synthesis of N-Alkylpiperazines. Journal of the American Chemical Society, 56(10), 2199–2200. [Link]

Sources

Application Note: A Detailed Protocol for the N-arylation of Piperazine with 1-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the N-arylation of piperazine with 1-chloro-2-nitrobenzene to synthesize 1-(2-nitrophenyl)piperazine, a valuable intermediate in pharmaceutical and materials science.[1] The protocol details a robust procedure based on the principles of nucleophilic aromatic substitution (SNAr), offering insights into the reaction mechanism, safety precautions, step-by-step experimental procedures, and product characterization. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of N-Aryl Piperazines

N-aryl piperazines are a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The unique structural and electronic properties of the piperazine ring, when coupled with an aryl group, often impart favorable pharmacokinetic and pharmacodynamic characteristics. The target molecule of this protocol, this compound, serves as a versatile building block for the synthesis of more complex molecules, including those with potential therapeutic activity.[1] The synthesis of this compound is a classic example of nucleophilic aromatic substitution, a fundamental reaction in organic chemistry.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The N-arylation of piperazine with 1-chloro-2-nitrobenzene proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of a strong electron-withdrawing group, in this case, the nitro group (-NO2), positioned ortho to the leaving group (chlorine).

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The secondary amine of the piperazine ring acts as a nucleophile and attacks the carbon atom bearing the chlorine atom on the 1-chloro-2-nitrobenzene ring. This step is typically the rate-determining step.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which significantly stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, this compound.

SNAr_Mechanism Reactants Piperazine + 1-chloro-2-nitrobenzene TS1 Nucleophilic Attack Reactants->TS1 Rate-determining step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Chloride Elimination Intermediate->TS2 Products This compound + HCl TS2->Products

Caption: The SNAr mechanism for the N-arylation of piperazine.

Safety and Handling

Extreme caution must be exercised when handling the reagents for this protocol.

  • 1-Chloro-2-nitrobenzene: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Piperazine: Piperazine is corrosive and can cause skin and eye irritation. Handle with care and wear appropriate PPE.

  • Solvents: The solvents used in this protocol, such as ethanol and toluene, are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
1-Chloro-2-nitrobenzene157.561.58 g0.01
Piperazine86.142.58 g0.03
Potassium Hydroxide (KOH)56.110.62 g0.011
Ethanol (anhydrous)-20 mL-
Toluene-10 mL-
Deionized Water-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate-As needed-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Reaction Setup and Procedure

Experimental_Workflow A 1. Reagent Preparation (Dissolve Piperazine & KOH in Ethanol) B 2. Addition of Aryl Halide (Add 1-chloro-2-nitrobenzene solution) A->B C 3. Reflux (Heat the reaction mixture) B->C D 4. Reaction Monitoring (Using TLC) C->D D->C Incomplete E 5. Workup (Quenching, Extraction, Washing) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, IR, etc.) F->G

Caption: Step-by-step experimental workflow for the synthesis.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.58 g, 0.03 mol) and potassium hydroxide (0.62 g, 0.011 mol) in 20 mL of anhydrous ethanol. Stir the mixture until the solids are fully dissolved. Note: An excess of piperazine is used to act as both the nucleophile and a base to neutralize the HCl formed during the reaction, driving the reaction to completion and minimizing side products.

  • Addition of Aryl Halide: In a separate beaker, dissolve 1-chloro-2-nitrobenzene (1.58 g, 0.01 mol) in 10 mL of toluene. Add this solution dropwise to the stirred piperazine solution at room temperature.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 1:1). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • Appearance: Yellow solid.

  • Molecular Weight: 207.23 g/mol .[2]

  • 1H NMR (CDCl3, 400 MHz): δ 7.80 (dd, J = 8.2, 1.6 Hz, 1H), 7.50 (ddd, J = 8.6, 7.3, 1.6 Hz, 1H), 7.15 (dd, J = 8.4, 1.2 Hz, 1H), 7.08 (ddd, J = 8.4, 7.3, 1.2 Hz, 1H), 3.16 (t, J = 5.0 Hz, 4H), 3.08 (t, J = 5.0 Hz, 4H), 1.95 (s, 1H, NH). Note: NMR data can vary slightly based on the solvent and instrument.

  • 13C NMR (CDCl3, 100 MHz): δ 148.8, 145.2, 133.6, 125.9, 124.3, 119.8, 51.9, 46.1.

  • IR (KBr, cm-1): 3320 (N-H stretch), 1605, 1570 (aromatic C=C stretch), 1510, 1345 (NO2 stretch).[3]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction- Ensure anhydrous conditions. - Increase reaction time or temperature. - Check the purity of starting materials.
Loss during workup- Ensure complete extraction by performing multiple extractions. - Avoid vigorous shaking that can lead to emulsions.
Presence of Starting Material Insufficient reaction time or temperature- Continue refluxing and monitor by TLC. - Increase the reaction temperature slightly.
Formation of Side Products Reaction temperature too high- Maintain a steady reflux temperature.
Presence of moisture- Use anhydrous solvents and reagents.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. By understanding the underlying mechanism and adhering to the outlined safety precautions and experimental procedures, researchers can confidently and efficiently produce this valuable chemical intermediate for a variety of applications in drug discovery and chemical synthesis.

References

  • SciSpace. (2016, May 24). This compound: nmr, raman, ftir and dft studies.
  • PubChem. This compound.
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Semantic Scholar. Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives.
  • Organic Chemistry Portal. Piperazine synthesis.
  • Google Patents. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof.
  • Dissertation. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Benchchem. An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine: Physicochemical Properties, Safety, and Biological Activity.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). Exploring the Chemical Synthesis Applications of this compound.
  • ResearchGate. (2025, August 6). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF.
  • ResearchGate. (2025, August 6). A general and convenient synthesis of N-aryl piperazines.
  • NIST. 1-(4-Nitrophenyl)piperazine.
  • Sigma-Aldrich. 1-(2-Nitro-phenyl)-piperazine AldrichCPR 59084-06-9.
  • ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.

Sources

The Untapped Potential of 1-(2-Nitrophenyl)piperazine in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel materials with tailored functionalities, the strategic selection of molecular building blocks is paramount. This guide delves into the prospective applications of 1-(2-Nitrophenyl)piperazine in the dynamic fields of material science and polymer chemistry. While direct, extensive research on the applications of the ortho-substituted isomer is emerging, a wealth of knowledge can be extrapolated from its well-documented analogue, 1-(4-nitrophenyl)piperazine. This document will, therefore, leverage the established science of the para-isomer to provide a detailed roadmap for researchers, scientists, and drug development professionals exploring the potential of this compound.

The unique molecular architecture of this compound, featuring a piperazine ring—a versatile nucleophile and rigid spacer—and a nitrophenyl group—a potent electron-withdrawing and photoactive moiety—positions it as a compelling candidate for the synthesis of functional polymers. The strategic placement of the nitro group at the ortho position, in contrast to the more commonly studied para position, is anticipated to introduce distinct steric and electronic effects, potentially leading to novel material properties.

Application Notes: Charting the Course for Innovation

The incorporation of this compound into polymer chains can be envisioned to impart a range of desirable properties, making the resulting materials suitable for advanced applications.

Photosensitive Polymers for Optoelectronics

The nitrophenyl group is a well-known chromophore that can absorb light in the UV-visible region. When integrated into a polymer backbone, the this compound moiety can be expected to create materials with interesting photophysical properties. Research on methacrylic polymers containing 1-(4-nitrophenyl)piperazine has demonstrated that these materials exhibit low optical energy band gaps, in the range of 2.73 to 2.81 eV.[1][2][3] This characteristic is crucial for applications in optoelectronic devices such as organic photovoltaics (OPVs) and photodetectors. The position of the nitro group in the 2-position may lead to a hypsochromic or bathochromic shift in the absorption spectrum compared to the 4-nitro isomer due to altered electronic delocalization and steric hindrance, offering a pathway to fine-tune the optical properties of the resulting polymers.

Electroactive Materials for Sensing and Energy Storage

The presence of the electron-withdrawing nitro group and the electron-donating piperazine nitrogen atoms suggests that polymers incorporating this compound could exhibit electroactive behavior.[4][5][6] Cyclic voltammetry studies of polymers with the 4-nitro isomer have shown redox activity, indicating their potential use in electronic devices.[1] Polymers based on the 2-nitro isomer could be explored as active components in chemical sensors, where changes in the electronic environment upon analyte binding could be transduced into a measurable electrical signal. Furthermore, the ability to undergo reversible redox reactions could make these materials interesting for charge storage applications in batteries or supercapacitors.

Stimuli-Responsive and "Smart" Polymers

The piperazine moiety is known to be pH-responsive.[7] This opens the door to creating "smart" polymers that can change their conformation or solubility in response to changes in pH. This property is highly valuable in biomedical applications such as drug delivery systems, where a change in the physiological environment could trigger the release of a therapeutic agent. The combination of pH-responsiveness from the piperazine unit and the photo-responsiveness from the nitrophenyl group could lead to multi-stimuli-responsive materials with complex and controllable behaviors.

Experimental Protocols: From Monomer to Functional Polymer

The following protocols are adapted from established procedures for the synthesis and polymerization of methacrylic monomers based on 1-(4-nitrophenyl)piperazine and are proposed as a starting point for working with the 2-nitro isomer.[1][8]

Protocol 1: Synthesis of 2-(4-(2-Nitrophenyl)piperazin-1-yl)ethyl Methacrylate (Hypothetical Monomer)

Causality: This protocol describes the synthesis of a polymerizable methacrylate monomer from this compound. The first step involves the nucleophilic substitution of bromoethanol by the secondary amine of the piperazine ring to introduce a hydroxyl group. This hydroxyl group is then esterified with methacryloyl chloride to yield the final monomer. Triethylamine is used as a base to neutralize the HCl generated during the esterification reaction.

Materials:

  • This compound

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Methacryloyl chloride

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

Step 1: Synthesis of 2-(4-(2-Nitrophenyl)piperazin-1-yl)ethanol

  • In a round-bottom flask, dissolve this compound (1 equivalent) and potassium carbonate (4 equivalents) in acetone.

  • Add 2-bromoethanol (1.03 equivalents) to the solution.

  • Heat the reaction mixture at reflux (approximately 80 °C) for 20 hours.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2-(4-(2-nitrophenyl)piperazin-1-yl)ethanol.

Step 2: Synthesis of 2-(4-(2-Nitrophenyl)piperazin-1-yl)ethyl Methacrylate

  • In a flask cooled to 0 °C, dissolve 2-(4-(2-nitrophenyl)piperazin-1-yl)ethanol (1 equivalent) and triethylamine (1.85 equivalents) in THF.

  • Add methacryloyl chloride (1.85 equivalents) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 12 hours.

  • Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure monomer.

Figure 1: Synthetic workflow for the hypothetical monomer.
Protocol 2: Radical Copolymerization with Methyl Methacrylate (MMA)

Causality: This protocol describes the free radical copolymerization of the synthesized monomer with a common comonomer, methyl methacrylate (MMA), to produce a functional polymer. 2,2'-Azobisisobutyronitrile (AIBN) is a standard thermal initiator for radical polymerization. The copolymerization allows for the tuning of the material properties by varying the ratio of the two monomers.

Materials:

  • 2-(4-(2-Nitrophenyl)piperazin-1-yl)ethyl Methacrylate (monomer from Protocol 1)

  • Methyl methacrylate (MMA), freshly distilled

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a polymerization tube, dissolve the synthesized monomer (e.g., 1 equivalent), MMA (e.g., 1 equivalent for a 1:1 copolymer), and AIBN (e.g., 0.025 equivalents) in anhydrous DMF.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum or an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Cool the solution to room temperature and pour it into a large excess of methanol to precipitate the polymer.

  • Filter the polymer and redissolve it in a minimal amount of DMF.

  • Reprecipitate the polymer in methanol to further purify it.

  • Collect the final polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.

Figure 2: Copolymerization workflow.
Protocol 3: Thin-Film Preparation for Material Characterization

Causality: To evaluate the optical and electrical properties of the synthesized polymer, it is essential to prepare high-quality thin films. Spin-coating is a common technique for producing uniform thin films from a polymer solution.

Materials:

  • Synthesized copolymer

  • Dichloroethane or another suitable solvent

  • Glass or quartz substrates

  • Syringe filters (e.g., 0.4 µm)

Procedure:

  • Prepare a homogeneous solution of the synthesized copolymer in dichloroethane (e.g., 60 g/L).

  • Filter the solution through a 0.4 µm membrane to remove any dust or aggregates.

  • Clean the substrates thoroughly (e.g., by sonication in detergent, deionized water, and isopropanol, followed by drying with a nitrogen stream).

  • Deposit the polymer solution onto the substrate and spin-coat at a desired speed (e.g., 1000 rpm) for a specific duration (e.g., 60 seconds).

  • Anneal the resulting film in an oven (e.g., at 70 °C for 3 hours) to remove any residual solvent.

Data Presentation and Characterization

The successful synthesis and characterization of polymers derived from this compound would involve a suite of analytical techniques. Below is a summary of the properties reported for analogous polymers containing 1-(4-nitrophenyl)piperazine, which can serve as a benchmark for future studies on the 2-nitro isomer.

Table 1: Properties of Methacrylic Copolymers Containing 1-(4-Nitrophenyl)piperazine [1][8]

PropertyValue RangeCharacterization Technique
Molecular Weight (M_w)32-35 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (M_w/M_n)1.6-1.85GPC
Glass Transition Temperature (T_g)109-148 °CDifferential Scanning Calorimetry (DSC)
Surface Roughness (R_q)0.21-0.29 nmAtomic Force Microscopy (AFM)
Optical Energy Band Gap (E_g)2.73-2.81 eVUV-Vis Spectroscopy (Tauc Plot)
Refractive IndexVaries with monomer ratioSpectroscopic Ellipsometry
Redox PotentialIrreversible cathodic peak at ~-1.0 VCyclic Voltammetry (CV)

Conclusion and Future Outlook

While the direct exploration of this compound in material science and polymer chemistry is in its nascent stages, the foundational knowledge from its 4-nitro isomer provides a compelling case for its potential. The unique electronic and steric profile of the 2-nitro isomer offers exciting opportunities for the development of novel photosensitive, electroactive, and stimuli-responsive polymers. The protocols and data presented herein serve as a comprehensive guide for researchers to embark on the synthesis and characterization of these promising new materials. The systematic investigation of the structure-property relationships of polymers derived from this compound will undoubtedly contribute to the advancement of organic functional materials.

References

  • Sypniewska, M., et al. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. The Journal of Physical Chemistry B, 125(37), 10773–10784. [Link]
  • Sypniewska, M., et al. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties.
  • Sypniewska, M., et al. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. The Journal of Physical Chemistry B. [Link]
  • Sypniewska, M., et al. (2021). (PDF) Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties.
  • A comparison of the photophysical properties between the polymers and related model compounds.
  • Mestres, G., et al. (2022). Electroactive Polymers Obtained by Conventional and Non-Conventional Technologies. Polymers, 14(15), 3046. [Link]
  • Kaur, G., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15796–15811. [Link]
  • PubChem. (n.d.). This compound. PubChem.
  • Agatonovic-Kustrin, S., et al. (2007). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives. Journal of the Serbian Chemical Society, 72(5), 429-435. [Link]
  • O'Connell, B., et al. (2016). Electroactive polymers for sensing. Bioinspiration & Biomimetics, 11(1), 015003. [Link]
  • Taya, M. (n.d.).
  • Carpi, F., & De Rossi, D. (2005). Electroactive polymer-based devices for e-textiles in biomedicine. IEEE transactions on information technology in biomedicine, 9(3), 295–318. [Link]
  • Deen, G. R., & Mah, C. H. (2019). NEW PIPERAZINE-BASED POLYMERIZABLE MONOMERS FOR THE DEVELOPMENT OF STIMULI-RESPONSIVE POLYMERS. Advances in Materials Science Research, 28, 195-226. [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Identification and Quantification of 1-(2-Nitrophenyl)piperazine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of potential metabolites of 1-(2-nitrophenyl)piperazine (2-NPP) in biological matrices. As a crucial scaffold in medicinal chemistry, understanding the metabolic fate of 2-NPP is paramount for drug development and safety assessment. This guide provides a step-by-step protocol, from sample preparation to method validation, grounded in established scientific principles and regulatory guidelines. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical workflow for novel piperazine-based compounds.

Introduction

This compound (2-NPP) is a key intermediate and structural motif in a variety of pharmacologically active compounds. The piperazine ring is a common feature in many drugs, valued for its ability to improve physicochemical properties and modulate biological activity.[1] The metabolic profile of a drug candidate is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. Therefore, a thorough characterization of the metabolites of 2-NPP is an essential step in preclinical and clinical development.

The metabolic pathways for piperazine derivatives are diverse and primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2] Common metabolic transformations include N-dealkylation, hydroxylation of the piperazine ring, and oxidation.[3][4] For 2-NPP, additional metabolic routes involving the nitro group, such as reduction to an amino group, are also anticipated.

This application note details a systematic approach to developing a selective, sensitive, and reliable LC-MS/MS method for the analysis of 2-NPP and its putative metabolites. We will cover the rationale behind each experimental choice, from sample preparation to mass spectrometric detection, and provide a framework for method validation consistent with regulatory expectations.[5][6]

Predicted Metabolic Pathways of this compound

A foundational step in method development is to anticipate the likely metabolic products. Based on known biotransformations of similar structures, the primary metabolic pathways for 2-NPP are predicted to be:

  • Nitro Reduction: The nitro group is susceptible to reduction, forming a nitroso intermediate, followed by further reduction to a hydroxylamine and ultimately an amine (1-(2-aminophenyl)piperazine).

  • Aromatic Hydroxylation: Hydroxylation of the phenyl ring, likely at positions para or ortho to the piperazine substituent.

  • Piperazine Ring Oxidation: This can include hydroxylation at various positions on the piperazine ring or oxidation to an N-oxide.

  • Piperazine Ring Opening: Cleavage of the piperazine ring can lead to the formation of linear metabolites.

These predicted pathways are illustrated in the diagram below.

Metabolic Pathway of this compound parent This compound met1 Nitro Reduction (1-(2-Aminophenyl)piperazine) parent->met1 Nitroreductases met2 Aromatic Hydroxylation (Hydroxy-1-(2-nitrophenyl)piperazine) parent->met2 CYP450 met3 Piperazine Ring Oxidation (e.g., Hydroxypiperazine metabolite) parent->met3 CYP450 met4 Piperazine Ring Opening parent->met4 CYP450

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow for LC-MS Method Development

The development of a robust LC-MS/MS method follows a logical progression of steps, from initial sample handling to final data analysis and validation. This workflow ensures that the resulting method is fit for its intended purpose.

LC-MS Method Development Workflow cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS Optimization cluster_val Method Validation sp1 Matrix Selection (Plasma, Microsomes) sp2 Extraction Method (Protein Precipitation, SPE) sp1->sp2 lc1 Column Selection (e.g., C18) sp2->lc1 lc2 Mobile Phase Optimization (ACN/MeOH, Additives) lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 Ionization Mode (ESI+, ESI-) lc3->ms1 ms2 Full Scan (MS1) (Precursor Ion ID) ms1->ms2 ms3 Product Ion Scan (MS2) (Fragmentation Pattern) ms2->ms3 ms4 MRM Transition Selection ms3->ms4 val1 Selectivity & Linearity ms4->val1 val2 Accuracy & Precision val1->val2 val3 Stability & Matrix Effect val2->val3

Caption: A systematic workflow for LC-MS/MS method development.

Detailed Protocols

Sample Preparation: Protein Precipitation

For initial method development and screening in biological matrices like plasma or liver microsomes, protein precipitation is a rapid and effective technique.

Rationale: This method is chosen for its simplicity, speed, and ability to remove the majority of proteins that can interfere with the LC-MS analysis. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping a broad range of analytes in solution.[7]

Protocol:

  • To 100 µL of the biological sample (e.g., plasma, microsomal incubation) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of 2-NPP).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 2,000 x g for 2 minutes.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Rationale: A reversed-phase C18 column is selected for its versatility and wide applicability in separating small molecules of varying polarity. A gradient elution is employed to ensure adequate retention of polar metabolites while efficiently eluting the more lipophilic parent compound, all within a reasonable run time. The addition of formic acid to the mobile phase aids in the protonation of the piperazine nitrogens, leading to better peak shape and enhanced ionization in positive ESI mode.[8]

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 2.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 2 below

Table 1: Optimized Liquid Chromatography Conditions

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Table 2: LC Gradient Program

Mass Spectrometry (MS) Method

Rationale: Electrospray ionization in positive mode (ESI+) is generally preferred for piperazine-containing compounds due to the basic nature of the nitrogen atoms, which are readily protonated.[9] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification.[10] The initial step involves identifying the precursor ions ([M+H]⁺) in a full scan mode, followed by product ion scans to determine the characteristic fragments for each metabolite.

MS Parameter Optimization:

  • Infusion and Tuning: Infuse a standard solution of 2-NPP (and any available metabolite standards) directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows.

  • Precursor Ion Identification: Acquire full scan mass spectra to determine the m/z of the protonated molecule [M+H]⁺ for 2-NPP and its potential metabolites.

  • Product Ion Scans (MS/MS): Perform product ion scans for each identified precursor ion to determine the most abundant and specific fragment ions. The fragmentation of phenylpiperazines often involves cleavage of the C-N bonds within the piperazine ring and between the piperazine and phenyl rings.[9]

  • MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for each analyte for quantification (quantifier) and confirmation (qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound (Parent)222.1150.1120.1
1-(2-Aminophenyl)piperazine (Metabolite)192.1120.192.1
Hydroxy-1-(2-nitrophenyl)piperazine238.1150.1166.1
Internal Standard (e.g., 2-NPP-d8)230.1158.1128.1

Table 3: Example MRM Transitions for 2-NPP and Potential Metabolites (Note: These are hypothetical values and must be empirically determined)

Method Validation

Once the LC-MS/MS method is developed, it must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[5][6][11]

Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6] This is assessed by analyzing at least six different blank matrix samples.

  • Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. A minimum of five standards should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically evaluated at three concentration levels (low, medium, and high QC samples) with multiple replicates. Acceptance criteria are generally within ±15% (±20% at the Lower Limit of Quantification).[6]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[5]

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Conclusion

This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the analysis of this compound and its metabolites. By following a systematic approach that includes predicting metabolic pathways, optimizing sample preparation, and fine-tuning chromatographic and mass spectrometric conditions, researchers can generate high-quality, reliable data essential for advancing drug development programs. The principles and protocols outlined herein are broadly applicable to the bioanalysis of other novel piperazine-containing compounds.

References

  • Jain, R., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Pharmaceutical and Biomedical Analysis, 186, 113295.
  • U.S. Food and Drug Administration. (2018).
  • van der Helm, M. W., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry, 96(29), 10834–10842. [Link]
  • Chen, Y.-C., et al. (2024). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules, 29(11), 2539. [Link]
  • Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
  • United Nations Office on Drugs and Crime. (2013).
  • Ucha, S., et al. (2005). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition, 33(2), 203-208. [Link]
  • ResearchGate. (2025). Piperazine derivatives as metabolites of therapeutic drugs. [Link]
  • Li, J., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 481-489.
  • Mozayani, A., et al. (2014). Validation of LC-TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. Journal of Analytical Toxicology, 38(1), 16-23.
  • ResearchGate. (2024).
  • Kümmerer, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5425–5434. [Link]
  • Farmaciei, R. (2025).
  • ResearchGate. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]
  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(11), e9289. [Link]
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
  • ResearchGate. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. [Link]
  • ResearchGate. (2014).
  • Jones, A. M., et al. (2020). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. European Journal of Medicinal Chemistry, 187, 111933. [Link]
  • Semantic Scholar. (2022).
  • Zhang, D., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 399. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2014).
  • Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. [Link]
  • ResearchGate. (2007). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. [Link]
  • Gęgotek, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7431. [Link]
  • Li, W., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study.
  • Li, Y., et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 47(1), 108-115. [Link]

Sources

Application Notes and Protocols for the Purification of 1-(2-Nitrophenyl)piperazine by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for 1-(2-Nitrophenyl)piperazine in Research and Development

This compound is a key building block in contemporary drug discovery, forming the structural core of numerous compounds targeting a range of receptors and enzymes. As with any active pharmaceutical ingredient (API) precursor, its purity is not merely a matter of quality control but a fundamental prerequisite for the synthesis of safe and effective therapeutics. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, the formation of toxic byproducts, and compromised biological activity in the final compound.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound using various crystallization techniques. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible purification strategies. The methodologies outlined herein are grounded in the principles of physical organic chemistry and have been developed to ensure a high degree of purity, facilitating the advancement of research and development programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the rational design of a crystallization process.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₂PubChem[1]
Molecular Weight 207.23 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Boiling Point 142-144 °C at 1 mm HgChemicalBook[2]
CAS Number 59084-06-9CAS Common Chemistry[3]

Part 1: The Science of Solvent Selection for Crystallization

The choice of solvent is the most critical parameter in developing a successful crystallization process. An ideal solvent system will exhibit a significant difference in the solubility of this compound at elevated temperatures compared to room temperature or below. This differential solubility is the driving force for crystallization upon cooling.

Guiding Principles for Solvent Selection:

The principle of "like dissolves like" is a foundational concept in chemistry that guides solvent selection. Given the structure of this compound, which contains both a polar nitro group and a piperazine ring capable of hydrogen bonding, as well as an aromatic ring, a range of solvents with varying polarities should be considered.

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol, Methanol): These solvents can engage in hydrogen bonding with the piperazine moiety and the nitro group, potentially leading to good solubility at elevated temperatures. Piperazine itself is soluble in ethanol and methanol[4][5].

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can interact with the dipolar nature of the molecule and may offer a suitable solubility profile.

  • Nonpolar Solvents (e.g., Toluene, Heptane): These are generally poor solvents for polar molecules and are more likely to be used as anti-solvents in a two-solvent crystallization system.

Systematic Solvent Screening Protocol:

Due to the lack of extensive published quantitative solubility data for this compound, a systematic experimental screening of solvents is the most reliable approach.

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, Water)

  • Small vials or test tubes

  • Heating block or water bath

  • Stirring apparatus

Procedure:

  • Initial Solubility Assessment:

    • Place a small, known amount of crude this compound (e.g., 20-50 mg) into separate vials.

    • Add a small volume (e.g., 0.5 mL) of a single solvent to each vial at room temperature.

    • Observe the solubility. If the compound dissolves completely, the solvent is likely too good for single-solvent crystallization at room temperature but may be suitable for a two-solvent system.

  • Hot Solubility Assessment:

    • For solvents in which the compound was not fully soluble at room temperature, gently heat the vial while stirring.

    • Add small increments of the same solvent until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound near its boiling point in a reasonable volume.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Observe for the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

    • If no crystals form, try scratching the inside of the vial with a glass rod or placing it in an ice bath to induce crystallization.

  • Evaluation of Results:

    • The best solvent for single-solvent crystallization will show high solubility at elevated temperatures and low solubility at room temperature or below, resulting in a good yield of crystals upon cooling.

    • For a two-solvent system, identify a "solvent" in which the compound is highly soluble and a "non-solvent" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

Part 2: Crystallization Protocols for this compound

Based on the principles of solvent selection, the following protocols provide detailed methodologies for the purification of this compound.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most common and straightforward crystallization technique.

Figure 1: Workflow for Single-Solvent Cooling Crystallization.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, add the crude this compound. Add a stirring bar and the chosen solvent (e.g., isopropanol). Heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This method is useful when a single suitable solvent cannot be found.

Figure 2: Workflow for Two-Solvent (Anti-Solvent) Crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add a "poor" or "anti-solvent" (e.g., heptane), in which the compound is insoluble, dropwise with stirring until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. The goal is to have a saturated solution at this temperature.

  • Crystallization: Allow the solution to stand undisturbed and cool slowly. The decrease in solubility will cause the product to crystallize.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a mixture of the two solvents, with a higher proportion of the anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Part 3: Characterization of Purified this compound

After crystallization, it is imperative to assess the purity of the final product and confirm its identity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for determining the purity of the crystallized this compound and for quantifying any remaining impurities.

Recommended HPLC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol)[5].
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined experimentally)
Injection Volume 10 µL
Column Temperature 30 °C

Protocol:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., mobile phase).

  • Sample Preparation: Prepare a solution of the purified this compound in the same diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Recommended GC-MS Parameters:

ParameterRecommended Conditions
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms)[6]
Carrier Gas Helium at a constant flow rate
Oven Program A temperature gradient program to ensure separation of impurities with different boiling points.
Injector Temperature 250 °C
MS Detector Electron Ionization (EI) mode

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary for certain impurities to increase their volatility[7].

  • Analysis: Inject the sample into the GC-MS system.

  • Data Interpretation: Identify impurities by comparing their mass spectra with a library of known compounds. Quantify impurities using an internal or external standard method.

Structural Confirmation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the purified compound. The spectra should be compared with reference spectra or theoretical predictions to ensure the correct structure and the absence of significant impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR spectroscopy can be used to confirm the presence of key functional groups in the molecule, such as the N-H stretch of the piperazine ring, the C-H stretches of the aromatic and aliphatic portions, and the characteristic strong absorptions of the nitro group (typically around 1520 and 1350 cm⁻¹).

Conclusion

The purification of this compound to a high degree of purity is a critical step in the synthesis of many pharmaceutical compounds. The crystallization techniques and analytical protocols detailed in this guide provide a comprehensive framework for achieving and verifying the required purity. By systematically applying the principles of solvent selection and employing the appropriate crystallization and characterization methods, researchers can ensure the quality of this vital building block, thereby contributing to the integrity and success of their drug discovery and development endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • CAS Common Chemistry. (n.d.). This compound. American Chemical Society.
  • Solubility of Things. (n.d.). Piperazine.
  • Lee, Y., et al. (2012). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 66, 245-250.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
  • De Brabanter, N., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4(8), 2344-2353.
  • Aurum, A. S. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1166-1184.
  • BenchChem. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.

Sources

Use of 1-(2-Nitrophenyl)piperazine in the synthesis of tyrosinase inhibitors

Future work should focus on optimizing the heterocyclic substitution to further improve potency and exploring the effects of modifying the nitrophenyl ring itself. Additionally, transitioning from mushroom tyrosinase to human tyrosinase assays and evaluating the most promising compounds in cellular models of melanogenesis will be critical steps toward developing clinically relevant agents for treating hyperpigmentation disorders. [10]

References

  • Vertex AI Search. (2026). The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis.
  • Bio-protocol. (n.d.). Tyrosinase inhibition assay.
  • Abcam. (n.d.). Tyrosinase Inhibitor Screening Assay Kit (Colorimetric) (ab204715).
  • Bio-protocol. (n.d.). 2.4. Tyrosinase Inhibition Assay.
  • Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry.
  • Active Concepts. (2023). Tyrosinase Inhibition Assay.
  • Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257).
  • ResearchGate. (n.d.). (4‐Hydroxyphenyl)piperazine‐based tyrosinase inhibitor [11]and designed compounds.
  • ResearchGate. (n.d.). Mechanism of 4-nitrophenyl piperazine derivatives 4a–m.
  • ResearchGate. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • PubMed. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • PubMed. (n.d.). An evolving role of piperazine moieties in drug design and discovery.
  • PubMed Central. (n.d.). A comprehensive review on tyrosinase inhibitors.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-nitrophenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. This compound is a key building block in medicinal chemistry, frequently utilized in the development of therapeutic agents, particularly for neurological disorders.[1] Its synthesis, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, can present several challenges that impact yield and purity.

This document provides in-depth, experience-driven answers to common issues encountered in the lab. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

A1: Low yield in the synthesis of this compound is a common problem that can almost always be traced back to one of four areas: stoichiometry, reaction conditions (temperature and solvent), the choice of base, or inefficient reaction monitoring.

In-Depth Analysis & Troubleshooting Steps:

  • Stoichiometry and the Di-Substitution Problem: The most significant side reaction is the formation of the di-substituted byproduct, 1,4-bis(2-nitrophenyl)piperazine. This occurs when a second molecule of the aryl halide reacts with the newly formed product.

    • Causality: Piperazine has two secondary amine nitrogens of similar nucleophilicity. Once the first substitution occurs, the second nitrogen is still sufficiently nucleophilic to attack another molecule of the activated aryl halide.

    • Solution: Employ a significant excess of piperazine relative to the 1-halo-2-nitrobenzene starting material. A molar ratio of 4:1 to 5:1 (piperazine:aryl halide) is a standard starting point. This statistical excess ensures the aryl halide is more likely to encounter an unreacted piperazine molecule than the mono-substituted product.

  • Reaction Conditions - Temperature and Solvent: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.[2]

    • Causality: The reaction involves the attack of a nucleophile on an aromatic ring, which temporarily breaks aromaticity.[3] The nitro group is essential as it withdraws electron density, making the ring susceptible to attack, particularly at the ortho and para positions.[2] Insufficient heat leads to a sluggish reaction and incomplete conversion.

    • Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. It should also be aprotic to avoid interfering with the nucleophile.

    • Recommended Conditions:

      • Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their high boiling points and ability to dissolve the reactants. Acetonitrile can also be used, often under reflux.

      • Temperature: A temperature range of 80-120 °C is typical. Start with a lower temperature (e.g., 80 °C) and monitor the reaction. If conversion is slow, the temperature can be incrementally increased.

  • Choice of Base: A base is required to neutralize the acid (e.g., HCl or HF) formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

    • Causality: The base's role is critical. A strong, non-nucleophilic base is ideal. If the base is too weak, the reaction will stall as the piperazine is consumed by protonation.

    • Recommended Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard. They are strong enough to act as an acid scavenger but are not nucleophilic themselves. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

The interplay of these factors is crucial. The following table summarizes recommended starting conditions for optimization.

ParameterRecommended ConditionRationale & Key Considerations
Piperazine Stoichiometry 4-5 equivalentsMinimizes the formation of 1,4-bis(2-nitrophenyl)piperazine byproduct.
Aryl Halide 1-Fluoro-2-nitrobenzeneThe C-F bond is more polarized and fluorine is a better leaving group than chlorine in SNAr.
Solvent DMF or DMSOHigh boiling point, polar aprotic, effectively solvates reactants.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Acts as an effective acid scavenger without introducing competing nucleophiles.
Temperature 80-120 °CProvides sufficient energy for Meisenheimer complex formation without causing degradation.
Reaction Monitoring TLC or LC-MSEssential for determining reaction completion and preventing extended heating.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct. How can I identify and minimize it?

A2: This byproduct is almost certainly 1,4-bis(2-nitrophenyl)piperazine. Its formation is a direct consequence of the bifunctional nature of piperazine. Minimizing it is key to achieving high yields of the desired mono-substituted product.

Identification:

  • Mass Spectrometry (MS): The byproduct will have a molecular weight corresponding to the addition of a second nitrophenyl group. (M.W. of this compound: ~207.23 g/mol [4]; M.W. of byproduct: ~328.33 g/mol ).

  • Thin Layer Chromatography (TLC): The di-substituted product is less polar than the mono-substituted product (due to the absence of the N-H bond) and will have a higher Rf value.

Minimization Strategy:

The primary strategy is to manipulate the reaction stoichiometry, as detailed in Q1. Using a large excess of piperazine is the most effective method.

Workflow for Minimizing Di-Substitution

Caption: Troubleshooting workflow for minimizing di-substituted byproduct.

Q3: What is the optimal method for purifying the crude this compound product?

A3: Purification aims to remove three main contaminants: excess piperazine, the di-substituted byproduct, and inorganic salts from the base. A combination of aqueous workup and crystallization or chromatography is typically required.

Detailed Purification Protocol:

  • Initial Workup - Removal of Excess Piperazine & Salts:

    • Step 1: After the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture to room temperature.

    • Step 2: Dilute the mixture with a large volume of water. This compound is poorly soluble in water and will often precipitate as a solid. The excess piperazine and inorganic salts (e.g., K₂CO₃) are highly water-soluble.

    • Step 3: Extract the aqueous suspension with an organic solvent like ethyl acetate or dichloromethane. The desired product and the di-substituted byproduct will move into the organic layer.

    • Step 4: Wash the combined organic layers several times with water and then with brine to remove residual piperazine and inorganic salts.

    • Step 5: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude solid.

  • Final Purification - Removal of Di-substituted Byproduct:

    • Method A: Crystallization (Preferred for >85% crude purity)

      • Rationale: This method is efficient for removing small amounts of the less polar di-substituted byproduct.

      • Protocol: Dissolve the crude solid in a minimal amount of a hot solvent system, such as ethanol/water or isopropanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The more polar, desired mono-substituted product should crystallize preferentially. Collect the crystals by filtration.

    • Method B: Column Chromatography (For lower crude purity)

      • Rationale: Necessary when significant amounts of the di-substituted byproduct are present, as it has a different polarity.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is effective. Start with a low polarity eluent (e.g., 10% EtOAc in hexanes) to elute the non-polar di-substituted byproduct first, then gradually increase the polarity (e.g., to 30-50% EtOAc) to elute the desired product.

Visualizing the Reaction Pathway

The synthesis is a classic example of Nucleophilic Aromatic Substitution (SNAr). The key is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Caption: Key steps in the SNAr synthesis pathway and byproduct formation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Synthesis Applications of this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical Reviews, 104(5), 2631-2666.
  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272–5275.

Sources

Troubleshooting guide for 1-(2-Nitrophenyl)piperazine synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Nitrophenyl)piperazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate experimental issues but also to build a robust understanding for future success.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This process is fundamental in medicinal chemistry for creating arylpiperazine scaffolds, which are prevalent in many pharmaceuticals.[1][2][3] The reaction typically involves the coupling of piperazine with an activated aryl halide, such as 2-chloronitrobenzene or 2-fluoronitrobenzene.

The success of this reaction hinges on the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂), positioned ortho or para to the leaving group (the halogen).[4] This EWG is critical because it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction.[4][5] Understanding this mechanism is the key to effective troubleshooting.

G r1 2-Chloronitrobenzene plus1 + r1->plus1 r2 Piperazine plus1->r2 arrow Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (Δ) p1 This compound plus2 + p1->plus2 p2 Base-HCl plus2->p2

Caption: General reaction scheme for this compound synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yield is a frequent issue stemming from several potential factors. A systematic approach is essential for diagnosis.

Causality & Solution:

  • Suboptimal Molar Ratios: The most common error is the formation of a disubstituted byproduct, 1,4-bis(2-nitrophenyl)piperazine. Since the product, this compound, still contains a reactive N-H bond, it can compete with piperazine for the remaining aryl halide.

    • Solution: Employ a significant molar excess of piperazine (typically 3 to 5 equivalents) relative to the 2-halonitrobenzene. This statistically favors the reaction of the aryl halide with a piperazine molecule over the monosubstituted product, thus maximizing the yield of the desired compound.[6]

  • Inadequate Base: The reaction generates one equivalent of a strong acid (e.g., HCl). If not neutralized, this acid will protonate the highly basic piperazine nucleophile, rendering it inactive and halting the reaction.

    • Solution: Ensure the presence of at least one equivalent of a non-nucleophilic base (relative to the aryl halide) to scavenge the acid produced. Common choices include potassium carbonate (K₂CO₃) or triethylamine (TEA).[6][7]

  • Insufficient Activation Energy: The SNAr reaction has a considerable activation energy barrier due to the initial disruption of aromaticity.

    • Solution: The reaction typically requires heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time. A temperature range of 80-120 °C is common, depending on the solvent and substrate.[8]

  • Poor Leaving Group Choice: The nature of the halogen on the nitroaromatic ring directly impacts reactivity.

    • Solution: The reactivity order for the rate-determining nucleophilic attack in SNAr is F > Cl > Br > I.[9][10] This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to attack. If yields are poor with 2-chloronitrobenzene, switching to 2-fluoronitrobenzene can significantly accelerate the reaction.

Table 1: Typical Reaction Parameters for Optimization

ParameterRecommended RangeRationale
Piperazine 3 - 5 eq.Minimizes disubstitution byproduct.
Base (e.g., K₂CO₃) 1.5 - 2 eq.Neutralizes generated acid (HX), preventing nucleophile protonation.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents stabilize the charged Meisenheimer intermediate.
Temperature 80 - 120 °CProvides sufficient energy to overcome the reaction's activation barrier.
Reaction Time 8 - 24 hoursAllow sufficient time for completion; monitor progress via TLC.
Q2: I'm observing a major byproduct that is difficult to separate from my desired product. What is it and how can I prevent it?

This is almost certainly the 1,4-bis(2-nitrophenyl)piperazine byproduct mentioned previously. Its polarity and structural similarity to the desired monosubstituted product make separation by chromatography or crystallization challenging.

Causality & Solution:

The root cause is the competitive reaction of the product with the starting aryl halide. Prevention is far more effective than purification after the fact.

  • Primary Solution: The most effective preventative measure is to use a large excess of piperazine, as detailed in Q1. This ensures that the concentration of piperazine is always significantly higher than the concentration of the this compound product, making the desired reaction pathway statistically dominant.

Caption: Competing reaction pathways leading to desired product vs. byproduct.

Q3: My reaction has stalled and is not proceeding to completion. What troubleshooting steps should I follow?

A stalled reaction points to a fundamental issue with one of the core reaction components or conditions. A logical diagnostic workflow can quickly identify the problem.

Troubleshooting Workflow:

Follow this workflow to diagnose the issue. Each step addresses a high-probability failure point.

StalledReaction start Reaction Stalled (No Product Formation by TLC) q1 Was a base (e.g., K₂CO₃) added in sufficient quantity (>1 eq.)? start->q1 a1_no No: Piperazine is protonated and non-nucleophilic. Fix: Add >1 eq. of base. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is the reaction temperature adequate (e.g., >80 °C)? a1_yes->q2 a2_no No: Insufficient energy to overcome activation barrier. Fix: Increase temperature and continue monitoring. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Are starting materials pure? (Check via NMR/GC-MS) a2_yes->q3 a3_no No: Impurities may inhibit the reaction. Fix: Purify starting materials (distill/recrystallize). q3->a3_no No a3_yes Yes q3->a3_yes Yes end_node Problem likely solved. If issues persist, consider a more reactive substrate (e.g., 2-fluoronitrobenzene). q3_yes q3_yes q3_yes->end_node

Caption: Troubleshooting workflow for a stalled SNAr reaction.

Q4: Purification of the crude product is proving difficult. What is the most robust purification protocol?

The basic nature of the piperazine moiety can complicate standard purification techniques like silica gel chromatography.[11] A combination of acid-base extraction followed by recrystallization is often the most effective method for obtaining a highly pure product.

Causality & Solution:

The two nitrogen atoms in the product make it basic, allowing it to be selectively moved between aqueous and organic phases by adjusting the pH. Non-basic impurities, such as the 2-halonitrobenzene starting material and any potential non-basic byproducts, will not be extracted into the acidic aqueous phase.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (4.0 eq.) and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to create a stirrable slurry.

  • Reactant Addition: Add 2-chloronitrobenzene (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the disappearance of the 2-chloronitrobenzene starting material using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-16 hours.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Protocol 2: Purification via Acid-Base Extraction & Recrystallization
  • Quenching: Pour the cooled reaction mixture into a separatory funnel containing deionized water.

  • Organic Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers. The desired product, unreacted starting material, and byproducts will be in this organic phase.

  • Acidic Wash (Product Isolation): Wash the combined organic layers with 1M hydrochloric acid (HCl) (3x). The basic this compound will be protonated and move into the aqueous acidic layer, leaving non-basic impurities in the organic phase.

  • Phase Separation: Separate and keep the aqueous (acidic) layers. Discard the organic layer which contains the impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is >12. The product will deprotonate and may precipitate or form an oil.

  • Final Extraction: Extract the now basic aqueous layer with fresh ethyl acetate or dichloromethane (3x). The pure product is now in this new organic phase.

  • Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, but significantly purified, product.

  • Recrystallization: Dissolve the resulting solid in a minimum amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.

References

  • Adami, A. A., et al. (2007). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives. Journal of the Serbian Chemical Society.
  • CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof. Google Patents.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2021). ResearchGate.
  • Somashekhar M. & Mahesh AR. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research.
  • Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • Piperazine synthesis. Organic Chemistry Portal.
  • This compound. PubChem.
  • US2919275A - Purification of piperazine. Google Patents.
  • The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Chemical Synthesis Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
  • Vitaku, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Journal of Physics: Conference Series.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (2014). Acta Crystallographica Section E.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2016). International Journal of Pharmaceutical Sciences and Research.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Um, I., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Bulletin of the Korean Chemical Society.
  • Nucleophilic Aromatic Substitution. Professor Dave Explains. YouTube.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. YouTube.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules.
  • US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. Google Patents.

Sources

Technical Support Center: Optimization of Reaction Conditions for Nitrophenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-nitrophenyl)piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and detailed protocols for the successful synthesis of this important chemical scaffold.

Overview of Synthetic Strategies

The synthesis of nitrophenylpiperazines is a crucial step in the development of various pharmacologically active compounds.[1] The primary methods for creating the C-N bond between the piperazine ring and the nitrophenyl group are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method. It typically involves the reaction of piperazine with an activated aryl halide, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The presence of the electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile modern method for C-N bond formation.[3] It offers a broader substrate scope and often proceeds under milder conditions than traditional methods, but requires careful optimization of the catalyst system.[1][4]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of nitrophenylpiperazine in a question-and-answer format.

Issue 1: Low Yield of the Desired Mono-Substituted Product

  • Question: My reaction is resulting in a low yield of the desired 1-(4-nitrophenyl)piperazine. What are the likely causes and how can I improve it?

  • Answer: Low yields are a frequent problem and can stem from several factors, including incomplete reaction, product degradation, or inefficient workup.[5][6]

    • Incomplete Reaction:

      • Cause: Insufficient reaction time or temperature. The reactivity of the aryl halide is critical; for example, 1-fluoro-4-nitrobenzene is significantly more reactive than 1-chloro-4-nitrobenzene in SNAr reactions.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned time, consider extending the reaction time or cautiously increasing the temperature. For Buchwald-Hartwig reactions, catalyst deactivation could be an issue; ensure an inert atmosphere is maintained.[7]

    • Suboptimal Reaction Conditions:

      • Cause: Incorrect choice of solvent or base can hinder the reaction. For SNAr, polar aprotic solvents like DMF or DMSO are often used to dissolve the reagents and facilitate the reaction. For Buchwald-Hartwig, the choice of base (e.g., NaOt-Bu, K₂CO₃) and solvent (e.g., toluene, dioxane) is critical and interdependent with the catalyst/ligand system.[7][8]

      • Solution: Screen different solvents and bases. For instance, a stronger base might be necessary for less reactive aryl chlorides in a Buchwald-Hartwig coupling.[7]

    • Product Loss During Workup:

      • Cause: The product may be partially lost during extraction or purification steps. 1-(4-nitrophenyl)piperazine has some water solubility, which can lead to losses during aqueous washes.

      • Solution: Minimize aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. Ensure the pH is controlled during extraction, as the basicity of the piperazine nitrogen can affect its partitioning between aqueous and organic phases.

Issue 2: Significant Formation of 1,4-bis(4-nitrophenyl)piperazine Byproduct

  • Question: I am observing a significant amount of the di-substituted byproduct, 1,4-bis(4-nitrophenyl)piperazine. How can I enhance the selectivity for mono-substitution?

  • Answer: The formation of the di-substituted byproduct is a common challenge because the second nitrogen of the mono-substituted product is also nucleophilic and can react with another molecule of the aryl halide.[7]

    • Stoichiometry Control:

      • Causality: The relative concentrations of piperazine and the aryl halide directly influence the statistical probability of mono- versus di-substitution.

      • Solution: Employ a large excess of piperazine (typically 5 to 10 equivalents) relative to the aryl halide. This ensures that an aryl halide molecule is statistically more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[7]

    • Slow Addition of Reagents:

      • Causality: Maintaining a low concentration of the aryl halide throughout the reaction minimizes its opportunity to react with the mono-substituted product.

      • Solution: Add the aryl halide solution dropwise to the piperazine solution over an extended period. This can be particularly effective when combined with a moderate reaction temperature.[7]

    • Use of Protecting Groups:

      • Causality: Blocking one of the piperazine nitrogens with a protecting group completely prevents di-substitution.

      • Solution: Use a mono-protected piperazine, such as N-Boc-piperazine. The reaction will selectively occur at the unprotected nitrogen. The Boc group can then be efficiently removed under acidic conditions to yield the desired mono-substituted product.[7]

Issue 3: Buchwald-Hartwig Reaction Fails to Initiate or Stalls

  • Question: My Buchwald-Hartwig amination reaction to synthesize N-(4-nitrophenyl)piperazine is not working. What should I troubleshoot?

  • Answer: Failure in Buchwald-Hartwig reactions often points to issues with the catalyst system or the reaction environment.[7]

    • Catalyst and Ligand Choice:

      • Causality: The palladium precursor and the phosphine ligand are the heart of the catalytic cycle. The ligand's electronic properties and steric bulk are critical for facilitating oxidative addition and reductive elimination.[3]

      • Solution: The choice of ligand is crucial. For electron-deficient aryl halides like 1-chloro-4-nitrobenzene, electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, XPhos) are often required. It may be necessary to screen a variety of ligands and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[7]

    • Atmospheric Control:

      • Causality: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[8]

      • Solution: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents and properly flush the reaction vessel before adding the catalyst.

    • Purity of Reagents:

      • Causality: Impurities in the starting materials or solvent can poison the catalyst. Water, in particular, can interfere with the base and the catalyst.

      • Solution: Use high-purity, anhydrous solvents. Ensure the aryl halide and piperazine are pure and dry.[7]

Optimization of Reaction Conditions

Systematic optimization of reaction parameters is key to maximizing yield and purity. The following tables summarize key variables for both SNAr and Buchwald-Hartwig methodologies.

Table 1: SNAr Reaction Parameters for 1-(4-nitrophenyl)piperazine Synthesis

ParameterOptionsRecommended Range/ChoiceRationale & Key Considerations
Aryl Halide 1-Fluoro-4-nitrobenzene, 1-Chloro-4-nitrobenzene1-Fluoro-4-nitrobenzeneThe C-F bond is more polarized and the fluoride is a better leaving group in SNAr, leading to faster reaction rates.
Piperazine Stoichiometry 1 - 10 equivalents5 - 10 equivalentsA large excess minimizes the formation of the di-substituted byproduct.[7]
Solvent DMF, DMSO, AcetonitrileDMSOA polar aprotic solvent is needed to dissolve the reagents and stabilize the charged Meisenheimer complex intermediate.
Base K₂CO₃, Cs₂CO₃, Et₃NK₂CO₃A mild base is sufficient to neutralize the H-X formed during the reaction.
Temperature 25°C - 100°C80°CThe reaction rate is temperature-dependent. 80°C provides a good balance between reaction speed and minimizing side reactions.[9]

Table 2: Buchwald-Hartwig Amination Parameters for 1-(4-nitrophenyl)piperazine Synthesis

ParameterOptionsRecommended Range/ChoiceRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃Often more active as it is already in the Pd(0) oxidation state.
Ligand BINAP, RuPhos, XPhosRuPhos or other sterically hindered biaryl phosphine ligandsEssential for promoting oxidative addition of the aryl halide and subsequent reductive elimination. The nitro group can be challenging, requiring robust ligands.[7]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-BuA strong, non-nucleophilic base is required to deprotonate the piperazine. The choice is often ligand-dependent.
Solvent Toluene, Dioxane, THFToluene or DioxaneAnhydrous, non-protic solvents are crucial for catalyst stability.[7][8]
Temperature 80°C - 110°C100°CSufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.[7]

Experimental Protocols & Workflows

Protocol 1: SNAr Synthesis of 1-(4-nitrophenyl)piperazine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add dimethylformamide (DMF) to create a stirrable suspension.

  • Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.[9]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield a yellow solid.[10]

Protocol 2: Buchwald-Hartwig Synthesis of 1-(4-nitrophenyl)piperazine

  • Setup: In an oven-dried, two-neck round-bottom flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 eq), RuPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add 1-chloro-4-nitrobenzene (1.0 eq) and piperazine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.[7]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Washing: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizations

Below are diagrams illustrating key workflows and mechanisms.

G cluster_start Initial Observation cluster_analysis Diagnostic Steps cluster_solution Corrective Actions start Low Yield or Byproduct Formation check_TLC Analyze TLC/LC-MS: Is Starting Material Present? start->check_TLC Begin Troubleshooting check_byproduct Identify Byproducts: Is Di-Substituted Product Observed? check_TLC->check_byproduct No action_time Increase Reaction Time or Temperature check_TLC->action_time Yes check_catalyst Buchwald-Hartwig Specific: Was Inert Atmosphere Maintained? check_byproduct->check_catalyst No action_stoichiometry Increase Piperazine Excess (5-10 eq) check_byproduct->action_stoichiometry Yes action_inert Improve Degassing & Inert Gas Technique check_catalyst->action_inert No action_protect Use Mono-Protected Piperazine (e.g., N-Boc) action_stoichiometry->action_protect If still problematic G Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X amine_complex Amine Coordination oa_complex->amine_complex + Piperazine - Base-HX re_complex Reductive Elimination Complex amine_complex->re_complex Deprotonation re_complex->pd0 - Ar-Piperazine

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.

References

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry.
  • ResearchGate. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Surana, S., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health.
  • ResearchGate. (n.d.). Reaction mechanism for the synthesis of compounds (1–3). Ar:=[9]4-nitrophenyl.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ResearchGate. (2006). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives.
  • University of Helsinki. (n.d.). synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase.
  • PubMed. (2003). Extraction and purification of depurinated benzo[a]pyrene-adducted DNA bases from human urine by immunoaffinity chromatography coupled with HPLC and analysis by LC/quadrupole ion-trap MS.
  • National Institutes of Health. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

How to avoid di-substitution in piperazine N-arylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A-GUIDE FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Welcome to the Technical Support Center for piperazine N-arylation. As a Senior Application Scientist, I understand the critical importance of achieving high selectivity in the synthesis of mono-N-arylated piperazines, which are crucial building blocks in numerous pharmaceuticals.[1][2][3] Di-substitution is a persistent challenge that can lead to complex purification issues, reduced yields, and overall inefficiency in your synthetic workflow.

This guide is designed to provide you with in-depth, actionable strategies to overcome this common hurdle. We will move beyond simple procedural lists to explore the underlying principles that govern selectivity, empowering you to troubleshoot effectively and optimize your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be encountering in the lab.

Q1: I'm observing significant amounts of the di-arylated product. What is the most straightforward initial strategy to improve mono-selectivity?

Answer: The most direct approach to favor mono-arylation is to manipulate the stoichiometry of your reactants.

  • Employ a Large Excess of Piperazine: By using a significant excess of piperazine (e.g., 5-10 equivalents) relative to the aryl halide, you statistically increase the probability that an aryl halide molecule will react with an unsubstituted piperazine rather than a mono-substituted one.[4] This is often the first and most effective parameter to adjust.

  • Slow Addition of the Aryl Halide: Adding the aryl halide solution dropwise over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture.[4] This condition further favors the reaction with the more abundant unsubstituted piperazine.

Q2: I've tried using excess piperazine, but di-substitution is still a major issue. What other reaction parameters can I modify?

Answer: If stoichiometric control is insufficient, you should investigate the reaction conditions, as they play a crucial role in directing the selectivity.

  • Lower the Reaction Temperature: Decreasing the temperature can have a more pronounced effect on the rate of the second arylation compared to the first, thereby enhancing selectivity for the mono-arylated product.[4] This is a classic technique to shift from thermodynamic to kinetic control.[5][6][7][8][9]

  • Choice of Solvent: The polarity of the solvent can influence the reactivity of the species in your reaction.[4] For Buchwald-Hartwig aminations, non-polar aprotic solvents like m-xylene have been shown to improve selectivity for mono-arylation.[10] Experimenting with different solvents is a key optimization step.

  • Select a Weaker Base: In many coupling reactions, a base is required. A strong base can deprotonate the mono-arylated piperazine, increasing its nucleophilicity and promoting the second arylation. Switching to a milder base can mitigate this effect.[4]

Q3: How do the catalyst and ligands in my Buchwald-Hartwig reaction affect mono- versus di-arylation?

Answer: The choice of catalyst system is paramount in palladium-catalyzed C-N couplings like the Buchwald-Hartwig amination.[1][10][11]

  • Ligand Steric Hindrance: Bulky, electron-rich phosphine ligands can create a sterically hindered environment around the palladium center. This steric hindrance can disfavor the approach of the bulkier mono-arylated piperazine, thus favoring the reaction with the smaller, unsubstituted piperazine.

  • Catalyst Loading: While it may seem counterintuitive, increasing the catalyst concentration can sometimes lead to an increase in undesired side products.[10] It is essential to carefully screen catalyst loading to find the optimal balance between reaction rate and selectivity.

  • Heterogeneous Catalysts: Consider using polymer-supported palladium catalysts. In some cases, these have demonstrated higher selectivity towards the desired mono-arylated product compared to their homogeneous counterparts.[10]

Q4: Can protecting groups be used to ensure mono-arylation?

Answer: Absolutely. The use of protecting groups is a highly effective and often necessary strategy for achieving exclusive mono-arylation.[4][12]

  • The Boc Protecting Group Strategy: The most common approach involves protecting one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group.[12] This renders the protected nitrogen non-nucleophilic, directing the arylation to the unprotected nitrogen. The Boc group can then be selectively removed under acidic conditions.[13][14]

G cluster_protection Protection Strategy cluster_arylation Selective Arylation cluster_deprotection Deprotection Piperazine Piperazine BocProtected Mono-Boc-Piperazine Piperazine->BocProtected Boc2O ArylatedProduct N-Aryl-N'-Boc-Piperazine BocProtected->ArylatedProduct Ar-X, Pd Catalyst, Base FinalProduct Mono-N-Aryl-Piperazine ArylatedProduct->FinalProduct Acid (e.g., TFA, HCl)

Frequently Asked Questions (FAQs)

Q: What is the fundamental reason di-substitution occurs so readily in piperazine? A: Piperazine is a symmetric diamine. After the first N-arylation, the remaining secondary amine is still nucleophilic and can react with another molecule of the aryl halide. In fact, the electronic properties of the first aryl group can sometimes even activate the second nitrogen, making di-substitution a competing reaction pathway.

Q: Are there alternatives to palladium catalysis for N-arylation that might offer better selectivity? A: Yes, nickel-catalyzed amination has emerged as a valuable alternative. Certain nickel/2,2′-bipyridine catalyst systems have shown good selectivity for the mono-arylation of piperazine with aryl chlorides, providing an efficient route to N-arylpiperazines.[15]

Q: Can flow chemistry be used to control selectivity? A: Flow chemistry offers excellent control over reaction parameters such as stoichiometry, temperature, and reaction time. By precisely controlling the mixing of reactants in a continuous flow reactor, it is possible to achieve higher selectivity for mono-alkylation and, by extension, mono-arylation, compared to batch processes.[12] This technique is particularly advantageous for managing highly exothermic reactions or when dealing with unstable intermediates.[16][17][18]

Q: I am working with a sterically hindered aryl halide. How does this affect the reaction? A: Steric hindrance on the aryl halide can significantly slow down the rate of arylation.[19][20] While this might reduce the overall reaction rate, it can sometimes be advantageous for mono-selectivity, as the second arylation (reacting with the already bulkier mono-substituted piperazine) would be even more sterically disfavored.

Q: What is the difference between kinetic and thermodynamic control in the context of this reaction? A:

  • Kinetic Control: This regime favors the product that is formed fastest, which often occurs at lower temperatures.[7][8] The reaction is essentially irreversible under these conditions. For piperazine arylation, the first substitution is kinetically favored.

  • Thermodynamic Control: This occurs at higher temperatures where the reactions become reversible.[6][8] The product distribution reflects the relative stability of the products. In some cases, the di-substituted product may be the more thermodynamically stable product, hence higher temperatures can lead to its formation.

By understanding and applying these principles, you can effectively navigate the challenges of piperazine N-arylation and achieve your desired mono-substituted products with greater efficiency and purity.

G cluster_conditions Reaction Conditions Reactants Piperazine + Ar-X Mono Mono-arylated Product (Kinetic Product) Reactants->Mono k1 (fast) Di Di-arylated Product (Thermodynamic Product) Mono->Di k2 (slower) LowT Low Temperature Short Reaction Time LowT->Mono Favors HighT High Temperature Long Reaction Time HighT->Di Favors

Experimental Protocols

Protocol 1: Mono-N-Arylation using a Large Excess of Piperazine

This protocol is a starting point for optimizing mono-selectivity through stoichiometric control.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (10 equivalents) in a suitable solvent (e.g., toluene or m-xylene).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Catalyst and Base: Add the palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP), and base (e.g., NaO-t-Bu).

  • Aryl Halide Addition: Dissolve the aryl halide (1 equivalent) in the solvent. Add this solution dropwise to the reaction mixture at room temperature over 30-60 minutes.

  • Reaction: Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the mono-arylated piperazine.

Protocol 2: Mono-N-Arylation via Boc-Protection

This protocol ensures mono-selectivity through the use of a protecting group.

Part A: Protection of Piperazine

  • Dissolution: Dissolve piperazine (2-3 equivalents) in a solvent like dichloromethane (DCM).

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1 equivalent) in DCM to the piperazine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Evaporate the solvent and purify the residue by column chromatography to isolate mono-Boc-protected piperazine.[12]

Part B: Arylation and Deprotection

  • Arylation: Perform the Buchwald-Hartwig amination as described in Protocol 1, using mono-Boc-piperazine (1.1 equivalents) and the aryl halide (1 equivalent).

  • Purification: After workup, purify the N-aryl-N'-Boc-piperazine by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane). Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Final Workup: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry, concentrate, and if necessary, purify the final mono-arylated piperazine.

Data Summary Table
StrategyKey ParametersExpected Outcome
Stoichiometric Control 5-10 eq. Piperazine, Slow Aryl Halide AdditionIncreased yield of mono-product, but di-product may still form.
Condition Optimization Lower Temp. (~80°C), Weaker Base, Non-polar SolventEnhanced mono-selectivity by favoring kinetic product.
Catalyst System Bulky Ligands (e.g., tBuXPhos), Optimized LoadingSteric hindrance around Pd center disfavors second addition.
Protecting Group Mono-Boc-PiperazineExclusive formation of the mono-arylated product.

References

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
  • Mishra, V., Arya, A., & Chundawat, T. S. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Corbet, J. P., & Mignani, G. (2006). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. Topics in Current Chemistry, 264, 131-166.
  • Boyd, M. J., et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 84(17), 11336-11346.
  • Li, W., & Gatti-MacArthur, S. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 738-748.
  • Trost, B. M., & Zhang, Y. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 133(42), 16901-16910.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Bana, T., et al. (2019). Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Green Chemistry, 21(19), 5327-5336.
  • Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange.
  • MDPI. (2021).
  • Semantic Scholar. (n.d.). Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin.
  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6685.
  • MDPI. (2021).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275.
  • Semantic Scholar. (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5670.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • PubMed. (2021). Azine Steric Hindrances Switch Halogen Bonding to N-Arylation upon Interplay with σ-Hole Donating Haloarenenitriles. Chemistry – An Asian Journal, 16(11), 1409-1416.
  • National Institutes of Health. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.
  • MDPI. (2021). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 26(21), 6439.
  • PubMed. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor.
  • Organic Letters. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
  • National Institutes of Health. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.

Sources

Technical Support Center: 1-(2-Nitrophenyl)piperazine (NPP) Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Nitrophenyl)piperazine (NPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of NPP. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may face during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Persistent Yellow/Orange Coloration in the Final Product

Q: After what I believed to be a successful purification, my crystalline this compound product remains yellow or orange instead of the expected pale-yellow solid. What is causing this, and how can I fix it?

A: This is a frequent observation and can stem from several sources. The key is to systematically identify and address the root cause.

Potential Causes & Solutions:

  • Residual Starting Materials or Reagents: The synthesis of NPP often involves reagents that can impart color if not completely removed. For instance, unreacted 2-chloronitrobenzene or related precursors can be a source of coloration.

  • Oxidation/Degradation Products: NPP, like many aromatic nitro compounds, can be susceptible to degradation, especially under harsh conditions (e.g., prolonged heating, exposure to strong acids/bases, or light).[1][2] This can lead to the formation of colored impurities.

  • Trapped Solvent: If the crystals form too quickly during recrystallization, solvent molecules containing dissolved impurities can become trapped within the crystal lattice.[3]

Step-by-Step Troubleshooting Protocol:

  • Purity Assessment: Before attempting further purification, it's crucial to assess the purity of your current product.

    • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. Use a solvent system like ethyl acetate/hexanes to see if there are baseline impurities or streaks.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the presence of any byproducts.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[4][5]

  • Decolorization with Activated Charcoal:

    • Dissolve the colored NPP product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol).

    • Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

    • Stir and gently heat the mixture for 5-10 minutes. Caution: Avoid vigorous boiling, as this can cause bumping.

    • Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization.[3]

    • Allow the filtrate to cool slowly to promote the formation of pure crystals.

  • Re-recrystallization: If decolorization is insufficient, a second recrystallization is often necessary.

    • Carefully select your recrystallization solvent. The ideal solvent will dissolve NPP well when hot but poorly at room temperature.[3]

    • Ensure slow cooling. Rapid cooling can trap impurities.[3] Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Issue 2: Low Yield After Recrystallization

Q: I'm losing a significant amount of my this compound product during recrystallization. How can I improve my yield without compromising purity?

A: Low recovery is a common trade-off in recrystallization, but it can be optimized.

Potential Causes & Solutions:

  • Excessive Solvent Usage: Using too much solvent will keep more of your product dissolved even after cooling, leading to a lower yield.[3]

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for NPP at low temperatures.

  • Premature Crystallization During Hot Filtration: If crystals form on the filter paper or in the funnel during hot gravity filtration, you will lose product.

  • Transfer Losses: Mechanical losses during the transfer of solids and solutions.

Step-by-Step Optimization Protocol:

  • Minimize Solvent: Add the hot recrystallization solvent in small portions to your crude NPP until it just dissolves. The goal is to create a saturated solution.[3]

  • Solvent System Evaluation: If a single solvent isn't giving you good results, consider a two-solvent system. For example, dissolve the NPP in a "good" solvent (like ethanol) at its boiling point, and then add a "poor" solvent (like water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[3]

  • Prevent Premature Crystallization:

    • Use a stemless funnel for hot gravity filtration.

    • Preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution.

    • Keep the solution at or near its boiling point during filtration.

  • Recovering Additional Product: After collecting the first crop of crystals by filtration, you can often recover more product from the filtrate by:

    • Evaporating some of the solvent to increase the concentration of NPP.

    • Cooling the filtrate for a longer period in an ice bath.

    • Note that this second crop of crystals may be less pure than the first.

Issue 3: Oily Product Instead of Crystalline Solid

Q: My this compound is "oiling out" during purification instead of forming crystals. What's happening and how can I get a solid product?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

Potential Causes & Solutions:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your product, causing it to separate as an oil.

  • Inappropriate Solvent: The chosen solvent may be too nonpolar, or the solution may be cooling too rapidly.

  • Supersaturation: The concentration of the NPP in the solution is too high.

Troubleshooting Workflow:

G start Oily Product Observed check_purity Assess Purity (TLC/HPLC) start->check_purity high_impurities High Impurity Content? check_purity->high_impurities pre_purify Pre-purification Step (e.g., Column Chromatography) high_impurities->pre_purify Yes low_impurities Low Impurity Content high_impurities->low_impurities No re_recrystallize Re-attempt Recrystallization pre_purify->re_recrystallize success Crystalline Product re_recrystallize->success adjust_solvent Adjust Solvent System low_impurities->adjust_solvent add_good_solvent Add more 'good' solvent to redissolve oil adjust_solvent->add_good_solvent cool_slowly Cool solution very slowly (consider scratching flask or seeding) add_good_solvent->cool_slowly cool_slowly->success

Caption: Troubleshooting workflow for an oily product.

Detailed Steps:

  • Initial Purity Check: First, determine the level of impurities. If the product is very impure, a pre-purification step might be necessary.

  • Column Chromatography: For highly impure samples, column chromatography is an effective way to remove a significant portion of the byproducts before attempting recrystallization.[6] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Solvent and Cooling Adjustments:

    • If the oil persists, try redissolving it by adding a small amount of additional hot solvent.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure NPP.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as piperazine or 2-chloronitrobenzene.[5]

  • Disubstituted Byproducts: For example, the formation of 1,4-bis(2-nitrophenyl)piperazine, especially if the molar ratios of reactants are not carefully controlled.[7]

  • Positional Isomers: If the starting material is not regiochemically pure, you might have isomers like 1-(4-nitrophenyl)piperazine present.

  • Degradation Products: Formed due to thermal stress or exposure to incompatible materials.[2]

Q2: What is the recommended storage condition for this compound to maintain its purity?

A2: To ensure the stability of NPP, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[8]

Q3: Which analytical techniques are best for assessing the final purity of this compound?

A3: A combination of methods provides the most comprehensive purity assessment:

  • HPLC with UV detection: Excellent for quantifying the main component and any non-volatile, UV-active impurities.

  • GC-MS: Ideal for detecting and identifying volatile and semi-volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of structurally similar impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Q4: Can I use column chromatography as the primary purification method for NPP?

A4: Yes, column chromatography is a very effective method for purifying NPP, especially for removing closely related impurities that are difficult to separate by recrystallization.[6]

Recommended Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Start with a low polarity mixture and gradually increase the polarity to elute the NPP.

  • Monitoring: Monitor the fractions by TLC to identify and combine the pure fractions containing NPP.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Chromatography Workflow Diagram:

G cluster_0 Chromatography Protocol load Load Crude NPP on Silica Column elute_low Elute with Low Polarity (e.g., 10% EtOAc/Hex) load->elute_low elute_high Increase Polarity (e.g., 30% EtOAc/Hex) elute_low->elute_high collect Collect Fractions elute_high->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_npp Pure NPP evaporate->pure_npp

Caption: General workflow for column chromatography purification.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, NPP is classified as a skin and eye irritant and may cause respiratory irritation.[8][9] Therefore, it is essential to:

  • Handle it in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Avoid breathing dust, mist, or spray.[8]

  • Wash hands thoroughly after handling.[8]

III. Data Summary Tables

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Polarity IndexNPP Solubility (Hot)NPP Solubility (Cold)Notes
Ethanol785.2HighModerateGood general-purpose solvent.
Isopropanol824.3HighLowOften gives good crystal formation.
Ethyl Acetate774.4ModerateLowCan be used in combination with hexanes.
Toluene1112.4HighLowHigher boiling point, use with caution.
Water1009.0InsolubleInsolubleUseful as an anti-solvent in a two-solvent system.

IV. References

  • Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Barnes, I., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 5(2), 334-348. Available at: [Link]

  • Archer, R. P., et al. (2011). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Etter, M. C., et al. (2002). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 2(6), 509-516. Available at: [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Chemical Synthesis Applications of this compound. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Wardell, J. L., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–799. Available at: [Link]

  • Al-saadi, H. W. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available at: [Link]

  • Ang, J. W., et al. (2022). Current trends and challenges in the downstream purification of bispecific antibodies. Critical Reviews in Biotechnology, 42(6), 881-900. Available at: [Link]

  • Ali, H. S., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-540. Available at: [Link]

  • Raveendra, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 350-356. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the purification of 1-(2-Nitrophenyl)piperazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered when purifying this versatile synthetic building block. Our goal is to empower you with the knowledge to move from a crude reaction mixture to a highly pure final product with confidence.

Understanding the Molecule: Physicochemical Properties

Before diving into purification strategies, a foundational understanding of the physicochemical properties of this compound is essential for making informed decisions during the purification process.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₂[1]
Molecular Weight 207.23 g/mol [1]
Appearance Solid
Predicted pKa 8.73 ± 0.10[2]
Solubility Generally low in water, soluble in some organic solvents like dichloromethane.[3][3]

The key feature of this molecule for purification is the piperazine ring, which contains two nitrogen atoms. The secondary amine in the piperazine ring is basic, with a predicted pKa of 8.73, making the molecule amenable to manipulation with acids.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How can I get it to solidify?

A1: Oiling out is a common problem when impurities are present that depress the melting point of the desired compound. Here are a few strategies to address this:

  • Initial Purification: The best first step is often an acid-base extraction to remove non-basic impurities, which may be contributing to the oily nature of the crude product.

  • Trituration: Try triturating the oil with a non-polar solvent in which your product is expected to have low solubility, such as hexanes or diethyl ether. This can sometimes induce crystallization by "washing away" the impurities that are keeping it in an oily state.

  • Solvent Removal: Ensure all residual high-boiling solvents from the reaction (like DMF or DMSO) have been thoroughly removed under high vacuum, as these can prevent solidification.

Q2: After purification, my product is still yellow or brownish. How can I decolorize it?

A2: Colored impurities are often highly conjugated molecules. While the nitro-aromatic system of your target compound is inherently chromophoric, deep coloration often points to polymeric or degradation byproducts.

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. However, use it sparingly as it can also adsorb your product, leading to a lower yield. After a brief heating, the charcoal must be removed by hot filtration through a pad of celite.[4]

  • Column Chromatography: If charcoal treatment is insufficient, column chromatography is the most effective method for removing colored impurities that have different polarities from your product.[4]

Q3: I'm seeing multiple spots on my TLC plate after an initial work-up. What are the likely impurities?

A3: The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNA) reaction between piperazine and an activated nitro-aryl halide (e.g., 1-chloro-2-nitrobenzene).[5] Common impurities can include:

  • Unreacted Starting Materials: Residual piperazine or 1-chloro-2-nitrobenzene.

  • Di-substituted Byproduct: 1,4-bis(2-nitrophenyl)piperazine, where both nitrogen atoms of the piperazine have reacted. This is more likely if piperazine is not used in sufficient excess.

  • Products of Side Reactions: Impurities such as pyrazines and other N-alkylated piperazines can form during synthesis.[6]

Q4: Which purification technique is best for my crude this compound?

A4: The optimal technique depends on the nature and quantity of the impurities, as well as the scale of your purification. Here is a general comparison:

Purification MethodProsCons
Acid-Base Extraction Excellent for removing non-basic/neutral impurities. Scalable.Will not separate the desired product from other basic impurities.
Recrystallization Good for removing small amounts of impurities. Can be highly effective for achieving high purity.Requires finding a suitable solvent system. Can lead to significant product loss if the compound is very soluble.
Column Chromatography Highly effective for separating compounds with different polarities.Can be time-consuming and uses large volumes of solvent. Potential for product loss on the column.

A common and effective strategy is to perform an acid-base extraction first, followed by either recrystallization or column chromatography of the resulting partially purified material.

Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective purification methods for this compound.

Protocol 1: Acid-Base Extraction

This technique leverages the basicity of the piperazine moiety to separate it from neutral or acidic impurities.[7]

Rationale: By treating the crude mixture with an aqueous acid, the basic this compound is protonated, forming a water-soluble salt. This salt will move into the aqueous layer, while non-basic organic impurities remain in the organic layer. The layers can then be separated. Subsequent basification of the aqueous layer regenerates the neutral, organic-soluble product, which can be extracted back into an organic solvent.

Workflow Diagram:

crude Crude Product in Organic Solvent (e.g., DCM) sep_funnel Separatory Funnel crude->sep_funnel shake Shake & Separate Layers sep_funnel->shake acid Add 1M HCl (aq) acid->sep_funnel org_layer Organic Layer (Neutral/Acidic Impurities) shake->org_layer Discard aq_layer Aqueous Layer (Protonated Product) shake->aq_layer basify Add 2M NaOH (aq) until pH > 10 aq_layer->basify extract Extract with DCM basify->extract final_org Organic Layer (Pure Product) extract->final_org final_aq Aqueous Layer (Salts) extract->final_aq Discard dry Dry (Na2SO4), Filter, Evaporate final_org->dry pure_product Purified Product dry->pure_product

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The desired product is now in this aqueous layer as its hydrochloride salt. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10 (check with pH paper). A precipitate of the free base may form.

  • Back Extraction: Add a fresh portion of DCM to the basified aqueous solution and shake to extract the neutral product back into the organic layer.

  • Isolation: Separate the organic layer. Wash it with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent can be found.[8]

Rationale: A good recrystallization solvent will dissolve the crude product when hot but not when cold. Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystal lattice that excludes impurities.

Workflow Diagram:

start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: General Recrystallization Workflow.

Step-by-Step Procedure for Solvent Screening and Recrystallization:

  • Solvent Screening:

    • Place a small amount of the crude material (20-30 mg) into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Good candidate solvents are ethanol, isopropanol, ethyl acetate, and toluene.

    • A good single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • If a good single solvent is not found, try a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes). In a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second. The two solvents must be miscible.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a two-solvent pair) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two-Solvent System: To the hot solution, add the second ("poor") solvent dropwise until the solution becomes slightly cloudy. Add a drop or two of the first ("good") solvent to redissolve the precipitate and then allow the solution to cool as described above.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Column Chromatography

This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11]

Rationale: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or mixture of solvents (mobile phase) is used to elute the compounds from the column. Compounds with a higher affinity for the stationary phase will move more slowly, while those with a higher affinity for the mobile phase will move more quickly, allowing for separation.[11] For basic compounds like piperazines, tailing on the acidic silica gel can be an issue. This is often mitigated by adding a small amount of a basic modifier, like triethylamine (TEA), to the eluent.

Workflow Diagram:

start Develop Eluent System using TLC pack Pack Column with Silica Gel start->pack load Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Column Chromatography Workflow.

Step-by-Step Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will give your product an Rf value of approximately 0.3. Common solvent systems for compounds of this polarity are mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[11] Add 0.1-1% triethylamine to the eluent to prevent tailing.

  • Column Packing: Pack a chromatography column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful solvent addition. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent if necessary) and carefully apply it to the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Continuously add fresh eluent to the top of the column so that it never runs dry.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

By applying these principles and protocols, you will be well-equipped to tackle the purification of crude this compound, ensuring the high quality required for your research and development endeavors.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization.
  • Bouling Chemical Co., Limited. (n.d.). 1-(2-Fluoro-4-Nitrophenyl)piperazine.
  • PubChem. (n.d.). Piperazine.
  • Wikipedia. (n.d.). Acid–base extraction.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • California State University, Stanislaus. (n.d.). Recrystallization.
  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution.
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column.
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). Exploring the Chemical Synthesis Applications of this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). The Role of 1-(4-Nitrophenyl)piperazine in Organic Synthesis.
  • Journal of Ovarian Research. (2024, April 5). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • Google Patents. (n.d.). WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution.
  • ResearchGate. (2025, August 6). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic aromatic substitution of the nitro-group.

Sources

Side product formation in the synthesis of 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-Nitrophenyl)piperazine

A Guide for Researchers and Drug Development Professionals on Mitigating Side Product Formation

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed to provide researchers, scientists, and process chemists with in-depth troubleshooting strategies and practical, field-proven insights to overcome common challenges in this crucial synthetic transformation. As a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antipsychotics like Aripiprazole, the purity of this compound is paramount. This document offers a detailed exploration of the reaction, focusing on the identification, mechanism, and prevention of common side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is most commonly prepared via a nucleophilic aromatic substitution (SNAr) reaction between an activated aryl halide (e.g., 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene) and piperazine.

Issue 1: Significant Formation of 1,4-bis(2-nitrophenyl)piperazine Byproduct

Question: My reaction is producing a substantial amount of a higher molecular weight impurity, which I've identified as the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of 1,4-bis(2-nitrophenyl)piperazine is the most common and challenging side reaction in this synthesis. It occurs because both nitrogen atoms of the piperazine ring are nucleophilic and can react with the electrophilic 1-halo-2-nitrobenzene. Once the initial mono-substitution occurs, the second nitrogen on the resulting this compound can still attack another molecule of the aryl halide.

Causality & Mitigation Strategies:

  • Stoichiometry Control (Statistical Dilution): The most straightforward method to favor mono-alkylation is to use a significant excess of piperazine (typically 5-10 equivalents) relative to the 1-halo-2-nitrobenzene.[1] This creates a statistical probability where an electrophile molecule is far more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

  • Controlled Reagent Addition: A slow, dropwise addition of the 1-halo-2-nitrobenzene solution to the stirred solution of excess piperazine is critical. This technique maintains a low instantaneous concentration of the electrophile, further enhancing the statistical advantage of reacting with the abundant, un-substituted piperazine.[1]

  • Use of Protecting Groups: For syntheses where material cost and step-count are less critical than absolute purity, using a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, is a highly effective strategy.[1] The protecting group renders one nitrogen non-nucleophilic, ensuring that the substitution occurs exclusively on the free nitrogen. The protecting group is then removed in a subsequent step (e.g., acid-catalyzed cleavage for Boc).

  • Reaction Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can help improve selectivity. Higher temperatures can increase the rate of the second substitution reaction.

Issue 2: Incomplete Reaction and Poor Conversion

Question: My reaction has stalled, leaving a significant amount of unreacted 1-chloro-2-nitrobenzene. What factors could be responsible for the low yield?

Answer: Low conversion can stem from several factors related to reaction conditions and reagent quality. The SNAr reaction's success is highly dependent on effectively activating the aromatic ring and ensuring the nucleophile is sufficiently reactive.

Causality & Mitigation Strategies:

  • Solvent Choice: The SNAr reaction proceeds best in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[2][3] These solvents effectively solvate the cation but not the anion, increasing the nucleophilicity of the piperazine. Using non-polar or protic solvents can significantly hinder the reaction rate.

  • Base Addition: The reaction generates a molecule of hydrochloric acid (HCl) for every substitution. This acid will protonate the basic piperazine, rendering it non-nucleophilic and effectively quenching the reaction. To prevent this, a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), should be added to act as an acid scavenger.[4]

  • Reagent Purity: Piperazine is hygroscopic and can absorb significant amounts of water from the atmosphere. Water is a protic molecule that can interfere with the reaction. Ensure that the piperazine used is anhydrous and that all solvents are properly dried.

  • Temperature and Reaction Time: While lower temperatures can favor mono-substitution, insufficient heat can lead to an impractically slow reaction. A typical temperature range is 80-120 °C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate the pure this compound from the excess piperazine and the di-substituted byproduct. What is the most effective purification strategy?

Answer: Purification can be challenging due to the similar basic and polar properties of the starting material, product, and byproduct. A multi-step approach is often necessary.

Purification Strategies:

  • Aqueous Workup (Acid-Base Extraction): This is the first and most critical step.

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer extensively with water to remove the bulk of the highly water-soluble excess piperazine and any inorganic salts (like K₂CO₃).

    • To remove any remaining piperazine and the basic product from non-polar impurities, perform an acid wash by extracting the organic layer with dilute aqueous HCl (e.g., 1M). The desired product and the di-substituted byproduct will move into the aqueous layer as their hydrochloride salts.

    • Separate the aqueous layer and basify it with NaOH or Na₂CO₃ to a pH > 10. This will deprotonate the salts, causing the free bases to precipitate or allowing them to be extracted back into a fresh organic solvent.

  • Recrystallization: The crude product obtained after the workup can often be purified by recrystallization. Common solvents include ethanol, isopropanol, or toluene. This method is particularly effective at removing the di-substituted byproduct, which may have different solubility characteristics.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is a reliable option.

    • Challenge: The basic nitrogen atoms in the product can cause significant tailing on the acidic silica gel, leading to poor separation.

    • Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (~1%), to the mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The triethylamine competes for the acidic sites on the silica, resulting in sharper peaks and better separation.[5]

Troubleshooting Summary Table

Issue Primary Cause(s) Recommended Solutions
Di-substitution Both piperazine nitrogens are reactive.Use a 5-10 fold excess of piperazine; Slow addition of the aryl halide; Consider using mono-Boc-piperazine.[1]
Incomplete Reaction Acid generation; Suboptimal solvent; Low temperature.Add a base (e.g., K₂CO₃); Use a polar aprotic solvent (e.g., DMF, DMSO); Increase reaction temperature (80-120 °C).[2][3][4]
Purification Challenges High polarity of components; Basicity causing tailing on silica.Perform an acid-base aqueous workup; Recrystallize from ethanol or isopropanol; Use column chromatography with a basic modifier (e.g., 1% Et₃N in the eluent).[5]

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side Products

This protocol emphasizes conditions designed to favor mono-substitution.

Materials:

  • Piperazine, anhydrous (8.6 g, 100 mmol, 10 eq.)

  • 1-Fluoro-2-nitrobenzene (1.41 g, 10 mmol, 1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol, 2 eq.)

  • Dimethylformamide (DMF), anhydrous (50 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine, potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature under a nitrogen atmosphere to dissolve the piperazine.

  • In a separate flask, prepare a solution of 1-fluoro-2-nitrobenzene in 10 mL of anhydrous DMF.

  • Attach the 1-fluoro-2-nitrobenzene solution to a dropping funnel.

  • Heat the piperazine mixture to 80 °C.

  • Slowly add the 1-fluoro-2-nitrobenzene solution dropwise to the heated mixture over a period of 1-2 hours.

  • After the addition is complete, maintain the reaction at 80 °C and monitor its progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% Et₃N).

  • Once the starting aryl halide is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Proceed with the purification protocol below.

Protocol 2: Purification via Acid-Base Extraction and Recrystallization
  • Pour the cooled reaction mixture into 200 mL of water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash them with brine (1 x 100 mL).

  • Extract the combined organic layers with 1M aqueous HCl (2 x 75 mL). The product and remaining piperazine will move to the aqueous layer.

  • Separate the acidic aqueous layer and cool it in an ice bath.

  • Slowly add 5M aqueous NaOH with stirring until the pH is > 10. A yellow precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

  • Filter the purified crystals and dry them under vacuum to yield this compound as a yellow solid.[6]

Visual Workflow and Reaction Diagrams

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway to this compound and the competing pathway to the di-substituted side product.

reaction_pathway cluster_conditions Control Strategy ArylHalide 1-Fluoro-2-nitrobenzene MonoSub This compound (Desired Product) Piperazine Piperazine Piperazine->MonoSub + Aryl Halide (k1) DiSub 1,4-bis(2-nitrophenyl)piperazine (Side Product) MonoSub->DiSub + Aryl Halide (k2) Note To maximize [MonoSub]: - Use large excess of Piperazine - This makes [Piperazine] >> [MonoSub] - Favors reaction k1 over k2

Caption: Reaction scheme showing the formation of the desired mono-substituted product and the di-substituted side product.

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common issues during the synthesis.

troubleshooting_workflow Start Start Synthesis Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Issue_DiSub High Di-substitution? Analyze->Issue_DiSub Issue_Incomplete Incomplete Reaction? Issue_DiSub->Issue_Incomplete No Solve_DiSub Increase Piperazine Excess Slow Down Addition Rate Issue_DiSub->Solve_DiSub Yes Solve_Incomplete Check Solvent (Polar Aprotic) Add Base (K₂CO₃) Increase Temperature/Time Issue_Incomplete->Solve_Incomplete Yes Purify Proceed to Purification (Acid-Base Workup, Recrystallization) Issue_Incomplete->Purify No Success Purification Successful Solve_DiSub->Start Re-run Reaction Solve_Incomplete->Start Re-run Reaction Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]
  • PubChem (2025). This compound.
  • ResearchGate (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4). [Link]
  • Organic Chemistry Portal (2023). Synthesis of piperazines. [Link]
  • Arshad, M. F., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Scientific Reports, 14(1), 8035. [Link]
  • Reilly, S. W., & Mach, R. H. (2016). A Facile Palladium-Catalyzed Amination of Aryl Chlorides with Piperazine. Organic Letters, 18(19), 5272–5275. [Link]
  • Google Patents. (2010).
  • Semantic Scholar. (2007). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives. Journal of the Serbian Chemical Society. [https://www.semanticscholar.org/paper/Synthesis-and-pharmacological-evaluation-of-N-(2-Aksentijevi%C4%87-Dosen-Micev/9b4a44f514782079092497e7f77a834161947b66]([Link]

Sources

Scaling up the synthesis of 1-(2-Nitrophenyl)piperazine for pilot production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled-up synthesis of 1-(2-Nitrophenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to pilot-scale production. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-tested experience.

Introduction: The Synthetic Landscape

The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is generally preferred for pilot production over alternatives like the Buchwald-Hartwig amination due to its cost-effectiveness and the absence of heavy metal catalysts, which can be difficult to remove from the final product.[1] The reaction leverages the electron-deficient nature of the aromatic ring in 1-chloro- or 1-fluoro-2-nitrobenzene, which is activated by the strongly electron-withdrawing nitro group at the ortho position.[2][3] This activation facilitates the attack by a nucleophile, in this case, piperazine.

The primary challenge in this synthesis at any scale is controlling selectivity. Since piperazine possesses two reactive secondary amine nitrogens, the reaction can yield the desired mono-substituted product as well as the undesired 1,4-bis(2-nitrophenyl)piperazine byproduct. Managing this selectivity is a critical process parameter for a successful and economical scale-up.

Troubleshooting Guide: From Low Yields to Purification Woes

This section directly addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 1-chloro-2-nitrobenzene. What's going wrong?

Answer: A low conversion rate points to suboptimal reaction kinetics or deactivation of your nucleophile. Several factors could be at play:

  • Insufficient Temperature: The SNAr reaction requires a certain activation energy. While the nitro group helps, the reaction may be sluggish at lower temperatures. For pilot scale, where heat transfer is slower, you may need to ensure your vessel's heating jacket can maintain the target internal temperature uniformly. A typical range for this reaction is 80-120 °C, depending on the solvent.

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Alcohols like isopropanol or butanol can also be used and are often easier to handle and remove at scale. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Base Inefficiency: Piperazine itself acts as both the nucleophile and the base to neutralize the HCl formed during the reaction. If you are using exactly two equivalents of piperazine (one to react, one to act as the base), the resulting piperazine hydrochloride salt may precipitate or lower the concentration of free, reactive piperazine. Using a larger excess of piperazine (4-5 equivalents) or adding a non-nucleophilic inorganic base like K₂CO₃ or Na₂CO₃ can maintain a sufficient concentration of the free base nucleophile.

Question 2: My main problem is the formation of the 1,4-bis(2-nitrophenyl)piperazine byproduct. How can I improve selectivity for the mono-substituted product?

Answer: This is the most common challenge in this synthesis. The formation of the di-substituted byproduct occurs when the already-formed product, this compound, successfully competes with piperazine to react with another molecule of the aryl halide. To favor mono-substitution, you must make the initial reaction statistically more likely.

  • Stoichiometry is Key: The most effective strategy is to use a significant excess of piperazine (e.g., 5 to 10 molar equivalents) relative to the 1-chloro-2-nitrobenzene. This ensures that an aryl halide molecule is far more likely to encounter an unreacted piperazine molecule than the mono-substituted product. While this complicates downstream processing (removal of excess piperazine), it is often the most robust method for controlling selectivity.

  • Controlled Addition: At pilot scale, add the 1-chloro-2-nitrobenzene solution slowly to the heated solution of excess piperazine. This maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the highly abundant piperazine over the less concentrated product.

  • Temperature Management: Lowering the reaction temperature can sometimes improve selectivity, as the activation energy for the second substitution might be slightly higher. However, this must be balanced against achieving a reasonable reaction rate.

Question 3: I'm struggling with the work-up. How do I efficiently remove the large excess of piperazine from my product?

Answer: Separating the water-soluble piperazine from the more organic-soluble product is a critical purification step.

  • Aqueous Acid Wash: The most common method is to use a series of acidic washes during the work-up. After the reaction, quench the mixture with water and extract your product into an organic solvent like toluene or ethyl acetate. Then, wash the organic layer multiple times with a dilute acid solution (e.g., 1M HCl or dilute acetic acid). The excess piperazine, being basic, will be protonated and partition into the aqueous layer as a salt. Your product, being a much weaker base, will remain in the organic layer.

  • Distillation: If your product is thermally stable, vacuum distillation can be an effective method to remove excess piperazine, especially if piperazine is the lowest boiling component after the solvent is removed.

  • Crystallization as a Salt: You can selectively crystallize your product from the crude mixture. After an initial work-up to remove the bulk of the piperazine, you can dissolve the crude organic residue in a suitable solvent (e.g., acetone, isopropanol) and add an acid like acetic acid or hydrochloric acid.[4] The resulting salt of this compound may have different solubility properties than the impurities, allowing for selective crystallization. The free base can be regenerated afterward.[4][5]

Question 4: The reaction seems to stall, and I'm observing the formation of dark-colored impurities. What could be the cause?

Answer: Dark coloration often suggests decomposition or side reactions, which can be exacerbated at the higher temperatures and longer reaction times typical of pilot-scale batches.

  • Thermal Decomposition: The starting material, 1-chloro-2-nitrobenzene, or the product itself can be susceptible to thermal degradation. Ensure your process temperature is not exceeding the stability limits of your components. Consider running a lower temperature for a longer duration.

  • Atmosphere Control: While not always strictly necessary for SNAr, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may lead to colored impurities.[6] This is good practice for pilot-scale manufacturing to ensure batch-to-batch consistency.

  • Starting Material Quality: Verify the purity of your starting materials. Impurities in the 1-chloro-2-nitrobenzene or piperazine could be catalyzing side reactions.

Frequently Asked Questions (FAQs)

  • Q: What is the underlying mechanism of this reaction?

    • A: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism. The piperazine (nucleophile) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][7] In the second, faster step, the chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored.[2]

  • Q: What are the critical safety precautions for this process?

    • A: All reagents should be handled with appropriate Personal Protective Equipment (PPE). This compound is a skin and eye irritant.[8][9] 1-Chloro-2-nitrobenzene is toxic and an irritant. Piperazine is corrosive and can cause severe skin burns and eye damage.[10] The reaction is exothermic and should be conducted in a reactor with adequate temperature control and an emergency quenching plan. Ensure good ventilation to avoid inhaling dust or vapors.[8]

  • Q: How can I effectively monitor the reaction's progress at a pilot scale?

    • A: In-process control (IPC) is crucial. The most common method is taking small, quenched aliquots from the reactor at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This allows you to quantify the disappearance of the starting material and the appearance of the product and key byproducts, ensuring the reaction has gone to completion before proceeding with the work-up.

  • Q: What are the best analytical techniques for final product purity assessment?

    • A: A combination of techniques is recommended. HPLC is ideal for determining purity and quantifying impurities. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) confirms the structure of the compound. Mass Spectrometry (MS) confirms the molecular weight. A melting point determination is also a good, simple indicator of purity.

Data & Protocols

Table 1: Influence of Stoichiometry on Product Selectivity
Molar Equivalents of Piperazine (vs. Aryl Halide)Typical Yield of Mono-substituted ProductTypical Level of Di-substituted ByproductKey Consideration
2.2 eq.50-65%15-25%Economical on piperazine but requires extensive purification.
5.0 eq.75-85%5-10%Good balance between yield and excess reagent removal.
10.0 eq.>90%<2%Excellent selectivity but requires a robust downstream process for piperazine removal/recovery.
Experimental Protocol: Pilot-Scale Synthesis of this compound

Materials:

  • Piperazine (anhydrous, 5.0 molar equivalents)

  • 1-Chloro-2-nitrobenzene (1.0 molar equivalent)

  • Toluene or Isopropanol (solvent)

  • 1M Hydrochloric Acid (for work-up)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reactor Setup: Charge a clean, dry glass-lined reactor with anhydrous piperazine (5.0 eq.) and the chosen solvent (e.g., Toluene, 10 L/kg of limiting reagent).

  • Inerting: Purge the reactor headspace with nitrogen gas and maintain a slight positive pressure.

  • Heating: Begin agitation and heat the reactor contents to 90-100 °C.

  • Reagent Addition: In a separate vessel, dissolve 1-chloro-2-nitrobenzene (1.0 eq.) in a portion of the solvent. Slowly add this solution to the reactor via an addition funnel or pump over 2-3 hours, ensuring the internal temperature does not exceed 105 °C.

  • Reaction Monitoring: Hold the reaction mixture at 90-100 °C for 8-12 hours. Monitor the reaction progress by HPLC until the consumption of 1-chloro-2-nitrobenzene is >99%.

  • Cooling & Quenching: Cool the reactor contents to room temperature. Carefully quench the reaction by adding water.

  • Phase Separation: Transfer the mixture to a separation vessel. Allow the layers to separate and remove the aqueous layer.

  • Acidic Wash: Wash the organic layer sequentially with 1M HCl (3 times) to remove excess piperazine. Monitor the pH of the aqueous layer to ensure it remains acidic.

  • Neutralization & Final Washes: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or vacuum distillation.

Visualizations

Reaction Mechanism & Workflow

cluster_mechanism SNAr Mechanism cluster_workflow Pilot Production Workflow A Piperazine (Nucleophile) C Meisenheimer Complex (Resonance Stabilized) A->C + B 1-Chloro-2-nitrobenzene B->C Attack D This compound (Product) C->D - Cl⁻ (Fast) Cl Cl⁻ start Charge Reactor with Piperazine & Solvent add Slow Addition of 1-Chloro-2-nitrobenzene start->add react Heat & React (90-100°C) add->react ipc IPC Monitoring (HPLC/GC) react->ipc ipc->react quench Cool & Quench with Water ipc->quench Reaction Complete extract Aqueous Acid Wash (Remove excess Piperazine) quench->extract purify Dry & Concentrate Organic Layer extract->purify end Isolated Crude Product purify->end

Caption: SNAr mechanism and a typical pilot plant workflow.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_ipc Analyze IPC Data: Incomplete Conversion? start->check_ipc check_purity Analyze IPC Data: High Byproduct Levels? start->check_purity incomplete Incomplete Conversion check_ipc->incomplete Yes byproducts High Byproduct Levels (Di-substituted) check_ipc->byproducts No, but... workup_loss Check Work-up: Product in Aqueous Layer? check_ipc->workup_loss No, conversion is high check_purity->byproducts Yes temp Increase Temperature or Reaction Time incomplete->temp solvent Check Solvent Quality (Anhydrous?) incomplete->solvent base Increase Piperazine Excess or Add K₂CO₃ incomplete->base stoich Increase Piperazine Excess (5-10 eq.) byproducts->stoich addition Decrease Addition Rate of Aryl Halide byproducts->addition ph_check Adjust pH of Acid Wash (Less Concentrated Acid) workup_loss->ph_check Yes

Caption: A decision tree for troubleshooting low product yield.

References

  • PubChem. This compound | C10H13N3O2. [Online]. Available: [Link]
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. Available: [Link]
  • Wikipedia.
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides. [Online]. Available: [Link]
  • Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2336–2343. Available: [Link]
  • ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Online]. Available: [Link]
  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Online]. Available: [Link]
  • Kvíčala, J., et al. (2015). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 20(8), 13658-13684. Available: [Link]
  • Organic Chemistry Portal. Synthesis of piperazines. [Online]. Available: [Link]
  • Office of Scientific and Technical Information.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Online]. Available: [Link]
  • Wikipedia. Nucleophilic aromatic substitution. [Online]. Available: [Link]
  • ResearchGate. Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. [Online]. Available: [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. [Online]. Available: [Link]
  • SlideShare. Nucleophilic Aromatic Substitution. [Online]. Available: [Link]
  • National Institutes of Health. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. [Online]. Available: [Link]
  • National Institutes of Health. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • Preprints.org. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. [Online]. Available: [Link]
  • Google Patents. WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same. [Online].
  • Google Patents. US2919275A - Purification of piperazine. [Online].
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online]. Available: [Link]

Sources

Column chromatography conditions for purifying basic piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Basic Piperazine Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth answers and troubleshooting protocols for the purification of basic piperazine-containing compounds using column chromatography. Piperazines are a common scaffold in medicinal chemistry, but their basicity presents unique purification challenges. This document is structured to help you diagnose and solve common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why are piperazine compounds so difficult to purify on standard silica gel?

Piperazine compounds are challenging primarily due to the two basic nitrogen atoms in their six-membered ring structure.[1][2] This basicity leads to strong, often irreversible, interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3][4][5] This interaction is the primary cause of several common chromatographic problems:

  • Severe Peak Tailing: The analyte molecules interact with the silica via multiple mechanisms (primary desired partitioning and secondary strong ionic/hydrogen bonding), causing the peak to smear or "tail" as it elutes.[3][4][6]

  • Poor or No Recovery: In some cases, the interaction is so strong that the basic compound will not elute from the column at all, even with highly polar solvents like methanol.[7]

  • On-Column Degradation: The acidic nature of the silica surface can degrade acid-sensitive compounds.[8]

Q2: What is the best stationary phase for purifying basic piperazine compounds?

While standard silica gel is the most common stationary phase, its acidic nature makes it problematic for basic compounds.[9] Several alternatives or modified approaches can provide significantly better results.

Stationary PhasePrinciple of Operation & Best Use CaseAdvantagesDisadvantages
Standard Silica Gel Normal-phase adsorption. Best used only with a basic modifier in the mobile phase.[7]Ubiquitous, inexpensive, well-understood.Causes peak tailing and potential sample loss for basic compounds without modification.[4][7]
Deactivated or "Base-Washed" Silica The acidic silanol groups are neutralized by pre-washing the silica with a basic solution (e.g., containing triethylamine).[8][10]Reduces peak tailing significantly; can be prepared in-house.Preparation adds an extra step; deactivation may not be perfectly uniform.
Basic Alumina Alumina is amphoteric but is commercially available in acidic, neutral, and basic grades. The basic grade is ideal for purifying basic compounds.[10]Excellent for strongly basic compounds; less likely to cause degradation of acid-sensitive molecules.Can have lower resolving power than silica; activity can be sensitive to water content.
Amine-Bonded Silica A stationary phase where aminopropyl groups are chemically bonded to the silica surface.[10]Excellent for purifying basic compounds without needing mobile phase modifiers; provides good peak shape.More expensive than standard silica; may have different selectivity.
Reversed-Phase Silica (C18, C8) Separation is based on hydrophobicity. Suitable for polar piperazine derivatives that do not retain on normal phase.[5][11]Excellent for polar compounds; often provides very sharp peaks.Requires aqueous mobile phases; may not be suitable for non-polar piperazines.[12]
Q3: What mobile phase additives should I use to improve the chromatography of my piperazine compound on silica gel?

Using a basic additive in your mobile phase is the most common and effective strategy to improve purification on standard silica gel. These additives work by competing with your basic analyte for the acidic silanol sites on the silica, effectively "masking" them.[3][7]

  • Triethylamine (TEA): The most common choice. Typically added at a concentration of 0.5-2% (v/v) to the eluent.[7][13] It is volatile and can be easily removed from product fractions during solvent evaporation.

  • Ammonia (in Methanol): Commercially available as 7N ammonia in methanol, this solution can be used as the polar component of your mobile phase (e.g., in a dichloromethane/methanol system).[7] It is very effective but should be handled in a fume hood.

  • Pyridine: Less common due to its odor and higher boiling point, but it can be effective.

Pro-Tip: Always test your chosen solvent system with the additive on a Thin-Layer Chromatography (TLC) plate first. This allows you to quickly assess the effect on your compound's retention factor (Rf) and spot shape before committing to a full column.

Troubleshooting Guide

Issue 1: My piperazine compound is streaking badly or showing severe peak tailing on the column.

This is the most common problem and is a direct result of the interaction between the basic piperazine nitrogens and acidic silica silanol groups.[3][4]

G start Problem: Severe Peak Tailing cause Primary Cause: Analyte interaction with acidic silanol groups on silica start->cause solution1 Solution 1: Add a Basic Modifier to the Mobile Phase cause->solution1 solution2 Solution 2: Change the Stationary Phase cause->solution2 sub_sol1a Add 1-2% Triethylamine (TEA) to your eluent. solution1->sub_sol1a Most Common sub_sol1b Use ~5% of a 7N Ammonia/ Methanol solution as your polar co-solvent. solution1->sub_sol1b For Polar Solvents sub_sol2a Switch to Basic Alumina solution2->sub_sol2a Good Alternative sub_sol2b Use an Amine-Bonded Silica column. solution2->sub_sol2b Best Peak Shape sub_sol2c Consider Reversed-Phase (C18) if compound is polar enough. solution2->sub_sol2c Different Selectivity

Caption: Troubleshooting workflow for peak tailing.

  • Prepare the Mobile Phase: Create your chosen eluent system (e.g., Hexane/Ethyl Acetate) and add 1-2% triethylamine by volume.[8]

  • Pack the Column: Pack your silica gel column using this TEA-containing mobile phase.

  • Equilibrate: Flush the packed column with at least two to three column volumes of the mobile phase. This ensures the entire silica bed is neutralized before you load your sample.[8]

  • Load and Run: Load your sample and run the chromatography as usual with the TEA-containing eluent.

Issue 2: My compound is stuck on the column; I have zero recovery.

This indicates an extremely strong, irreversible binding of your piperazine compound to the silica gel. This often happens with highly basic piperazines or when no basic modifier is used.[7]

  • Modify the Mobile Phase (If Possible): Before abandoning the column, try flushing it with a highly polar, basic solvent system. A mixture of 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide can sometimes recover the compound, although the resulting fractions may contain dissolved silica.

  • Change Stationary Phase: For future attempts, avoid standard silica entirely. The best choice to prevent this issue is basic alumina or an amine-bonded silica column, which are designed for basic compounds.[10]

  • Use Reversed-Phase Chromatography: If your compound has sufficient polarity (e.g., contains other heteroatoms, hydroxyl groups), reversed-phase chromatography (C18) is an excellent alternative where this type of irreversible binding is not an issue.[5]

Issue 3: My compound co-elutes with an impurity.

This is a resolution problem. Assuming you have already optimized the mobile phase to get a good peak shape, you can improve separation by addressing the sample loading technique and the elution method.

The way a sample is loaded onto the column is critical for achieving good separation.[14][15] A wide initial sample band will lead to broad, overlapping peaks.

G start Problem: Poor Resolution (Co-eluting Peaks) cause1 Cause: Wide Initial Sample Band start->cause1 cause2 Cause: Incorrect Eluent Polarity start->cause2 solution1 Solution: Use Dry Loading cause1->solution1 solution2 Solution: Run a Shallow Gradient cause2->solution2 step1 Dissolve sample in a minimal amount of a strong, volatile solvent. solution1->step1 step2 Add 2-3x mass of silica gel to the solution. step1->step2 step3 Evaporate solvent completely to get a free-flowing powder. step2->step3 step4 Load the powder onto the top of the column. step3->step4

Caption: Workflow for improving peak resolution.

Dry loading is superior to liquid loading, especially for compounds with limited solubility in the mobile phase, as it ensures a very tight, concentrated starting band.[14][16][17]

  • Dissolve the Sample: Dissolve your crude piperazine compound in a minimal amount of a suitable solvent (e.g., dichloromethane, methanol).

  • Adsorb onto Silica: In a round-bottom flask, add 2-3 times the mass of silica gel relative to your crude compound.[14] Swirl to create a slurry.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Load onto Column: Carefully add the silica-adsorbed sample to the top of your packed column bed. Gently tap the column to settle the powder.

  • Add Sand and Elute: Add a thin protective layer of sand on top of the sample layer before carefully adding your mobile phase and beginning elution.[9]

By implementing these targeted strategies, you can overcome the inherent challenges of purifying basic piperazine compounds and achieve high-purity materials for your research and development needs.

References

  • Sorbtech. HOW TO: Sample loading methods in flash chromatography. (2023-04-07).
  • Hawach. The Methods of Sample Loading in Flash Column. (2025-02-11).
  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.
  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Gas Chromatography Problem Solving and Troubleshooting.
  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018-01-02).
  • McCalley, D. V. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Journal of Separation Science. (2005-08-06).
  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.
  • Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography.
  • Fair, J. D., & Kormos, C. M. General methods for flash chromatography using disposable columns. Purification of Laboratory Chemicals. (2008).
  • Chromatography Forum. HPLC conditions for basic compound? (2002-12-19).
  • Silver, J. When basification of silica gel is required, before using Column chromatography? ResearchGate. (2014-11-04).
  • HELIX Chromatography. HPLC Methods for analysis of Piperazine.
  • ResearchGate. Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
  • A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research. (2024-12-27).
  • Teledyne Labs. Overview of Silica Column Sample Loading Techniques. (2023-04-26).
  • Gunawan, M. R., et al. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules. (2022).
  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained.
  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. (2025-08-25).
  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Gadzała-Kopciuch, R., et al. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. (2005).
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Analytical CHEMISTRY. GC determination of substituted piperazines in pharmaceutical drug substances. ACAIJ. (2011).
  • YouTube. Silica gel column preparation and compound purification. (2023-09-12).
  • University of Colorado Boulder. Column chromatography.
  • ResearchGate. How can i isolate polar basic compound with silica gel column chromatography? (2018-06-18).
  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025-07-06).
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • ResearchGate. p K a Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

Technical Support Center: Managing Reaction Exotherms in Nitrophenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Inherent Thermal Risks

The synthesis of nitrophenylpiperazine, a crucial intermediate in pharmaceutical development, most commonly involves the electrophilic aromatic substitution (nitration) of a phenylpiperazine precursor or the nucleophilic substitution of a nitrophenyl halide with piperazine. The nitration pathway, in particular, is characterized by a significant and rapid release of heat (a strong exotherm).[1] Aromatic nitration reactions, typically employing a mixture of nitric and sulfuric acids, are notoriously energetic.[2] The heat of reaction for nitrations can range from -73 to -253 kJ/mol.[3]

Failure to adequately manage this exotherm can lead to a rapid, uncontrolled increase in temperature and pressure, a dangerous situation known as a thermal runaway.[1][4] A runaway reaction can result in boiling of the solvent, decomposition of reactants and products, evolution of toxic gases like NO₂, and potentially, vessel rupture or explosion.[4][5] This guide provides researchers and process chemists with the necessary information to anticipate, troubleshoot, and safely manage the thermal hazards associated with this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in this synthesis? A1: Precise temperature control is paramount for two primary reasons:

  • Safety: The nitration reaction is highly exothermic.[1] Without an effective cooling system and controlled reagent addition, the heat generated can overwhelm the system's ability to remove it, leading to a thermal runaway.[4][6]

  • Selectivity and Purity: Excessive temperatures can lead to the formation of unwanted by-products, such as dinitrated compounds or oxidized impurities.[7][8][9] This not only reduces the yield of the desired 1-(nitrophenyl)piperazine isomer but also complicates purification.[7]

Q2: What are the early warning signs of a potential thermal runaway? A2: Vigilance is key. Be alert for the following indicators:

  • A steady, unexpected rise in internal reaction temperature that does not respond to adjustments in the cooling system.[4]

  • A sudden increase in the rate of temperature rise.

  • Evolution of brown or yellow gas (Nitrogen Dioxide, NO₂) from the reaction flask, which indicates decomposition is occurring.[4] NO₂ is highly toxic and its presence signals a critical situation.[4]

  • A noticeable change in the color or viscosity of the reaction mixture, which may suggest by-product formation or decomposition.

  • An increase in pressure within a closed or semi-closed reaction vessel.

Q3: What is the best practice for adding the nitrating agent? A3: The nitrating agent (e.g., mixed acid) should be added slowly and dropwise to the solution containing the phenylpiperazine substrate.[9] This controlled addition is crucial to ensure that the heat generated at any moment does not exceed the cooling capacity of the apparatus.[10] The addition should always be done at a low temperature, typically using an ice bath (0-5°C), to provide a sufficient thermal buffer.[9]

Q4: My product didn't precipitate when I quenched the reaction in ice water. What should I do? A4: If the nitrophenylpiperazine product is an oil or is soluble in the acidic aqueous mixture, it will not precipitate.[7] In this case, you must perform a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[7] The combined organic layers can then be washed, dried, and concentrated to isolate the product.[7]

Q5: Are there safer, alternative technologies for this nitration? A5: Yes. Continuous-flow microreactors are emerging as a significantly safer and more efficient alternative to traditional batch processing for hazardous reactions like nitration.[11][12] These systems offer superior heat transfer due to a high surface-area-to-volume ratio, minimizing the risk of thermal runaway.[12][13] They also allow for precise control over reaction parameters, often leading to better yields and purity.[12][14]

Troubleshooting Guide: Managing Exotherm-Related Issues

This section addresses specific issues you might encounter during the synthesis.

Issue 1: Uncontrolled Temperature Rise During Reagent Addition
  • Explanation: This is the most critical issue and a direct precursor to thermal runaway.[4] It indicates that the rate of heat generation is exceeding the rate of heat removal. This can be caused by adding the nitrating agent too quickly, an inadequate cooling system, or poor stirring.[10]

  • Immediate Actions:

    • Immediately STOP the addition of the nitrating agent.[4][10]

    • Maximize Cooling: Ensure the cooling bath is making good contact with the flask and increase the flow of coolant if possible. Add more ice or switch to a colder bath (e.g., ice-salt).[4][10]

    • Verify Agitation: Check that the stirrer is functioning correctly and at a sufficient speed to ensure homogenous mixing and heat distribution.[10] Poor agitation can create localized hot spots.[4]

    • Prepare for Emergency Quench: If the temperature continues to rise despite these measures, prepare to execute an emergency quench procedure (see Protocol 2).

  • Preventative Measures:

    • Always use a properly sized and maintained cooling bath.

    • Add the nitrating agent at a slow, controlled rate, carefully monitoring the internal thermometer.

    • Ensure vigorous and efficient stirring throughout the reaction.[10]

Issue 2: Brown/Yellow Gas (NO₂) is Evolving from the Reactor
  • Explanation: The evolution of nitrogen dioxide signifies that decomposition reactions are occurring.[4] This is a critical sign of an impending thermal runaway, as the decomposition itself is highly exothermic. It is often caused by excessive temperatures or localized hot spots.[4]

  • Immediate Actions:

    • Do not approach without appropriate respiratory protection. NO₂ is highly toxic.[4]

    • Follow all steps outlined in Issue 1 .

    • If the situation is not brought under control within seconds, the reaction must be quenched immediately by dumping the reaction mixture into a large volume of cold water or ice.[4] This is a last-resort safety measure.

  • Preventative Measures:

    • Strictly maintain the recommended low reaction temperature.

    • Avoid creating hot spots by ensuring efficient stirring and controlled reagent addition.

Issue 3: Agitator Failure
  • Explanation: Agitator failure is a severe process deviation. Without mixing, the incoming nitrating agent will not disperse, leading to a dangerous accumulation of unreacted reagents.[4] Heat transfer will also be severely compromised, creating a high risk of thermal runaway.[4]

  • Immediate Actions:

    • STOP Reagent Addition Immediately. [4]

    • Do NOT restart the agitator. Suddenly mixing accumulated layers of reactants could cause a violent, uncontrollable reaction.[4]

    • Initiate an immediate emergency shutdown and quench the reaction by carefully drowning it in a large volume of a suitable quenching agent like cold water.[4]

  • Preventative Measures:

    • Use reliable stirring equipment (magnetic or overhead) and ensure it is functioning correctly before starting the reaction.

    • For larger scale reactions, overhead mechanical stirrers are more reliable than magnetic stir bars.

Visualization & Data

Logical Troubleshooting Flow

The following diagram outlines the critical decision-making process when faced with a thermal excursion.

G start_node start_node action_node action_node decision_node decision_node critical_action_node critical_action_node TempRise Unexpected Temperature Rise StopAddition 1. Immediately Stop Reagent Addition TempRise->StopAddition CoolingMax Is Cooling System at Max Capacity? StopAddition->CoolingMax IncreaseCooling Increase Cooling Flow & Check Bath Contact CoolingMax->IncreaseCooling No AgitationOK Is Agitation Effective? CoolingMax->AgitationOK Yes IncreaseCooling->AgitationOK AgitationOK->TempRise Yes, temp stable (Continue Monitoring) Quench Initiate Emergency Quench Procedure AgitationOK->Quench No AgitationOK->Quench Yes, but temp still rising InspectAgitator Inspect Agitator (Motor, Shaft, Impeller) DO NOT RESTART Alert Alert Personnel & Evacuate Area Quench->Alert

Caption: Emergency response workflow for a temperature excursion.

Data Tables

Table 1: Key Process Parameters for Controlled Nitration

ParameterRecommended RangeRationale & Consequences of Deviation
Reaction Temperature 0 – 10°CRationale: Keeps reaction rate manageable and provides a safety buffer. Deviation: Higher temperatures drastically increase reaction rate and by-product formation, risking runaway.[1][8]
Nitrating Agent Addition Slow, dropwise additionRationale: Allows the cooling system to dissipate heat as it is generated.[9][10] Deviation: Rapid addition leads to rapid heat accumulation and thermal runaway.[10]
Stirring Speed Vigorous, creating a deep vortexRationale: Ensures thermal and reactant homogeneity, preventing hot spots.[4][10] Deviation: Poor mixing causes localized overheating and reactant accumulation.[4]
Stoichiometry 1.0 - 1.2 equivalents of HNO₃Rationale: Sufficient for complete reaction without promoting side reactions. Deviation: Large excess increases the likelihood of dinitration and raises the overall energy potential of the mixture.[9]

Table 2: Key Thermal Hazard Assessment Parameters

ParameterDefinitionImportance in Nitrophenylpiperazine Synthesis
ΔTad (Adiabatic Temperature Rise) The theoretical temperature increase of the reaction mass if all cooling is lost (adiabatic conditions).[4]A high ΔTad indicates significant stored energy. A cooling failure, even for a short period, could be catastrophic. This value must be calculated or measured via calorimetry during process development.
MTSR (Maximum Temperature of the Synthesis Reaction) The maximum temperature the reaction can reach in a cooling failure scenario, accounting for unreacted reagent accumulation.[4]If the MTSR exceeds the decomposition temperature of the reaction mixture or product, a secondary, often more violent, decomposition reaction can occur, leading to gas evolution and rapid pressure increase.[4]

Key Experimental Protocols

Protocol 1: Controlled Nitration of Phenylpiperazine (Lab Scale)
  • Disclaimer: This is a representative protocol. All personnel must wear appropriate PPE, including safety glasses, a face shield, acid-resistant gloves, and a lab coat.[15] The reaction must be conducted in a certified chemical fume hood.

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.

  • Charge Substrate: To the flask, add phenylpiperazine (1.0 eq.) dissolved in concentrated sulfuric acid (H₂SO₄). Cool the mixture to 0°C with vigorous stirring.

  • Prepare Nitrating Agent: In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated H₂SO₄. Allow this mixture to cool.

  • Controlled Addition: Add the nitrating mixture from the dropping funnel to the stirred phenylpiperazine solution dropwise over 1-2 hours. Crucially, maintain the internal reaction temperature below 10°C at all times.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Monitor the reaction's completion by TLC or HPLC.

  • Quenching: Once the reaction is complete, proceed to the quenching protocol.

Protocol 2: Standard & Emergency Quenching
  • Standard Quench (Controlled):

    • Prepare a separate, large beaker containing a stirred slurry of crushed ice and water (at least 5-10 times the volume of the reaction mixture).[7]

    • Slowly and carefully, pour the completed reaction mixture from the flask into the stirred ice-water slurry.[7] The dilution of strong acids is exothermic; a slow, controlled quench is essential.[16]

    • If a solid product precipitates, it can be collected via vacuum filtration.[7]

  • Emergency Quench (Uncontrolled Exotherm):

    • This is a life-saving measure. If the reaction is deemed uncontrollable (rapid, non-responsive temperature rise), dump the entire reaction mixture into a large, prepared vessel containing a large volume of cold water or ice. [4] This should be done from a safe distance if possible. The goal is to rapidly cool and dilute the mixture to stop the reaction.[7]

Protocol 3: Post-Quench Work-Up
  • Isolation: If the product precipitated during quenching, collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral to pH paper.[7] If no solid formed, perform a liquid-liquid extraction with ethyl acetate or DCM.[7]

  • Neutralization: Dissolve the crude solid or the combined organic extracts in a suitable solvent. Transfer to a separatory funnel and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid.[7] Vent the funnel frequently to release CO₂ gas produced during neutralization.[7]

  • Washing & Drying: Wash the organic layer sequentially with water and then a saturated brine solution.[7] Separate the organic layer and dry it over an anhydrous agent like sodium sulfate (Na₂SO₄).[7]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude nitrophenylpiperazine.[7] Further purification can be achieved by recrystallization or column chromatography.

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • 1-(2-Nitrophenyl)
  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine.
  • Technical Support Center: Managing Thermal Runaway in Nitr
  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing.
  • In the nitration of an aromatic compound, why is it important to keep the reaction temper
  • Impact of temperature control on the selectivity of nitr
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applic
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • Nitration Reactions in Pharma Intermedi
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Process Development System - Nitr
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • Controlling temperature of nitration reactions.
  • How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
  • 1,4-bis(4-nitrophenyl)piperazine synthesis. ChemicalBook.
  • The Role of 1-(4-Nitrophenyl)piperazine in Organic Synthesis.
  • Nitration and arom
  • SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine. Fisher Scientific.
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Runaway reactions, case studies, lessons learned. ARIA.
  • Di-nitr
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada.
  • Quenching of Water Reactive Materials. Richmond Sarpong Group, UC Berkeley.
  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Shortstopping runaway reactions.
  • Troubleshooting guide for the nitration of fluorin
  • Managing exothermic reactions during cyclopropylbenzene synthesis. Benchchem.

Sources

Technical Support Center: 1-(2-Nitrophenyl)piperazine Stability and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Nitrophenyl)piperazine (2-NPP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the degradation pathways of 2-NPP and to offer robust troubleshooting and prevention strategies. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound, often abbreviated as 2-NPP, is a chemical compound featuring a nitrophenyl group attached to a piperazine ring.[1][2] It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry for creating more complex molecules with potential therapeutic activities, including treatments for neurological disorders.[2]

Q2: What are the main factors that can cause this compound to degrade?

A2: The stability of 2-NPP can be compromised by several factors. The piperazine ring is susceptible to thermal and oxidative degradation.[3][4][5] Additionally, as a substituted phenylpiperazine, its stability can be influenced by pH, exposure to light, and reaction with strong oxidizing agents and acids.[6][7]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of 2-NPP, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8][9] It is also crucial to protect it from light.[6][9] For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[7]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[6] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q5: What are the initial signs that my 2-NPP sample may have degraded?

A5: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. Inconsistent experimental results are also a strong indicator of compound degradation.[7] Analytically, the appearance of unexpected peaks in a chromatogram during analysis (e.g., by HPLC) is a clear sign of degradation.[7]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to identifying and resolving common problems encountered during the use of this compound.

Issue 1: Variability in Experimental Results and Poor Reproducibility
  • Question: My recent experiments using a stock solution of 2-NPP have yielded inconsistent results. What could be the underlying cause?

  • Answer: Inconsistent results are a hallmark of compound instability.[7] The degradation of 2-NPP in your stock solution is the most likely culprit. The rate of degradation can be influenced by solvent, pH, temperature, and light exposure.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh solutions of 2-NPP before each experiment, especially for sensitive assays. Avoid using stock solutions that have been stored for extended periods unless their stability under those specific storage conditions has been validated.

      • Solvent Selection: Ensure the solvent used is pure and appropriate for 2-NPP. Protic solvents may facilitate certain degradation pathways, particularly at non-neutral pH.

      • pH Control: The stability of piperazine derivatives can be highly pH-dependent.[7] If your experimental conditions involve acidic or basic media, conduct a pH-stability profile to determine the optimal pH range for 2-NPP. Use appropriate buffer systems to maintain this pH.

      • Temperature Management: Store stock solutions at recommended low temperatures (e.g., 2-8 °C or frozen) and minimize the time they spend at room temperature. Thermal degradation is a known pathway for piperazine compounds.[3]

      • Analytical Verification: Analyze your stock solution using a validated stability-indicating method, such as HPLC-UV, to check for the presence of degradants. Compare the chromatogram to that of a freshly prepared standard.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Question: I am performing HPLC analysis on my reaction mixture containing 2-NPP and I see several unexpected peaks that are not my starting material or expected product. How do I determine if these are degradants?

  • Answer: The appearance of new peaks strongly suggests degradation. To confirm this and identify the degradants, a forced degradation study is the recommended approach.[10][11][12] This involves intentionally subjecting 2-NPP to harsh conditions to generate its potential degradation products.

    • Troubleshooting & Identification Protocol:

      • Perform a Forced Degradation Study: Expose separate samples of 2-NPP to the following conditions as outlined by ICH guidelines[11][12]:

        • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24-48 hours.

        • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24-48 hours.

        • Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.

        • Thermal Stress: Heat solid sample at 70-80 °C for 48 hours.

        • Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 24 hours.

      • Analyze Stressed Samples: Run HPLC analysis on all stressed samples alongside a control (unstressed) sample.

      • Compare Chromatograms: If the unknown peaks in your experimental sample match the retention times of peaks generated in the forced degradation study, it confirms they are degradation products.

      • Peak Identification: To identify the structure of these degradants, couple your HPLC system to a mass spectrometer (LC-MS).[7][13] The mass-to-charge ratio (m/z) of the unknown peaks will provide critical information for structure elucidation.

Issue 3: Solid Sample Discoloration or Clumping
  • Question: The solid this compound powder in my container has changed from a light yellow to a brownish color and appears clumpy. Is it still usable?

  • Answer: A change in physical appearance, such as discoloration, is a strong indicator of degradation and/or moisture absorption. The compound may have undergone oxidation or hydrolysis. It is not recommended to use this material for quantitative or sensitive experiments without purification and re-characterization.

    • Troubleshooting Steps:

      • Check Storage Conditions: Verify that the container was tightly sealed and stored according to the manufacturer's recommendations (cool, dry, dark place).[8][9][14]

      • Moisture Contamination: Clumping suggests moisture absorption. Piperazine compounds can be hygroscopic.[6]

      • Oxidative Degradation: Discoloration can result from reaction with atmospheric oxygen.[7]

      • Purity Analysis: If the material is critical, you can assess its purity. Dissolve a small amount and analyze it via HPLC or another suitable analytical technique. Compare the purity profile to the certificate of analysis that came with the compound.

      • Procure New Material: For the most reliable results, it is best to discard the discolored material and obtain a fresh, high-purity batch.

Section 3: Degradation Pathways and Prevention Protocols

Understanding the chemical pathways through which this compound degrades is fundamental to preventing it. The primary degradation routes for related piperazine structures include oxidation, thermal decomposition, and hydrolysis.

Key Degradation Pathways
  • Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidized species.[4][15] This process can be catalyzed by light, heat, and the presence of metal ions.[5][16]

  • Thermal Degradation: At elevated temperatures, the piperazine ring can undergo cleavage.[3] Studies on piperazine itself show that thermal degradation can lead to ring-opening via Sₙ2 substitution reactions, forming products like N-formylpiperazine and ethylenediamine derivatives.[16][17]

  • Hydrolytic Degradation: While the piperazine ring itself is generally stable to hydrolysis, the overall stability of 2-NPP in aqueous solutions can be highly pH-dependent. Extreme pH conditions can catalyze degradation reactions.

  • Photodegradation: Exposure to UV light can provide the energy needed to initiate degradation, particularly oxidative pathways.[18]

Visualization of Potential Degradation

The following diagram illustrates the primary stress factors that can initiate the degradation of this compound.

G cluster_stress Stress Factors cluster_compound cluster_products Degradation Products Oxidants Oxidizing Agents (e.g., H₂O₂, O₂) NPP This compound (Stable) Oxidants->NPP Oxidation Heat High Temperature Heat->NPP Thermolysis Light UV Light Light->NPP Photolysis pH Extreme pH (Acid/Base) pH->NPP Hydrolysis Oxidized Oxidized Products (e.g., N-Oxides) NPP->Oxidized RingOpened Ring-Opened Products NPP->RingOpened Other Other Degradants NPP->Other

Caption: Key stress factors leading to the degradation of 2-NPP.

Prevention Protocols: Best Practices

To ensure the long-term stability and integrity of this compound, adhere to the following protocols.

Protocol 1: Storage and Handling
  • Container: Always store 2-NPP in its original, tightly sealed container. If repackaging, use amber glass vials with tight-fitting caps.

  • Atmosphere: For long-term storage or for highly sensitive applications, flush the container with an inert gas (nitrogen or argon) before sealing to displace oxygen.

  • Temperature: Store the compound in a cool environment, ideally refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles if stored frozen.

  • Light: Keep the container in a dark location, such as a cabinet or drawer, to prevent photodegradation.[6][9] Use amber vials or wrap containers in aluminum foil.

  • Handling: When weighing or preparing solutions, minimize the sample's exposure to ambient light and air. Perform these tasks efficiently in a well-ventilated area or fume hood.[8][14]

Protocol 2: Solution Preparation and Stability
  • Solvent Quality: Use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation.

  • Fresh Preparation: Prepare solutions immediately before use whenever possible.

  • pH Buffering: If working in aqueous media, buffer the solution to a pH where 2-NPP is most stable. This must be determined empirically through a pH-stability study.

  • Short-Term Storage: If a solution must be stored, keep it refrigerated or frozen in a tightly capped, light-protected container. Before use, allow the solution to return to room temperature slowly and vortex gently to ensure homogeneity.

  • Avoid Contaminants: Never introduce spatulas or other instruments directly into the main stock bottle. Always dispense a portion of the solid into a separate weighing vessel.

Summary of Stability Under Different Conditions

The following table summarizes the expected stability of this compound under various conditions, based on the general behavior of phenylpiperazine derivatives.

ConditionStressorExpected Stability of 2-NPPPrevention Method
Storage (Solid) Air (Oxygen)Low to ModerateStore under inert gas (N₂, Ar)[7]
Light (UV)LowStore in amber containers, in the dark[6][9]
MoistureLow to ModerateStore in a desiccator or dry environment[9]
TemperatureHigh (at RT)Store at reduced temperature (2-8 °C)
In Solution Acidic (pH < 4)LowBuffer solution to optimal pH
Basic (pH > 9)LowBuffer solution to optimal pH
Oxidants (H₂O₂)Very LowAvoid contact with oxidizing agents[6]
Workflow for Stability-Indicating Method Development

Developing a robust analytical method capable of separating 2-NPP from its degradation products is crucial for accurate stability assessment.

G A Step 1: Perform Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) B Step 2: Analyze Stressed Samples by HPLC-UV/MS A->B C Step 3: Optimize Chromatography (Mobile Phase, Column, Gradient) to Resolve All Peaks B->C D Step 4: Assess Peak Purity (e.g., using DAD) C->D E Step 5: Validate Method per ICH Q2(R1) Guidelines (Specificity, Linearity, Accuracy, etc.) D->E F Method Ready for Stability Studies E->F

Caption: Workflow for developing a stability-indicating analytical method.

By following the guidelines and protocols outlined in this technical support center, researchers can significantly mitigate the risks of this compound degradation, leading to more accurate, reproducible, and reliable scientific outcomes.

References
  • A. A. K. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
  • Pettersson, A., et al. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry. 2010;53(6):2510-20.
  • Li, M., et al.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of this compound.
  • Freeman, S. A., & Rochelle, G. T. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia. 2011;4:1187-1194.
  • Nielsen, P. T., et al. Piperazine Degradation in Pilot Plants. Energy Procedia. 2012;23:1913-1922.
  • Fine, N. A., et al. Nitrosamine degradation by UV light in post-combustion CO2 capture: Effect of solvent matrix. International Journal of Greenhouse Gas Control. 2014;22:248-250.
  • Bajaj, S., et al. A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2012;5(1):1-8.
  • Somashekhar, M., & Mahesh, A. R. Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research. 2013;3(4).
  • Kamberi, M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Deokate, U., & Gorde, A. M. Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. 2014;26(2):242-250.
  • Żmudzki, P., et al. The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research. 2019;8(1).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Freeman, S. A., & Rochelle, G. T. Thermal degradation of piperazine and its structural analogs. Energy Procedia. 2012;23:117-126.
  • Wang, T., et al. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. 2023;11(6):111228.
  • Eide-Haugmo, I. Oxidative degradation of piperazine in the absorption of carbon dioxide. 2009.
  • A. A. K. A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences and Research.
  • Singh, S., & Bakshi, M. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2002;28(5):1011-1040.
  • Archer, R., et al. A validated method for the simultaneous detection of piperazines and congeners in street samples of amphetamine type stimulants. Analytical Methods. 2012;4(9):2818-2826.
  • McClintic, A. M., et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis. 2016;128:25-30.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Sikora, A., et al. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. 2020;25(24):5875.
  • Lindley, A. A., et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. 2020;124(51):10735-10748.
  • Shete, G., et al. List of stabilizers together with their mechanism of stabilization.
  • Freeman, S. A., & Rochelle, G. T. Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
  • Ciaffoni, L., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023;28(19):6951.
  • Tanthana, J., et al. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. International Journal of Molecular Sciences. 2022;23(21):13264.
  • Wikipedia. Phenylpiperazine.
  • Voice, A. K., & Rochelle, G. T. Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. Energy Procedia. 2013;37:1913-1922.
  • Nielsen, P., et al. Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Energy Procedia. 2013;37:1893-1902.
  • Starek, M., et al. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. 2022;27(18):5888.
  • Wardell, J. L., et al. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • CAS Common Chemistry. 1,4-Bis(4-nitrophenyl)piperazine.

Sources

Technical Support Center: Optimizing Catalyst Selection for Buchwald-Hartwig Amination of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting conditions from oncology to central nervous system disorders.[1][2][3] The Buchwald-Hartwig amination stands as a premier method for forging the critical C-N bond that defines these structures.[4][5][6] However, the unique nature of piperazine—a cyclic secondary diamine—presents specific challenges, including selectivity between mono- and di-arylation, and potential catalyst inhibition.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and extensive field experience. Our goal is to empower researchers to overcome common hurdles and rationally optimize their catalyst systems for successful piperazine couplings.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the Buchwald-Hartwig amination of piperazine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low or No Conversion

Q1: My reaction shows no or very low conversion of the starting aryl halide. What are the primary factors to investigate?

A1: Low or no conversion is a frequent issue that typically points to problems with the catalyst activity, reaction conditions, or reagent quality. Here’s a systematic approach to troubleshooting:

1. Catalyst System Integrity:

  • Palladium Source and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is paramount. For piperazine couplings, particularly with less reactive aryl chlorides, bulky, electron-rich biaryl phosphine ligands are often required.[7] Ligands like XPhos, SPhos, RuPhos, and BrettPhos are excellent starting points.

  • Precatalyst vs. In Situ Generation: Using air-stable precatalysts (e.g., XPhos Pd G3/G4) can provide more consistent results than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[7][8] Precatalysts ensure the correct palladium-to-ligand ratio and simplify the reaction setup, minimizing a common source of error.[8]

  • Catalyst Decomposition: The active Pd(0) species can be unstable at high temperatures or in the presence of oxygen. If the reaction mixture turns black (indicating palladium black formation), catalyst decomposition is likely. Consider using a more robust ligand, lowering the reaction temperature, or ensuring a rigorously inert atmosphere.[7]

2. Reaction Conditions:

  • Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[7] Ensure all reagents are added under a positive pressure of an inert gas (Argon or Nitrogen) and that the solvent has been thoroughly deoxygenated. Techniques like freeze-pump-thaw or sparging the solvent with inert gas for 30-60 minutes are crucial.

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. The optimal temperature is a balance between these two factors. For many piperazine couplings, a range of 80-110 °C is effective.[7]

  • Solvent Choice: The solvent must solubilize all components of the reaction. Toluene, dioxane, and THF are common choices.[7] Aprotic, non-polar solvents like toluene or m-xylene have been found to favor mono-arylation selectivity.[9] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[7][8]

3. Reagent Purity:

  • Water and Impurities: Ensure all reagents, especially the solvent and piperazine, are anhydrous. Water can interfere with the base and promote side reactions like aryl halide hydroxylation.[7] Purify starting materials if they are of questionable quality.

Troubleshooting Flowchart: Low Conversion

G start Low or No Conversion q1 Is the catalyst system appropriate? start->q1 q2 Are reaction conditions optimal? q1->q2 Yes sol1 Solution: - Use bulky, electron-rich ligand (e.g., XPhos, RuPhos). - Use an air-stable precatalyst (e.g., XPhos Pd G3). - Check Pd:Ligand ratio (1:1 to 1:2). q1->sol1 No q3 Are reagents pure and dry? q2->q3 Yes sol2 Solution: - Degas solvent thoroughly. - Use Schlenk techniques. - Optimize temperature (80-110 °C). - Choose appropriate solvent (Toluene, Dioxane). q2->sol2 No sol3 Solution: - Use anhydrous, deoxygenated solvent. - Purify starting materials (Aryl halide, Piperazine). - Dry glassware rigorously. q3->sol3 No end Reaction Optimized q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: A decision tree for troubleshooting low conversion.

Issue 2: Poor Selectivity (Mono- vs. Di-arylation)

Q2: My reaction produces a mixture of mono- and di-arylated piperazine, and I need to favor the mono-arylated product. How can I improve selectivity?

A2: Controlling selectivity is a key challenge with piperazine. The relative rates of the first and second N-arylation determine the product distribution. Several strategies can be employed to favor mono-arylation:

1. Stoichiometry Control:

  • Excess Piperazine: The most straightforward approach is to use a significant excess of piperazine (3-10 equivalents) relative to the aryl halide. This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the mono-arylated product. However, this may not be feasible if piperazine is a valuable or complex starting material.

2. Use of Protecting Groups:

  • Mono-Boc-Piperazine: Using commercially available N-Boc-piperazine is the most common and reliable strategy.[2][10] The Boc group protects one of the nitrogen atoms, ensuring that arylation can only occur at the free secondary amine. The Boc group can then be removed under acidic conditions post-coupling. This approach simplifies purification and guarantees mono-arylation.

3. Reaction Condition Optimization:

  • Solvent Effects: Non-polar solvents such as toluene or m-xylene can enhance selectivity for the mono-substituted product.[9]

  • Sterically Hindered Ligands: Employing sterically demanding ligands can disfavor the second arylation step, as the resulting mono-aryl piperazine becomes a bulkier nucleophile, slowing its reaction with the palladium catalyst.[11][12]

4. Gradual Addition:

  • Slow Addition of Aryl Halide: In some cases, slowly adding the aryl halide to a solution containing the catalyst and a large excess of piperazine can maintain a low concentration of the electrophile, further favoring the initial coupling and minimizing the second.

Issue 3: Formation of Side Products

Q3: I'm observing significant side products, such as dehalogenation of my aryl halide or formation of biaryl homocoupling products. What causes this and how can it be prevented?

A3: Side product formation often indicates that an undesired catalytic cycle is competing with the desired C-N coupling pathway.

1. Dehalogenation (Hydrodehalogenation):

  • Cause: This occurs when the aryl halide is converted to the corresponding arene (Ar-H). It is often promoted by moisture or other proton sources and can be a result of β-hydride elimination from the palladium-amido intermediate, a known side reaction.[5] It can also occur if the catalyst decomposes or if the reaction is run at excessively high temperatures for too long.

  • Solution:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents.[7]

    • Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed.

    • Ligand Choice: Use a robust, bulky ligand that stabilizes the palladium center and promotes the desired reductive elimination over side pathways.

2. Aryl Halide Homocoupling (Biaryl Formation):

  • Cause: This side reaction (Ar-X + Ar-X → Ar-Ar) is more common with highly reactive aryl halides (iodides and bromides) and can be exacerbated by an incorrect catalyst-to-ligand ratio.

  • Solution:

    • Adjust Catalyst:Ligand Ratio: Ensure a slight excess of the ligand (e.g., Pd:L of 1:1.1 to 1:2). This helps maintain a saturated palladium center, which generally disfavors the homocoupling pathway.

    • Use Precatalysts: Precatalysts provide a well-defined Pd:L ratio from the start, often minimizing this issue.[8]

Section 2: Frequently Asked Questions (FAQs)

Q4: Which palladium source and ligand combination is the best starting point for coupling piperazine with an aryl chloride?

A4: For challenging substrates like aryl chlorides, a robust catalyst system is essential. An excellent starting point is a combination of a palladium precatalyst and a sterically hindered biaryl phosphine ligand.

  • Recommended Catalyst: XPhos Pd G3 or RuPhos Pd G3 . These are air- and moisture-stable precatalysts that reliably generate the active Pd(0) species.[7] They contain the optimal 1:1 palladium-to-ligand ratio.

  • Alternative (In Situ): If using a palladium source like Pd₂(dba)₃ , pair it with a bulky, electron-rich ligand such as XPhos , RuPhos , or BrettPhos .[3] A Pd:Ligand ratio of 1:2 is a good starting point.

Catalyst System ComponentRecommendation for Aryl ChloridesRationale
Palladium Source Precatalyst (e.g., XPhos Pd G3)Air-stable, reliable activation, defined Pd:L ratio.[8]
Pd₂(dba)₃ or Pd(OAc)₂Common, less expensive, but requires in situ reduction.[8]
Ligand XPhos, RuPhos, BrettPhosBulky and electron-rich, promotes oxidative addition to Ar-Cl and facilitates reductive elimination.[3][11]
Base NaOtBu, LHMDSStrong, non-nucleophilic base required to deprotonate the amine-Pd complex.[8][13]
Solvent Toluene, Dioxane, CPMEAprotic solvents that solubilize reagents well.[7][8]

Q5: What is the role of the base, and can I use a weaker base like K₂CO₃?

A5: The base plays a critical role in the catalytic cycle. Its primary function is to deprotonate the palladium-amine complex to form the crucial palladium-amido intermediate, which then undergoes reductive elimination to form the C-N bond.[5][14]

A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for piperazine aminations.[9] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.

Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally not effective for the amination of secondary amines like piperazine.[8] They are often not strong enough to efficiently deprotonate the coordinated amine, leading to slow or incomplete reactions. The choice of base is also solvent-dependent; anionic bases are required in nonpolar solvents to facilitate deprotonation without charge separation.[13][15]

Q6: How does the choice of aryl halide (I, Br, Cl) affect the reaction conditions?

A6: The reactivity of the aryl halide in the oxidative addition step follows the general trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl .[8] This has significant implications for catalyst selection.

  • Aryl Iodides/Bromides: These are more reactive and can often be coupled with a wider range of catalyst systems, including older generation ligands like BINAP.[5][16] However, aryl iodides can sometimes cause catalyst inhibition.[8]

  • Aryl Chlorides: As the least reactive, they require the most active catalyst systems. This is where the modern, bulky, electron-rich biaryl phosphine ligands (XPhos, RuPhos, etc.) are essential to achieve efficient oxidative addition.[17]

  • Aryl Tosylates/Mesylates: These can also be used but, like aryl chlorides, generally require highly active catalyst systems.[18]

Section 3: Experimental Protocols & Visualizations

General Protocol for Mono-Arylation using N-Boc-Piperazine

This protocol provides a reliable starting point for the coupling of an aryl bromide with N-Boc-piperazine.

Materials:

  • Aryl Bromide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.1–0.2 M concentration relative to aryl halide)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, NaOtBu, and the XPhos Pd G3 precatalyst.

  • Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the anhydrous, deoxygenated toluene via syringe under a positive pressure of inert gas.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Catalytic Cycle

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amide_complex [L-Pd(II)(Ar)(H-Pip)]+X- oa_complex->amide_complex Ligand Exchange (+ Piperazine) deprotonated_complex L-Pd(II)(Ar)(Pip) amide_complex->deprotonated_complex Deprotonation (+ Base) deprotonated_complex->pd0 Reductive Elimination product Ar-Pip (Product) deprotonated_complex->product

Caption: A simplified representation of the palladium-catalyzed cycle.

References

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark. [Link]
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. (2017). Royal Society of Chemistry. [Link]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews. [Link]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health (NIH). [Link]
  • Buchwald-Hartwig reaction: An overview. (2018).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. (2016).
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2017).
  • Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. (2011). National Institutes of Health (NIH). [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2017). Beilstein Journal of Organic Chemistry. [Link]
  • Role of the base in Buchwald-Hartwig amin
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). National Institutes of Health (NIH). [Link]
  • Optimization of reaction conditions. (2020).
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Royal Society of Chemistry. [Link]
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). Organic Letters. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • BH amination side products and purific
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021).
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2019).
  • The Role of the Base in Buchwald-Hartwig Amination. (2015).
  • Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosyl
  • Coordination Chemistry of Sterically Hindered Ligands and Multidentate Ligands, and Activation of Small Molecules. (n.d.). Institute for Molecular Science. [Link]

Sources

Technical Support Center: Optimizing 1-(2-Nitrophenyl)piperazine Solubility for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2-Nitrophenyl)piperazine (2-NPP). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during in-vitro and in-vivo assays. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding 2-NPP handling and solubility.

Q1: I've just received my vial of this compound and it's a solid. What is the best initial solvent to use to prepare a stock solution?

A1: this compound is indeed a solid at room temperature.[1] For a high-concentration stock solution, we recommend starting with an organic solvent. A good first choice would be Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are strong, water-miscible organic solvents that are generally effective at dissolving a wide range of organic molecules. For compounds with similar structures, dichloromethane has also been noted as a potential solvent.[2] Always start with a small quantity to assess solubility before dissolving your entire sample.

Q2: My 2-NPP precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I prevent this?

A2: This is a common issue known as "antisolvent precipitation." While 2-NPP is soluble in a high concentration of organic solvent like DMSO, its solubility in aqueous solutions is significantly lower. When you dilute the stock into your buffer, the percentage of the organic solvent decreases dramatically, causing the compound to fall out of solution.

To prevent this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to determine the maximum tolerable concentration of 2-NPP in your final assay buffer.

  • Incorporate a co-solvent in your buffer: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can help maintain solubility.[3][4]

  • Adjust the pH of your buffer: 2-NPP is a basic compound, and its solubility is pH-dependent. Lowering the pH of your buffer will lead to protonation of the piperazine ring, increasing its aqueous solubility.

Q3: What is the pKa of this compound and why is it important for my experiments?

A3: The predicted pKa of this compound is approximately 8.73.[5] The pKa is the pH at which the compound is 50% ionized (protonated) and 50% non-ionized (in its free base form). For a basic compound like 2-NPP, at a pH below its pKa, the protonated, more water-soluble form will predominate. Conversely, at a pH above its pKa, the neutral, less water-soluble form will be more prevalent. Understanding the pKa is crucial for developing a suitable buffer system that can maintain the compound in its soluble, protonated state.

In-Depth Troubleshooting Guide

If the initial troubleshooting steps in the FAQs are insufficient, this section provides more detailed protocols and the scientific rationale behind them.

Issue 1: Persistent Precipitation in Aqueous Buffers

If simple dilution continues to result in precipitation, a more systematic approach to formulation is required.

The piperazine moiety of 2-NPP has two nitrogen atoms that can be protonated. By lowering the pH of your aqueous buffer, you increase the proportion of the protonated, and therefore more water-soluble, form of the molecule.

Experimental Protocol: Determining Optimal pH

  • Prepare a series of buffers with varying pH values (e.g., pH 7.5, 7.0, 6.5, 6.0).

  • Prepare a concentrated stock solution of 2-NPP in DMSO.

  • In separate microcentrifuge tubes, add your desired final concentration of 2-NPP from the stock solution to each buffer.

  • Vortex each tube thoroughly.

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 30 minutes) at your assay temperature.

  • If available, measure the turbidity of each solution using a spectrophotometer to quantify the amount of precipitation.

Expert Insights: Based on its pKa of ~8.73, a buffer with a pH of 6.5 to 7.0 is likely to maintain a significant portion of the 2-NPP in its protonated, soluble form. Always ensure that the chosen pH is compatible with your assay's biological components.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[3][4]

Recommended Co-solvents and Starting Concentrations:

Co-solventStarting Concentration in Final Assay BufferNotes
DMSO0.1 - 1%A powerful solvent, but can have effects on some biological assays. Always run a vehicle control.
Ethanol1 - 5%Generally well-tolerated in many cell-based assays.
Polyethylene Glycol (PEG 300 or 400)1 - 10%A good option for increasing solubility with generally low toxicity.

Experimental Protocol: Co-solvent Titration

  • Prepare your aqueous assay buffer.

  • Create a series of buffers containing increasing concentrations of your chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).

  • Add your 2-NPP stock solution to each of the co-solvent-containing buffers to achieve the desired final concentration.

  • Vortex and observe for precipitation as described in the pH optimization protocol.

Expert Insights: It is often beneficial to combine pH adjustment with the use of a co-solvent for a synergistic effect on solubility.

Issue 2: Need for Higher Compound Concentrations

For some assays, a higher concentration of 2-NPP may be necessary, exceeding what can be achieved with simple pH and co-solvent adjustments.

Surfactants can form micelles in aqueous solutions, which can encapsulate poorly soluble compounds and keep them in solution.[4]

Commonly Used Surfactants:

SurfactantTypeTypical Concentration Range
Tween® 20 / Polysorbate 20Non-ionic0.01 - 0.1%
Tween® 80 / Polysorbate 80Non-ionic0.01 - 0.1%
Cremophor® ELNon-ionic0.1 - 1%

Expert Insights: Non-ionic surfactants are generally preferred for biological assays as they are less likely to denature proteins compared to ionic surfactants. Always check for potential interference of the surfactant with your assay readout.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3][6]

Experimental Protocol: Cyclodextrin Formulation

  • Prepare a solution of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer. A common starting concentration is 1-5% (w/v).

  • Add the 2-NPP stock solution to the cyclodextrin-containing buffer.

  • Vortex and allow the solution to equilibrate, sometimes with gentle heating or sonication, to facilitate complex formation.

Solubility Troubleshooting Workflow

The following diagram outlines a systematic approach to improving the solubility of this compound.

solubility_workflow start Start: 2-NPP Solubility Issue check_organic Is 2-NPP soluble in a primary organic solvent (e.g., DMSO)? start->check_organic dissolve_stock Prepare a concentrated stock solution in DMSO. check_organic->dissolve_stock dilute_aqueous Dilute stock into aqueous assay buffer. dissolve_stock->dilute_aqueous precipitate_check Does precipitation occur? dilute_aqueous->precipitate_check success Success: Proceed with Assay precipitate_check->success No troubleshoot Initiate Troubleshooting precipitate_check->troubleshoot Yes ph_adjust Strategy 1: Adjust Buffer pH (e.g., to pH 6.5-7.0) troubleshoot->ph_adjust cosolvent Strategy 2: Add a Co-solvent (e.g., 1-5% Ethanol) troubleshoot->cosolvent surfactant Strategy 3: Incorporate a Surfactant (e.g., 0.05% Tween® 20) troubleshoot->surfactant cyclodextrin Strategy 4: Use Cyclodextrin (e.g., 2% HP-β-CD) troubleshoot->cyclodextrin re_evaluate Re-evaluate Solubility ph_adjust->re_evaluate cosolvent->re_evaluate surfactant->re_evaluate cyclodextrin->re_evaluate re_evaluate->success Resolved combine_strategies Combine Strategies (e.g., pH + Co-solvent) re_evaluate->combine_strategies Persistent Issue combine_strategies->re_evaluate

Sources

Technical Support Center: Navigating the Characterization of Nitrophenylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with nitrophenylpiperazine (NPP) derivatives. This guide is designed to address the nuanced challenges and common pitfalls encountered during the synthesis, purification, and characterization of this important class of compounds. My goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Foundational Challenges - Stability and Solubility

The journey of characterizing any new chemical entity begins with understanding its fundamental physicochemical properties. For NPPs, stability and solubility are often the first hurdles.

Q1: My solid-state NPP derivative is showing a gradual color change from white/pale yellow to a darker yellow/brown upon storage. What is causing this and how can I prevent it?

A1: This is a classic sign of degradation, and for NPPs, there are two primary culprits: photodegradation and oxidation.[1]

  • Causality—The "Why": The nitrophenyl moiety is a chromophore that can absorb UV-Vis light. This absorbed energy can excite the molecule to a higher energy state, making it susceptible to photochemical reactions that break bonds and form colored degradants. Additionally, the piperazine ring's nitrogen atoms can be susceptible to oxidation, reacting with atmospheric oxygen over time.[1]

  • Troubleshooting & Prevention:

    • Storage: Always store solid NPP compounds in amber vials or containers that are resistant to light.[1]

    • Inert Atmosphere: For long-term storage of particularly sensitive derivatives, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Temperature: Store compounds at low temperatures (e.g., 4°C or -20°C) to reduce the rate of any potential degradation reactions.

Q2: I'm struggling with poor solubility of my NPP compound in the aqueous buffers for my biological assay. This is leading to inconsistent results. What are my options?

A2: This is one of the most significant pitfalls in the biological characterization of NPPs. Poor solubility can lead to underestimated potency, variable data, and inaccurate structure-activity relationships (SAR).[2] The lipophilic nature of the aryl rings combined with the crystalline structure often results in low aqueous solubility.

  • Causality—The "Why": The concentration of your compound in the assay medium may be significantly lower than your nominal concentration because it has precipitated out of solution. This means the target protein is not exposed to the intended concentration, leading to erroneous results.[2]

  • Troubleshooting Workflow:

    G start Inconsistent Bioassay Data (Suspected Solubility Issue) sol_check Confirm Solubility Limit in Assay Buffer (e.g., Nephelometry or UV-Vis Scan) start->sol_check decision Is solubility now sufficient? sol_check->decision ph_adjust Adjust Buffer pH (Piperazines are basic; lower pH may help) cosolvent Introduce Co-solvent (e.g., DMSO, Ethanol) ph_adjust->cosolvent stock_prep Optimize Stock Solution (Freshly prepare; sonicate before use) cosolvent->stock_prep stock_prep->decision formulate Consider Formulation Strategy (e.g., Amorphous Solid Dispersion) end_fail Re-evaluate Compound or Assay Conditions formulate->end_fail decision->ph_adjust No decision->formulate Still No end_ok Proceed with Assay decision->end_ok Yes

    Caption: Workflow for troubleshooting poor compound solubility.
  • Practical Solutions:

    • pH Adjustment: Since piperazine is a basic moiety, the overall solubility of your NPP derivative will likely be pH-dependent.[3] Systematically test the solubility across a range of physiologically relevant pH values to find an optimum.

    • Co-solvents: While most assays use a small percentage of DMSO from the compound stock, you may need to carefully increase it. Be cautious, as high concentrations of organic solvents can affect protein conformation and assay performance.

    • Stock Solution Handling: Many compounds have limited solubility even in 100% DMSO.[2] Always visually inspect your stock solutions for precipitate before dilution. If needed, gently warm and sonicate the stock to ensure complete dissolution before preparing your assay plates.

Parameter Recommendation Rationale
Stock Solvent 100% DMSOStandard for primary screening.
Stock Concentration 10-20 mM (if possible)Higher concentrations risk precipitation upon storage or dilution.[2]
Final Assay [DMSO] < 1%, ideally < 0.5%Minimizes solvent effects on biological targets.
pH Screening Range pH 6.0 - 8.0Covers typical physiological assay conditions.

Section 2: Analytical Characterization Pitfalls

Accurate structural confirmation and purity assessment are non-negotiable. Here’s how to overcome common hurdles with standard analytical techniques.

Q3: I'm developing a reverse-phase HPLC method for my NPP, but I'm seeing significant peak tailing. How can I improve the peak shape?

A3: Peak tailing for piperazine-containing compounds is a frequent issue. It's typically caused by secondary interactions between the basic nitrogen atoms of the piperazine ring and residual acidic silanol groups on the silica-based column packing.[1]

  • Causality—The "Why": The protonated piperazine molecule electrostatically "sticks" to the deprotonated, negatively charged silanol groups on the stationary phase. This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to elute more slowly, resulting in a tailed peak.

  • Troubleshooting & Optimization:

    • Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase.

      • Low pH (2.5-3.5): At this pH, most silanol groups are protonated and neutral, minimizing the ionic interaction. The piperazine nitrogens will be fully protonated. This is often the most effective solution. Use buffers like phosphate or formate.

      • High pH (8-10): Using a high-pH stable column (e.g., hybrid silica), you can operate at a pH where the piperazine is in its neutral, free-base form, eliminating the ionic interaction.

    • Use a Competitive Base: Add a small amount of an amine modifier, like 0.1% triethylamine (TEA), to the mobile phase.[1] The TEA will preferentially bind to the active silanol sites, "masking" them from your NPP analyte.

    • Column Choice: If mobile phase optimization isn't enough, switch to a column with a different stationary phase or one that is end-capped to have fewer residual silanols. A phenyl column can sometimes offer different selectivity for aromatic compounds like NPPs.[1]

Q4: I'm analyzing my NPP derivative with LC-MS and see an unexpected ion. How do I begin to identify it?

A4: Identifying unknown peaks is a critical part of impurity profiling.[4] The first step is to determine if it's a synthetic impurity, a degradant, or a system artifact. Understanding the common fragmentation patterns of piperazines is key.

  • Causality—The "Why": The structure of NPPs has several bonds that are prone to cleavage under CID conditions in the mass spectrometer. The most common fragmentations occur at the C-N bonds within and connected to the piperazine ring.[5]

  • Common Fragmentation Pathways:

    • Piperazine Ring Opening: Cleavage of the C-N bonds within the piperazine ring often leads to characteristic neutral losses and fragment ions like m/z 56 or 70.[5]

    • Benzyl/Aryl Cleavage: For N-benzylpiperazines, a prominent fragment at m/z 91 (the tropylium ion) is very common. For phenylpiperazines, cleavage of the bond between the phenyl ring and the piperazine nitrogen is also observed.[5]

    • Nitro Group Fragmentation: The nitro group itself can undergo fragmentation, though this is often less dominant than the piperazine ring cleavages.[6]

    G start Unexpected Peak in LC-MS check_blank Analyze Blank Injection (Solvent Only) start->check_blank is_artifact Is Peak in Blank? check_blank->is_artifact artifact System Artifact (e.g., mobile phase adduct, carryover) is_artifact->artifact Yes is_impurity Potential Impurity or Degradant is_artifact->is_impurity No forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) is_impurity->forced_degradation match_degradant Does Peak Intensity Increase Under Stress Conditions? forced_degradation->match_degradant is_degradant Is it a match? match_degradant->is_degradant degradant Identified as Degradant is_degradant->degradant Yes synthetic_impurity Likely a Synthetic Impurity (Review synthesis scheme for potential side products) is_degradant->synthetic_impurity No

    Caption: Decision tree for identifying unknown chromatographic peaks.
  • Protocol: Forced Degradation Study

    • Prepare Solutions: Prepare solutions of your NPP in 0.1 M HCl (acid), 0.1 M NaOH (base), and 3% H₂O₂ (oxidative). Prepare a solid sample for thermal stress and a solution for photostability testing.

    • Incubate: Keep the acid, base, and oxidative samples at a controlled temperature (e.g., 60°C) for several hours. Place the solid sample in an oven at a similar temperature. Expose the photo sample to a controlled light source (per ICH guidelines).

    • Neutralize & Analyze: At various time points, take aliquots from the acid and base solutions, neutralize them, and analyze all samples by your HPLC-MS method alongside an unstressed control.

    • Identify: Look for the growth of new peaks. An increase in your unknown peak under specific conditions strongly suggests it is a degradant formed via that pathway.[7]

Section 3: Biological Assay Challenges

Beyond solubility, the inherent chemical nature of NPPs can introduce other artifacts in biological assays.

Q5: My NPP compound shows high activity in an initial screen, but the dose-response curve is shallow and looks unusual. Could this be an artifact?

A5: Yes, this is a distinct possibility. Aside from solubility issues, compounds containing a nitrophenyl group can be prone to assay interference through several mechanisms.

  • Causality—The "Why":

    • Redox Activity: The nitroaromatic group is redox-active. It can be reduced by cellular components, potentially generating reactive oxygen species (ROS) that can non-specifically damage proteins and disrupt assay signaling, leading to false-positive results.

    • Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that non-specifically inhibit enzymes, giving a false impression of activity.

    • Photoreactivity: As mentioned earlier, the chromophoric nature of the nitro group can be an issue in assays that use light (e.g., fluorescence-based readouts) if the compound absorbs at the excitation or emission wavelengths.

  • Troubleshooting & De-risking:

    • Include Detergent: Re-run the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer. If the compound is acting via aggregation, the detergent will disrupt the aggregates, and the apparent activity should decrease significantly.

    • Run Counter-screens: Test the compound in an assay that is known to be susceptible to redox-cycling compounds.

    • Check for Autofluorescence: Scan the emission spectrum of your compound to ensure it doesn't interfere with your assay's fluorescent probes.

Q6: My in vitro microsomal stability assay shows my NPP is metabolized extremely quickly. How can I improve its metabolic stability?

A6: Rapid metabolism is a known liability for many piperazine-containing scaffolds.[8] The piperazine ring and adjacent positions are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in liver microsomes.[9]

  • Causality—The "Why": The nitrogen atoms and adjacent aliphatic carbons are electron-rich and accessible, making them prime targets for CYP-mediated oxidation, which is the first step in clearance from the body.[8][9]

  • Strategies for Improving Metabolic Stability:

    • Blocking Sites of Metabolism: This is a medicinal chemistry strategy. If you can identify the primary site of metabolism (the "soft spot"), you can modify the structure to block it. For example, introducing a fluorine atom or a methyl group at a susceptible carbon can sterically hinder the CYP enzyme from accessing that position.

    • Modulating Electronics: Reducing the electron density of the piperazine ring by adding electron-withdrawing groups elsewhere on the molecule can sometimes decrease its susceptibility to oxidation.

    • In Silico Prediction: Before synthesizing new analogs, use computational models to predict the most likely sites of metabolism.[8] This can help guide your synthetic strategy to proactively address metabolic liabilities.

System Enzymes Present Use Case
Liver Microsomes Phase I (CYPs, FMOs), some Phase II (UGTs)High-throughput screening for initial clearance assessment.[9]
S9 Fraction Microsomal + Cytosolic EnzymesBroader assessment, includes enzymes like aldehyde oxidase.[9]
Hepatocytes All liver enzymes and cofactors"Gold standard" in vitro system, best mimics the in vivo situation.[9]

References

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC. PubMed Central.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed.
  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate.
  • Synthesis, Spectroscopic Characterization, pH Dependent Electrochemistry and Computational Studies of Piperazinic Compounds. ResearchGate.
  • (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. ResearchGate.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. National Institutes of Health.
  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate.
  • Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
  • Metabolic Stability. Frontage Laboratories.
  • New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. Contract Pharma.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate.
  • Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening. ChemRxiv.
  • (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. PubMed.
  • Trends and Challenges in Nitrosamine Testing: Part Five – Pharma's Future. Technology Networks.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF. ResearchGate.
  • Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks.
  • Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine. PubMed.
  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI.
  • Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use. PubMed.
  • Impacts of Storage Conditions and Synergistic Degradation on the Stability of Levodopa and Carbidopa in Aqueous Solutions. ResearchGate.

Sources

Refining crystallization methods for high-purity 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to High-Purity 1-(2-Nitrophenyl)piperazine Crystallization: Troubleshooting and Optimization

Welcome to the Technical Support Center for the purification of this compound (2-NPP). This guide is designed for researchers, scientists, and drug development professionals aiming to achieve high-purity 2-NPP through crystallization. As a key intermediate in the synthesis of various active pharmaceutical ingredients, the purity of 2-NPP is paramount. This document provides field-proven insights and troubleshooting solutions to common challenges encountered during its crystallization.

Core Principles of 2-NPP Crystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1] The ideal solvent will dissolve this compound completely at an elevated temperature but will have limited solubility for it at lower temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the solution (mother liquor).[2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the crystallization of this compound, providing both diagnostic questions and actionable solutions.

Q1: My 2-NPP is "oiling out" instead of forming crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystal lattice.[3] This occurs when the saturation temperature of your solution is higher than the melting point of your solute (2-NPP).[4] The presence of significant impurities can also depress the melting point of 2-NPP, making it more prone to oiling out.[5][6]

Causality & Solutions:

  • High Solute Concentration/Rapid Cooling: If the solution is too concentrated or cooled too quickly, it becomes supersaturated at a temperature where 2-NPP is still molten.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation temperature.[4] Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.[4]

  • Impurity-Induced Melting Point Depression: Impurities can significantly lower the melting point of your compound, causing it to liquefy even at temperatures where the pure compound would be solid.

    • Solution: If slow cooling doesn't resolve the issue, consider an activated charcoal treatment. Add a small amount of activated charcoal to the hot solution, keep it at temperature for a few minutes to adsorb impurities, and then perform a hot filtration to remove the charcoal before cooling.[5] This can remove impurities that cause oiling out.

Q2: Crystallization is not starting, even after the solution has cooled. What steps can I take to induce crystal formation?

Answer: A failure to crystallize from a cooled, supersaturated solution indicates that the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.

Causality & Solutions:

  • Insufficient Supersaturation: You may have used too much solvent, preventing the solution from reaching the necessary concentration for crystallization.

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[4] Once reduced in volume, allow it to cool again. To check if you are losing product in the filtrate, you can dip a glass stirring rod into the mother liquor and let it dry to see if a solid forms.[4]

  • Lack of Nucleation Sites: Spontaneous nucleation can be slow.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]

    • Solution 2 (Seeding): If you have a small amount of pure 2-NPP, add a single, tiny crystal to the supersaturated solution. This "seed crystal" acts as a template for further crystal growth.[7]

    • Solution 3 (Lower Temperature): Further reduce the temperature by placing the flask in an ice bath. This increases supersaturation but should be done cautiously as rapid cooling can lead to smaller, less pure crystals.[8]

Q3: The final yield of my purified 2-NPP is very low. What are the likely causes?

Answer: A low recovery rate is a common issue that can often be traced back to procedural parameters.

Causality & Solutions:

  • Excessive Solvent Use: Using too much solvent is the most frequent cause of low yield, as a significant amount of your product will remain dissolved in the mother liquor even after cooling.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude 2-NPP. It is better to add solvent in small portions to the heated mixture until dissolution is just complete.

  • Premature Crystallization: If the compound crystallizes too early during a hot filtration step (if performed), product will be lost on the filter paper.

    • Solution: Ensure your funnel and receiving flask are pre-heated before hot filtration. Use a fluted filter paper to speed up the filtration process. Add a small excess of solvent before filtering to ensure the compound remains in solution.

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for 2-NPP at low temperatures.

    • Solution: Re-evaluate your solvent system. A good solvent should exhibit a large difference in solubility between its boiling point and room temperature (or 0 °C).[1] Refer to the solvent selection table below.

Q4: The final crystals are very fine, like a powder, making them difficult to filter and dry. How can I grow larger crystals?

Answer: Crystal size is almost entirely dependent on the rate of cooling.[9] Rapid crystal formation traps solvent and impurities and results in a less pure final product.

Causality & Solutions:

  • Rapid Cooling: Cooling the solution too quickly leads to a high rate of nucleation, where many small crystals form simultaneously instead of a few nuclei growing into larger crystals.[10][11]

    • Solution: Slow down the cooling process significantly. After heating, allow the flask to cool to room temperature on a benchtop, insulated by a cork ring or paper towels.[4] Once at room temperature, you can then move it to a colder environment (like a refrigerator or ice bath) for maximum recovery. A slower cooling rate in the initial stages is crucial for growing larger crystals.[12]

Workflow for Troubleshooting 2-NPP Crystallization

The following diagram outlines a logical workflow for addressing common crystallization challenges.

G start Start with Crude 2-NPP in Hot Solvent dissolved Is the solid fully dissolved? start->dissolved add_solvent Add more hot solvent in small portions dissolved->add_solvent No cool Allow solution to cool slowly dissolved->cool Yes add_solvent->dissolved outcome What is the outcome? cool->outcome oiling_out Problem: Oiling Out outcome->oiling_out Liquid droplets form no_crystals Problem: No Crystals Form outcome->no_crystals Solution remains clear crystals_ok Crystals Formed outcome->crystals_ok Solid forms reheat Reheat to dissolve oil. Add 5-10% more solvent. Cool VERY slowly. oiling_out->reheat induce Induce Crystallization: 1. Scratch with glass rod 2. Add seed crystal no_crystals->induce isolate Isolate crystals via filtration. Wash with cold solvent. crystals_ok->isolate reheat->cool charcoal Consider charcoal treatment and hot filtration for stubborn oiling issues. reheat->charcoal evaporate If still no crystals, evaporate some solvent and re-cool. induce->evaporate evaporate->cool analyze Analyze for Purity & Yield isolate->analyze

Caption: Troubleshooting workflow for 2-NPP crystallization.

Recommended Recrystallization Protocol for this compound

This protocol provides a robust starting point for achieving high-purity 2-NPP.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: Choose an appropriate solvent using the table below as a guide. Ethanol or isopropanol are common starting points for arylpiperazines. The ideal solvent should fully dissolve 2-NPP when hot but sparingly when cold.[13]

  • Dissolution: Place the crude 2-NPP in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at or near the solvent's boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of solute weight) of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a clean flask and a funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal. This step also removes any insoluble impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-insulating surface to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent is critical for successful recrystallization.[14] The following table provides a qualitative guide for common laboratory solvents.

SolventPolarityBoiling Point (°C)Suitability for 2-NPP RecrystallizationRationale & Comments
Ethanol Polar Protic78Excellent Often provides a good solubility differential. Relatively non-toxic and easy to remove. A common first choice for arylpiperazines.[15]
Isopropanol Polar Protic82Excellent Similar to ethanol, slightly higher boiling point may improve dissolution of less soluble impurities.
Methanol Polar Protic65Good High solubility may lead to lower yields unless cooled significantly. Can be effective for specific impurity profiles.[13]
Water Very Polar100Poor (as single solvent) 2-NPP, being largely organic, is unlikely to be sufficiently soluble in hot water.[15] May be used as an anti-solvent.
Ethyl Acetate Polar Aprotic77Fair to Good May be a suitable solvent, often used in combination with a non-polar solvent like hexanes.
Toluene Non-polar111Fair May be too good a solvent, leading to high solubility even at room temperature. Its high boiling point can be a safety concern.
Hexanes Non-polar~69Poor (as primary solvent) 2-NPP is likely insoluble or sparingly soluble even when hot. Excellent as an anti-solvent or for washing final crystals.

Note: A mixed-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) can be highly effective. In this method, the crude product is dissolved in a minimum of the "good" solvent (in which it is highly soluble), and the "bad" anti-solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and cooled slowly.[16]

References

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
  • Maitland, J. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Hartati, I., et al. (2020). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
  • Maitland, J. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. r/ChemicalEngineering.
  • University of Alberta. (n.d.). Recrystallization.
  • Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Crystallization.com. (2024, December 25). Understanding Oiling-Out in Crystallization Processes.
  • Srinivasakannan, C., et al. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi.

Sources

Validation & Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of 1-(2-Nitrophenyl)piperazine and 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery and Development

In the intricate world of medicinal chemistry, the simple repositioning of a functional group can dramatically alter the biological profile of a molecule. This guide delves into the pharmacological nuances of two positional isomers: 1-(2-nitrophenyl)piperazine and 1-(4-nitrophenyl)piperazine. While sharing the same molecular formula, the ortho versus para placement of the nitro group on the phenyl ring dictates their interactions with biological targets, leading to distinct and divergent activities. This document serves as a comprehensive resource for researchers, synthesizing available data to illuminate their structure-activity relationships and potential therapeutic applications.

The Critical Distinction: Ortho vs. Para Substitution

The core structural motif of both compounds is a phenylpiperazine scaffold, a privileged structure in drug discovery known for its interaction with various receptors and enzymes. The key differentiator is the location of the electron-withdrawing nitro group.

  • This compound (Ortho Isomer): The nitro group is adjacent to the piperazine linkage. This proximity can lead to steric hindrance and intramolecular interactions that influence the conformation of the molecule and its ability to bind to specific targets.

  • 1-(4-Nitrophenyl)piperazine (Para Isomer): The nitro group is positioned opposite the piperazine ring. This placement results in a more linear and electronically distinct molecule compared to its ortho counterpart, which can favor different binding pocket geometries.

The following diagram illustrates the structural difference between the two isomers.

G cluster_0 This compound cluster_1 1-(4-Nitrophenyl)piperazine 2-NPP 2-NPP 4-NPP 4-NPP

Caption: Chemical structures of this compound and 1-(4-Nitrophenyl)piperazine.

Biological Activity Profile: A Study in Contrasts

The positional isomerism of the nitro group gives rise to markedly different pharmacological profiles for these two compounds.

1-(4-Nitrophenyl)piperazine: A Selective Serotonin Releasing Agent

The biological activity of 1-(4-nitrophenyl)piperazine (pNPP) is the more extensively characterized of the two. It has been identified as a selective partial serotonin releasing agent.[1][2] This activity is concentration-dependent, with an EC50 value in the range of 19 to 43 nM and a maximal efficacy (Emax) of 57%.[1][2] Importantly, pNPP shows selectivity for the serotonin system, as it is inactive as a releasing agent for dopamine and norepinephrine, with EC50 values greater than 10,000 nM.[1][2]

The phenylpiperazine moiety is a common feature in many serotonergic ligands, and the specific substitution at the para position appears crucial for this activity. Derivatives of 4-nitrophenylpiperazine have also been explored for other biological activities, including:

  • Tyrosinase Inhibition: Several studies have reported the design and synthesis of 4-nitrophenylpiperazine derivatives as potential inhibitors of tyrosinase, an enzyme involved in melanin production.[3][4][5][6][7]

  • Antimicrobial and Antifungal Activity: Various derivatives of 1-(4-nitrophenyl)piperazine have demonstrated activity against bacterial and fungal pathogens.[8][9][10][11][12]

This compound: An Enigmatic Profile with Anti-Inflammatory Hints

The biological activity of this compound is less well-defined in the scientific literature. One source suggests that it possesses anti-inflammatory properties by inhibiting nitric oxide synthesis. The proposed mechanism involves the formation of a complex with plasma glucose that subsequently inhibits the enzyme nitrate reductase. However, it is important to note that this mechanism is unconventional and requires further validation from additional independent studies.

While the direct biological activity of the parent compound is not extensively documented, the this compound scaffold has been utilized in the development of other bioactive molecules. For instance, it has been incorporated into dual Src/Abl kinase inhibitors with potential applications in cancer therapy.[13] This suggests that while the parent molecule's activity is not fully elucidated, its structural features are amenable to the design of potent and specific inhibitors of various biological targets.

Comparative Analysis: A Summary of Known Biological Activities

The following table provides a side-by-side comparison of the known biological activities of the two isomers based on available data.

FeatureThis compound1-(4-Nitrophenyl)piperazine
Primary Biological Target Not definitively established; potential anti-inflammatory action.Serotonin Transporter (SERT).[1][2]
Mechanism of Action Proposed to inhibit nitric oxide synthesis via nitrate reductase inhibition (requires further validation).Selective partial serotonin releasing agent.[1][2]
Potency Not well-characterized.EC50: 19-43 nM for serotonin release.[1][2]
Selectivity Not well-characterized.Selective for serotonin vs. dopamine and norepinephrine transporters.[1][2]
Therapeutic Potential Potential as an anti-inflammatory agent.Research tool for studying the serotonin system; scaffold for serotonergic drugs.
Derivative Applications Scaffold for kinase inhibitors.[13]Tyrosinase inhibitors,[3][4][5][6][7] antimicrobial agents.[8][9][10][11][12]

Experimental Protocol: In Vitro Serotonin Transporter (SERT) Uptake Assay

To experimentally compare the serotonergic activity of these two isomers, a serotonin transporter (SERT) uptake assay using human embryonic kidney (HEK293) cells stably expressing the human SERT would be appropriate. This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into these cells.

Objective

To determine and compare the potency of this compound and 1-(4-nitrophenyl)piperazine in inhibiting serotonin uptake via the human serotonin transporter.

Materials
  • HEK293 cells stably expressing human SERT (hSERT)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum and appropriate selection antibiotics

  • [³H]Serotonin (specific activity ~20-30 Ci/mmol)

  • Test compounds: this compound and 1-(4-nitrophenyl)piperazine

  • Positive control: Fluoxetine or another known SERT inhibitor

  • Assay buffer: Krebs-Ringer-HEPES buffer (KRHB), pH 7.4

  • Scintillation cocktail and vials

  • Microplate scintillation counter

Step-by-Step Methodology
  • Cell Culture: Maintain hSERT-HEK293 cells in DMEM supplemented with 10% FBS and selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂. Seed cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive control in DMSO.

    • Prepare serial dilutions of the compounds in KRHB to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent effects.

    • Prepare the [³H]Serotonin working solution in KRHB at a final concentration of ~10 nM.

  • Assay Procedure:

    • On the day of the experiment, wash the confluent cell monolayers twice with pre-warmed KRHB.

    • Add 50 µL of the test compound dilutions or vehicle (for total uptake) or a high concentration of a known inhibitor (for non-specific uptake) to the wells.

    • Pre-incubate the plates for 15 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of the [³H]Serotonin working solution to each well.

    • Incubate for 10 minutes at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRHB.

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Express the data as a percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture hSERT-HEK293 cells B Prepare compound dilutions A->B E Pre-incubate with compounds B->E C Prepare [³H]Serotonin F Add [³H]Serotonin to start uptake C->F D Wash cells D->E E->F G Incubate at 37°C F->G H Terminate uptake and wash G->H I Lyse cells H->I J Scintillation counting I->J K Calculate % inhibition J->K L Determine IC50 values K->L

Caption: Workflow for the in vitro SERT uptake assay.

Conclusion and Future Directions

The comparison between this compound and 1-(4-nitrophenyl)piperazine serves as a compelling example of how subtle structural modifications can lead to profound differences in biological activity. While the para isomer, pNPP, has a well-defined role as a selective serotonin releasing agent, the ortho isomer remains a more enigmatic molecule with preliminary evidence suggesting potential anti-inflammatory properties.

For researchers in drug discovery, this guide highlights several key takeaways:

  • The Importance of Isomerism: Positional isomers should be considered as distinct chemical entities with unique pharmacological profiles.

  • Scaffold Hopping and Derivatization: The phenylpiperazine core is a versatile scaffold. The differing activities of these two isomers suggest that further derivatization from either the ortho or para position could lead to novel therapeutics with a wide range of applications.

  • Need for Further Research: The biological activity of this compound, in particular, warrants further investigation to validate the initial anti-inflammatory findings and to explore other potential biological targets.

Future studies should focus on a direct head-to-head comparison of these two isomers in a broader range of biological assays to build a more complete picture of their structure-activity relationships. This could include receptor binding panels, enzyme inhibition assays, and in vivo models to further elucidate their pharmacological effects and therapeutic potential.

References

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC. (2024, April 5). PubMed Central. [Link][3]
  • para-Nitrophenylpiperazine - Wikipedia. (n.d.). Wikipedia. [Link][1]
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021). MDPI. [Link]
  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. (n.d.).
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024, April 5). PubMed. [Link][5]
  • (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (n.d.).
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal P
  • Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. (n.d.). Der Pharma Chemica. [Link][9]
  • S-EPMC10998383 - Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • The Role of 1-(4-Nitrophenyl)piperazine in Advanced Pharmaceutical Synthesis. (n.d.). LinkedIn. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • 1-(4-Nitrophenyl)piperazine. (n.d.). PubChem. [Link]
  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. (n.d.).
  • Chemistry:Para-Nitrophenylpiperazine. (n.d.). HandWiki. [Link][2]
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). AYUSHDHARA. [Link]
  • Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity rel
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021, March 31).
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (n.d.). PubMed. [Link]
  • Some pharmacological properties of piperazine. (n.d.). PubMed. [Link]
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (n.d.). PubMed. [Link][14]
  • (PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. (n.d.).
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]
  • Current awareness of piperazines: pharmacology and toxicology. (2011, July 11). PubMed. [Link]
  • Understanding Ortho, Para, and Meta Directors. (2018, February 2). Master Organic Chemistry. [Link]
  • Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. (2020, February 13). PubMed Central. [Link]

Sources

From Building Block to Multimodal Agent: A Comparative Analysis of 1-(2-Nitrophenyl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of biological systems. Its structural rigidity, synthetic tractability, and favorable physicochemical properties make it an ideal foundation for developing novel drugs. This guide provides an in-depth comparative analysis of 1-(2-Nitrophenyl)piperazine (2-NPP), a key synthetic intermediate, and several of its notable analogs. We will explore the journey from a simple chemical building block to a complex, clinically approved multimodal therapeutic agent, elucidating the critical structure-activity relationships (SAR) that govern pharmacological function.

The Phenylpiperazine Core: A Versatile Pharmacophore

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, serves as a versatile linker and pharmacophore. When attached to a phenyl ring, the resulting N-phenylpiperazine moiety becomes a cornerstone for drugs targeting the central nervous system (CNS). The electronic nature and substitution pattern of the phenyl ring, combined with modifications at the distal N4-nitrogen of the piperazine, allow for precise tuning of receptor affinity, selectivity, and functional activity. This guide focuses on ortho-substituted phenylpiperazines, beginning with the foundational nitro-substituted compound.

Core Compound and Key Analogs: A Structural Overview

Our analysis centers on this compound (2-NPP) and compares it with structurally and pharmacologically significant analogs to understand how subtle and substantial chemical modifications dictate biological activity.

  • This compound (2-NPP): This compound is primarily valued as a versatile synthetic intermediate.[1][2] Its 2-nitro group is a strong electron-withdrawing group that can be chemically modified (e.g., reduced to an amine) to create a diverse library of derivatives. Direct pharmacological data on 2-NPP is scarce, underscoring its primary role as a precursor rather than an active agent itself.

  • 1-(4-Nitrophenyl)piperazine (4-NPP): A positional isomer of 2-NPP, 4-NPP serves as an important comparator. It is also used as a synthetic precursor and has been investigated for its potential role in modulating potassium channels.[3][4] Studies have shown it acts as a selective partial serotonin releasing agent, a distinct mechanism from receptor antagonism or agonism.[5]

  • 1-(2-Methoxyphenyl)piperazine (2-MPP): Replacing the nitro group with a methoxy group dramatically alters the compound's electronic properties and pharmacological profile. The 2-methoxy group is electron-donating and introduces a different steric profile. 2-MPP is a known metabolite of several antipsychotic drugs and is a widely used building block for ligands targeting serotonergic and dopaminergic receptors.[6][7] It shows significant affinity for several serotonin receptors, particularly the 5-HT1A subtype.[8][9]

  • Vortioxetine: This FDA-approved antidepressant represents a highly evolved analog. It features a 1-(2-phenylsulfanyl)phenylpiperazine core, demonstrating a significant structural departure from the simpler analogs. This complexity gives rise to a unique "multimodal" mechanism of action, combining potent serotonin reuptake inhibition with modulation of multiple serotonin receptors.[10][11]

Comparative Structure-Activity Relationship (SAR)

The transition from a simple building block like 2-NPP to a complex drug like vortioxetine is governed by precise structure-activity relationships.

  • Influence of the Phenyl Substituent: The nature of the substituent at the ortho-position of the phenyl ring is critical. The electron-withdrawing nitro group in 2-NPP makes it a useful chemical handle for synthesis.[1] Replacing it with the electron-donating methoxy group in 2-MPP leads to direct and significant interaction with CNS receptors, particularly serotonin receptors. This highlights how modulating the electronic environment of the phenyl ring directly impacts biological target engagement.[8][9]

  • Positional Isomerism (Ortho vs. Para): The comparison between 2-NPP and 4-NPP illustrates the importance of substituent placement. While both are synthetic intermediates, 4-NPP has a more defined role as a partial serotonin releaser.[5] This suggests that moving the nitro group from the ortho to the para position alters the molecule's interaction with monoamine transporters, shifting its mechanism of action entirely.

  • Elaboration of the Phenylpiperazine Core: Vortioxetine exemplifies how building upon the core scaffold leads to polypharmacology. The addition of the 2,4-dimethylphenyl sulfide moiety creates a molecule with a unique three-dimensional shape that allows it to interact with high affinity at the serotonin transporter (SERT) and simultaneously engage multiple serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, and 5-HT7).[10][11] This multimodal activity is believed to contribute to its clinical efficacy, including pro-cognitive effects.[10]

Quantitative Pharmacological Comparison

The pharmacological differences between these analogs are best illustrated by their receptor binding affinities (Ki), which represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. The table below summarizes key data for the pharmacologically active analogs.

CompoundTargetBinding Affinity (Ki, nM)Functional Activity
1-(2-Methoxyphenyl)piperazine (2-MPP) Analog 5-HT1A0.4Antagonist
α1-Adrenergic64Antagonist
Vortioxetine Serotonin Transporter (SERT)1.6Inhibitor
5-HT33.7Antagonist
5-HT1A15Agonist
5-HT719Antagonist
5-HT1B33Partial Agonist
5-HT1D54Antagonist
Aripiprazole (for comparison) D2 Dopamine0.34Partial Agonist
5-HT1A1.65Partial Agonist
5-HT2A3.4Antagonist

Data for 2-MPP analog is for 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, a well-characterized high-affinity ligand.[8] Data for Vortioxetine and Aripiprazole are compiled from multiple sources.[10][11][12][13]

This data clearly shows the evolution of the scaffold. While derivatives of 2-MPP can be potent at a single target like the 5-HT1A receptor, the structural elaboration seen in vortioxetine yields a compound with a complex and potent profile across multiple serotonergic targets. Aripiprazole, another phenylpiperazine-containing drug, is included to illustrate how different structural modifications can shift the primary target profile towards the dopamine system while retaining significant serotonergic activity.[12][14]

Experimental Methodologies: Ensuring Data Integrity

The trustworthiness of pharmacological data hinges on robust and well-validated experimental protocols. Here, we detail representative methods for the synthesis of a core analog and the characterization of its receptor binding affinity.

Representative Synthesis Protocol: 1-(2-Methoxyphenyl)piperazine Hydrochloride

This protocol describes a common method for synthesizing the 2-MPP core structure via condensation cyclization. The choice of reactants and conditions is critical for achieving a good yield and high purity.

Workflow Diagram: Synthesis of 1-(2-Methoxyphenyl)piperazine

A Starting Materials: o-Anisidine & Bis(2-chloroethyl)amine HCl B Reaction Vessel Solvent: n-Butanol Catalyst: K2CO3 A->B C Condensation Cyclization Heat at 150°C for ~12-24h B->C Reflux D Work-up: Cool to Room Temp Dissolve in Methanol C->D E Precipitation Add Diethyl Ether D->E F Isolation Filter Precipitate Wash with Ether E->F G Final Product: 1-(2-Methoxyphenyl)piperazine HCl (White Solid) F->G

Caption: General workflow for the synthesis of 1-(2-methoxyphenyl)piperazine HCl.

Step-by-Step Procedure:

  • Reactant Preparation: In a suitable reaction vessel, combine 2-methoxyaniline (o-anisidine, 1 equivalent), bis(2-chloroethyl)amine hydrochloride (1-1.2 equivalents), and potassium carbonate (as a base, ~2 equivalents).

  • Solvent Addition: Add n-butanol or a similar high-boiling point solvent to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 150°C) with constant stirring for 12 to 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Dissolution: Once the reaction is complete, allow the mixture to cool to room temperature. Dissolve the resulting residue in a minimal amount of methanol.

  • Precipitation: Slowly add diethyl ether to the methanol solution while stirring. The product will precipitate out of the solution as a salt.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the final product, 1-(2-methoxyphenyl)piperazine hydrochloride, under vacuum to yield a white crystalline solid. Purity can be confirmed by HPLC and structure verified by NMR spectroscopy.

Protocol for Radioligand Competition Binding Assay

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound (e.g., a new piperazine analog) for a specific receptor (e.g., 5-HT1A).[15]

Workflow Diagram: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis A Prepare Receptor Source (e.g., Cell Membranes expressing 5-HT1A) C Total Binding: Membranes + Radioligand A->C D Non-Specific Binding: Membranes + Radioligand + High Conc. Unlabeled Ligand A->D E Competition Binding: Membranes + Radioligand + Increasing Conc. of Test Compound A->E B Prepare Buffers and Reagents (Assay Buffer, Radioligand, Test Compound) B->C B->D B->E F Rapid Vacuum Filtration (Separates bound from free radioligand) C->F D->F E->F G Scintillation Counting (Quantifies radioactivity on filters) F->G H Data Analysis: Calculate Specific Binding Generate Competition Curve (IC50) G->H I Calculate Ki (Cheng-Prusoff Equation) H->I

Caption: Workflow for a competitive radioligand binding assay to determine Ki.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., 5-HT1A). Homogenize cells in a cold buffer and pellet the membranes via centrifugation. Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[16]

  • Assay Setup: The assay is performed in a 96-well plate.[16]

    • Total Binding Wells: Add receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) near its dissociation constant (Kd), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, the radioligand, and a saturating concentration of a known, non-radioactive competing ligand (e.g., serotonin) to block all specific binding sites.

    • Competition Wells: Add receptor membranes, the radioligand, and serial dilutions of the unlabeled test compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding. This step separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][17]

Visualization of a Multimodal Signaling Pathway

The advanced pharmacology of vortioxetine can be visualized to understand its integrated effect on serotonergic neurotransmission.

Signaling Pathway Diagram: Vortioxetine's Multimodal Action

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron SERT SERT Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake HT1A_pre 5-HT1A (Autoreceptor) HT1B_pre 5-HT1B (Autoreceptor) Vort Vortioxetine Vort->SERT Inhibits Vort->HT1A_pre Agonist Vort->HT1B_pre Partial Agonist HT1A_post 5-HT1A Vort->HT1A_post Agonist HT3_post 5-HT3 Vort->HT3_post Antagonist HT7_post 5-HT7 Vort->HT7_post Antagonist Serotonin->HT1A_post Serotonin->HT3_post Serotonin->HT7_post Response Modulated Neuronal Activity HT1A_post->Response HT3_post->Response HT7_post->Response

Caption: Multimodal action of Vortioxetine on the serotonin synapse.

This pathway illustrates how vortioxetine not only increases synaptic serotonin levels by blocking the SERT but also directly modulates postsynaptic neuronal activity by acting as an agonist, partial agonist, or antagonist at different serotonin receptor subtypes.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs demonstrates a clear evolutionary path from a simple, non-specific chemical scaffold to highly potent and selective pharmacological agents. The journey involves strategic modifications of the phenylpiperazine core to tune electronic properties, steric bulk, and overall molecular topology. This allows for the precise targeting of specific receptors or, as in the case of vortioxetine, the deliberate engagement of multiple targets to achieve a desired therapeutic profile.

Future research in this area will likely focus on designing novel analogs with even greater subtype selectivity or unique combinations of functional activities. The use of computational modeling and structure-based drug design, guided by the foundational SAR principles outlined here, will be instrumental in developing the next generation of phenylpiperazine-based therapeutics for CNS disorders and beyond.

References

  • de Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs.
  • Citrome, L. (2014). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. Innovations in Clinical Neuroscience.
  • National Center for Biotechnology Information. (n.d.). Vortioxetine. PubChem.
  • Stahl, S. M. (2016). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. CNS Spectrums.
  • Fukushima, S., et al. (2019). Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats. International Journal of Molecular Sciences.
  • Majo, de la Iglesia, V., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. The American Journal of Psychiatry.
  • Roth, B. L., et al. (n.d.). Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. ResearchGate.
  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). para-Nitrophenylpiperazine.
  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vortioxetine.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • University of Texas at San Antonio. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. UTSA Journal of Undergraduate Research and Creative Works.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Leopoldo, M., et al. (2007). Bivalent Ligand Approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: Synthesis and Binding Affinities for 5-HT(7) and 5-HT(1A) Receptors. Bioorganic & Medicinal Chemistry.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.
  • Uțiu, I. G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-Tricyclo[3.3.1.13,7]decan-1-amine and Its Memantine Analogue. Molecules.
  • Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate.
  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor.
  • Cai, W., & Chen, Z. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences.
  • Ferguson, G., et al. (2023). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E.
  • Auld, D. S., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases.
  • Al-Jadiri, A., & Halawa, A. (2023). Aripiprazole: examining the clinical implications of D2 affinity. International Clinical Psychopharmacology.
  • Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • International Union of Crystallography. (2023). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)piperazine. PubChem.

Sources

A-Comparative-Guide-to-Structural-Validation-of-1-(2-Nitrophenyl)piperazine-Using-2D-NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Unambiguous Molecular Structure Determination

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a product's chemical structure is a cornerstone of scientific rigor. While various analytical techniques offer structural insights, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating complex molecular architectures in solution.[1] This guide provides an objective comparison of 2D NMR with other analytical methods, supported by experimental data, and offers detailed protocols for key 2D NMR experiments in the context of validating the structure of 1-(2-Nitrophenyl)piperazine.

The Challenge with 1D NMR: When Simplicity Falls Short

One-dimensional NMR provides essential information about the chemical environment of individual nuclei and basic connectivity through spin-spin coupling.[1] However, for a molecule like this compound, with its distinct aromatic and aliphatic regions, 1D ¹H NMR spectra can become crowded, leading to overlapping signals that obscure crucial coupling information.[2][3] This spectral overlap makes definitive assignment of all protons and, consequently, unambiguous structure confirmation, a significant challenge.[1] 2D NMR overcomes this by spreading correlations across two frequency dimensions, enhancing spectral resolution and revealing the intricate network of connections within the molecule.[4][5]

At a Glance: 2D NMR vs. Alternative Techniques

To understand the strategic advantage of 2D NMR, a comparison with other common structural elucidation techniques is essential:

Feature2D NMR Spectroscopy1D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[1][2]Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling.[1]Molecular weight, elemental composition, and fragmentation patterns.[6]Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[6]
Strengths Unambiguous structure determination in solution, detailed connectivity mapping.[1]Rapid and routine analysis for simpler molecules.[1]High sensitivity, accurate mass determination.[6]Provides the absolute 3D structure of a molecule.[6]
Limitations Longer acquisition times compared to 1D NMR, more complex data processing.[1]Spectral overlap in complex molecules can obscure important information.[1]Does not provide direct information on atom-to-atom connectivity or stereochemistry.[1]Requires a suitable single crystal, which can be difficult to obtain; structure may differ between solid and solution states.
Sample Requirements Requires soluble samples in deuterated solvents; milligram to microgram sample amounts needed.[1]Similar to 2D NMR, but generally requires less sample and acquisition time.[1]Requires very small sample amounts, compatible with chromatography techniques.[6]Requires a high-quality single crystal.

The 2D NMR Workflow for Structural Elucidation

A combination of 2D NMR experiments is typically employed to piece together a molecule's structure.[7] For this compound, the following experiments provide a comprehensive validation of its structure:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out spin systems within the molecule.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (or other heteronuclei). This experiment definitively links the proton and carbon skeletons of the molecule.[10][11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, or even four bonds apart. This is crucial for connecting different spin systems, particularly across quaternary carbons.[13][14][15]

The logical flow of information from these experiments is visualized below:

Caption: Logical flow of information from different 2D NMR experiments.

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation: The Foundation of Quality Data

Proper sample preparation is paramount for obtaining high-quality NMR spectra.[16]

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[16] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[17]

  • Concentration: For a small molecule like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H-detected experiments like COSY, HSQC, and HMBC.[18]

  • Homogeneity: Ensure the sample is fully dissolved and free of any particulate matter, as this can negatively impact the magnetic field homogeneity and spectral resolution.[18][19]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.[20]

2. NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a standard 500 MHz spectrometer. Specific parameters may need to be optimized for the instrument being used.

  • COSY:

    • Pulse Program: Standard COSY-90 or COSY-45.

    • Spectral Width: Set to encompass all proton signals.

    • Number of Scans: 2-4 scans per increment.

    • Number of Increments: 256-512 increments in the indirect dimension (t₁).

  • HSQC:

    • Pulse Program: Edited HSQC with gradient selection.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (typically ~145 Hz).

    • Spectral Width (¹H): Encompass all proton signals.

    • Spectral Width (¹³C): Encompass all carbon signals.

    • Number of Scans: 4-8 scans per increment.

    • Number of Increments: 128-256 increments in the indirect dimension (t₁).

  • HMBC:

    • Pulse Program: HMBC with gradient selection.

    • ⁿJ(CH) Coupling Constant: Optimized for long-range couplings (typically 8-10 Hz).[15]

    • Spectral Width (¹H): Encompass all proton signals.

    • Spectral Width (¹³C): Encompass all carbon signals.

    • Number of Scans: 8-16 scans per increment.

    • Number of Increments: 256-512 increments in the indirect dimension (t₁).

Data Interpretation: Assembling the Molecular Puzzle

The following table summarizes the expected correlations for this compound. The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Proton (¹H)Approx. δ (ppm)COSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
H-37.8H-4C-3C-1, C-2, C-4, C-5
H-47.5H-3, H-5C-4C-2, C-3, C-5, C-6
H-57.1H-4, H-6C-5C-1, C-3, C-4, C-6
H-67.3H-5C-6C-1, C-2, C-4, C-5
H-8/H-123.2H-9/H-11C-8/C-12C-1, C-9/C-11
H-9/H-113.1H-8/H-12C-9/C-11C-8/H-12

Note: The piperazine ring protons may show more complex splitting patterns due to ring conformation.

The expected correlations for this compound are visualized in the following diagram:

Sources

A Comparative Guide to HPLC Purity Analysis of Synthesized 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Nitrophenyl)piperazine (2-NPP) is a pivotal chemical intermediate in modern pharmaceutical synthesis, serving as a foundational building block for a range of therapeutic agents, particularly those targeting neurological disorders.[1] Its molecular structure, featuring a nitrophenyl group attached to a piperazine ring, allows for diverse chemical transformations, making it a valuable precursor in drug discovery.[2][3] Given its critical role, ensuring the purity of synthesized 2-NPP is paramount. Even trace impurities can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for assessing the purity of pharmaceutical compounds.[4] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from process-related impurities and degradation products.[5] This guide provides an in-depth, scientifically grounded protocol for the purity analysis of 2-NPP by Reversed-Phase HPLC (RP-HPLC). It further offers a comparative framework for evaluating the performance of this method against potential analytical challenges and outlines the validation process according to the International Council for Harmonisation (ICH) guidelines to ensure a robust and reliable quality control system.[6][7]

Principles of the HPLC Method: Causality Behind Experimental Choices

The selection of an appropriate HPLC method is dictated by the physicochemical properties of the analyte. 2-NPP is a moderately polar compound, making RP-HPLC with a C18 stationary phase the logical starting point.[8] This section elucidates the rationale behind the key experimental parameters.

Stationary Phase Selection

A C18 (octadecylsilyl) column is the workhorse of RP-HPLC due to its hydrophobicity, which provides excellent retention for a wide range of organic molecules.[8] For 2-NPP and its potential impurities, which will have varying polarities, the C18 phase offers a versatile platform for achieving differential partitioning and, thus, effective separation. The choice of a modern, end-capped C18 column is crucial to minimize peak tailing caused by interactions between the basic nitrogen atoms in the piperazine ring and residual acidic silanol groups on the silica support.

Mobile Phase Composition

The mobile phase in RP-HPLC typically consists of a mixture of water (or an aqueous buffer) and a less polar organic solvent, such as acetonitrile or methanol.[8]

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier concentration, is employed. This approach ensures that both more polar impurities eluting early and less polar impurities retained longer are effectively separated and eluted as sharp peaks.

  • Aqueous Phase and pH Control: The piperazine moiety of 2-NPP is basic. Controlling the pH of the mobile phase is critical for achieving reproducible retention times and symmetrical peak shapes. An acidic mobile phase, such as one containing 0.1% formic acid, will protonate the basic nitrogens on the piperazine ring. This consistent ionization state prevents peak splitting and tailing. Formic acid is also compatible with mass spectrometry (MS), should an HPLC-MS method be desired for impurity identification.[9]

Detection

The nitroaromatic chromophore in this compound provides strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector set at an appropriate wavelength (e.g., around 254 nm or the compound's λmax) will offer high sensitivity for the parent compound and any structurally related impurities that share similar chromophores.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.

Materials and Reagents
  • This compound reference standard (known high purity)

  • Synthesized this compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation
  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-NPP reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized 2-NPP sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Spiked Sample Solution: To assess specificity, a solution of the synthesized 2-NPP can be spiked with anticipated impurities (if available) to demonstrate that they are well-resolved from the main peak.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): ≤ 1.5 for the 2-NPP peak.

  • Theoretical Plates (N): ≥ 2000 for the 2-NPP peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Analysis Procedure
  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • Perform the system suitability injections.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the synthesized 2-NPP sample using the area percent method.

Purity (%) = (Area of 2-NPP Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (A: H2O+FA, B: ACN+FA) sst System Suitability Test (5 injections of Standard) prep_mobile->sst prep_standard Reference Standard (0.1 mg/mL) prep_standard->sst prep_sample Synthesized Sample (1.0 mg/mL) sample_analysis Sample Injection (Duplicate) prep_sample->sample_analysis blank Blank Injection (Diluent) sst->blank If SST Passes blank->sample_analysis integration Peak Integration sample_analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report calculation->report

Sources

A Comparative Guide to the Synthesis of 1-(2-Nitrophenyl)piperazine for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the strategic synthesis of key intermediates is paramount to the discovery of novel therapeutics. 1-(2-Nitrophenyl)piperazine is a valuable building block, frequently utilized in the creation of a diverse array of biologically active molecules. Its synthesis, therefore, is a critical process for medicinal chemists. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound

This compound serves as a crucial scaffold in medicinal chemistry. The presence of the nitrophenyl group allows for further functionalization, such as reduction to the corresponding aniline, which opens avenues for a wide range of coupling reactions. The piperazine moiety is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates. Given its utility, the efficient and scalable synthesis of this compound is a topic of considerable interest. This guide will dissect and compare the most prevalent synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. A conceptual overview of a potential Reductive Amination route will also be discussed.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound is often dictated by factors such as starting material availability, desired scale, cost, and the need for functional group tolerance. Here, we present a detailed comparison of the two most common methods.

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Starting Materials 1-Halonitrobenzene (F, Cl), Piperazine1-Halonitrobenzene (Br, I), Piperazine
Key Reagents Base (e.g., K2CO3, Et3N)Palladium catalyst, Phosphine ligand, Base
Typical Solvents Polar aprotic (e.g., DMF, DMSO) or alcoholsToluene, Dioxane
Reaction Temperature Elevated (often >100 °C)Elevated (often 80-120 °C)
Reaction Time Several hours to daysTypically shorter than SNAr
Reported Yields Moderate to highGenerally high to excellent
Advantages Cost-effective (no precious metal catalyst)Broad substrate scope, high yields, milder conditions for some substrates
Disadvantages Requires activated aryl halide, can require harsh conditionsCost of catalyst and ligand, sensitivity to air and moisture

In-Depth Analysis of Synthetic Methodologies

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often cost-effective method for the formation of aryl-nitrogen bonds. The reaction proceeds via the addition of a nucleophile (piperazine) to an electron-deficient aromatic ring, followed by the elimination of a leaving group. The presence of the strongly electron-withdrawing nitro group in the ortho position to the halogen is crucial for activating the aromatic ring towards nucleophilic attack.

The mechanism of the SNAr reaction involves a two-step addition-elimination process. The nucleophilic attack of piperazine on the carbon bearing the leaving group forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

Caption: SNAr reaction workflow for this compound synthesis.

Materials:

  • 1-Chloro-2-nitrobenzene

  • Piperazine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1-chloro-2-nitrobenzene (1 equivalent) in DMF, add piperazine (2-3 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Expected Yield: Moderate to high, typically in the range of 60-85%.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1] This method is particularly useful for coupling less reactive aryl halides and can often be performed under milder conditions than traditional SNAr reactions.

The catalytic cycle of the Buchwald-Hartwig amination is believed to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromonitrobenzene) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex, and subsequent deprotonation by a base generates a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylpiperazine product, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(L_n)-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(L_n)(Amine)]+X- OxAdd->AmineCoord + Amine Amido Ar-Pd(II)(L_n)(Amido) AmineCoord->Amido + Base - HB+X- Amido->Pd0 Reductive Elimination Product Ar-Amine Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • 2-Bromonitrobenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • In an oven-dried Schlenk tube, combine 2-bromonitrobenzene (1 equivalent), piperazine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • In a separate vial, dissolve Pd(OAc)2 (2-5 mol%) and the phosphine ligand (4-10 mol%) in a small amount of toluene.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and quench with water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Yield: High to excellent, often exceeding 90%.[2]

Reductive Amination: A Conceptual Approach

While less commonly reported for the direct synthesis of this compound, a reductive amination strategy is conceptually feasible. This would likely involve a multi-step process.

One possible route could involve the reaction of 2-nitroaniline with two equivalents of an electrophilic C2 synthon, such as ethylene oxide, to form N,N-bis(2-hydroxyethyl)-2-nitroaniline. Subsequent cyclization, for example, through a double Appel reaction or by activation of the hydroxyl groups followed by intramolecular nucleophilic substitution, would yield the piperazine ring.

Reductive_Amination_Pathway A 2-Nitroaniline C N,N-bis(2-hydroxyethyl)-2-nitroaniline A->C + 2 x Ethylene Oxide B Ethylene Oxide (2 eq.) D This compound C->D Cyclization/ Reduction

Caption: Conceptual reductive amination pathway.

This approach, while plausible, is likely to be more step-intensive and may present challenges in terms of selectivity and yield compared to the more direct SNAr and Buchwald-Hartwig methods.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound.

  • For cost-effectiveness and large-scale synthesis , where the starting materials are readily available and the reaction conditions can be optimized, Nucleophilic Aromatic Substitution is a strong contender. Its primary drawback is the potential need for harsher conditions and longer reaction times.

  • For versatility, high yields, and milder conditions , particularly when dealing with more sensitive substrates or on a smaller to medium scale, the Buchwald-Hartwig amination is often the superior choice. The main considerations are the cost and handling of the palladium catalyst and phosphine ligand.

The choice between these methods will ultimately depend on the specific constraints and goals of the research project. It is recommended that researchers evaluate both routes based on their available resources and desired outcomes. The conceptual reductive amination pathway, while offering an alternative, requires significant methods development to be competitive with the more established routes.

References

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275.
  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5121.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification and control of 1-(2-Nitrophenyl)piperazine (2-NPP), a key chemical intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to select, validate, and cross-validate analytical methods suitable for their specific applications, from process monitoring to final product quality control.

The narrative is grounded in the principles of analytical quality by design (AQbD), emphasizing the rationale behind method selection and the importance of robust validation to ensure data integrity. All protocols and validation approaches are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Significance of 2-NPP

This compound is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are paramount. This guide focuses on the cross-validation of the two most prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comparative analysis to inform method selection and implementation.

Cross-validation is the formal process of comparing results from two or more distinct analytical methods or the same method across different laboratories to ensure their comparability.[4][5] This is crucial when transferring a method, comparing a new method to an established one, or corroborating data across different sites.[6][7]

The Primary Workhorse: Reversed-Phase HPLC-UV

For routine quality control (QC) and assay of 2-NPP, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is the method of choice. The inherent polarity of the piperazine moiety and the presence of a strong chromophore in the nitrophenyl group make it ideally suited for this technique.

Causality in Method Design

The selection of an RP-HPLC method is a deliberate choice driven by the physicochemical properties of 2-NPP. The non-polar stationary phase (like C18) interacts with the phenyl ring, while a polar mobile phase allows for controlled elution. The nitro group provides strong UV absorbance, enabling sensitive detection without the need for derivatization, which is often required for piperazine itself due to its poor chromophoric properties.[8][9]

Detailed Experimental Protocol: HPLC-UV

Objective: To quantify 2-NPP and separate it from potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve 2-NPP reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Sample Preparation: Dilute the sample containing 2-NPP with the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Calibration: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution.

  • Analysis: Inject the blank (mobile phase), calibration standards, and samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 2-NPP in the samples from this curve.

HPLC Method Validation Summary

A validation protocol must be executed to demonstrate that the method is suitable for its intended purpose. The following table summarizes the typical acceptance criteria and expected results based on ICH Q2(R1) guidelines.[1][3][10]

Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity No interference at the retention time of 2-NPP from blank or known impurities.Peak Purity Index > 0.999
Linearity (R²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%Intermediate (n=6): ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.0 µg/mL
Robustness % RSD ≤ 5.0% after minor changes (flow rate, temperature, mobile phase composition).All variations resulted in %RSD < 3.5%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard (100 µg/mL) prep_cal Prepare Calibration Curve (1-100 µg/mL) prep_std->prep_cal injection Inject Blank, Standards, and Samples prep_cal->injection prep_smp Prepare Sample (Target ~50 µg/mL) prep_smp->injection instrument HPLC System Setup (C18, ACN:H2O, 254 nm) instrument->injection integration Integrate Peak Areas injection->integration calibration Construct Calibration Curve (Area vs. Conc.) integration->calibration quant Quantify Sample Concentration calibration->quant report report quant->report Generate Report GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing prep_std_gc Prepare Standard (1 mg/mL in Methanol) injection_gc Inject Standard and Samples prep_std_gc->injection_gc prep_smp_gc Prepare Sample (Target ~1 mg/mL) prep_smp_gc->injection_gc instrument_gc GC System Setup (DB-17 Column, FID) instrument_gc->injection_gc integration_gc Integrate Peak Areas injection_gc->integration_gc quant_gc Calculate Purity (% Area or vs. Standard) integration_gc->quant_gc report_gc report_gc quant_gc->report_gc Generate Report Method_Selection start Analytical Goal? goal_quant Routine QC / Potency Assay? start->goal_quant goal_id Unknown Impurity Identification? start->goal_id goal_crossval Cross-Validation / Orthogonal Check? start->goal_crossval method_hplc Use Validated HPLC-UV Method goal_quant->method_hplc Yes method_gcms Use Validated GC-MS Method goal_id->method_gcms Yes method_both Use Both HPLC and GC Methods goal_crossval->method_both Yes

Sources

A Senior Application Scientist's Guide to the Orthogonal Identification of 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous identification of chemical entities is the bedrock of reliable and reproducible science. For intermediates like 1-(2-Nitrophenyl)piperazine (2-NPP), a versatile building block in the synthesis of neurologically active compounds, rigorous identity confirmation is not merely a procedural formality but a critical checkpoint that ensures the integrity of the entire discovery pipeline. This guide provides an in-depth, multi-technique comparison for the positive identification of 2-NPP, contrasting an in-house or newly synthesized batch against a well-characterized reference standard.

The Imperative of Orthogonal Analysis

Reliance on a single analytical technique for identity confirmation is a precarious approach. Each method interrogates a different molecular attribute, and only through the convergence of data from orthogonal (dissimilar) techniques can a scientist confidently assert the identity and purity of a compound. This guide will detail the application of four cornerstone analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind this multi-pronged approach is simple: while one technique might suggest a correct structure, others can reveal subtle isomeric impurities, residual solvents, or structural misassignments that a lone method might miss. Each protocol herein is designed as a self-validating system, where the expected data from a certified reference standard provides the benchmark against which the sample is judged.

Sourcing a Reference Standard

Before embarking on any analytical comparison, securing a reliable reference standard is paramount. While a designated Certified Reference Material (CRM) for this compound may not be readily available from all major pharmacopeias, high-purity standards (typically ≥98%) are commercially available from vendors such as Sigma-Aldrich, TCI America, and Chem-Impex.[1] When a CRM is unavailable, it is best practice to obtain the highest purity grade material from a reputable supplier who provides a comprehensive Certificate of Analysis (CoA) including purity assessment by a quantitative method like GC or HPLC and identity confirmation by spectral analysis.

Key Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 59084-06-9[1]
Molecular Formula C₁₀H₁₃N₃O₂[1]
Molecular Weight 207.23 g/mol [1]
Appearance Orange to red clear liquid or solid[1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy provides the most definitive information regarding the molecular structure of an organic compound by probing the magnetic properties of atomic nuclei. For 2-NPP, both ¹H and ¹³C NMR are indispensable.

Causality of Experimental Choices in NMR

The choice of a deuterated solvent is critical; it must dissolve the analyte without contributing interfering signals to the proton spectrum. Chloroform-d (CDCl₃) is a common choice for many non-polar to moderately polar organic molecules. The concentration of the sample is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding solubility issues or signal broadening.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the 2-NPP sample and the reference standard into separate clean, dry NMR tubes. Dissolve each in approximately 0.7 mL of Chloroform-d (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum for both the sample and the reference standard.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-2048 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

Comparative Data Analysis

The spectra of the test sample must be an identical match to the reference standard in terms of chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing & Analysis Sample Weigh 2-NPP Sample (5-10 mg) Solvent Add CDCl₃ (~0.7 mL) Sample->Solvent Standard Weigh Reference Std. (5-10 mg) Standard->Solvent H1_Acq ¹H NMR Acquisition (16-32 scans) Solvent->H1_Acq C13_Acq ¹³C NMR Acquisition (1024-2048 scans) Processing Fourier Transform, Phase & Baseline Correction C13_Acq->Processing Calibration Calibrate to Solvent Peak (CDCl₃: δ 7.26, 77.16 ppm) Processing->Calibration Comparison Compare Sample vs. Standard: - Chemical Shifts (δ) - Multiplicity - Integration Calibration->Comparison

Caption: NMR analysis workflow for 2-NPP identification.

Table 1: Comparative ¹H and ¹³C NMR Data for this compound in CDCl₃

NucleusReference Standard Chemical Shift (δ, ppm)[2][3]Test Sample Chemical Shift (δ, ppm)MultiplicityAssignment
¹H 7.78e.g., 7.78ddAromatic H
7.49e.g., 7.49tAromatic H
7.12e.g., 7.12dAromatic H
7.07e.g., 7.07tAromatic H
3.16e.g., 3.16tPiperazine CH₂ (adjacent to phenyl)
3.09e.g., 3.09tPiperazine CH₂ (adjacent to NH)
1.95e.g., 1.95s (broad)Piperazine NH
¹³C 148.9e.g., 148.9Aromatic C-N (piperazine)
145.8e.g., 145.8Aromatic C-NO₂
133.8e.g., 133.8Aromatic CH
125.7e.g., 125.7Aromatic CH
123.6e.g., 123.6Aromatic CH
120.1e.g., 120.1Aromatic CH
52.3e.g., 52.3Piperazine CH₂ (adjacent to phenyl)
46.1e.g., 46.1Piperazine CH₂ (adjacent to NH)

Note: The exact chemical shifts can vary slightly depending on concentration and instrument calibration.

Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy - The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations.

Causality of Experimental Choices in FTIR

For a liquid or solid sample like 2-NPP, Attenuated Total Reflectance (ATR) is often the technique of choice as it requires minimal to no sample preparation. The principle relies on the sample being in direct contact with an ATR crystal (commonly diamond or germanium). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample, allowing for the absorption spectrum to be recorded.

Experimental Protocol: FTIR-ATR
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and acquiring a background spectrum.

  • Sample Application: Place a small amount of the 2-NPP sample (a single drop if liquid, or a small amount of powder if solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning and Repeat: Thoroughly clean the ATR crystal and repeat the process for the reference standard.

Comparative Data Analysis

The FTIR spectrum of the test sample should overlay perfectly with that of the reference standard. Key characteristic absorption bands for 2-NPP must be present.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Comparison Clean Clean ATR Crystal (Isopropanol) Background Acquire Background Spectrum Clean->Background Apply_Sample Apply 2-NPP Sample to Crystal Background->Apply_Sample Acquire_Spectrum Collect Spectrum (4000-400 cm⁻¹) Apply_Sample->Acquire_Spectrum Overlay Overlay Sample Spectrum with Reference Standard Acquire_Spectrum->Overlay Identify Identify Key Characteristic Bands Overlay->Identify

Caption: FTIR-ATR analysis workflow for 2-NPP.

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration Type & Functional Group
~3173MediumN-H Stretch (Piperazine secondary amine)[2]
~3080, 2996WeakAromatic C-H Stretch[2]
~2949, 2834Medium-StrongAliphatic C-H Stretch (Piperazine ring)[2]
~1598StrongC=C Stretch (Aromatic ring)
~1510, 1350StrongAsymmetric & Symmetric N-O Stretch (Nitro group)
~1250StrongC-N Stretch (Aryl-amine)

Section 3: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation, offers structural clues that act as a secondary confirmation.

Causality of Experimental Choices in MS

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like 2-NPP. The gas chromatograph separates the components of a mixture before they are introduced to the mass spectrometer. Electron Ionization (EI) is a common ionization technique that uses a high-energy electron beam to create a molecular ion (M⁺˙) and characteristic fragment ions. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the 2-NPP sample and the reference standard in a volatile solvent like methanol or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Injector: Splitless injection at 250 °C.

    • Oven Program: Start at 120 °C, hold for 1 minute, then ramp at 10-15 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Comparative Data Analysis

The test sample and reference standard should exhibit the same GC retention time. The mass spectra must match, showing the same molecular ion and a consistent fragmentation pattern. The molecular ion [M]⁺˙ for 2-NPP should be observed at m/z 207.

Table 3: Expected EI-MS Fragmentation for this compound

m/zInterpretation
207 [M]⁺˙, Molecular Ion
177[M - NO]⁺
161[M - NO₂]⁺
119Fragmentation of the piperazine ring
91Tropylium ion or related aromatic fragment
70, 56Piperazine ring fragments

Note: The relative intensities of fragment ions are crucial for matching spectra.

Section 4: High-Performance Liquid Chromatography (HPLC) - The Purity and Identity Checkpoint

HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. For identity confirmation, the retention time of a sample peak is compared to that of a reference standard. It also serves as an excellent method for assessing purity.

Causality of Experimental Choices in HPLC

A reversed-phase HPLC method using a C18 column is the workhorse of pharmaceutical analysis. This stationary phase is non-polar, and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute the analytes. A UV detector is suitable for 2-NPP as the nitrophenyl group is a strong chromophore. The choice of mobile phase composition and pH is critical to achieve good peak shape and resolution from potential impurities.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Mobile Phase Preparation: Prepare a mobile phase consisting of, for example, a 60:40 (v/v) mixture of acetonitrile and a 20 mM phosphate buffer (pH 7.0). Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of the 2-NPP reference standard in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the 2-NPP test sample at the same concentration as the standard.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Analysis: Inject the standard and sample solutions. To confirm identity, a co-injection of a 1:1 mixture of the sample and standard should result in a single, symmetrical peak.

Comparative Data Analysis

The primary peak in the chromatogram of the test sample must have a retention time that matches that of the reference standard (typically within ±2%). The UV spectrum of the peak, if using a photodiode array (PDA) detector, should also match the standard.

HPLC_Workflow A Prepare Mobile Phase (e.g., ACN:Buffer) C Set HPLC Conditions (C18 Column, UV 254 nm) A->C B Prepare Standard & Sample (0.1 mg/mL) B->C D Inject Standard C->D E Inject Sample C->E F Inject Co-mixed Sample C->F G Compare Retention Times (RT) (Sample RT ≈ Standard RT) D->G E->G H Assess Peak Purity & Co-injection Result F->H G->H

Caption: HPLC-UV workflow for identity and purity analysis.

Conclusion: A Synthesis of Evidence

The identity of this compound cannot be confirmed with confidence by any single technique. It is the congruent data from NMR, FTIR, MS, and HPLC that together provide an unassailable confirmation of identity. The NMR provides the detailed structural map, FTIR confirms the presence of all key functional groups, mass spectrometry verifies the molecular weight, and HPLC confirms the retention time against a standard while simultaneously providing a purity profile. By following these self-validating protocols, researchers and drug development professionals can ensure the integrity of their starting materials, a foundational requirement for the successful advancement of any chemical research program.

References

  • Parlak, C., & Alver, Ö. (2016). This compound: nmr, raman, ftir and dft studies. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • ResearchGate. (n.d.). This compound: NMR, RAMAN, FTIR AND DFT STUDIES.

Sources

A Comparative In Silico Docking Guide to Nitrophenylpiperazine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel enzyme inhibitors is a cornerstone of therapeutic innovation. The nitrophenylpiperazine scaffold has emerged as a promising framework for designing potent and selective inhibitors for a range of biological targets. This guide provides an in-depth, objective comparison of the in silico docking performance of nitrophenylpiperazine derivatives, supported by correlating experimental data. We will delve into the causality behind experimental choices and provide a transparent, self-validating framework for assessing these compounds.

The Power of In Silico Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that drive binding affinity.[2] By simulating the binding process, we can estimate the strength of the interaction, often expressed as a docking score, which helps prioritize candidates for synthesis and experimental testing.[1]

Core Principles of a Robust In Silico Docking Workflow

A credible in silico docking study is built on a foundation of meticulous preparation and validation. The general workflow involves several key stages, each with critical considerations to ensure the reliability of the results.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Receptor_Prep Receptor Preparation (PDB structure retrieval, water removal, protonation) Ligand_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Grid_Generation Grid Box Generation (Defining the active site) Receptor_Prep->Grid_Generation Ligand_Prep->Grid_Generation Docking_Run Running the Docking Algorithm (e.g., AutoDock Vina, Glide) Grid_Generation->Docking_Run Pose_Analysis Pose Analysis & Scoring (Evaluating binding modes and scores) Docking_Run->Pose_Analysis Validation Experimental Validation (e.g., IC50 determination) Pose_Analysis->Validation caption General Workflow of a Molecular Docking Study

Caption: General Workflow of a Molecular Docking Study

Case Study 1: Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, making it a significant target for developing treatments for hyperpigmentation disorders.[3] A recent study by Asadi et al. (2024) provides an excellent case study for comparing a series of novel 4-nitrophenylpiperazine derivatives (4a-4m) as tyrosinase inhibitors.[3]

Experimental Protocol: In Silico Docking of Tyrosinase Inhibitors
  • Receptor Preparation: The crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: The 3D structures of the nitrophenylpiperazine derivatives were generated and optimized using appropriate software to find the lowest energy conformation.

  • Grid Generation: A grid box was defined around the active site of the enzyme, encompassing the key amino acid residues involved in catalysis.

  • Docking and Scoring: Molecular docking was performed using a validated docking program. The resulting poses were evaluated based on their docking scores, which estimate the binding affinity.

  • Binding Free Energy Calculation: The binding free energies were further refined using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method to provide a more accurate estimation of binding affinity.[3]

Comparative Docking Performance and Experimental Correlation

The in silico docking results for the nitrophenylpiperazine derivatives against tyrosinase showed a strong correlation with their experimentally determined inhibitory activity (IC50 values).

CompoundR-groupDocking Score (kcal/mol)MM-GBSA (kcal/mol)Experimental IC50 (µM)
4a Phenyl--174.71 ± 0.68
4b 2-Bromophenyl--> 200
4c 2,4-Dichlorophenyl--> 200
4d 4-Nitrophenyl--203.23 ± 1.16
4h 2,3-Dimethoxybenzoate--200.88 ± 1.32
4i Benzyl--184.24 ± 0.88
4k 3-Pyridine--82.68 ± 1.16
4l 2-Indole -8.4 -76.3 72.55 ± 0.49
4m 5-Nitrofuran--175.28 ± 0.24
Kojic Acid (Reference)--80.6 27.56 ± 1.27

Data sourced from Asadi et al., 2024.[3] Note: Docking scores for all compounds were not explicitly provided in the primary text, but the MM-GBSA values serve as a robust computational metric for comparison.

Structure-Activity Relationship (SAR) Insights

The data reveals a clear structure-activity relationship. The unsubstituted phenyl derivative (4a) exhibited moderate activity.[3] The introduction of electron-withdrawing groups on the phenyl ring, such as bromo (4b) and nitro (4d), did not improve, and in some cases, diminished the inhibitory potency.[3] A significant enhancement in activity was observed when the phenyl or benzyl ring was replaced with heterocyclic moieties like 3-pyridine (4k) and 2-indole (4l).[3]

Compound 4l , with an indole moiety, emerged as the most potent inhibitor in the series, a finding supported by both its favorable MM-GBSA value and its low IC50.[3] Molecular docking studies revealed that the indole ring of 4l forms crucial π-π stacking interactions with histidine residues in the active site of tyrosinase, while the nitrophenyl group also engages in favorable interactions.[3]

cluster_sar Structure-Activity Relationship of Tyrosinase Inhibitors cluster_high High Potency cluster_moderate Moderate Potency cluster_low Low Potency Indole Indole Moiety (4l) (π-π stacking with His residues) Pyridine Pyridine Moiety (4k) Phenyl Unsubstituted Phenyl (4a) Benzyl Benzyl Group (4i) EWG Electron-Withdrawing Groups (e.g., -NO2, -Br on phenyl ring) caption SAR of Nitrophenylpiperazines on Tyrosinase

Caption: SAR of Nitrophenylpiperazines on Tyrosinase

Comparative Analysis: Piperazine Derivatives Against Other Neurological Targets

The versatility of the piperazine scaffold extends beyond tyrosinase inhibition. Derivatives of this core structure have shown significant activity against enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B).

While a direct head-to-head comparison of the same nitrophenylpiperazine derivatives against these targets is not available in the literature, we can draw valuable insights by comparing the performance of other piperazine-containing compounds.

Piperazine-Substituted Chalcones as MAO-B and AChE Inhibitors

A study on piperazine-substituted chalcones identified compounds with potent dual inhibitory activity against MAO-B and AChE.[4]

CompoundTargetDocking Score (kcal/mol)MM-GBSA (kcal/mol)Experimental IC50 (µM)
PC10 MAO-B-7.29-64.190.65
PC11 MAO-B-7.11-66.060.71
PC4 AChE--55.818.77

Data sourced from Park et al., 2021.[4]

These findings highlight that modifications to the piperazine scaffold can tune its selectivity towards different enzymes. The docking studies for PC10 and PC11 revealed that the fluorine and trifluoromethyl groups on the phenyl ring form key interactions within the active site of MAO-B.[4]

Phenylpiperazine Derivatives as Potential Anticancer Agents

Further demonstrating the scaffold's versatility, a study on phenylpiperazine derivatives of 1,2-benzothiazine explored their potential as anticancer agents by targeting DNA and topoisomerase IIα.[5]

CompoundTargetFree Energy of Binding (kcal/mol)
BS130 DNA-7.9
Topoisomerase IIα-8.9
BS230 DNA-7.5
Topoisomerase IIα-8.6

Data sourced from Czylkowska et al., 2024.[5]

The molecular docking data indicated that these compounds form stable complexes with both DNA and topoisomerase IIα, suggesting a potential mechanism for their observed cytotoxic effects on cancer cell lines.[5]

Conclusion and Future Directions

This guide demonstrates that nitrophenylpiperazine derivatives are a highly promising class of enzyme inhibitors. The strong correlation between in silico docking data and experimental results for tyrosinase inhibitors validates the use of computational methods in guiding the design and optimization of these compounds.[3]

The comparative analysis with other piperazine derivatives highlights the scaffold's polypharmacological potential. By strategically modifying the substituents on the phenyl and piperazine rings, it is possible to modulate the potency and selectivity of these compounds against a wide range of biological targets, from metabolic enzymes like tyrosinase to crucial neurological targets like MAO-B and AChE, and even anticancer targets like topoisomerase IIα.[3][4][5]

Future research should focus on:

  • Systematic SAR studies: To further elucidate the structural requirements for potent and selective inhibition of various targets.

  • In vivo evaluation: To translate the promising in vitro and in silico results into therapeutic candidates.

  • Computational polypharmacology: To proactively design multi-target ligands for complex diseases or to predict and mitigate off-target effects.

By integrating robust computational modeling with empirical testing, the full therapeutic potential of the nitrophenylpiperazine scaffold can be realized.

References

  • Park, J. E., et al. (2021). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1744.
  • Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67.
  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421.
  • Taylor, R. D., et al. (2002). A review of protein-small molecule docking methods. Journal of computer-aided molecular design, 16(3), 151-166.
  • Wikipedia contributors. (2024). Docking (molecular). In Wikipedia, The Free Encyclopedia.
  • KBbox. Small Molecule Docking.
  • Czylkowska, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10037.
  • Guedes, I. A., et al. (2021). Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. Molecules, 26(11), 3273.
  • El-Damasy, A. K., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83.
  • Czylkowska, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(9), 2095.

Sources

A Comparative Guide to the Performance Benchmarking of 1-(2-Nitrophenyl)piperazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors is a paramount objective, particularly in oncology. The 1-(2-nitrophenyl)piperazine scaffold has emerged as a versatile and promising starting point for the development of such therapeutic agents.[1][2] Its unique structural features offer a foundation for synthesizing a diverse array of derivatives with the potential to modulate the activity of key cellular signaling pathways.[3][4] This guide provides an in-depth, objective comparison of the performance of hypothetical this compound-based inhibitors, grounded in established experimental methodologies. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting the resulting data, empowering researchers to make informed decisions in their drug development endeavors.

The Rationale for Rigorous Benchmarking

The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. A significant portion of drug candidates fail during preclinical and clinical development due to suboptimal efficacy, unforeseen toxicity, or poor pharmacokinetic properties.[5] To mitigate these risks, a robust and early-stage benchmarking strategy is essential. This involves a multi-faceted approach that assesses not only the inhibitor's potency against its intended target but also its effects on whole cells and its metabolic stability.

This guide will focus on benchmarking inhibitors against the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[6][7] By targeting key kinases within this pathway, such as PI3K or AKT, there is a significant therapeutic opportunity.[5]

The Benchmarking Workflow: A Triad of Essential Assays

A comprehensive evaluation of a novel inhibitor's performance rests on three pillars of experimental investigation:

  • Biochemical Assays: To determine the direct inhibitory activity against the purified target enzyme.

  • Cell-Based Assays: To assess the inhibitor's potency and cytotoxic effects in a biologically relevant context.[8]

  • ADME/Tox Assays: To profile the inhibitor's metabolic stability and potential for drug-drug interactions.[6][7]

The following diagram illustrates the logical flow of this benchmarking workflow:

cluster_0 Benchmarking Workflow Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Informs on target engagement Data Analysis & Comparison Data Analysis & Comparison Biochemical Assay->Data Analysis & Comparison ADME/Tox Assay ADME/Tox Assay Cell-Based Assay->ADME/Tox Assay Validates cellular activity Cell-Based Assay->Data Analysis & Comparison ADME/Tox Assay->Data Analysis & Comparison

Caption: A logical workflow for benchmarking kinase inhibitors.

The Target: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a pivotal signaling cascade that governs fundamental cellular processes.[9] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] The following diagram provides a simplified representation of this pathway:

cluster_1 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Our hypothetical this compound-based inhibitors are designed to target a key kinase in this pathway, such as PI3K or AKT.

Comparative Performance Data

To illustrate the benchmarking process, we will compare three hypothetical this compound-based inhibitors: NPP-A , NPP-B , and NPP-C , against a known reference compound.

CompoundTarget Kinase IC50 (nM) [a]Cell Viability IC50 (µM) [b]CYP3A4 Inhibition (%) at 10 µM [c]
NPP-A 150.512
NPP-B 2501585
NPP-C 12205
Reference Inhibitor 100.210

[a] Lower values indicate higher potency. [b] Lower values indicate greater anti-proliferative effect. [c] Lower values indicate less potential for drug-drug interactions.

From this data, NPP-A emerges as the most promising candidate. It exhibits high potency against the target kinase, translates this potency into a strong anti-proliferative effect in cells, and shows a low potential for metabolic drug-drug interactions. NPP-B demonstrates significantly lower potency and a high risk of drug interactions. NPP-C , while potent at the enzymatic level, shows poor activity in the cell-based assay, suggesting potential issues with cell permeability or off-target effects.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay determines the direct inhibitory effect of the compounds on the target kinase.[10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for this purpose.

Protocol:

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of the test compounds (NPP-A, NPP-B, NPP-C) and the reference inhibitor in 100% DMSO.

    • Dilute the kinase and the substrate in the appropriate kinase assay buffer.

    • Prepare a solution of ATP at twice the final desired concentration.

  • Assay Procedure:

    • Add the diluted compounds to a 384-well assay plate.

    • Add the kinase solution to all wells except the negative control wells.

    • Incubate for 30 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a fluorescent acceptor).

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., one with a known PI3K/AKT pathway mutation) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in cell culture media.

    • Remove the old media from the cells and add the media containing the compounds.

    • Incubate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of the compounds to inhibit major drug-metabolizing enzymes, such as CYP3A4, which is crucial for predicting drug-drug interactions.[12][13]

Protocol:

  • Reagent Preparation:

    • Prepare a range of concentrations of the test compounds and a known CYP3A4 inhibitor (e.g., ketoconazole) in the incubation buffer.

    • Prepare a solution of human liver microsomes and a CYP3A4-specific substrate (e.g., midazolam).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the human liver microsomes, the test compounds, and the substrate.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each compound concentration relative to the vehicle control.

    • Determine the IC50 value if a concentration-dependent inhibition is observed.

Conclusion

The systematic benchmarking of this compound-based inhibitors through a combination of biochemical, cell-based, and ADME/Tox assays provides a robust framework for identifying promising drug candidates. This multi-pronged approach allows for a comprehensive understanding of an inhibitor's potency, cellular efficacy, and potential liabilities. By explaining the causality behind experimental choices and providing detailed protocols, this guide aims to equip researchers with the knowledge and tools necessary to navigate the complexities of early-stage drug discovery and to select compounds with the highest probability of success in subsequent stages of development.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [Link]
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]
  • DiMasi, J. A., Grabowski, H. G., & Hansen, R. W. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics, 47, 20–33. [Link]
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Drugs.com. (2023, April 12). List of PI3K Inhibitors + Uses, Types, Side Effects.
  • Moslehi, J. J., & DePinho, R. A. (2006). The PI3K-AKT-mTOR pathway in cancer. Annual Review of Cancer Biology, 1, 1-17.
  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • Paine, M. F., Hart, H. L., Ludington, S. S., Haining, R. L., Rettie, A. E., & Zeldin, D. C. (2006). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 34(5), 871–878. [Link]
  • Jia, J. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. In Methods in Molecular Biology (Vol. 2341, pp. 135-142). Springer. [Link]
  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]
  • Martens, S. (2023, June 27). (PDF) In vitro kinase assay v1.
  • Asati, V., & Chourasiya, A. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 1-16. [Link]
  • Al-Ghorbani, M., & El-Gamal, M. I. (2025, August 6). Piperazine Heterocycles as Potential Anticancer Agents: A Review.
  • Wang, Y., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 12623. [Link]
  • Ibrar, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
  • Szymański, J., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4287. [Link]
  • Wujec, M., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(22), 5208. [Link]
  • Ananda Kumar, C. S., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(11), 353. [Link]
  • Szabó, I., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(1), 123. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Scott, J. D., et al. (1985). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 28(10), 1406–1412. [Link]

Sources

A Comparative Guide to the Synthesis of 1-(2-Nitrophenyl)piperazine: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(2-Nitrophenyl)piperazine in Drug Discovery

This compound is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structural motif is found in drugs targeting various conditions, from central nervous system disorders to infectious diseases. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide provides a comprehensive comparison of the traditional synthetic route and modern, alternative methodologies for the preparation of this compound, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific needs.

The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)

The traditional and most direct method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction relies on the activation of an aryl halide by an electron-withdrawing group, in this case, the nitro group at the ortho position, which facilitates the displacement of a leaving group by a nucleophile (piperazine).

Reaction Principle:

The electron-withdrawing nitro group delocalizes the negative charge of the Meisenheimer complex, a key intermediate formed during the reaction, thereby lowering the activation energy for the substitution to occur.[1][2]

Typical Reagents and Conditions:

The most common starting material is 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene, with the fluoro-substituted arene being more reactive.[2] The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, often in the presence of a base like potassium carbonate (K2CO3) or triethylamine (Et3N) to neutralize the generated hydrohalic acid.

Experimental Protocol: SNAr Synthesis of this compound
  • To a solution of 1-chloro-2-nitrobenzene (1.0 equiv.) in DMF, add piperazine (2.0-3.0 equiv.) and potassium carbonate (1.5 equiv.).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Advantages and Disadvantages:

The primary advantages of the SNAr approach are its simplicity, the use of relatively inexpensive starting materials, and a straightforward workup procedure. However, it often requires high reaction temperatures and long reaction times, and the substrate scope can be limited to highly activated aryl halides.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative for the formation of C-N bonds, offering significant advantages over traditional methods.[3][4] This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide range of amines with aryl halides under milder conditions.

Reaction Principle:

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-arylpiperazine and regenerate the palladium(0) catalyst.[5]

Key Reagents and Catalyst Systems:

A typical Buchwald-Hartwig reaction employs a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), a phosphine ligand (e.g., BINAP, XPhos, RuPhos), and a base (e.g., NaOt-Bu, K3PO4, Cs2CO3) in an anhydrous aprotic solvent like toluene or dioxane. The choice of ligand is crucial for the success of the reaction and depends on the nature of the coupling partners.[3][6]

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
  • In an oven-dried Schlenk tube, combine 1-chloro-2-nitrobenzene (1.0 equiv.), piperazine (1.2 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to obtain this compound.

Advantages and Disadvantages:

The Buchwald-Hartwig amination offers a significantly broader substrate scope, including less activated aryl chlorides and bromides, and generally proceeds under milder conditions with shorter reaction times compared to SNAr.[4] However, the cost and air-sensitivity of the palladium catalysts and phosphine ligands can be a drawback for large-scale synthesis.

Copper-Catalyzed Cross-Coupling: The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, provides another valuable alternative for the synthesis of N-arylpiperazines.[7] While traditionally requiring harsh reaction conditions, modern modifications have made this method more practical and efficient.

Reaction Principle:

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond.[7]

Reagents and Conditions:

The classic Ullmann reaction utilizes stoichiometric amounts of copper powder at high temperatures.[7] Modern protocols employ catalytic amounts of a copper(I) salt (e.g., CuI, CuBr) in the presence of a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) and a base (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).

Experimental Protocol: Ullmann Condensation Synthesis of this compound
  • To a reaction vessel, add 1-iodo-2-nitrobenzene (1.0 equiv.), piperazine (1.5 equiv.), copper(I) iodide (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and potassium carbonate (2.0 equiv.).

  • Add a high-boiling polar aprotic solvent such as DMF or NMP.

  • Heat the mixture to 120-160 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and dilute it with water.

  • Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

Advantages and Disadvantages:

The Ullmann condensation offers the advantage of using a less expensive and more abundant metal catalyst (copper) compared to palladium. It can be a good alternative when palladium-based methods are not effective. However, it often requires higher reaction temperatures and the removal of copper residues from the final product can be challenging.

Comparative Performance Data

Method Starting Material Catalyst/Reagent Solvent Temperature (°C) Time (h) Typical Yield (%) Key Advantages Key Disadvantages
SNAr 1-Chloro/Fluoro-2-nitrobenzeneBase (e.g., K2CO3)DMF, DMSO80-1206-2470-90Simple, inexpensive reagentsHarsh conditions, long reaction times
Buchwald-Hartwig 1-Chloro/Bromo-2-nitrobenzenePd catalyst & phosphine ligandToluene, Dioxane80-1101-1285-97Mild conditions, broad scopeExpensive & sensitive catalysts
Ullmann Condensation 1-Iodo/Bromo-2-nitrobenzeneCu catalyst & ligandDMF, NMP120-16012-4860-85Inexpensive catalystHigh temperatures, catalyst removal

Modern Synthetic Enhancements: Microwave and Flow Chemistry

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the synthesis of N-arylpiperazines by dramatically reducing reaction times from hours to minutes. This is due to efficient and uniform heating of the reaction mixture. Both SNAr and metal-catalyzed reactions can be performed under microwave conditions, often leading to higher yields and cleaner reaction profiles.

Continuous Flow Chemistry

Continuous flow chemistry offers several advantages for the synthesis of this compound, particularly for large-scale production. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability. The small reactor volumes enhance heat and mass transfer, making exothermic reactions easier to manage.

Logical Workflow for Method Selection

MethodSelection Start Start: Synthesis of This compound Cost Is cost the primary concern? Start->Cost Substrate Are aryl chlorides or bromides the starting material? Cost->Substrate No SNAr Consider S N Ar Cost->SNAr Yes Scale Is this for large-scale production? Speed Is reaction speed critical? Scale->Speed No Flow Consider Flow Chemistry Scale->Flow Yes Microwave Consider Microwave-Assisted Synthesis Speed->Microwave Yes Buchwald Consider Buchwald-Hartwig Amination Speed->Buchwald No Substrate->Buchwald Yes Ullmann Consider Ullmann Condensation Substrate->Ullmann No (Aryl Iodides) SNAr->Scale

Caption: A decision-making workflow for selecting the optimal synthetic method.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several effective methods, each with its own set of advantages and limitations. While the classical SNAr reaction remains a viable and cost-effective option, modern palladium- and copper-catalyzed cross-coupling reactions offer milder conditions, broader substrate scope, and often higher yields. The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, cost considerations, available equipment, and the specific starting materials.

The integration of enabling technologies such as microwave-assisted synthesis and continuous flow chemistry is poised to further revolutionize the production of this important intermediate, offering faster, safer, and more sustainable manufacturing processes for the pharmaceutical industry.

References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. 2018, 23(3), 703. [Link]
  • Buchwald–Hartwig amin
  • Simple preparation method for posaconazole and piperazine intermedi
  • Ullmann condens
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron. 2006, 62(18), 4347-4355. [Link]
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020, 25(9), 2198. [Link]
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Org. Lett. 2016, 18(20), 5272–5275. [Link]
  • Synthesis of piperazines. Organic Chemistry Portal. [Link]
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem. 2013, 9, 2413–2450. [Link]
  • This compound. PubChem. [Link]
  • Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amin
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. US9493409B2.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. J. Org. Chem. 2017, 1(1), 555552. [Link]
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series. 2020, 1531, 012106. [Link]
  • Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc. 2018, 140(28), 8837–8847. [Link]
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020, 25(9), 2198. [Link]
  • Synthetic routes for phenazines: an overview.

Sources

A Head-to-Head Comparison of 2-NPP and 4-NPP in Tyrosinase Inhibition Assays: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Potent Tyrosinase Inhibitors

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that serves as the rate-limiting catalyst in the intricate biochemical pathway of melanin biosynthesis.[1][2] This process, known as melanogenesis, is fundamental to the pigmentation of skin, hair, and eyes in mammals.[3][4] The enzyme exhibits two distinct catalytic functions: a monophenolase activity that hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and a subsequent diphenolase activity that oxidizes L-DOPA to the highly reactive dopaquinone.[1][5][6] While essential for photoprotection against UV radiation, the aberrant overproduction of melanin can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[7][8] Consequently, the development of potent and safe tyrosinase inhibitors is a significant focus in the pharmaceutical and cosmetic industries.[1][9]

This guide provides a comprehensive, head-to-head comparison of two positional isomers from the nitrophenylpiperazine (NPP) class of compounds: 2-NPP and 4-NPP. While direct comparative data for these specific molecules is not extensively published, this document outlines the complete experimental workflow to rigorously evaluate and compare their efficacy as tyrosinase inhibitors. We will delve into the causality behind experimental design, from in vitro enzymatic assays and kinetic analysis to in silico modeling, providing researchers with a robust framework for their own investigations.

The Compounds: 2-NPP vs. 4-NPP - A Structural Hypothesis

The core structure under investigation is N-aryl-substituted nitrophenylpiperazine. The key difference between our two compounds of interest lies in the position of the electron-withdrawing nitro (–NO2) group on the phenyl ring.

  • 2-Nitrophenylpiperazine (2-NPP) Derivative: The nitro group is at the ortho position.

  • 4-Nitrophenylpiperazine (4-NPP) Derivative: The nitro group is at the para position.

This seemingly minor structural alteration can have profound implications for biological activity. The position of the nitro group influences the molecule's electronic distribution, steric profile, and overall conformation. Previous studies on related inhibitor classes have shown that para-substituted compounds often exhibit more favorable interactions within the enzyme's active site.[10] Specifically for nitrophenylpiperazine derivatives, the electron-withdrawing nature of the nitro group is thought to enhance binding interactions.[11] Our central hypothesis is that the para-position of the nitro group in 4-NPP will allow for a more optimal orientation within the tyrosinase active site compared to the potentially more sterically hindered ortho-position in 2-NPP, leading to more potent inhibition.

Part 1: In Vitro Efficacy Assessment—Mushroom Tyrosinase Assay

The initial screening of potential inhibitors is most commonly performed using mushroom tyrosinase (from Agaricus bisporus) due to its commercial availability, high purity, and extensive characterization.[1] The assay quantifies the enzyme's diphenolase activity by measuring the rate of L-DOPA oxidation into dopachrome, an orange/red-colored product with a maximum absorbance (λmax) around 475-490 nm.[12][13][14][15]

Experimental Workflow: Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase Stock - L-DOPA Substrate Stock - Test Compounds (2-NPP, 4-NPP) - Positive Control (Kojic Acid) A1 Dispense Buffer, Enzyme, and Inhibitor/ Control into wells P1->A1 A2 Pre-incubate at 25°C for 10 minutes A1->A2 A3 Initiate reaction by adding L-DOPA substrate to all wells A2->A3 A4 Measure absorbance at 475 nm kinetically for 20-30 min A3->A4 D1 Calculate rate of reaction (V = ΔAbs/Δt) for each well A4->D1 D2 Calculate Percent Inhibition: %I = [(V_control - V_sample) / V_control] * 100 D1->D2 D3 Plot % Inhibition vs. log[Inhibitor] D2->D3 D4 Determine IC50 value using non-linear regression D3->D4

Caption: Workflow for determining the IC50 of tyrosinase inhibitors.

Detailed Protocol: L-DOPA Oxidation Assay
  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 6.8): Prepare and equilibrate to 25°C.

    • Mushroom Tyrosinase (500 units/mL): Dissolve lyophilized enzyme in cold phosphate buffer. Keep on ice. Dilute to a working concentration of 50 units/mL just before use.

    • L-DOPA (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh, as it is prone to auto-oxidation.

    • Test Compounds (2-NPP & 4-NPP): Prepare 10 mM stock solutions in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 1 µM to 200 µM).

    • Positive Control (Kojic Acid): Prepare a 10 mM stock solution and serial dilutions as with the test compounds.

  • Assay Plate Setup (96-well microplate):

    • Blank Wells: 160 µL Buffer + 40 µL L-DOPA.

    • Enzyme Control (EC) Wells: 140 µL Buffer + 20 µL Tyrosinase + 40 µL L-DOPA. (Note: Add L-DOPA in the final step).

    • Inhibitor (IC) Wells: 120 µL Buffer + 20 µL Test Compound (at various concentrations) + 20 µL Tyrosinase + 40 µL L-DOPA.

    • Solvent Control (SC) Wells: To account for any effect of the solvent (DMSO), prepare wells with the highest concentration of DMSO used in the IC wells.

  • Procedure:

    • Add buffer, tyrosinase solution, and test compounds/controls to the respective wells. The final volume before adding substrate is 160 µL.

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitors to interact with the enzyme.[12][16]

    • Initiate the reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells, bringing the final volume to 200 µL.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.

  • Data Analysis and IC50 Calculation:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, by fitting the data to a dose-response curve using non-linear regression analysis.[12]

Hypothetical Results & Interpretation

Based on our structural hypothesis, we would anticipate 4-NPP to be a more potent inhibitor than 2-NPP. Kojic acid, a well-characterized competitive inhibitor, serves as a benchmark for performance.[17]

CompoundIC50 (µM)
2-NPP 95.5 ± 4.2
4-NPP 72.5 ± 3.1
Kojic Acid 18.2 ± 1.5

Interpretation: The hypothetical data suggest that both compounds exhibit inhibitory activity. As hypothesized, 4-NPP (IC50 = 72.5 µM) is more potent than 2-NPP (IC50 = 95.5 µM), potentially due to more favorable binding at the active site. However, both are significantly less potent than the reference inhibitor, Kojic Acid. This initial screen validates that the nitrophenylpiperazine scaffold has potential and warrants further investigation into its mechanism of action.

Part 2: Elucidating the Mechanism of Inhibition—Enzyme Kinetics

The IC50 value tells us how much of a compound is needed to inhibit the enzyme, but it doesn't tell us how it inhibits. To understand the mechanism, we perform kinetic studies by measuring the reaction rate at varying substrate (L-DOPA) and inhibitor concentrations. The results are typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]).[18][19]

Types of Reversible Inhibition

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_mixed Mixed Inhibition comp Inhibitor (I) binds to free Enzyme (E) only Competes with Substrate (S) for the active site Vmax unchanged, Km increases noncomp Inhibitor (I) binds to E or ES complex at allosteric site Does not compete with S for the active site Vmax decreases, Km unchanged mixed Inhibitor (I) binds to E or ES complex at allosteric site Binding of I affects binding of S Vmax decreases, Km changes E Enzyme

Caption: Overview of common reversible enzyme inhibition mechanisms.

Protocol: Kinetic Analysis
  • Set up the assay as described previously.

  • For each inhibitor (2-NPP and 4-NPP), choose a fixed concentration (e.g., near the IC50 value, like 75 µM for 4-NPP).

  • Vary the concentration of the substrate, L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 mM).

  • Run the assay and calculate the initial reaction velocity (V) for each substrate concentration, both in the absence and presence of the inhibitor.

  • Plot 1/V versus 1/[S] (Lineweaver-Burk plot).

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged).

    • Mixed Inhibition: Lines will intersect in the second quadrant (both Vmax and Km are changed).[3]

  • The inhibition constant (Ki), which represents the binding affinity of the inhibitor, can be calculated from these plots.

Hypothetical Kinetic Results
CompoundInhibition TypeKi (µM)
2-NPP Mixed85.1
4-NPP Mixed68.7

Interpretation: The hypothetical kinetic analysis reveals that both compounds act as mixed-type inhibitors.[11] This means they can bind to both the free enzyme and the enzyme-substrate complex, likely at a site distinct from the substrate-binding pocket, but their binding still influences substrate affinity. The lower Ki value for 4-NPP (68.7 µM) compared to 2-NPP (85.1 µM) confirms its higher binding affinity for the enzyme, consistent with its lower IC50 value.

Part 3: In Silico Analysis—Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the inhibitor) when bound to a second (the enzyme), providing insights into the binding mode and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[20][21] This can help rationalize the experimentally observed activities.

Conceptual Workflow: Molecular Docking
  • Preparation of Macromolecule: Obtain the 3D crystal structure of tyrosinase (e.g., from the Protein Data Bank, PDB ID: 2Y9X for mushroom tyrosinase). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of Ligands: Generate the 3D structures of 2-NPP and 4-NPP and perform energy minimization.

  • Docking Simulation: Define the binding site (the dicopper active center of tyrosinase). Use a docking algorithm (e.g., AutoDock Vina) to place the ligands into the binding site in multiple possible conformations.

  • Analysis: Analyze the resulting poses based on their predicted binding energy (lower is better). Examine the key interactions (hydrogen bonds, chelation with copper ions, hydrophobic interactions) between the inhibitor and the amino acid residues in the active site.

Predicted Interactions: A successful docking simulation for 4-NPP might show its nitro group forming a hydrogen bond with a key residue near the active site, while the piperazine ring engages in hydrophobic interactions. In contrast, the simulation for 2-NPP might show that the ortho-nitro group causes a steric clash with a residue, forcing the molecule into a less favorable binding conformation, thus explaining its lower potency.

Conclusion and Future Directions

This guide presents a systematic, multi-faceted approach to conduct a head-to-head comparison of 2-NPP and 4-NPP as tyrosinase inhibitors. Our hypothetical data, grounded in established structure-activity principles, suggest that 4-NPP is a more potent, mixed-type inhibitor of tyrosinase than its ortho-substituted counterpart, 2-NPP . This is likely due to a more favorable binding mode within the enzyme's active site, a hypothesis that can be further explored through molecular docking.

While these findings position 4-NPP as a more promising lead compound, several critical steps remain:

  • Validation with Human Tyrosinase: Confirming the inhibitory activity against the human enzyme is crucial for clinical relevance, as significant differences can exist between mushroom and human tyrosinases.[1][22]

  • Cell-Based Assays: Evaluating the compounds' ability to inhibit melanin production in a cellular model (e.g., B16 melanoma cells) is necessary to assess cell permeability and efficacy in a biological context.[23][24]

  • Safety and Cytotoxicity: Determining the toxicity of these compounds in relevant cell lines is a mandatory step before any further development.[9]

By following the rigorous experimental framework detailed here, researchers can effectively characterize and compare novel tyrosinase inhibitors, paving the way for the development of next-generation agents for treating hyperpigmentation and related disorders.

References

  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]
  • Chakraborty, A. K., Funasaka, Y., Komoto, M., & Ichihashi, M. (2008). Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives.
  • 614 Beauty. (2024). Understanding Tyrosinase Inhibitors. 614 Beauty Blog. [Link]
  • Wang, Y., et al. (2022). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. Molecules, 27(15), 4960. [Link]
  • Bio-protocol. L‐DOPA assay for tyrosinase enzymatic activity. Bio-protocol Journal. [Link]
  • Bio-protocol. Tyrosinase Inhibition Assay. Bio-protocol Journal. [Link]
  • Bio-protocol. Tyrosinase inhibition assay. Bio-protocol Journal. [Link]
  • Vaezi, Z., et al. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. Journal of Biomolecular Structure and Dynamics, 40(9), 3845-3864. [Link]
  • Kim, M. J., et al. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. Analytical Methods, 12(35), 4353-4359. [Link]
  • ResearchGate. (n.d.). Optimization of the tyrosinase activity assay.
  • Active Concepts. (2023). Tyrosinase Inhibition Assay.
  • ResearchGate. (2014). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?
  • Kim, D. S., et al. (2005). Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. Biological & Pharmaceutical Bulletin, 28(12), 2216-2219. [Link]
  • Sharif, A., et al. (2007). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Iranian Journal of Pharmaceutical Research, 6(3), 183-188. [Link]
  • Kim, D., et al. (2021). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. Molecules, 26(16), 4998. [Link]
  • ResearchGate. (2005). Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis.
  • Kim, D., et al. (2021). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules, 26(1), 163. [Link]
  • Lee, K. E., et al. (2019). In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT).
  • Karioti, A., et al. (2014). Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol. Journal of Natural Products, 77(7), 1643-1648. [Link]
  • Le Mellay-Hamon, V., & Chasles, M. (2009). Phenylethylamide and phenylmethylamide derivatives as new tyrosinase inhibitors. Biological & Pharmaceutical Bulletin, 32(2), 301-304. [Link]
  • PubChem. Tyrosinase.
  • Cymbiotics Biopharma. (2025). Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches. Cymbiotics Biopharma News. [Link]
  • Firoozpour, L., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Iranian Chemical Society, 21(1), 1-13. [Link]
  • ResearchGate. (2021). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights.
  • ScienceDirect. (n.d.). Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis. ScienceDirect. [Link]
  • Tsao, Y. T., et al. (2012). Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. Molecules, 17(11), 13423-13448. [Link]
  • D'Mello, S. A., et al. (2016). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Molecules, 21(6), 769. [Link]
  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475. [Link]
  • Lee, H., et al. (2021). Investigation of phenyllactic acid as a potent tyrosinase inhibitor produced by probiotics. Journal of Functional Foods, 87, 104781. [Link]
  • Błazewska, A., & Błazewski, K. (2017). Thiosemicarbazones with tyrosinase inhibitory activity. Medicinal Chemistry Research, 26(9), 1947–1955. [Link]
  • Kim, D. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences, 24(9), 8295. [Link]
  • Ikeya, H., et al. (2015). Generation Mechanism of Radical Species by Tyrosine-Tyrosinase Reaction. Journal of Clinical Biochemistry and Nutrition, 57(1), 1-4. [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationships in Nitrophenylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Role of the Nitro Group

To researchers in drug development, the arylpiperazine scaffold is a well-recognized "privileged structure."[1] Its inherent properties—a six-membered ring with two basic nitrogen atoms—confer favorable pharmacokinetics and the ability to be readily modified, making it a versatile template for designing ligands targeting G protein-coupled receptors (GPCRs), especially within the central nervous system (CNS).[1][2] These molecules have found applications as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with serotonin and dopamine receptors.[3]

This guide focuses on a specific subset: nitrophenylpiperazines (NPPs) . The introduction of a nitro (-NO2) group onto the phenyl ring serves as a powerful, albeit challenging, modification. As a strong electron-withdrawing group, the nitro moiety significantly alters the electronic distribution and physicochemical properties of the parent molecule.[2] This can profoundly impact receptor binding affinity, selectivity, and metabolic stability. Understanding the structure-activity relationships (SAR) of this substitution is critical for optimizing lead compounds and developing next-generation therapeutics.

This document provides an in-depth analysis of the SAR of NPPs, with a focus on their activity at key serotonin (5-HT) and dopamine (D) receptors. We will dissect the impact of structural modifications, provide comparative experimental data, and detail the gold-standard protocols required to validate these findings in your own research.

Pillar 1: The Arylpiperazine Pharmacophore - A Foundation for Activity

Before delving into the specifics of the nitro-substitution, it is crucial to understand the foundational pharmacophore of arylpiperazine ligands. Their activity at aminergic GPCRs is primarily dictated by three key structural components, each offering a module for chemical modification.[1]

  • The Aryl Moiety (A): This is the aromatic ring directly attached to the piperazine N1 atom. For our topic, this is the nitrophenyl group. Its substitution pattern is a primary determinant of affinity and selectivity.

  • The Piperazine Core (B): This central ring acts as a rigid spacer. The basic nitrogen at the N4 position is critical for forming a salt bridge with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs, an interaction essential for anchoring the ligand in the binding pocket.[4]

  • The Linker and Terminal Group (C): The N4 atom of the piperazine is typically connected via an alkyl linker to a terminal group, often a complex heterocyclic system. The nature and length of this linker, along with the structure of the terminal moiety, profoundly influence the ligand's functional activity (agonist, antagonist, or partial agonist) and selectivity profile.[5]

Logical Framework for Arylpiperazine SAR

The following diagram illustrates the modular nature of the arylpiperazine scaffold, which forms the basis of SAR exploration.

cluster_0 Arylpiperazine Scaffold A A: Aryl Moiety (e.g., Nitrophenyl) - Determines primary affinity - Governs selectivity B B: Piperazine Core - Basic N4 anchors to receptor - Rigid spacer A->B N1-Aryl Bond C C: Linker + Terminal Group - Modulates functional activity - Fine-tunes selectivity B->C N4-Linker Bond Receptor GPCR Binding Pocket (e.g., 5-HT2A, D2) B->Receptor Key Anchoring Interaction (N4(+) <=> Aspartate(-)) C->Receptor Interaction defines functional outcome (Agonism/Antagonism)

Caption: Modular components of the arylpiperazine pharmacophore.

Pillar 2: Analyzing the Structure-Activity Relationships

The central tenet of SAR is that minor structural changes can lead to significant shifts in biological activity. For nitrophenylpiperazines, we must consider modifications to each part of the scaffold.

Part A: The Nitrophenyl Moiety - Impact of the Nitro Group

The position of the nitro group on the phenyl ring (ortho, meta, or para) is critical. While direct comparative studies on all three NPP isomers for serotonin and dopamine receptors are not extensively documented in single reports, we can infer the effects based on established principles and data from broader arylpiperazine studies.

  • Electronic Effects: The nitro group is strongly electron-withdrawing. Docking studies on general arylpiperazines at the D2 receptor have shown that electron-donating groups (like -OCH3) on the aryl ring can increase binding affinity through favorable edge-to-face interactions with aromatic residues (e.g., Phe, Trp, Tyr) in the binding pocket.[4] Conversely, an electron-withdrawing nitro group can decrease this interaction, potentially lowering affinity compared to a simple phenylpiperazine.[4]

  • Steric and Positional Effects: The position of substituents dictates how the ligand orients itself within the binding pocket.

    • Ortho-substitution: Often introduces steric hindrance, which can either decrease affinity or, in some cases, enforce a specific conformation that improves selectivity for a particular receptor subtype.

    • Meta-substitution: Can be well-tolerated and is a common feature in many active arylpiperazines.[5]

    • Para-substitution: Bulky groups at the para-position are often poorly tolerated in the D2 receptor binding site due to unfavorable steric interactions.[6]

Part B & C: The Piperazine Core, Linker, and Terminal Group

While the nitrophenyl group sets the foundational electronic properties, the rest of the molecule fine-tunes the affinity and functional effect.

  • Linker Length: The length of the alkyl chain connecting the piperazine N4 to the terminal group is crucial. For many serotonin and dopamine receptors, a four-carbon (butyl) linker is optimal for achieving high affinity.[2]

  • Terminal Group Complexity: The terminal group interacts with a less conserved region of the GPCR binding pocket, often referred to as the secondary binding site.[7] This is where the greatest variation is seen and where functional activity is largely determined. Aripiprazole, for instance, features a complex dichlorophenyl-containing terminal moiety that contributes to its partial agonist profile at the D2 receptor.[4]

Comparative Data: Arylpiperazine Derivatives at Serotonin and Dopamine Receptors

To provide context for the effects of these modifications, the following table summarizes binding affinity data (Ki values, in nM) for a selection of arylpiperazine derivatives from various studies. A lower Ki value indicates higher binding affinity.

Compound IDAryl Moiety (A)Linker + Terminal Moiety (C)5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)D3 Ki (nM)Reference
Reference Compounds
Aripiprazole2,3-DichlorophenylButyl + Dihydroquinolinone1.73.40.340.8[7]
Buspirone2-PyrimidinylButyl + Spiro-imide13.8-457-[3]
Experimental Analogs
Analog 12-MethoxyphenylPropyl + Adamantanamine1.2---[8]
Analog 2PhenylButyl + Thiophenecarboxamide--2.50.17[9]
Analog 33-TrifluoromethylphenylButyl + Thiophenecarboxamide--1.40.08[9]
Analog 42,3-DichlorophenylButyl + Thiophenecarboxamide--0.80.07[9]
Analog 52-MethoxyphenylTetramethylene + Bicyclic Fragment17.613410001000[2]
Analog 62-MethoxyphenylTetramethylene + Oxotriazinyl23.939.4>10000>10000[2]

Analysis of Data:

  • Aryl Moiety Substitution: Comparing Analog 2, 3, and 4 demonstrates the profound impact of substitution on the aryl ring. Adding electron-withdrawing groups like trifluoromethyl (Analog 3) and dichloro (Analog 4) significantly increases affinity for D2 and D3 receptors compared to the unsubstituted phenyl ring (Analog 2).[9] This highlights the sensitivity of the binding pocket to electronic and steric changes.

  • Terminal Group Influence: Analogs 5 and 6, which share the same aryl moiety and linker length, show dramatically different dopamine receptor affinities based solely on their terminal fragments. The bicyclic terminal group in Analog 5 confers moderate D2/D3 affinity, whereas the oxotriazinyl group in Analog 6 completely abolishes it.[2] This underscores the role of the terminal group in fine-tuning selectivity.

Pillar 3: Experimental Validation - Protocols and Rationale

The trustworthiness of SAR data hinges on robust, reproducible experimental protocols. The primary method for determining binding affinity is the competitive radioligand binding assay . This is complemented by functional assays that measure the downstream cellular response to receptor activation.

Experimental Rationale: Why Both Binding and Functional Assays?
  • Expertise & Experience: A common pitfall is to rely solely on binding affinity (Ki). A compound can bind tightly to a receptor (low Ki) but fail to elicit any biological response (an antagonist) or only a partial response (a partial agonist). Binding assays tell us if a compound interacts with the target, but not how.

  • Causality: Functional assays, such as measuring cAMP accumulation or β-arrestin recruitment, are essential for determining the efficacy of a compound.[8] By measuring the downstream signaling cascade, we can classify a ligand as a full agonist, partial agonist, or antagonist. This dual-assay approach provides a complete pharmacological profile, linking the physical act of binding to its biological consequence.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a self-validating system to determine the inhibitory constant (Ki) of a test compound (e.g., a nitrophenylpiperazine derivative) at the human 5-HT1A receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radioactively labeled ligand ([3H]8-OH-DPAT, a known 5-HT1A agonist) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

Materials:

  • Receptor Source: Membrane preparations from HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (Specific Activity: ~100-200 Ci/mmol).

  • Non-specific Control: 10 µM Serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, cell harvester, scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize transfected cells in ice-cold lysis buffer. Centrifuge at low speed (1,000 x g) to remove nuclei. Centrifuge the supernatant at high speed (40,000 x g) to pellet the cell membranes. Wash the pellet and resuspend in a known volume of assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (in triplicate):

    • Total Binding Wells: Add 50 µL membrane preparation (~15 µg protein), 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM), and 100 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL membrane preparation, 50 µL of [3H]8-OH-DPAT, and 100 µL of 10 µM Serotonin. This is a critical control; it measures radioligand binding to non-receptor components and is subtracted from all other measurements.

    • Test Compound Wells: Add 50 µL membrane preparation, 50 µL of [3H]8-OH-DPAT, and 100 µL of the nitrophenylpiperazine test compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Determining Compound Affinity

This diagram outlines the logical flow of the radioligand binding assay, a cornerstone of SAR analysis.

cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare Reagents - Receptor Membranes - Radioligand ([3H]L*) - Test Compound (I) B 2. Set up Assay Plate - Total Binding (R + L*) - Non-Specific (R + L* + Cold L) - Competition (R + L* + I) A->B C 3. Incubate (Allow binding to reach equilibrium) B->C D 4. Filter & Wash (Separate bound from free radioligand) C->D E 5. Scintillation Counting (Quantify bound radioactivity) D->E F 6. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The analysis of structure-activity relationships in nitrophenylpiperazines reveals a complex interplay of electronic, steric, and conformational factors. The arylpiperazine scaffold provides a robust and tunable platform for modulating activity at key CNS targets like serotonin and dopamine receptors. The addition of a nitro group significantly alters the electronic character of the aryl moiety, which can decrease affinity if not properly positioned or complemented by other structural features.

The most potent and selective ligands emerge from the careful optimization of all three components of the pharmacophore: the substituted aryl ring, the linker, and the terminal group. The data clearly show that while the nitrophenylpiperazine core establishes a baseline for interaction, the terminal moiety is the primary driver of functional activity and selectivity.

For researchers in the field, this guide highlights several key takeaways:

  • Systematic Modification is Key: SAR exploration should be systematic, modifying one component of the scaffold at a time to deconstruct its contribution to activity.

  • Dual-Assay Validation is Non-Negotiable: Combining binding affinity data with functional assay results is essential for a complete and trustworthy pharmacological profile.

  • Opportunities for NPPs: While the electron-withdrawing nature of the nitro group can be a challenge, it also offers unique possibilities. Its potential for metabolic bio-reduction could be exploited for prodrug strategies.[2] Further investigation into the SAR of ortho, meta, and para isomers is a clear area for future research that could yield ligands with novel selectivity profiles.

By applying the principles and protocols outlined in this guide, researchers can more effectively navigate the chemical space of nitrophenylpiperazines to discover and optimize the next generation of CNS therapeutics.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. [Link]
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]
  • Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. PubMed. [Link]
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
  • Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. [Link]
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Agents with affinity for dopamine and 5-HT1A receptors in development
  • Interaction of arylpiperazines with the dopamine receptor D-2 binding site. Cherry. [Link]
  • Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PubMed Central. [Link]
  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed. [Link]
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-(2-Nitrophenyl)piperazine: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a project. 1-(2-Nitrophenyl)piperazine is a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth, comparative analysis of the two most prominent methods for its synthesis: the modern Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring that the described methods are self-validating systems for reproducible results.

Introduction to this compound and its Synthetic Challenges

This compound is a key precursor for various active pharmaceutical ingredients (APIs). Its synthesis, while conceptually straightforward, presents challenges in achieving high yields, purity, and scalability. The primary difficulty lies in the selective formation of the C-N bond between the electron-deficient nitro-activated benzene ring and the secondary amine of the piperazine moiety. This guide will dissect two powerful synthetic strategies to achieve this transformation, providing detailed protocols and a comparative analysis to aid in method selection.

Method 1: The Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by offering a versatile and efficient palladium-catalyzed cross-coupling reaction between aryl halides and amines.[1][2] This method is particularly advantageous for substrates that are less reactive under traditional SNAr conditions.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underscores the importance of each component in the reaction mixture.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (1-Bromo-2-nitrobenzene) ArX->OxAdd PdII_complex [Ar-Pd(II)-X]L_n OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine Piperazine Amine->Ligand_Exchange Amine_complex [Ar-Pd(II)-Amine]L_n Ligand_Exchange->Amine_complex Deprotonation Deprotonation Amine_complex->Deprotonation Base Base (e.g., NaOtBu) Base->Deprotonation Amido_complex [Ar-Pd(II)-Amido]L_n Deprotonation->Amido_complex Reduct_Elim Reductive Elimination Amido_complex->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product Ar-Amine (this compound) Reduct_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of a palladium precursor, a suitable phosphine ligand, and a base are critical for the success of the reaction. The ligand stabilizes the palladium center and facilitates both the oxidative addition of the aryl halide and the final reductive elimination of the product. The base is essential for the deprotonation of the amine, forming the palladium-amido complex that precedes the product-forming step.

Detailed Experimental Protocol for Buchwald-Hartwig Synthesis

This protocol is a robust starting point for the synthesis of this compound, optimized for high yield and purity.

Materials:

  • 1-Bromo-2-nitrobenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-2-nitrobenzene (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.

  • Catalyst Preparation: In a separate glovebox or under a stream of inert gas, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (0.02 eq) and tBuXPhos (0.04 eq) in anhydrous toluene.

  • Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the reactants, followed by the catalyst solution via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.

Method 2: Nucleophilic Aromatic Substitution (SNAr): The Classic Route

Nucleophilic Aromatic Substitution is a well-established method for the synthesis of N-arylpiperazines, particularly when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group.[3] The ortho- and para-positions relative to the nitro group are highly activated towards nucleophilic attack.

Mechanistic Rationale

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism Reactants 1-Chloro-2-nitrobenzene + Piperazine Attack Nucleophilic Attack Reactants->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Elimination of Leaving Group (Cl-) Meisenheimer->Elimination Product This compound Elimination->Product

Caption: Mechanism of the SNAr reaction.

The presence of the nitro group in the ortho position to the leaving group (e.g., a halogen) is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. The choice of the leaving group also influences the reaction rate, with fluoride being the most reactive, followed by chloride and bromide.

Detailed Experimental Protocol for SNAr Synthesis

This protocol provides a straightforward and cost-effective method for the synthesis of this compound.

Materials:

  • 1-Chloro-2-nitrobenzene

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2-nitrobenzene (1.0 eq) and piperazine (2.0-3.0 eq) in DMF or DMSO.

  • Base Addition: Add potassium carbonate (2.0 eq) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-water. A precipitate of the product should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Comparative Analysis of Synthesis Methods

The choice between the Buchwald-Hartwig amination and SNAr depends on several factors, including substrate scope, reaction conditions, cost, and scalability.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material Aryl bromides, chlorides, or triflatesAryl halides with strong electron-withdrawing groups (e.g., -NO₂)
Catalyst Palladium precursor and phosphine ligandTypically catalyst-free
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)Weaker bases (e.g., K₂CO₃, Et₃N)
Temperature Generally milder (80-110 °C)Often requires higher temperatures (120-150 °C)
Reaction Time Can be faster, but often requires 12-24 hTypically 8-16 h
Yield Generally high to excellentModerate to high, substrate-dependent
Substrate Scope Broad, tolerates a wide range of functional groupsLimited to activated aryl halides
Cost Higher due to palladium catalyst and ligandsMore cost-effective (no catalyst)
Scalability Readily scalable with appropriate process controlsScalable, but high temperatures can be a concern
Green Chemistry Use of precious metals and organic solventsHigh boiling point aprotic polar solvents can be difficult to remove

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are viable and reproducible methods for the synthesis of this compound.

  • For laboratory-scale synthesis and exploration of analogs with diverse functionalities , the Buchwald-Hartwig amination is the superior choice due to its broader substrate scope and milder reaction conditions. The higher cost of the catalyst is often justified by the higher yields and cleaner reactions.

  • For large-scale, cost-driven production of this compound itself , the SNAr reaction presents a more economical alternative. The readily available and inexpensive starting materials and the absence of a metal catalyst make it an attractive option for industrial applications, provided the higher reaction temperatures and potential for side reactions are carefully managed.

Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the specific project requirements, including cost, scale, and the need for functional group tolerance. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and achieve reproducible success in the synthesis of this important chemical intermediate.

References

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]
  • LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • GSRI. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
  • Cravotto, G., et al. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Journal of Heterocyclic Chemistry, 49(5), 1145-1150.
  • Sigma-Aldrich. (n.d.). 1-(2-Nitro-phenyl)-piperazine.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ResearchGate. (2018). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif.
  • ResearchGate. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][2][4]thiadiazole Series.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • CymitQuimica. (n.d.). CAS 6269-89-2: 1-(4-Nitrophenyl)piperazine.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • ResearchGate. (2013). Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation: Fast and mild methodologies to prepare photoaffinity labeling, crosslinking, and click chemistry reagents.
  • Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • CAS Common Chemistry. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • Sigma-Aldrich. (n.d.). 1-(4-Nitrophenyl)piperazine 97.
  • Scribd. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(2-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-tested procedures for the safe handling of 1-(2-Nitrophenyl)piperazine, moving beyond mere compliance to foster a culture of safety and scientific excellence. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the compound's hazard profile.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2][3]

  • Acute Oral Toxicity (H302): Some sources also indicate that it may be harmful if swallowed.[2][3]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is crucial to understand that the primary routes of exposure are inhalation of the dust, skin contact, and eye contact. The severity of these hazards necessitates a multi-layered approach to personal protective equipment (PPE) and engineering controls.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to use engineering controls that isolate the hazard from the operator.

  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[1][4] For weighing and preparing solutions, a certified chemical fume hood is mandatory. This is critical to prevent the inhalation of fine dust particles which can cause respiratory irritation.[1][2]

  • Emergency Equipment: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles and a face shieldTwo pairs of nitrile glovesLaboratory coat with tight-fitting cuffsNIOSH-approved respirator if not in a fume hood
Solution Preparation Chemical safety gogglesNitrile glovesLaboratory coatNot required if in a fume hood
Experimental Procedures Chemical safety gogglesNitrile glovesLaboratory coatNot required with adequate ventilation
Waste Disposal Chemical safety gogglesNitrile glovesLaboratory coatNot required with adequate ventilation
A Deeper Look at PPE Selection:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are necessary to protect against dust particles and splashes.[1] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger quantities or during initial solution preparation.[1]

  • Hand Protection: Protective gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. It is good practice to wear two pairs of gloves ("double-gloving"), especially when handling the solid compound.[5] This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[5]

  • Body Protection: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: In situations where engineering controls cannot maintain exposure below permissible limits, or during a large spill, respiratory protection is essential. A NIOSH-approved air-purifying respirator with a particulate filter is appropriate for this compound.[1]

Safe Handling and Operational Procedures

Adherence to a strict operational protocol is key to minimizing risk. The following workflow illustrates the critical steps for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Vent Ensure Fume Hood is Operational Prep->Vent 1. Verify Safety Measures Weigh Weigh Compound in Fume Hood Vent->Weigh Proceed to Handling Dissolve Prepare Solution in Fume Hood Weigh->Dissolve 2. Minimize Dust Experiment Conduct Experiment in Ventilated Area Dissolve->Experiment 3. Transfer Solution Decon Decontaminate Glassware & Surfaces Experiment->Decon Proceed to Cleanup Waste Dispose of Waste in Labeled Container Decon->Waste 4. Segregate Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:
  • Preparation:

    • Before entering the lab, review the Safety Data Sheet (SDS) for this compound.

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

  • Handling:

    • When handling the solid, avoid creating dust.[1] Use a spatula to carefully transfer the compound.

    • Weigh the compound on a tared weigh paper or in a suitable container within the fume hood.

    • Prepare solutions by slowly adding the solid to the solvent to prevent splashing.

  • Experimentation:

    • Conduct all experimental procedures in a well-ventilated area.

    • Keep containers of this compound closed when not in use.[4]

  • Cleanup and Decontamination:

    • Wipe down all surfaces and equipment with an appropriate solvent to decontaminate them.

    • Wash all glassware thoroughly.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spills:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • For small spills, and if it is safe to do so, use an absorbent material to contain the spill.[6]

    • Sweep or shovel the spilled material into a labeled, sealed container for disposal.[1] Avoid generating dust.

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[2][4]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If irritation persists, seek medical advice.[4]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Method: Dispose of the chemical waste through an approved and licensed waste disposal contractor.[1][4] This compound should be sent to an authorized incinerator equipped with an afterburner and scrubber.[1] Do not dispose of this chemical down the drain or in general waste.

By integrating these safety protocols into your daily laboratory workflow, you can confidently handle this compound while ensuring the safety of yourself and your colleagues, thereby upholding the highest standards of scientific integrity.

References

  • Synquest Labs. (n.d.). This compound - Safety Data Sheet.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Echemi. (n.d.). 1,4-Bis(4-nitrophenyl)piperazine SDS, 16264-05-4 Safety Data Sheets.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 1-(4-Nitrophenyl)piperazine.
  • PubChem. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 1-(2-Chloro-4-nitrophenyl)piperazine, 97%.
  • AK Scientific, Inc. (n.d.). 1-(2-Chloro-4-nitrophenyl)piperazine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (n.d.). 1-(2-Nitro-phenyl)-piperazine AldrichCPR 59084-06-9.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Nitrophenyl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。